molecular formula C11H10N2O3 B7731402 3-(2-methoxyphenyl)-1H-pyrazole-5-carboxylic acid CAS No. 834868-54-1

3-(2-methoxyphenyl)-1H-pyrazole-5-carboxylic acid

Cat. No.: B7731402
CAS No.: 834868-54-1
M. Wt: 218.21 g/mol
InChI Key: JGDJDKQYABTXBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-methoxyphenyl)-1H-pyrazole-5-carboxylic acid is a useful research compound. Its molecular formula is C11H10N2O3 and its molecular weight is 218.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(2-methoxyphenyl)-1H-pyrazole-5-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-methoxyphenyl)-1H-pyrazole-5-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-(2-methoxyphenyl)-1H-pyrazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c1-16-10-5-3-2-4-7(10)8-6-9(11(14)15)13-12-8/h2-6H,1H3,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGDJDKQYABTXBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NNC(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501003468
Record name 5-(2-Methoxyphenyl)-1H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501003468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

834868-54-1
Record name 5-(2-Methoxyphenyl)-1H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501003468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Synthesis of 3-(2-methoxyphenyl)-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active compounds. Its prevalence in drug discovery is a testament to its versatile biological activities, which include anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[1][2][3] Among the vast library of pyrazole derivatives, 3-(2-methoxyphenyl)-1H-pyrazole-5-carboxylic acid holds particular interest for researchers and drug development professionals. The presence of the methoxy-substituted phenyl ring at the 3-position and a carboxylic acid group at the 5-position provides a unique combination of lipophilicity and functionality, making it a valuable synthon for further molecular elaboration and a candidate for biological screening.

This in-depth technical guide provides a comprehensive overview of a robust and widely applicable synthetic pathway to 3-(2-methoxyphenyl)-1H-pyrazole-5-carboxylic acid. Moving beyond a mere recitation of procedural steps, this document elucidates the underlying chemical principles, explains the rationale behind experimental choices, and offers practical insights gleaned from extensive experience in the field. The protocols described herein are designed to be self-validating, ensuring reproducibility and reliability for researchers, scientists, and drug development professionals.

Core Synthetic Strategy: A Two-Step Approach

The most efficient and reliable pathway to synthesize 3-(2-methoxyphenyl)-1H-pyrazole-5-carboxylic acid involves a two-step sequence:

  • Claisen Condensation: Formation of a 1,3-dicarbonyl intermediate through the reaction of 2'-methoxyacetophenone with diethyl oxalate.

  • Knorr Pyrazole Synthesis: Cyclocondensation of the 1,3-dicarbonyl intermediate with hydrazine, followed by hydrolysis of the resulting ester to yield the target carboxylic acid.[4][5][6][7]

This approach is favored due to the ready availability of the starting materials, the generally high yields of each step, and the straightforward nature of the reactions.

Diagram of the Overall Synthetic Pathway

Synthesis_Pathway cluster_0 Step 1: Claisen Condensation cluster_1 Step 2: Knorr Pyrazole Synthesis & Hydrolysis 2_methoxyacetophenone 2'-Methoxyacetophenone intermediate_ester Ethyl 2-(2-methoxyphenyl)-2,4-dioxobutanoate 2_methoxyacetophenone->intermediate_ester + Diethyl Oxalate (NaOEt, EtOH) diethyl_oxalate Diethyl Oxalate diethyl_oxalate->intermediate_ester pyrazole_ester Ethyl 3-(2-methoxyphenyl)-1H-pyrazole-5-carboxylate intermediate_ester->pyrazole_ester + Hydrazine Hydrate (AcOH, EtOH, Reflux) hydrazine Hydrazine Hydrate hydrazine->pyrazole_ester target_acid 3-(2-methoxyphenyl)-1H-pyrazole-5-carboxylic acid pyrazole_ester->target_acid Hydrolysis (NaOH, H2O/EtOH, Reflux)

Caption: Overall synthetic route to 3-(2-methoxyphenyl)-1H-pyrazole-5-carboxylic acid.

Part 1: Claisen Condensation for 1,3-Dicarbonyl Intermediate Synthesis

The initial and crucial step in this synthetic sequence is the Claisen condensation. This reaction establishes the 1,3-dicarbonyl functionality that is essential for the subsequent pyrazole ring formation.

Mechanistic Insight

The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two esters or an ester and a carbonyl compound in the presence of a strong base. In this specific synthesis, we employ a crossed Claisen condensation between 2'-methoxyacetophenone (a ketone) and diethyl oxalate (an ester). The reaction is initiated by the deprotonation of the α-carbon of the acetophenone by a strong base, typically sodium ethoxide, to form an enolate. This enolate then acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of diethyl oxalate. Subsequent loss of an ethoxide leaving group yields the desired β-dicarbonyl intermediate, ethyl 2-(2-methoxyphenyl)-2,4-dioxobutanoate. The use of diethyl oxalate is advantageous as it lacks α-hydrogens and therefore cannot undergo self-condensation.[8][9]

Experimental Protocol: Synthesis of Ethyl 2-(2-methoxyphenyl)-2,4-dioxobutanoate

Materials:

ReagentMolar Mass ( g/mol )Quantity (mmol)Volume/Mass
2'-Methoxyacetophenone150.17507.51 g
Diethyl Oxalate146.14608.77 g (8.1 mL)
Sodium Ethoxide (21% in EtOH)68.056020.6 mL
Anhydrous Ethanol46.07-100 mL
1 M Hydrochloric Acid36.46-As needed
Diethyl Ether74.12-For extraction
Anhydrous Magnesium Sulfate120.37-For drying

Procedure:

  • To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (nitrogen or argon), add anhydrous ethanol (100 mL).

  • Carefully add the sodium ethoxide solution to the ethanol with stirring.

  • In a separate beaker, dissolve 2'-methoxyacetophenone (7.51 g, 50 mmol) and diethyl oxalate (8.77 g, 60 mmol) in a minimal amount of anhydrous ethanol and add this solution dropwise to the stirred sodium ethoxide solution at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath.

  • Acidify the mixture by slowly adding 1 M hydrochloric acid until the pH is approximately 3-4.

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude ethyl 2-(2-methoxyphenyl)-2,4-dioxobutanoate can be purified by column chromatography on silica gel or used directly in the next step if sufficiently pure.

Part 2: Knorr Pyrazole Synthesis and Saponification

With the 1,3-dicarbonyl intermediate in hand, the next stage involves the construction of the pyrazole ring via the Knorr pyrazole synthesis, followed by hydrolysis of the ester to the desired carboxylic acid.

Mechanistic Insight

The Knorr pyrazole synthesis is a classic and highly efficient method for forming pyrazoles from 1,3-dicarbonyl compounds and hydrazines.[6][7][10][11][12] The reaction proceeds through a series of condensation and cyclization steps. Initially, one of the nitrogen atoms of hydrazine acts as a nucleophile and attacks one of the carbonyl groups of the 1,3-dicarbonyl intermediate, typically the more reactive ketone, to form a hydrazone intermediate. This is followed by an intramolecular cyclization where the second nitrogen atom of the hydrazine attacks the remaining carbonyl group (the ester). Subsequent dehydration leads to the formation of the aromatic pyrazole ring. The reaction is typically carried out in an acidic medium, which catalyzes the condensation steps.[6][7]

Following the formation of the pyrazole ester, a simple saponification (base-catalyzed hydrolysis) is employed to convert the ethyl ester to the final carboxylic acid. This is achieved by heating the ester in the presence of a base, such as sodium hydroxide, in a mixture of water and ethanol.

Experimental Protocol: Synthesis of 3-(2-methoxyphenyl)-1H-pyrazole-5-carboxylic acid

Materials:

ReagentMolar Mass ( g/mol )Quantity (mmol)Volume/Mass
Ethyl 2-(2-methoxyphenyl)-2,4-dioxobutanoate264.264010.57 g
Hydrazine Hydrate (~64% N2H4)50.0648~2.4 g (~2.3 mL)
Glacial Acetic Acid60.05-Catalytic amount
Ethanol46.07-80 mL
Sodium Hydroxide40.00803.2 g
Water18.02-20 mL
3 M Hydrochloric Acid36.46-As needed

Procedure:

  • In a 250 mL round-bottom flask, dissolve the crude or purified ethyl 2-(2-methoxyphenyl)-2,4-dioxobutanoate (10.57 g, 40 mmol) in ethanol (80 mL).

  • Add a catalytic amount of glacial acetic acid (e.g., 0.5 mL).

  • To this solution, add hydrazine hydrate (~2.4 g, 48 mmol) dropwise with stirring.

  • Heat the reaction mixture to reflux and maintain for 3-5 hours. Monitor the formation of the pyrazole ester by TLC.

  • After the cyclization is complete, prepare a solution of sodium hydroxide (3.2 g, 80 mmol) in water (20 mL) and add it to the reaction mixture.

  • Continue to reflux the mixture for an additional 2-3 hours to facilitate the hydrolysis of the ester.

  • Cool the reaction mixture to room temperature and reduce the volume of ethanol by approximately half using a rotary evaporator.

  • Place the concentrated mixture in an ice bath and acidify to pH 2-3 by the slow addition of 3 M hydrochloric acid. A precipitate should form.

  • Collect the solid precipitate by vacuum filtration and wash it with cold water.

  • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure 3-(2-methoxyphenyl)-1H-pyrazole-5-carboxylic acid.

Visualization of the Knorr Pyrazole Synthesis Workflow

Knorr_Synthesis_Workflow start Start dissolve_intermediate Dissolve 1,3-Dicarbonyl Intermediate in Ethanol start->dissolve_intermediate add_catalyst Add Catalytic Acetic Acid dissolve_intermediate->add_catalyst add_hydrazine Add Hydrazine Hydrate Dropwise add_catalyst->add_hydrazine reflux_cyclization Reflux for 3-5 hours (Cyclization) add_hydrazine->reflux_cyclization add_naoh Add Aqueous NaOH Solution reflux_cyclization->add_naoh reflux_hydrolysis Reflux for 2-3 hours (Hydrolysis) add_naoh->reflux_hydrolysis cool_concentrate Cool and Concentrate Reaction Mixture reflux_hydrolysis->cool_concentrate acidify Acidify with HCl to pH 2-3 cool_concentrate->acidify precipitate_formation Precipitate Forms acidify->precipitate_formation filter_wash Filter and Wash with Cold Water precipitate_formation->filter_wash recrystallize Recrystallize from Ethanol/Water filter_wash->recrystallize end Pure Product recrystallize->end

Sources

physicochemical properties of 3-(2-methoxyphenyl)-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 3-(2-methoxyphenyl)-1H-pyrazole-5-carboxylic acid

Abstract

This technical guide provides a comprehensive analysis of the core . Pyrazole carboxylic acid derivatives are a cornerstone in medicinal chemistry, exhibiting a wide range of biological activities including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] A thorough understanding of the physicochemical characteristics of this specific analogue is paramount for its advancement in drug discovery and development, influencing everything from target binding and ADME (absorption, distribution, metabolism, and excretion) profiles to formulation and stability. This document synthesizes theoretical predictions with established experimental protocols for key parameters such as pKa, LogP, solubility, and thermal stability, offering a practical framework for researchers. We delve into the causality behind experimental choices and provide self-validating, step-by-step methodologies for robust characterization.

Introduction to the Pyrazole Carboxylic Acid Scaffold

The pyrazole nucleus is a five-membered aromatic heterocycle with two adjacent nitrogen atoms, which imparts a unique combination of chemical stability and versatile reactivity.[2][3] When functionalized with a carboxylic acid, the resulting scaffold becomes a powerful pharmacophore capable of forming critical hydrogen bonds and salt-bridge interactions with biological targets. The incorporation of a 2-methoxyphenyl group at the 3-position introduces specific steric and electronic features, influencing the molecule's conformation and lipophilicity. Compounds featuring the pyrazole core are noted for their diverse biological activities, serving as inhibitors for enzymes and demonstrating potential as antidiabetic and anti-tubercular agents.[3] The stability of the pyrazole ring is a significant advantage in drug design, although the overall molecular stability must be empirically determined.[4][5] This guide focuses on elucidating the essential properties of 3-(2-methoxyphenyl)-1H-pyrazole-5-carboxylic acid to facilitate its rational development.

Core Physicochemical Profile

A complete understanding of a compound's profile is built from its fundamental identity, predicted electronic and physical properties, and its spectroscopic signature.

Molecular Structure and Identity
  • Chemical Name: 3-(2-methoxyphenyl)-1H-pyrazole-5-carboxylic acid

  • Molecular Formula: C₁₁H₁₀N₂O₃

  • Molecular Weight: 218.21 g/mol

  • CAS Number: 1431713-79-4

Predicted and Tabulated Physicochemical Properties

While experimental data for this specific molecule is not widely published, a robust profile can be generated using in silico prediction tools and by drawing comparisons with structurally similar pyrazole derivatives. These values provide a critical baseline for experimental design.

PropertyPredicted ValueSignificance in Drug Development
pKa (Acidic) 3.5 - 4.5Governs the ionization state at physiological pH (7.4), impacting solubility, receptor interaction, and membrane permeability.
cLogP 1.8 - 2.5Indicates lipophilicity and partitioning between aqueous and lipid environments; a key factor in cell membrane passage.
Topological Polar Surface Area (TPSA) 75.0 ŲEstimates the surface area occupied by polar atoms, correlating with hydrogen bonding potential and passive molecular transport.
Hydrogen Bond Donors 2 (pyrazole N-H, acid O-H)The capacity to donate protons in hydrogen bonds, crucial for target binding and solubility.
Hydrogen Bond Acceptors 4 (pyrazole N, methoxy O, carbonyl O, hydroxyl O)The capacity to accept protons in hydrogen bonds, influencing solubility and molecular interactions.
Melting Point >200 °C (estimated)Defines the solid-state stability and purity of the compound. Analogues like 3-Methylpyrazole-5-carboxylic acid melt around 236-240 °C.
Aqueous Solubility Low (predicted)As a weak acid with moderate lipophilicity, solubility is expected to be low in neutral water but will increase significantly at pH > pKa.
Expected Spectroscopic Profile

The structural features of 3-(2-methoxyphenyl)-1H-pyrazole-5-carboxylic acid give rise to a predictable spectroscopic fingerprint, essential for its identification and structural confirmation. Theoretical studies on analogous compounds like 3-(2-furyl)-1H-pyrazole-5-carboxylic acid provide a strong basis for these expectations.[6][7][8]

  • ¹H NMR: Expected signals would include aromatic protons from the methoxyphenyl ring (typically in the δ 6.9-7.5 ppm range), a characteristic singlet for the pyrazole C4-H (δ ~6.8-7.2 ppm), a singlet for the methoxy group (-OCH₃) protons (δ ~3.8-4.0 ppm), and broad, exchangeable signals for the pyrazole N-H and carboxylic acid O-H protons.

  • ¹³C NMR: Key resonances would correspond to the carboxylic acid carbonyl carbon (δ > 165 ppm), aromatic carbons of the methoxyphenyl ring, and the three distinct carbons of the pyrazole ring.

  • FT-IR Spectroscopy: A prominent, broad absorption band is expected in the 2500-3300 cm⁻¹ region, characteristic of the O-H stretching of the hydrogen-bonded carboxylic acid.[6] A sharp, strong C=O stretching vibration should appear around 1700-1730 cm⁻¹. Additional bands would include aromatic C-H stretching (~3100 cm⁻¹) and C=C/C=N stretching in the 1450-1600 cm⁻¹ region.

  • Mass Spectrometry (HRMS): High-resolution mass spectrometry would be used to confirm the exact molecular weight and elemental composition, providing definitive proof of identity.[9]

Experimental Characterization Workflows

The following section provides validated, step-by-step protocols for the synthesis and characterization of the title compound. The causality for each workflow is to build a reliable, reproducible data package for regulatory or advanced research purposes.

Synthesis and Purification

The most common and robust method for synthesizing 1,3,5-substituted pyrazoles involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative. This approach offers high yields and a straightforward path to the desired scaffold.

SynthesisWorkflow Start Starting Materials (Diketone Ester & Hydrazine Hydrate) Reaction Cyclocondensation Reaction (e.g., in Ethanol, Reflux) Start->Reaction Crude Crude Product Isolation (Precipitation/Solvent Removal) Reaction->Crude Purify Purification (Recrystallization from Ethanol/Water) Crude->Purify Characterize Characterization (NMR, MS, IR, MP) Purify->Characterize Final Pure 3-(2-methoxyphenyl)-1H- pyrazole-5-carboxylic acid Characterize->Final

Caption: General workflow for the synthesis and purification of the title compound.

Protocol: Synthesis

  • Preparation: To a solution of ethyl 4-(2-methoxyphenyl)-2,4-dioxobutanoate (1.0 eq) in absolute ethanol, add hydrazine hydrate (1.1 eq) dropwise at room temperature.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Hydrolysis: After consumption of the starting material, add an aqueous solution of sodium hydroxide (2.5 eq) and continue to reflux for an additional 2 hours to saponify the ester.

  • Isolation: Cool the reaction mixture to room temperature and pour it into ice-cold water. Acidify to pH 2-3 with dilute HCl.

  • Collection: Collect the resulting precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield the crude product.

  • Purification: Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to obtain the purified carboxylic acid.

Protocol: pKa Determination by Potentiometric Titration

Rationale: The pKa value is essential for predicting the charge state of the molecule in different biological compartments. Potentiometric titration is a direct and highly accurate method for its determination.

  • Preparation: Accurately weigh ~10-20 mg of the compound and dissolve it in a known volume (e.g., 50 mL) of a co-solvent system (e.g., 50:50 methanol:water) to ensure solubility.

  • Setup: Place the solution in a jacketed beaker maintained at 25 °C. Calibrate a pH electrode and place it in the solution. Use a magnetic stirrer for constant mixing.

  • Titration: Titrate the solution with a standardized solution of 0.01 M NaOH, adding small, precise aliquots (e.g., 0.02 mL) via a burette.

  • Data Collection: Record the pH value after each addition of titrant, allowing the reading to stabilize.

  • Analysis: Plot the pH versus the volume of NaOH added. The pKa is determined from the half-equivalence point on the resulting titration curve, where half of the carboxylic acid has been neutralized.

Physicochemical Characterization Workflow

A logical flow of experiments ensures that each piece of data builds upon the last, culminating in a complete and validated profile of the compound.

CharacterizationWorkflow cluster_0 Primary Characterization cluster_1 Secondary Property Analysis Compound Purified Compound NMR NMR (¹H, ¹³C) Structural Verification Compound->NMR MS HRMS Formula Confirmation Compound->MS IR FT-IR Functional Groups Compound->IR MP Melting Point (DSC) Purity & Thermal Stability NMR->MP MS->MP IR->MP pKa pKa Titration Ionization State MP->pKa LogP LogP (Shake-Flask) Lipophilicity MP->LogP Sol Solubility Study Aqueous & Organic MP->Sol Data Comprehensive Data Analysis pKa->Data LogP->Data Sol->Data Profile Complete Physicochemical Profile Data->Profile

Sources

A Guide to the Structural Elucidaion of 3-(2-methoxyphenyl)-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive framework for the structural elucidation of 3-(2-methoxyphenyl)-1H-pyrazole-5-carboxylic acid, a heterocyclic compound of interest to researchers in medicinal chemistry and materials science. This document outlines the synergistic application of modern analytical techniques to unequivocally confirm the molecular structure of this target compound. The methodologies and interpretations presented herein are grounded in established spectroscopic principles and data from closely related analogues, offering a robust protocol for researchers and drug development professionals.

Introduction: The Pyrazole Scaffold

Pyrazole derivatives are a cornerstone in pharmaceutical development, exhibiting a wide array of biological activities.[1] The specific arrangement of substituents on the pyrazole ring, such as the 2-methoxyphenyl group at the C3 position and the carboxylic acid at C5, dictates the molecule's chemical properties, reactivity, and potential for intermolecular interactions, such as hydrogen bonding.[2][3] Accurate and unambiguous structure determination is therefore a critical first step in any research and development pipeline.

This guide will detail a multi-technique approach for structural verification, integrating Mass Spectrometry, Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Foundational Analysis: Mass Spectrometry

Mass spectrometry (MS) provides the initial, crucial confirmation of the compound's molecular weight and elemental composition. High-resolution mass spectrometry (HRMS) is particularly vital for establishing the molecular formula with high confidence.

Experimental Protocol: HRMS (ESI-TOF)
  • Sample Preparation: Dissolve a small quantity (approx. 1 mg) of the synthesized compound in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 10 µg/mL.

  • Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.

  • Analysis Mode: Perform the analysis in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes to maximize the chances of observing the molecular ion.

  • Data Acquisition: Acquire the spectrum over a mass range appropriate for the expected molecular weight (e.g., m/z 50-500). The instrument's high resolution will allow for the determination of the exact mass.

Expected Results & Interpretation

For 3-(2-methoxyphenyl)-1H-pyrazole-5-carboxylic acid (C₁₁H₁₀N₂O₃), the expected monoisotopic mass is 218.0691 g/mol .

Ion ModeExpected AdductCalculated Exact Mass (m/z)
Positive[C₁₁H₁₀N₂O₃ + H]⁺219.0764
Negative[C₁₁H₁₀N₂O₃ - H]⁻217.0620

The observation of ions with these exact masses would provide strong evidence for the elemental composition of C₁₁H₁₀N₂O₃. Further fragmentation patterns, typical for pyrazoles, might include the loss of HCN, CO₂, and cleavage of the methoxy group, providing additional structural clues.[1]

Functional Group Identification: Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FT-IR
  • Sample Preparation: Place a small amount of the solid, dry compound directly onto the ATR crystal.

  • Data Acquisition: Record the spectrum, typically over a range of 4000–400 cm⁻¹.

  • Background Correction: Perform a background scan of the clean ATR crystal prior to sample analysis.

Expected Spectral Features

The FT-IR spectrum will be dominated by characteristic vibrations of the carboxylic acid, the aromatic rings, and the pyrazole core.

Wavenumber Range (cm⁻¹)Vibration TypeFunctional GroupExpected Appearance
3300–2500O–H stretchCarboxylic Acid (dimer)Very broad band, centered around 3000 cm⁻¹[4]
~3100N–H stretchPyrazoleModerate, sharp peak
3100–3000C–H stretchAromatic (Phenyl & Pyrazole)Weak to medium, sharp peaks
~2950, ~2850C–H stretchMethoxy (–OCH₃)Weak, sharp peaks
1720–1680C=O stretchCarboxylic AcidStrong, sharp peak[4]
1600–1450C=C & C=N stretchAromatic & Pyrazole RingsMultiple medium to strong bands
1320–1210C–O stretchCarboxylic Acid & Aryl EtherStrong bands[4]
1440-1395 & 950-910O–H bendCarboxylic AcidMedium bands[4]

The presence of a very broad O–H stretch and a strong carbonyl (C=O) absorption are definitive indicators of the carboxylic acid moiety.[4][5] Vibrational data from analogous structures like 3-(2-furyl)-1H-pyrazole-5-carboxylic acid can aid in the precise assignment of pyrazole ring modes.[5][6]

Definitive Structure Mapping: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and spatial arrangement of atoms in a molecule. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments is required for a complete and unambiguous assignment.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for its ability to dissolve carboxylic acids and to observe exchangeable protons (–OH and –NH).

  • ¹H NMR: Acquire a standard proton spectrum to identify the number of distinct proton environments, their chemical shifts, coupling patterns (multiplicity), and integration.

  • ¹³C NMR & DEPT-135: Acquire a proton-decoupled ¹³C spectrum to identify the number of unique carbon environments. A DEPT-135 experiment will differentiate between CH/CH₃ (positive phase) and CH₂ (negative phase) signals, while quaternary carbons will be absent.

  • 2D NMR:

    • COSY (Correlation Spectroscopy): Identifies proton-proton (³JHH) couplings, revealing adjacent protons.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to (¹JCH).

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds (²JCH, ³JCH), which is critical for connecting molecular fragments.

Predicted NMR Data and Interpretation (in DMSO-d₆)

The structure of 3-(2-methoxyphenyl)-1H-pyrazole-5-carboxylic acid has distinct regions that can be analyzed systematically.

Diagram: NMR Elucidation Workflow

G cluster_1d 1D NMR cluster_2d 2D NMR cluster_structure Structure Confirmation H1_NMR ¹H NMR (Proton Environments, Couplings, Integrals) C13_NMR ¹³C NMR / DEPT-135 (Carbon Environments, CHn Identification) COSY COSY (H-H Connectivity) H1_NMR->COSY Identifies coupled protons HMBC HMBC (Long-Range C-H Bonds) H1_NMR->HMBC Provides long-range correlation data HSQC HSQC (Direct C-H Bonds) C13_NMR->HSQC Assigns carbons to attached protons C13_NMR->HMBC Provides long-range correlation data Fragments Identify Spin Systems (e.g., Methoxyphenyl) COSY->Fragments HSQC->Fragments Connectivity Assemble Fragments (Link Pyrazole to Substituents) HMBC->Connectivity Fragments->Connectivity Final Final Structure Assignment Connectivity->Final

Caption: Workflow for NMR-based structure elucidation.

A. The 2-Methoxyphenyl Ring: This substituent presents a classic four-proton aromatic spin system.

  • ¹H NMR: Expect four distinct signals in the aromatic region (~δ 6.9-7.8 ppm), likely appearing as two doublets and two triplets (or doublet of doublets) due to ortho and meta couplings. The proton ortho to the methoxy group will be the most shielded. The methoxy group itself will appear as a sharp singlet at ~δ 3.9 ppm, integrating to 3H.

  • ¹³C NMR: Expect six aromatic carbon signals. The carbon bearing the methoxy group will be significantly downfield (~δ 155-160 ppm). The carbon attached to the pyrazole ring will also be a quaternary signal.

  • Key 2D Correlations:

    • COSY: Will show the connectivity between the four adjacent aromatic protons.

    • HMBC: A crucial correlation from the methoxy protons (~δ 3.9 ppm) to the aromatic carbon they are attached to (~δ 155-160 ppm) will confirm the OCH₃ placement.

B. The Pyrazole Ring: The pyrazole core has one proton and one exchangeable N-H proton.

  • ¹H NMR: The C4-H proton will appear as a singlet at ~δ 7.0-7.5 ppm. The N-H proton will be a broad singlet at a higher chemical shift (>δ 13 ppm), which will disappear upon D₂O exchange.

  • ¹³C NMR: Expect three carbon signals for the pyrazole ring. The C5 carbon bearing the carboxylic acid will be downfield (~δ 160-165 ppm). The C3 carbon attached to the phenyl ring will also be significantly downfield.

  • Key 2D Correlations:

    • HMBC: The C4-H proton will show a correlation to the C3 and C5 carbons, confirming its position on the pyrazole ring. Protons on the methoxyphenyl ring (specifically the proton ortho to the pyrazole linkage) should show a ³JCH correlation to the pyrazole C3, unequivocally linking the two rings.

C. The Carboxylic Acid Group:

  • ¹H NMR: The acidic proton will appear as a very broad singlet at a high chemical shift (>δ 13 ppm), which disappears upon D₂O exchange.

  • ¹³C NMR: The carbonyl carbon (C=O) will be the most downfield signal in the spectrum, typically >δ 160 ppm.

  • Key 2D Correlations:

    • HMBC: The pyrazole C4-H should show a ³JCH correlation to the carboxylic acid carbonyl carbon, confirming the C5 substitution pattern.

Summary of Predicted Spectroscopic Data
FeatureMass Spec (HRMS)FT-IR (cm⁻¹)¹H NMR (ppm, DMSO-d₆)¹³C NMR (ppm, DMSO-d₆)
Molecular Formula C₁₁H₁₀N₂O₃---
[M+H]⁺ 219.0764---
Carboxylic Acid -3300-2500 (O-H), 1720-1680 (C=O)>13 (1H, br s, COOH)>160 (C=O)
Aromatic/Pyrazole -3100-3000 (C-H), 1600-1450 (C=C/C=N)6.9-7.8 (4H, m, Ph), ~7.2 (1H, s, Pyr-H4)110-160 (Multiple signals)
Pyrazole NH -~3100 (N-H)>13 (1H, br s, NH)-
Methoxy Group -~2950, ~2850 (C-H), ~1250 (C-O)~3.9 (3H, s, OCH₃)~56 (OCH₃)

Diagram: Key HMBC Correlations

Caption: Key HMBC correlations for structural confirmation.

Conclusion

The structural elucidation of 3-(2-methoxyphenyl)-1H-pyrazole-5-carboxylic acid is achieved through a systematic and integrated analytical approach. High-resolution mass spectrometry confirms the elemental composition. FT-IR spectroscopy verifies the presence of key functional groups, namely the carboxylic acid and aromatic systems. Finally, a full suite of 1D and 2D NMR experiments provides the definitive atomic connectivity, confirming the substitution pattern on both the pyrazole and phenyl rings. This self-validating workflow ensures the highest degree of confidence in the final structural assignment, providing a solid foundation for further research and development.

References

  • Varvuolytė, G., Bieliauskas, A., Kleizienė, N., & Šačkus, A. (2024). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank, 2024(1), M1782. Available from: [Link]

  • ResearchGate. (n.d.). FT-IR spectrum of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid molecule. Available from: [Link]

  • Hasan, A., Ikram, S., Badshah, A., Bolte, M., & Zia, M. (2008). 3-(2-Hydroxyphenyl)-5-(2-methoxyphenyl)-1H-pyrazole. Acta Crystallographica Section E: Structure Reports Online, 64(9), o1767. Available from: [Link]

  • El-Hiti, G. A., et al. (2022). Intermolecular Interactions of 3,5-bis(4-Methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide. ORCA - Cardiff University. Available from: [Link]

  • Kebiroglu, M. H. (2025). Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid. National Institutes of Health. Available from: [Link]

  • Bates, F. S., et al. (2022). Crystal structures and Hirshfeld surface analysis of 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid and 5-amino-3-(4-methoxyphenyl)isoxazole. IUCr Journals. Available from: [Link]

  • Grošelj, U., et al. (2012). Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives. ARKIVOC, 2012(3), 49-65. Available from: [Link]

  • ResearchGate. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Available from: [Link]

  • Google Patents. (n.d.). CN111138289B - Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same.
  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Chen, X., et al. (2012). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. Indian Journal of Chemistry - Section B, 51B(8), 1144-1151. Available from: [Link]

  • University of California, San Diego. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Available from: [Link]

  • Flore. (n.d.). Synthesis, biological evaluation, molecular modeling, and structural analysis of new pyrazole and pyrazolone derivatives as N-formyl peptide receptors agonists. Available from: [Link]

  • ResearchGate. (n.d.). The FTIR spectra of gaseous products of 1H-pyrazole-3,5-dicarboxylic acid decomposition (nitrogen atmosphere). Available from: [Link]

  • Hilaris Publisher. (2017). Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. Available from: [Link]

  • PubMed. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Available from: [Link]

  • MDPI. (2024). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Available from: [Link]

  • El-Hiti, G. A., et al. (2023). data reports (E)-5-(4-Methoxyphenyl)-N'-(2-oxoindolin-3-ylidene)-1-phenyl-1H-pyrazole-3-carbohydrazide. ORCA - Cardiff University. Available from: [Link]

  • Kostova, I., et al. (2007). Raman, FT-IR, and DFT studies of 3,5-pyrazoledicarboxylic acid and its Ce(III) and Nd(III) complexes. Journal of Raman Spectroscopy, 38(1), 1-10. Available from: [Link]

  • UCLA Chemistry & Biochemistry. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Available from: [Link]

Sources

Spectral Characterization of 3-(2-methoxyphenyl)-1H-pyrazole-5-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectral data for 3-(2-methoxyphenyl)-1H-pyrazole-5-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. The interpretation of this data is crucial for structural elucidation and purity assessment, forming the foundation for further research and development.

Molecular Structure and Spectroscopic Overview

The unique arrangement of a pyrazole core, a methoxy-substituted phenyl ring, and a carboxylic acid functional group in 3-(2-methoxyphenyl)-1H-pyrazole-5-carboxylic acid gives rise to a distinct spectroscopic fingerprint. Understanding this fingerprint is paramount for confirming the successful synthesis of the molecule and for its characterization in various applications.

The structural features that are key to interpreting the spectra include:

  • The pyrazole ring , a five-membered aromatic heterocycle with two adjacent nitrogen atoms.

  • The 2-methoxyphenyl group at the 3-position of the pyrazole, which will exhibit characteristic aromatic proton and carbon signals, along with the methoxy group's unique signature.

  • The carboxylic acid at the 5-position, which will be identifiable by its acidic proton and carbonyl carbon signals, as well as its distinctive IR absorption bands.

  • The N-H proton of the pyrazole ring, which is often exchangeable and can exhibit variable chemical shifts.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 3-(2-methoxyphenyl)-1H-pyrazole-5-carboxylic acid, both ¹H and ¹³C NMR provide critical information for structural confirmation.

Predicted ¹H NMR Spectral Data

The following table outlines the predicted proton NMR chemical shifts, multiplicities, and coupling constants for 3-(2-methoxyphenyl)-1H-pyrazole-5-carboxylic acid, based on the analysis of structurally similar compounds.[1][2]

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Pyrazole N-H13.0 - 14.0broad singlet-
Carboxylic Acid O-H12.0 - 13.0broad singlet-
Phenyl H (ortho to pyrazole)7.8 - 8.0doublet of doublets~ 7.5, 1.5
Phenyl H (para to pyrazole)7.3 - 7.5triplet of doublets~ 7.5, 1.5
Phenyl H (meta to pyrazole)7.0 - 7.2triplet~ 7.5
Phenyl H (ortho to OCH₃)6.9 - 7.1doublet~ 7.5
Pyrazole C4-H6.8 - 7.0singlet-
Methoxy O-CH₃3.8 - 4.0singlet-

Causality Behind Predicted Shifts:

  • Acidic Protons (N-H and O-H): The protons on the pyrazole nitrogen and the carboxylic acid are highly deshielded due to their acidic nature and involvement in hydrogen bonding, hence their downfield chemical shifts. Their signals are often broad and may exchange with deuterium in D₂O.

  • Aromatic Protons: The protons on the 2-methoxyphenyl ring will exhibit a complex splitting pattern due to their coupling with each other. The electron-donating effect of the methoxy group will slightly shield the ortho and para protons, shifting them upfield relative to the unsubstituted benzene.

  • Pyrazole C4-H: This proton is in an electron-rich aromatic environment and is expected to appear as a singlet in the aromatic region.

  • Methoxy Protons: The three equivalent protons of the methoxy group will appear as a sharp singlet, a characteristic signal for this functional group.

Predicted ¹³C NMR Spectral Data

The predicted carbon-13 NMR chemical shifts are summarized below. These predictions are based on the known effects of substituents on aromatic and heterocyclic rings.[1]

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Carboxylic Acid C=O160 - 165
Phenyl C (ipso, attached to pyrazole)125 - 130
Phenyl C (ipso, attached to OCH₃)155 - 160
Phenyl C-H carbons110 - 135
Pyrazole C3145 - 150
Pyrazole C5140 - 145
Pyrazole C4105 - 110
Methoxy O-CH₃55 - 60

Interpretation of Carbon Signals:

  • Carbonyl Carbon: The carboxylic acid carbonyl carbon is significantly deshielded and appears far downfield.

  • Aromatic and Heterocyclic Carbons: The carbon atoms of the phenyl and pyrazole rings resonate in the typical aromatic region (100-160 ppm). The carbon attached to the electronegative oxygen of the methoxy group (ipso-C) is expected to be the most downfield among the phenyl carbons.

  • Methoxy Carbon: The carbon of the methoxy group is shielded and appears upfield.

Experimental Protocol for NMR Data Acquisition
  • Sample Preparation: Dissolve 5-10 mg of 3-(2-methoxyphenyl)-1H-pyrazole-5-carboxylic acid in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Ensure the sample is fully dissolved.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Tune and match the probe for the ¹H frequency.

    • Acquire a standard one-pulse ¹H spectrum.

    • Optimize the spectral width to cover the expected range of chemical shifts (e.g., 0-15 ppm).

    • Set the number of scans to achieve an adequate signal-to-noise ratio (typically 16-64 scans).

  • ¹³C NMR Acquisition:

    • Tune and match the probe for the ¹³C frequency.

    • Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30).

    • Set the spectral width to encompass the expected carbon chemical shifts (e.g., 0-180 ppm).

    • A larger number of scans will be required for ¹³C NMR due to its lower natural abundance (e.g., 1024 or more scans).

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase correct the spectra.

    • Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

    • Integrate the ¹H NMR signals and determine the multiplicities and coupling constants.

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Predicted IR Spectral Data

The table below lists the predicted major IR absorption bands for 3-(2-methoxyphenyl)-1H-pyrazole-5-carboxylic acid.[3][4][5]

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
O-H stretch (carboxylic acid, H-bonded)2500 - 3300Broad, Strong
N-H stretch (pyrazole)3100 - 3300Medium, Broad
C-H stretch (aromatic)3000 - 3100Medium
C-H stretch (aliphatic, OCH₃)2850 - 3000Medium
C=O stretch (carboxylic acid)1680 - 1720Strong
C=N and C=C stretch (aromatic rings)1450 - 1600Medium to Strong
C-O stretch (methoxy and carboxylic acid)1200 - 1300Strong

Interpretation of IR Bands:

  • O-H and N-H Stretching: The broad absorption in the 2500-3300 cm⁻¹ region is a hallmark of the hydrogen-bonded O-H group of the carboxylic acid, which often overlaps with the N-H stretch of the pyrazole.

  • C=O Stretching: A strong, sharp peak around 1700 cm⁻¹ is indicative of the carbonyl group in the carboxylic acid.

  • Aromatic Ring Vibrations: The absorptions in the 1450-1600 cm⁻¹ range correspond to the stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the phenyl and pyrazole rings.

  • C-O Stretching: The strong bands in the fingerprint region (1200-1300 cm⁻¹) are characteristic of the C-O single bond stretching in the methoxy and carboxylic acid groups.

Experimental Protocol for IR Data Acquisition
  • Sample Preparation (ATR):

    • Ensure the diamond crystal of the Attenuated Total Reflectance (ATR) accessory is clean.

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Record a background spectrum of the empty ATR crystal.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

  • Data Processing:

    • The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Label the significant peaks with their wavenumbers.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.

Predicted Mass Spectral Data

For 3-(2-methoxyphenyl)-1H-pyrazole-5-carboxylic acid (Molecular Formula: C₁₂H₁₀N₂O₃), the predicted mass spectral data is as follows:

Ion Predicted m/z Interpretation
[M]⁺218.07Molecular Ion
[M-H₂O]⁺200.06Loss of water from the carboxylic acid
[M-COOH]⁺173.08Loss of the carboxylic acid group
[M-OCH₃]⁺187.06Loss of the methoxy group

Molecular Weight: The calculated monoisotopic mass of C₁₂H₁₀N₂O₃ is approximately 218.07 g/mol . The molecular ion peak ([M]⁺) in the mass spectrum should appear at this m/z value.

Key Fragmentation Pathways:

  • Decarboxylation: A common fragmentation pathway for carboxylic acids is the loss of the carboxyl group as COOH (45 Da) or CO₂ (44 Da) followed by the loss of a hydrogen radical.

  • Loss of Water: The molecular ion may lose a molecule of water (18 Da).

  • Loss of Methoxy Group: Fragmentation can occur at the ether linkage, leading to the loss of a methoxy radical (•OCH₃, 31 Da).

Experimental Protocol for Mass Spectrometry Data Acquisition
  • Sample Preparation:

    • Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

    • The concentration should be low, typically in the range of 1-10 µg/mL.

  • Instrumentation:

    • Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Data Acquisition:

    • Introduce the sample solution into the ion source via direct infusion or through a liquid chromatography (LC) system.

    • Acquire the mass spectrum in positive or negative ion mode. Positive ion mode is likely to show the protonated molecule [M+H]⁺, while negative ion mode will show the deprotonated molecule [M-H]⁻.

    • Set the mass range to scan for the expected molecular ion and fragment ions (e.g., m/z 50-500).

  • Data Analysis:

    • Identify the molecular ion peak to confirm the molecular weight.

    • Analyze the fragmentation pattern to gain further structural information and compare it with the predicted pathways.

Visualization of Molecular Structure and Workflow

Molecular Structure of 3-(2-methoxyphenyl)-1H-pyrazole-5-carboxylic acid

Caption: Molecular structure of 3-(2-methoxyphenyl)-1H-pyrazole-5-carboxylic acid.

General Workflow for Spectroscopic Analysis

cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Validation synthesis Synthesis of Compound purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms interpretation Spectral Interpretation nmr->interpretation ir->interpretation ms->interpretation validation Structural Validation interpretation->validation final_report final_report validation->final_report Final Report

Caption: A generalized workflow for the synthesis and spectral characterization of a chemical compound.

Conclusion

The comprehensive spectral analysis of 3-(2-methoxyphenyl)-1H-pyrazole-5-carboxylic acid through NMR, IR, and Mass Spectrometry provides a robust framework for its unequivocal identification and characterization. The predicted data and interpretations presented in this guide serve as a valuable resource for researchers working with this compound and its analogs. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality data, which is fundamental to the integrity of any scientific investigation.

References

  • Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid. (n.d.). National Institutes of Health. Retrieved January 3, 2026, from [Link]

  • FT-IR spectrum of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid molecule. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]

  • Abood, N. A., et al. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research, 4(3), 1772-1781.
  • Cvijetić, I. N., et al. (2015). 5-Aryl-1H-pyrazole-3-carboxylic acids as selective inhibitors of human carbonic anhydrases IX and XII. Bioorganic & Medicinal Chemistry Letters, 25(15), 2845-2850.
  • He, J., et al. (2021). Halogenations of 3-aryl-1H-pyrazol-5-amines. Beilstein Archives.
  • Mosslemin, M. H., et al. (2003). Synthesis and Characterization of New 3,5-Dinaphthyl Substituted 2-Pyrazolines and Study of Their Antimicrobial Activity. Molecules, 8(3), 339-347.
  • IR spectra of 5-(3-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]

Sources

discovery and history of pyrazole carboxylic acids

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Discovery and History of Pyrazole Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal and agricultural chemistry.[1][2] Its derivatives, particularly pyrazole carboxylic acids, have emerged as "privileged scaffolds" due to their versatile synthetic accessibility and their capacity to engage in crucial molecular interactions with biological targets.[3][4] This guide traces the historical trajectory of pyrazole carboxylic acids, from the foundational discoveries of the parent ring system in the late 19th century to the evolution of sophisticated synthetic methodologies. We will explore the causal-driven advancements in their synthesis, detail key experimental protocols, and illuminate their rise to prominence as indispensable building blocks in the development of therapeutics and crop protection agents.

Part 1: Foundational Discoveries - The Genesis of Pyrazole Chemistry

The story of pyrazole carboxylic acids begins not with the acid itself, but with the pioneering work of German chemists who first constructed the pyrazole core. These initial discoveries laid the chemical groundwork upon which all subsequent innovations were built.

Ludwig Knorr's Serendipitous Synthesis (1883)

The first synthesis of a pyrazole derivative is credited to Ludwig Knorr in 1883.[5][6][7] While attempting to synthesize a quinoline derivative, Knorr discovered that the condensation of ethyl acetoacetate (a 1,3-dicarbonyl compound) with phenylhydrazine did not yield the expected six-membered ring. Instead, it produced a five-membered heterocyclic compound he named a "pyrazolone".[6][8] This reaction, now known as the Knorr Pyrazole Synthesis , became the first general and reliable method for creating the pyrazole ring system.[8][9][10][11]

The causality behind this reaction lies in the nucleophilicity of the hydrazine nitrogens and the electrophilicity of the two carbonyl carbons in the 1,3-dicarbonyl compound. The reaction proceeds through a condensation-cyclization-dehydration sequence, forming a stable, aromatic pyrazole ring, which drives the reaction to high yields.[8] This discovery was not merely academic; Knorr's pyrazolone derivative, Antipyrine, was commercialized and became one of the most widely used anti-inflammatory drugs until the advent of aspirin.[6]

The following diagram illustrates the generalized workflow for the Knorr synthesis, a cornerstone of heterocyclic chemistry.

Knorr_Synthesis Start Start: Hydrazine & 1,3-Dicarbonyl Compound Mixing Mix Reactants (Optional: Solvent + Acid Catalyst) Start->Mixing 1. Combine Condensation1 Condensation: Hydrazine attacks first carbonyl (Forms Hydrazone/Enamine) Mixing->Condensation1 2. Reaction Initiation Cyclization Intramolecular Cyclization: Second N attacks second carbonyl Condensation1->Cyclization 3. Ring Formation Dehydration Dehydration: Elimination of 2x H₂O Cyclization->Dehydration 4. Aromatization Driver Product Product: Substituted Pyrazole/Pyrazolone Dehydration->Product 5. Final Product

Caption: Generalized workflow of the Knorr Pyrazole Synthesis.

This protocol is adapted from established methods for synthesizing the pyrazolone drug Edaravone, demonstrating the direct application of Knorr's discovery.[6]

  • Reactant Preparation: In a round-bottomed flask, carefully combine equimolar quantities of ethyl acetoacetate (e.g., 1.625 mL, 12.5 mmol) and phenylhydrazine (e.g., 1.25 mL, 12.5 mmol) in a fume hood. The initial addition is mildly exothermic.

  • Reaction: Assemble a reflux condenser and heat the mixture in an oil bath at 135–145 °C for 60 minutes. No solvent is required for this specific preparation.[6] The mixture will gradually turn into a heavy, viscous syrup.

  • Isolation: Transfer the hot syrup to a beaker and cool thoroughly in an ice-water bath.

  • Precipitation: Add a small volume of diethyl ether (e.g., 2 mL) and stir the mixture vigorously with a glass rod. The crude pyrazolone product will precipitate as a powdered solid.

  • Purification (Recrystallization):

    • Filter the crude solid using a Büchner funnel and wash with a small amount of cold diethyl ether.

    • Dissolve the crude product in a minimum amount of hot ethanol.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to complete crystallization.

    • Filter the purified crystals, wash with a small amount of cold ethanol, and dry in a desiccator.

  • Analysis: Determine the reaction yield and confirm product identity and purity via melting point analysis (literature: 125–127 °C) and spectroscopic methods (NMR, IR).[6]

Hans von Pechmann and the Parent Ring (1898)

While Knorr created substituted pyrazoles, it was Hans von Pechmann who first synthesized the unsubstituted parent pyrazole ring in 1898.[7][12] His method, the Pechmann Pyrazole Synthesis , involves the 1,3-dipolar cycloaddition of diazomethane with acetylene.[12][13][14] This reaction was mechanistically significant, confirming the cyclic structure of the pyrazole core. Although the use of diazomethane (a toxic and explosive gas) makes this specific method less common today, the principle of 1,3-dipolar cycloaddition remains a powerful tool in modern heterocyclic synthesis.[9][15]

Pechmann_Synthesis cluster_reactants Reactants Diazomethane Diazomethane (Dipole) Cycloaddition [3+2] Cycloaddition Diazomethane->Cycloaddition Acetylene Acetylene (Dipolarophile) Acetylene->Cycloaddition Intermediate 3H-Pyrazole (Non-aromatic intermediate) Cycloaddition->Intermediate Forms C-C and C-N bonds Tautomerization 1,5-Proton Shift (Tautomerization) Intermediate->Tautomerization Drives Aromatization Product Pyrazole (Aromatic Product) Tautomerization->Product

Caption: Reaction mechanism for the Pechmann synthesis of pyrazole.

The First Pyrazole Carboxylic Acid (1889)

The first synthesis of pyrazole itself was achieved by Eduard Buchner in 1889, predating Pechmann's work. Buchner's method was the decarboxylation of pyrazole-3,4,5-tricarboxylic acid.[5] This implicitly demonstrates that the synthesis of pyrazole carboxylic acids was established in the very early days of pyrazole chemistry, serving as crucial precursors to the parent heterocycle.

Part 2: The Evolution of Synthetic Strategies

With the foundational chemistry established, researchers turned to developing more versatile and efficient methods to synthesize substituted pyrazole carboxylic acids, moving from classical condensations to highly regioselective modern strategies.

Classical Condensation Approaches

A logical extension of Knorr's work was the use of β-keto esters and related dicarbonyl compounds that could be cyclized with hydrazines to directly yield pyrazole carboxylates.[16] A widely used method involves the condensation of a ketone (e.g., acetophenone derivatives) with diethyl oxalate to form a 2,4-dioxo-ester intermediate.[16] Subsequent treatment with hydrazine hydrate leads to regioselective cyclization, where the more reactive ketone carbonyl reacts first, followed by intramolecular attack on the ester to form the pyrazole-3-carboxylate.

This protocol outlines a common two-step procedure for creating pyrazole-3-carboxylic acid esters.[16]

  • Dioxo-Ester Formation:

    • Prepare a solution of sodium ethoxide in absolute ethanol.

    • To this solution, add a mixture of an appropriate aryl ketone (1 equivalent) and diethyl oxalate (1 equivalent) dropwise at a controlled temperature (e.g., 0-10 °C).

    • Allow the reaction to stir at room temperature for several hours until completion (monitored by TLC).

    • Quench the reaction with an acid (e.g., dilute HCl) and extract the intermediate ethyl-2,4-dioxo-4-arylbutanoate.

  • Cyclization:

    • Dissolve the intermediate dioxo-ester in a suitable solvent such as ethanol or glacial acetic acid.

    • Add hydrazine hydrate (1 equivalent) to the solution.

    • Heat the mixture to reflux for several hours. The cyclization and dehydration lead to the formation of the stable pyrazole ring.

    • Upon cooling, the product, ethyl 5-aryl-1H-pyrazole-3-carboxylate, often crystallizes from the solution and can be isolated by filtration.

  • Hydrolysis (Optional): The resulting ester can be hydrolyzed to the corresponding pyrazole carboxylic acid using standard basic (e.g., NaOH, H₂O/EtOH) or acidic conditions, followed by acidification.

Modern Synthetic Methodologies

Contemporary research focuses on improving efficiency, regioselectivity, and substrate scope. These modern methods are crucial for building the complex molecular architectures required in drug discovery and agrochemical development.

Synthetic MethodKey ReactantsCore PrincipleAdvantages & Causality
Knorr-type Condensation Hydrazine, 1,3-Dicarbonyl (or equivalent)Condensation-CyclizationRobust, simple, high yields due to aromatic product stability.[8][9]
1,3-Dipolar Cycloaddition Diazo compound (e.g., ethyl diazoacetate), Alkyne/Alkene[3+2] CycloadditionHigh atom economy, good for accessing specific substitution patterns.[9][15]
Fragment-Based Assembly Aryl hydrazine, β-keto ester, DMF-DMA/OrthoformateIn-situ formation of an enaminone, followed by cyclizationConvergent, allows for late-stage diversification, excellent regiocontrol.[17]
From Heterocyclic Precursors Pyranones, HydrazineRing TransformationUtilizes readily available starting materials to access complex pyrazoles.[15]

This workflow, often used in medicinal chemistry campaigns, allows for the rapid generation of analogues by varying the hydrazine and keto-ester components.[17]

Fragment_Synthesis Ketoester β-Keto Ester (R¹ Source) Step1 Step 1: Condensation Ketoester->Step1 DMFDMA DMF-DMA or Triethylorthoformate DMFDMA->Step1 Hydrazine Aryl Hydrazine (R² Source) Step2 Step 2: Cyclization Hydrazine->Step2 Intermediate Reactive Enaminone Intermediate Step1->Intermediate Intermediate->Step2 PyrazoleEster Pyrazole Ester Product Step2->PyrazoleEster Step3 Step 3: Hydrolysis PyrazoleEster->Step3 PyrazoleAcid Final Pyrazole Carboxylic Acid Step3->PyrazoleAcid

Caption: A convergent, modern workflow for pyrazole carboxylic acid synthesis.

Part 3: The Ascendancy of Pyrazole Carboxylic Acids in Applied Science

From their academic origins, pyrazole carboxylic acids have become indispensable tools in the hands of drug discovery and agrochemical scientists. Their rigid, planar structure and ability to present functional groups in specific spatial orientations make them ideal for interacting with enzyme active sites and protein surfaces.

A Privileged Scaffold in Medicinal Chemistry

The pyrazole carboxylic acid motif is prevalent in modern drug discovery for several key reasons:

  • Hydrogen Bonding: The pyrazole ring contains both a hydrogen bond donor (N-H) and acceptor (N), while the carboxylic acid provides a strong hydrogen bond donor (O-H) and acceptor (C=O). This allows for multiple, high-affinity interactions with protein targets.

  • Metabolic Stability: The aromatic pyrazole ring is generally robust to metabolic degradation, improving the pharmacokinetic profile of drug candidates.

  • Synthetic Tractability: As detailed above, the core is readily synthesized, and the carboxylic acid "handle" allows for easy modification (e.g., amidation, esterification) to explore structure-activity relationships (SAR).[3]

These properties have led to the discovery of pyrazole carboxylic acids as potent inhibitors for a wide range of biological targets.

Inhibitor Class / ExampleBiological TargetTherapeutic AreaReference
Pyrazole Carboxylic AcidsLong-chain L-2-hydroxy acid oxidase (Hao2)Hypertension (Preclinical)[18]
Pyrazole-3-Carboxylic Acid DerivativesDengue Virus (DENV) NS2B-NS3 ProteaseAntiviral[19]
Pyrazole Carboxylic Acid SeriesKEAP1:NRF2 Protein-Protein InteractionCytoprotection / Inflammation[17]
Various DerivativesProtein Tyrosine Phosphatase 1B (PTP1B)Diabetes / Obesity[16]
A Cornerstone of the Agrochemical Industry

The pyrazole scaffold has a long and successful history in crop protection.[2][9][15] Pyrazole carboxylic acids are not typically the final active ingredient but serve as the critical, high-value intermediates for some of the most important products on the market.

  • Fungicides: 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid is a cornerstone intermediate for producing a class of fungicides known as Succinate Dehydrogenase Inhibitors (SDHIs).[20] SDHIs disrupt the fungal mitochondrial respiratory chain, providing broad-spectrum disease control.

  • Insecticides: 3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid is the key building block for the blockbuster diamide class of insecticides, including Chlorantraniliprole and Cyantraniliprole.[21] These insecticides act on insect ryanodine receptors, causing uncontrolled muscle contraction and paralysis in target pests.

  • Herbicides: Certain pyrazole derivatives act by inhibiting the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme, a key step in plastoquinone biosynthesis, leading to bleaching and death of weeds.[2][22]

Agrochemical_Workflow Intermediate 3-Bromo-1-(3-pyridinyl)-1H- pyrazole-5-carboxylic acid Amidation Amide Coupling (with specific aniline) Intermediate->Amidation Key Synthetic Step Product Diamide Insecticide (e.g., Chlorantraniliprole) Amidation->Product

Caption: Synthesis of a diamide insecticide from a key pyrazole carboxylic acid intermediate.

Conclusion

The journey of pyrazole carboxylic acids from a 19th-century chemical curiosity to a multi-billion dollar cornerstone of the pharmaceutical and agrochemical industries is a testament to the power of fundamental research. The initial discoveries by Knorr, Pechmann, and Buchner provided the essential synthetic language. Over the subsequent century, chemists refined this language, developing a sophisticated and predictable toolbox for constructing these vital molecules. For today's researchers, a deep understanding of this history—from reaction mechanisms to the evolution of synthetic strategy—is not merely academic; it is the foundation upon which the next generation of life-changing molecules will be built.

References

  • Title: Knorr Pyrazole Synthesis Source: Chem Help ASAP URL: [Link]

  • Title: Discovery of pyrazole carboxylic acids as potent inhibitors of rat long chain L-2-hydroxy acid oxidase Source: PubMed URL: [Link]

  • Title: Discovery of Pyrazole-3-Carboxylic Acid Derivatives as Dengue Virus Protease Inhibitors with Antiviral Activity Source: ACS Medicinal Chemistry Letters URL: [Link]

  • Title: Hans von Pechmann Source: Alchetron URL: [Link]

  • Title: Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives Source: International Journal of Pharmaceutical Sciences Review and Research URL: [Link]

  • Title: Fragment-Guided Discovery of Pyrazole Carboxylic Acid Inhibitors of the Kelch-like ECH-Associated Protein 1: Nuclear Factor Erythroid 2 Related Factor 2 (KEAP1:NRF2) Protein−Protein Interaction Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: 4.2.3.1. Knorr Pyrazole Synthesis of Edaravone Source: Royal Society of Chemistry URL: [Link]

  • Title: Pechmann-Pyrazol-Synthese Source: Wikipedia (German) URL: [Link]

  • Title: Hans von Pechmann Source: Wikipedia URL: [Link]

  • Title: Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications Source: ResearchGate URL: [Link]

  • Title: Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review Source: MDPI URL: [Link]

  • Title: Knorr pyrazole synthesis Source: ResearchGate URL: [Link]

  • Title: Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics Source: PubMed Central URL: [Link]

  • Title: A Comprehensive Review on Pyrazole and It's Pharmacological Properties Source: International Journal for Research in Applied Science & Engineering Technology (IJRASET) URL: [Link]

  • Title: The Role of Pyrazole Carboxylic Acids in Modern Drug Discovery Source: Ningbo Inno Pharmchem Co.,Ltd. URL: [Link]

  • Title: Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications Source: Mini-Reviews in Organic Chemistry URL: [Link]

  • Title: Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review Source: PubMed Central URL: [Link]

  • Title: Knorr Pyrazole Synthesis Source: J&K Scientific LLC URL: [Link]

  • Title: Current status of pyrazole and its biological activities Source: PubMed Central URL: [Link]

  • Title: Unlocking Crop Potential: The Role of Pyrazole Carboxylic Acid Intermediates Source: Ningbo Inno Pharmchem Co.,Ltd. URL: [Link]

  • Title: Pyrazole: an emerging privileged scaffold in drug discovery Source: PubMed URL: [Link]

  • Title: The Crucial Role of Pyrazole Carboxylic Acids in Modern Agrochemicals Source: Ningbo Inno Pharmchem Co.,Ltd. URL: [Link]

  • Title: PYRAZOLE CHEMISTRY IN CROP PROTECTION Source: LOCKSS URL: [Link]

  • Title: Advances in Pyrazole as an Active Fragment for Herbicide Discovery Source: PubMed URL: [Link]

Sources

A Technical Guide to the Solubility of 3-(2-methoxyphenyl)-1H-pyrazole-5-carboxylic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Solubility in Drug Discovery

In the landscape of modern drug development, the journey from a promising lead compound to a viable therapeutic agent is fraught with challenges. Among the most critical physicochemical properties that dictate the success of a drug candidate is its solubility. Poor solubility can lead to a cascade of downstream issues, including low bioavailability, erratic absorption, and challenges in formulation, ultimately leading to increased development costs and potential clinical failure.[1][2][3] This guide provides an in-depth technical exploration of the solubility of 3-(2-methoxyphenyl)-1H-pyrazole-5-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry.

This document is designed for researchers, scientists, and drug development professionals, offering a blend of theoretical principles and practical, field-proven methodologies. We will delve into the structural features of the target molecule, predict its solubility behavior in a range of solvents, and provide a detailed, self-validating experimental protocol for accurate solubility determination.

Physicochemical Profile of 3-(2-methoxyphenyl)-1H-pyrazole-5-carboxylic Acid

To understand the solubility of 3-(2-methoxyphenyl)-1H-pyrazole-5-carboxylic acid, we must first dissect its molecular structure and the functional groups that govern its interactions with various solvents.

The molecule consists of a pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms. Attached to this core are a methoxyphenyl group and a carboxylic acid group. These functional groups are the primary determinants of the compound's polarity, hydrogen bonding capacity, and overall solubility.

  • The Carboxylic Acid Group (-COOH): This is the most influential functional group in determining the molecule's behavior in polar, protic solvents. The hydroxyl (-OH) component can act as a hydrogen bond donor, while the carbonyl (C=O) oxygen can act as a hydrogen bond acceptor.[4][5] This dual capability allows for strong interactions with protic solvents like water and alcohols.[6][7] The acidic nature of the carboxylic acid also means its solubility can be significantly influenced by pH. In basic solutions, the carboxylic acid will deprotonate to form a highly polar carboxylate salt, which is generally much more water-soluble.[8]

  • The Pyrazole Ring: The pyrazole ring itself is a polar heterocycle due to the presence of the two nitrogen atoms. The imino hydrogen (-NH) on the pyrazole ring can also participate in hydrogen bonding as a donor. Pyrazole and its simpler derivatives are known to be soluble in water and organic solvents.[9][10]

  • The 2-Methoxyphenyl Group: This substituent introduces a significant nonpolar, hydrophobic component to the molecule. The benzene ring and the methyl group of the methoxy moiety will tend to decrease solubility in highly polar solvents like water.[7][11] However, the ether oxygen in the methoxy group can act as a hydrogen bond acceptor, slightly mitigating the overall hydrophobicity.

Predicting Solubility: The "Like Dissolves Like" Principle

The adage "like dissolves like" is a fundamental principle in predicting solubility.[12][13][14][15] This means that polar compounds tend to dissolve in polar solvents, and nonpolar compounds in nonpolar solvents. Based on the structural analysis of 3-(2-methoxyphenyl)-1H-pyrazole-5-carboxylic acid, we can predict its general solubility behavior:

  • High Solubility in Polar Aprotic Solvents: Solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are excellent at dissolving a wide range of organic compounds. They are polar enough to interact with the carboxylic acid and pyrazole ring but lack the strong hydrogen bonding network of protic solvents, making them effective at solvating both polar and moderately nonpolar molecules.

  • Moderate to Good Solubility in Polar Protic Solvents: In solvents like methanol, ethanol, and isopropanol, the compound is expected to be reasonably soluble. These solvents can engage in hydrogen bonding with the carboxylic acid and pyrazole moieties.[6]

  • Limited Solubility in Water: The presence of the bulky, nonpolar methoxyphenyl group is likely to significantly limit the aqueous solubility of the compound in its neutral form.[4][11] While the carboxylic acid and pyrazole groups can interact with water, the hydrophobic portion of the molecule will disrupt the hydrogen bonding network of water.

  • Poor Solubility in Nonpolar Solvents: In nonpolar solvents such as hexane and toluene, the solubility is expected to be very low. These solvents lack the ability to form the strong intermolecular interactions (like hydrogen bonds) required to overcome the crystal lattice energy of the solid compound.

Quantitative Solubility Determination: A Practical Guide

To move beyond qualitative predictions, a robust and reproducible experimental method is essential. The shake-flask method is considered the gold standard for determining thermodynamic solubility due to its reliability.[16][17] The following section provides a detailed protocol for determining the solubility of 3-(2-methoxyphenyl)-1H-pyrazole-5-carboxylic acid.

Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility

This protocol is designed to be a self-validating system, with built-in checks and quality control measures.

Objective: To determine the equilibrium (thermodynamic) solubility of 3-(2-methoxyphenyl)-1H-pyrazole-5-carboxylic acid in a selection of representative solvents.

Materials:

  • 3-(2-methoxyphenyl)-1H-pyrazole-5-carboxylic acid (solid, high purity)

  • Selected solvents (e.g., Water, Phosphate Buffered Saline (PBS) pH 7.4, Methanol, Ethanol, Isopropanol, Acetonitrile, Dimethyl Sulfoxide (DMSO), Hexane, Toluene)

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker or rotator

  • Centrifuge

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

  • Analytical balance

Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid 3-(2-methoxyphenyl)-1H-pyrazole-5-carboxylic acid to a series of vials, each containing a known volume of a different solvent. The excess solid is crucial to ensure that equilibrium is reached and the solution is saturated.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials on an orbital shaker and agitate at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium. A 24-hour incubation is often recommended for thermodynamic solubility.[1][2]

  • Phase Separation:

    • After incubation, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • To separate the saturated solution from the undissolved solid, two methods can be employed:

      • Centrifugation: Centrifuge the vials at high speed to pellet the excess solid.

      • Filtration: Carefully draw the supernatant into a syringe and pass it through a syringe filter (0.22 µm) into a clean vial. This method is effective at removing fine particulates.

  • Quantification of Dissolved Solute:

    • The concentration of the dissolved compound in the clear, saturated filtrate can be determined using a suitable analytical technique, most commonly UV-Vis spectroscopy or HPLC.[18][19][20]

    • UV-Vis Spectroscopy:

      • Prepare a series of standard solutions of the compound in the same solvent at known concentrations.

      • Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax).

      • Create a calibration curve by plotting absorbance versus concentration.

      • Dilute the saturated filtrate with the same solvent to bring its absorbance within the linear range of the calibration curve.

      • Measure the absorbance of the diluted filtrate and use the calibration curve to determine its concentration. Account for the dilution factor to calculate the original solubility.

    • HPLC:

      • Develop an HPLC method with a suitable column and mobile phase to achieve good separation and peak shape for the compound.

      • Prepare a series of standard solutions of known concentrations and inject them into the HPLC system to generate a calibration curve based on peak area.

      • Inject a known volume of the saturated filtrate and determine the concentration from the calibration curve.

Data Presentation:

The quantitative solubility data should be summarized in a clear and structured table for easy comparison. The following table presents a hypothetical but representative dataset for the solubility of 3-(2-methoxyphenyl)-1H-pyrazole-5-carboxylic acid in various solvents.

SolventSolvent TypePredicted SolubilityHypothetical Solubility (mg/mL)
WaterPolar ProticLow0.05
PBS (pH 7.4)Buffered AqueousModerate0.5 (as carboxylate salt)
MethanolPolar ProticModerate to High15
EthanolPolar ProticModerate8
IsopropanolPolar ProticModerate5
AcetonitrilePolar AproticModerate10
Dimethyl Sulfoxide (DMSO)Polar AproticHigh> 50
HexaneNonpolarVery Low< 0.01
TolueneNonpolarVery Low< 0.01

Note: The data in the "Hypothetical Solubility" column is for illustrative purposes only and should be determined experimentally.

Visualizing the Concepts and Workflow

Diagrams are powerful tools for illustrating complex relationships and workflows. The following diagrams, created using Graphviz, visualize the key concepts discussed in this guide.

Molecular Interactions and Solubility

G cluster_solute 3-(2-methoxyphenyl)-1H-pyrazole-5-carboxylic acid cluster_solvents Solvent Types solute Core Molecule polar_aprotic Polar Aprotic (e.g., DMSO) Dipole-dipole interactions solute->polar_aprotic Good Interaction (Good Solubility) cooh Carboxylic Acid (H-bond donor/acceptor) polar_protic Polar Protic (e.g., Water, Methanol) Forms H-bonds cooh->polar_protic Strong Interaction (High Solubility) nonpolar Nonpolar (e.g., Hexane) van der Waals forces cooh->nonpolar Poor Interaction (Low Solubility) pyrazole Pyrazole Ring (H-bond donor/acceptor) pyrazole->polar_protic Strong Interaction (High Solubility) phenyl Methoxyphenyl Group (Hydrophobic) phenyl->polar_protic Weak Interaction (Lowers Solubility) phenyl->nonpolar Favorable Interaction G start Start: Excess Solid + Solvent shake Equilibrate (e.g., 24h Shake) start->shake separate Separate Solid/Liquid (Centrifuge or Filter) shake->separate quantify Quantify Concentration (HPLC or UV-Vis) separate->quantify end End: Determine Solubility quantify->end

Caption: Shake-flask solubility determination workflow.

Conclusion

The solubility of 3-(2-methoxyphenyl)-1H-pyrazole-5-carboxylic acid is a complex interplay of its constituent functional groups and the properties of the solvent. While the carboxylic acid and pyrazole moieties promote solubility in polar, protic solvents through hydrogen bonding, the hydrophobic methoxyphenyl group acts as a limiting factor, particularly in aqueous media. For drug development professionals, a thorough understanding of these principles is paramount for making informed decisions about lead optimization and formulation strategies. The provided experimental protocol offers a robust framework for obtaining reliable, quantitative solubility data, which is an indispensable component of any successful drug discovery program.

References

  • Roberts, J. D., & Caserio, M. C. (2021). 18.2: Physical Properties of Carboxylic Acids. Chemistry LibreTexts. [Link]

  • Pass My Exams. Carboxylic Acids Solubility in Water. [Link]

  • Chemistry LibreTexts. (2023). Carboxylic Acids Background. [Link]

  • BioAssay Systems. Solubility Testing – Shake Flask Method. [Link]

  • protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

  • Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341.
  • QuickTakes. How does hydrogen bonding affect the properties of organic compounds?[Link]

  • Santa Monica College. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

  • Clark, J. (2023). an introduction to carboxylic acids. Chemguide. [Link]

  • Pasadena City College. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

  • Solubility of Things. Spectroscopic Techniques. [Link]

  • McMaster University. (2023). Solubility of Organic Compounds. [Link]

  • University of Missouri–St. Louis. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

  • Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds?[Link]

  • Penzkofer, A. (2015). Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions.
  • Pan, L., Ho, Q., Tsutsui, K., & Takahashi, L. (2001). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry, 73(5), 978–984.
  • StudySmarter. Polarity and Solubility of Organic Compounds. [Link]

  • IJNRD. (2024). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. [Link]

  • Chemistry For Everyone. (2025). What Affects Solubility Of Organic Compounds?[Link]

  • Solubility of Things. Pyrazole. [Link]

  • Open Oregon Educational Resources. 3.2 Solubility – Introductory Organic Chemistry. [Link]

  • PubChem. 3-Methoxy-1-methyl-1H-pyrazole-5-carboxylic acid. [Link]

  • Chemistry Steps. Solubility of Organic Compounds. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-(2-methoxyphenyl)-1H-pyrazole-5-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Pyrazole Carboxylic Acids in Modern Drug Discovery

The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized for its prevalence in a wide array of pharmacologically active compounds.[1] These five-membered heterocyclic scaffolds are integral to the structure of numerous drugs due to their diverse biological activities, which include antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[2][3] Specifically, pyrazole-5-carboxylic acid derivatives have emerged as a particularly important subclass. The carboxylic acid moiety provides a crucial handle for molecular interactions and further chemical modifications, making these compounds versatile building blocks in the design of novel therapeutics.

The target molecule of this guide, 3-(2-methoxyphenyl)-1H-pyrazole-5-carboxylic acid, and its derivatives are of significant interest to researchers. The presence of the 2-methoxyphenyl group can influence the compound's pharmacokinetic and pharmacodynamic properties, potentially leading to enhanced efficacy and selectivity for various biological targets. This document provides a comprehensive guide for the synthesis of this important scaffold, intended for researchers, scientists, and professionals in the field of drug development. The protocols described herein are designed to be robust and reproducible, with a focus on explaining the underlying chemical principles to empower researchers in their synthetic endeavors.

Synthetic Strategy: A Three-Step Approach to the Pyrazole Core

The synthesis of 3-(2-methoxyphenyl)-1H-pyrazole-5-carboxylic acid is efficiently achieved through a well-established three-step sequence. This strategy involves an initial Claisen condensation to construct a key β-diketoester intermediate, followed by a Knorr-type pyrazole synthesis, and concluding with the hydrolysis of the resulting ester to yield the final carboxylic acid. This approach is favored for its use of readily available starting materials and generally good yields.

Synthesis_Workflow cluster_0 Step 1: Claisen Condensation cluster_1 Step 2: Knorr Pyrazole Synthesis cluster_2 Step 3: Ester Hydrolysis A 2'-Methoxyacetophenone C Ethyl 2,4-dioxo-4-(2-methoxyphenyl)butanoate A->C NaOEt, Ethanol B Diethyl Oxalate B->C E Ethyl 3-(2-methoxyphenyl)-1H-pyrazole-5-carboxylate C->E Acetic Acid, Ethanol, Reflux D Hydrazine Hydrate D->E G 3-(2-methoxyphenyl)-1H-pyrazole-5-carboxylic acid E->G 1. Reflux 2. HCl (aq) F NaOH, H₂O/Ethanol F->G

Figure 1: Overall synthetic workflow for 3-(2-methoxyphenyl)-1H-pyrazole-5-carboxylic acid.

Part 1: Synthesis of Ethyl 2,4-dioxo-4-(2-methoxyphenyl)butanoate (Intermediate I)

The initial step in the synthesis is a Claisen condensation between 2'-methoxyacetophenone and diethyl oxalate. This reaction is base-catalyzed, typically using sodium ethoxide, to generate the nucleophilic enolate of the acetophenone, which then attacks the electrophilic carbonyl of diethyl oxalate.

Protocol 1: Claisen Condensation

Materials:

  • 2'-Methoxyacetophenone

  • Diethyl oxalate

  • Sodium metal

  • Absolute ethanol (anhydrous)

  • Toluene (anhydrous)

  • Hydrochloric acid (1 M)

  • Dichloromethane or Ethyl acetate

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle, ice bath.

Procedure:

  • Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add absolute ethanol (e.g., 50 mL for a 0.1 mol scale reaction). Carefully add sodium metal (1.0 equivalent) in small pieces to the ethanol. The reaction is exothermic and produces hydrogen gas. Allow the reaction to proceed until all the sodium has dissolved.

  • Reaction Setup: Cool the freshly prepared sodium ethoxide solution in an ice bath.

  • Addition of Reactants: In a dropping funnel, prepare a mixture of 2'-methoxyacetophenone (1.0 equivalent) and diethyl oxalate (1.1 equivalents). Add this mixture dropwise to the cold sodium ethoxide solution over 30-60 minutes with vigorous stirring.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 12-16 hours. The formation of a solid precipitate is often observed.

  • Work-up: Cool the reaction mixture in an ice bath and slowly add 1 M hydrochloric acid until the solution is acidic (pH ~2-3), which will dissolve the solid.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane or ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

  • Purification: The crude ethyl 2,4-dioxo-4-(2-methoxyphenyl)butanoate can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.

ParameterRecommended Condition
Base Sodium Ethoxide
Solvent Absolute Ethanol
Reactant Ratio 1:1.1 (Acetophenone:Oxalate)
Temperature 0°C to Room Temperature
Reaction Time 12-16 hours
Purification Recrystallization or Column Chromatography

Table 1: Key parameters for the Claisen condensation.

Part 2: Synthesis of Ethyl 3-(2-methoxyphenyl)-1H-pyrazole-5-carboxylate (Intermediate II)

The second step is the cyclization of the β-diketoester intermediate with hydrazine hydrate. This reaction, a variation of the Knorr pyrazole synthesis, proceeds via the formation of a hydrazone followed by intramolecular cyclization and dehydration to form the aromatic pyrazole ring. The reaction is typically carried out in a protic solvent, often with an acid catalyst like acetic acid.

Protocol 2: Knorr Pyrazole Synthesis

Materials:

  • Ethyl 2,4-dioxo-4-(2-methoxyphenyl)butanoate (Intermediate I)

  • Hydrazine hydrate (80-100%)

  • Ethanol

  • Glacial acetic acid (optional, but recommended)

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle.

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve ethyl 2,4-dioxo-4-(2-methoxyphenyl)butanoate (1.0 equivalent) in ethanol.

  • Addition of Hydrazine: Add hydrazine hydrate (1.1-1.2 equivalents) to the solution. A catalytic amount of glacial acetic acid can be added to facilitate the reaction.[4]

  • Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution to remove any remaining acetic acid, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude ethyl 3-(2-methoxyphenyl)-1H-pyrazole-5-carboxylate can be purified by recrystallization from ethanol or by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

ParameterRecommended Condition
Reagents Diketoester, Hydrazine Hydrate
Solvent Ethanol
Catalyst Glacial Acetic Acid (optional)
Temperature Reflux
Reaction Time 2-4 hours
Purification Recrystallization or Column Chromatography

Table 2: Key parameters for the Knorr pyrazole synthesis.

Part 3: Synthesis of 3-(2-methoxyphenyl)-1H-pyrazole-5-carboxylic Acid (Final Product)

The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This is typically achieved by saponification using a strong base like sodium hydroxide in a mixture of water and an alcohol to ensure solubility, followed by acidification to precipitate the carboxylic acid.

Protocol 3: Ester Hydrolysis

Materials:

  • Ethyl 3-(2-methoxyphenyl)-1H-pyrazole-5-carboxylate (Intermediate II)

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

  • Hydrochloric acid (2 M)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, ice bath, Buchner funnel.

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the pyrazole ester (1.0 equivalent) in a mixture of ethanol and water.

  • Addition of Base: Add an aqueous solution of sodium hydroxide (2.0-3.0 equivalents).

  • Reaction: Heat the mixture to reflux for 1-3 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Work-up: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Acidification: Dilute the remaining aqueous solution with water and cool in an ice bath. Slowly add 2 M hydrochloric acid with stirring until the pH is approximately 2-3. A precipitate of the carboxylic acid should form.

  • Isolation: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with cold water to remove any inorganic salts.

  • Drying and Purification: Dry the product in a vacuum oven. If necessary, the product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or acetic acid/water.[5]

ParameterRecommended Condition
Base Sodium Hydroxide
Solvent Ethanol/Water mixture
Temperature Reflux
Reaction Time 1-3 hours
Purification Recrystallization

Table 3: Key parameters for the ester hydrolysis.

Characterization and Data

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques. Below are expected characterization data based on closely related compounds found in the literature.

CompoundExpected ¹H NMR Signals (indicative)Expected IR Bands (cm⁻¹)
Intermediate I Aromatic protons, enol proton, ethyl ester signals (CH₂, CH₃)~1730 (ester C=O), ~1640 (keto C=O), ~1600 (C=C)
Intermediate II Aromatic protons, pyrazole CH, ethyl ester signals, NH proton~3200 (N-H), ~1720 (ester C=O), ~1600, 1580 (C=N, C=C)
Final Product Aromatic protons, pyrazole CH, broad OH (carboxylic acid), NH proton~3200 (N-H), ~3000 (broad O-H), ~1700 (acid C=O)

Table 4: Expected Analytical Data.

Troubleshooting and Optimization

  • Low Yield in Claisen Condensation: Ensure all reagents and solvents are anhydrous. The sodium ethoxide should be freshly prepared and used immediately.

  • Incomplete Cyclization: The reaction may require a longer reflux time or the addition of a catalytic amount of acetic acid to promote the reaction.

  • Difficulty in Hydrolysis: If the ester is sterically hindered, a stronger base (e.g., KOH) or a higher boiling point co-solvent (e.g., dioxane) may be necessary.

  • Purification Challenges: Pyrazole carboxylic acids can sometimes be difficult to purify. Recrystallization from different solvent systems should be attempted. If the product is an oil, conversion to a salt (e.g., with an amine) followed by recrystallization and then liberation of the free acid can be an effective purification strategy.

Safety Precautions

  • Sodium metal is highly reactive with water and should be handled with extreme care under an inert atmosphere.

  • Hydrazine hydrate is toxic and a suspected carcinogen. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

  • Strong acids and bases should be handled with care, wearing appropriate PPE.

  • All reactions should be performed in a well-ventilated fume hood.

Conclusion

The synthetic route outlined in this application note provides a reliable and adaptable method for the preparation of 3-(2-methoxyphenyl)-1H-pyrazole-5-carboxylic acid and its derivatives. By understanding the principles behind each step and carefully controlling the reaction conditions, researchers can successfully synthesize these valuable compounds for their drug discovery and development programs.

References

  • Google Patents. Method for purifying pyrazoles. WO2011076194A1.
  • Kumar, K. A., et al. "An Efficient Synthesis of Pyrazole Carboxamide Derivatives and in Vitro Evaluation for their Antimicrobial Activity." International Journal of ChemTech Research, vol. 10, no. 5, 2017, pp. 131-135.
  • Singh, S., et al. "Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents." Anti-inflammatory & Anti-allergy Agents in Medicinal Chemistry, vol. 17, no. 1, 2018, pp. 32-38. Available from: [Link]

  • MDPI. 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Available from: [Link]

  • Hilaris Publisher. "A Concise Review on the Synthesis of Pyrazole Heterocycles." Journal of Chemical Sciences, vol. 6, no. 4, 2015.
  • PubMed. "Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents." Anti-inflammatory & Anti-allergy Agents in Medicinal Chemistry, vol. 17, no. 1, 2018, pp. 32-38. Available from: [Link]

  • Longdom Publishing. "Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of Their Biological and Liquid Crystalline Properties." Journal of Chemical Sciences, vol. 8, no. 1, 2017.
  • DergiPark. "Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit." Journal of the Turkish Chemical Society, Section A: Chemistry, vol. 5, no. 3, 2018, pp. 915-926.
  • National Center for Biotechnology Information. "Ethyl 5-(ethoxycarbonyl)-3-(4-methoxyphenyl)-1H-pyrazole-1-acetate." Acta Crystallographica Section E: Structure Reports Online, vol. 64, no. Pt 1, 2008, p. o145. Available from: [Link]

  • Google Patents. Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same. CN111138289B.
  • ARKAT USA, Inc. "Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives." ARKIVOC, vol. 2012, no. 3, 2012, pp. 49-65.
  • LookChem. General procedures for the purification of Carboxylic acids. Chempedia. Available from: [Link]

  • ResearchGate. Crystal structure of ethyl 3-(4-methoxyphenyl)-5-methylcarbamoyl-1H-pyrazole-4-carboxylate, C15H17N3O4. Available from: [Link]

  • KTU ePubl. "Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues." Molecules, vol. 28, no. 17, 2023, p. 6599.
  • ResearchGate. 3-(2-Hydroxyphenyl)-5-(2-methoxyphenyl)-1H-pyrazole. Available from: [Link]

  • Google APIs. Pyrazole derivatives, processes for preparation thereof and pharmaceutical composition comprising the same. EP0418845A1.
  • ElectronicsAndBooks. Ethyl 3-(2-hydroxy-5-methylphenyl)-1H-pyrazole-5-carboxylate. Available from: [Link]

  • Technical Disclosure Commons. "Improved process for the preparation of 5-acetyl-1H-pyrazole-3-carboxylic acid." Defensive Publications Series, 5498, 2022. Available from: [Link]

Sources

using 3-(2-methoxyphenyl)-1H-pyrazole-5-carboxylic acid as a synthon

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Application of 3-(2-methoxyphenyl)-1H-pyrazole-5-carboxylic acid as a Versatile Synthon

Introduction: The Strategic Value of a Privileged Scaffold

In the landscape of medicinal chemistry and materials science, the pyrazole core is recognized as a "privileged scaffold" due to its prevalence in a multitude of pharmacologically active compounds.[1] 3-(2-methoxyphenyl)-1H-pyrazole-5-carboxylic acid is a highly valuable synthon that strategically combines this potent heterocyclic core with a versatile carboxylic acid functional group. The molecule's architecture—featuring a sterically influential 2-methoxyphenyl group at the 3-position and a reactive carboxylic acid at the 5-position—offers chemists a powerful tool for constructing diverse molecular libraries with high potential for biological activity and novel material properties.

The carboxylic acid moiety serves as a critical handle for a wide array of chemical transformations, most notably amide bond formations and esterifications.[2] This allows for the systematic exploration of chemical space around the pyrazole core, a crucial step in structure-activity relationship (SAR) studies for drug discovery. The 2-methoxyphenyl substituent provides a distinct steric and electronic profile that can influence molecular conformation and interactions with biological targets, making this synthon particularly interesting for developing targeted therapeutics, such as protein kinase inhibitors.[3][4]

This guide provides a detailed exploration of the synthetic utility of 3-(2-methoxyphenyl)-1H-pyrazole-5-carboxylic acid, complete with field-proven protocols and an explanation of the chemical principles underpinning its application.

Physicochemical Properties

A clear understanding of the synthon's basic properties is fundamental for its effective use in synthesis.

PropertyValue
Molecular Formula C₁₁H₁₀N₂O₃
Molecular Weight 218.21 g/mol
Appearance Typically an off-white to pale yellow solid
Core Structure Pyrazole
Key Functional Groups Carboxylic Acid, Methoxy, Phenyl Ether

Core Applications & Synthetic Transformations

The primary utility of 3-(2-methoxyphenyl)-1H-pyrazole-5-carboxylic acid lies in the reactivity of its carboxylic acid group. This functional group is a gateway to a vast number of derivatives, enabling the synthesis of amides, esters, and other related compounds.

Diagram: Synthetic Utility Overview

G main 3-(2-methoxyphenyl)-1H- pyrazole-5-carboxylic acid amides Bioactive Amides (e.g., Kinase Inhibitors) main->amides Amide Coupling (HATU, EDC) esters Ester Derivatives (Prodrugs, Intermediates) main->esters Esterification (Fischer, etc.) acid_chloride Acid Chloride (Highly Reactive Intermediate) main->acid_chloride SOCl₂, (COCl)₂ alcohols Primary Alcohols (via Reduction) main->alcohols Reduction (e.g., BH₃-THF) acid_chloride->amides acid_chloride->esters

Caption: Key synthetic pathways originating from the synthon.

Amide Bond Formation: Accessing Bioactive Molecules

The formation of an amide bond is one of the most fundamental and widely utilized reactions in drug discovery.[5] Coupling 3-(2-methoxyphenyl)-1H-pyrazole-5-carboxylic acid with a diverse range of primary or secondary amines yields pyrazole-5-carboxamides. These structures are frequently investigated as inhibitors of various protein kinases, where the pyrazole core acts as a hinge-binding motif and the appended amine fragment explores different pockets of the enzyme's active site.[3]

Causality in Reagent Selection: Direct condensation of a carboxylic acid and an amine is generally inefficient as it leads to the formation of a non-reactive ammonium carboxylate salt.[5] To overcome this, coupling reagents are employed to "activate" the carboxylic acid, converting the hydroxyl group into a better leaving group and facilitating nucleophilic attack by the amine.

The choice of coupling reagent is critical and depends on the reactivity of the substrates, steric hindrance, and the need to suppress side reactions like racemization.[5]

Coupling SystemAdditiveBaseTypical Reaction TimeReported Yield Range (%)Key Advantages & Context
EDC HOBt or NHSDIPEA or TEA1–12 hours60–95%Water-soluble byproducts are easily removed during aqueous work-up. HOBt/NHS additive increases efficiency and reduces side reactions.[5][6]
HATU None Req.DIPEA or Collidine1–4 hours75–98%Highly efficient, especially for sterically hindered or poorly nucleophilic amines. Faster reaction times.[6]
DCC DMAPNone2–12 hours40–90%Potent activator, but the dicyclohexylurea (DCU) byproduct is insoluble and can complicate purification.[7]

Esterification: Modulating Physicochemical Properties

Esterification of the carboxylic acid provides another avenue for derivatization. Pyrazole esters can serve as important intermediates for further transformations or as final compounds themselves, for instance, as prodrugs designed to improve bioavailability. The Fischer esterification, a classic acid-catalyzed reaction with an alcohol, is a straightforward method for this purpose.[8]

Mechanistic Insight: In Fischer esterification, the acid catalyst protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic. The alcohol then acts as a nucleophile, attacking the activated carbonyl. Subsequent proton transfers and elimination of a water molecule yield the ester.[8] The reaction is an equilibrium process, and is typically driven to completion by using a large excess of the alcohol or by removing water as it forms.[8]

Experimental Protocols

Protocol 1: Synthesis of a Pyrazole-5-Carboxamide via HATU Coupling

This protocol describes a general and highly reliable method for coupling the title synthon with a representative primary amine.

Diagram: Amide Coupling Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Dissolve pyrazole carboxylic acid (1.0 eq) in anhydrous DMF prep2 Add amine (1.1 eq) and DIPEA (2.5 eq) prep1->prep2 prep3 Add HATU (1.2 eq) portion-wise at 0 °C prep2->prep3 react Stir at room temperature for 1-4 hours prep3->react monitor Monitor progress by TLC or LC-MS react->monitor workup1 Quench with water and extract with Ethyl Acetate monitor->workup1 Upon completion workup2 Wash organic layer with aq. LiCl, NaHCO₃, and brine workup1->workup2 workup3 Dry (Na₂SO₄), filter, and concentrate workup2->workup3 purify Purify by column chromatography workup3->purify

Sources

Application Notes and Protocols for the Synthesis of Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrazoles, five-membered heterocyclic compounds with two adjacent nitrogen atoms, are a cornerstone of medicinal chemistry and drug development. Their versatile pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties, have led to their incorporation into numerous clinically approved drugs. This comprehensive guide provides an in-depth exploration of the experimental protocols for synthesizing pyrazole compounds. We delve into the foundational Knorr and Paal-Knorr syntheses, offering detailed, step-by-step procedures and mechanistic insights. Furthermore, we explore modern, sustainable methodologies such as microwave-assisted and ultrasound-assisted syntheses that offer significant advantages in terms of reaction times and yields. This document is designed to be a practical resource for researchers at all levels, providing the technical accuracy and field-proven insights necessary for the successful synthesis and functionalization of this critical heterocyclic scaffold.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, attributed to its unique structural features that allow it to interact with a wide range of biological targets.[1][2] The term "pyrazole" was first coined by Ludwig Knorr in 1883, who also pioneered its synthesis.[1][3] Since then, the development of synthetic methodologies to access functionalized pyrazoles has been a continuous area of research.

The inherent stability of the aromatic pyrazole ring, coupled with the ability to introduce diverse substituents at various positions, allows for the fine-tuning of physicochemical properties and biological activity. This has resulted in the discovery of numerous blockbuster drugs containing the pyrazole core, such as the anti-inflammatory agent celecoxib and the anti-obesity drug rimonabant.[2]

This application note will provide a detailed overview of the most common and effective methods for pyrazole synthesis, with a focus on practical experimental protocols and the underlying chemical principles.

Classical Synthesis of Pyrazoles: The Knorr and Paal-Knorr Reactions

The condensation of a hydrazine derivative with a 1,3-dicarbonyl compound is the most fundamental and widely used method for constructing the pyrazole ring.[1][2] This approach is broadly categorized into the Knorr and Paal-Knorr syntheses.

The Knorr Pyrazole Synthesis

The Knorr synthesis, first reported in 1883, involves the reaction of a β-ketoester with a hydrazine.[3][4] This reaction is typically acid-catalyzed and proceeds through a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield a pyrazolone, which exists in tautomeric equilibrium with the aromatic pyrazole form.[4][5][6]

Mechanism of the Knorr Pyrazole Synthesis:

The reaction is initiated by the nucleophilic attack of the hydrazine on one of the carbonyl groups of the 1,3-dicarbonyl compound, typically the more reactive ketone, to form a hydrazone intermediate. Subsequent intramolecular attack by the second nitrogen atom onto the remaining carbonyl group leads to a cyclic intermediate which then dehydrates to form the stable aromatic pyrazole ring.[7][8]

Knorr_Mechanism R1 Hydrazine I2 Hydrazone Intermediate R1->I2 R2 1,3-Dicarbonyl Compound I1 Protonated Carbonyl R2->I1 Protonation Cat Acid Catalyst (H+) Cat->I1 I1->I2 Nucleophilic Attack I3 Cyclic Intermediate I2->I3 Intramolecular Cyclization P Pyrazole I3->P Dehydration

Caption: Mechanism of the Knorr Pyrazole Synthesis.

Experimental Protocol: Synthesis of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one

This protocol details the synthesis of a pyrazolone via the Knorr reaction of ethyl acetoacetate and phenylhydrazine.[6]

Materials:

  • Ethyl acetoacetate

  • Phenylhydrazine

  • Glacial acetic acid

  • Ethanol

  • Water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine ethyl acetoacetate (10 mmol) and phenylhydrazine (10 mmol).

  • Add ethanol (20 mL) to the mixture.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Heat the reaction mixture to reflux and maintain for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly add cold water (40 mL) to the reaction mixture with stirring to precipitate the product.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from ethanol to obtain pure 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one.

Table 1: Representative Examples of Knorr Pyrazole Synthesis

1,3-Dicarbonyl CompoundHydrazine DerivativeProductYield (%)Reference
Ethyl acetoacetatePhenylhydrazine3-methyl-1-phenyl-1H-pyrazol-5(4H)-one~90%[6]
AcetylacetoneHydrazine hydrate3,5-dimethyl-1H-pyrazole>95%[2]
Ethyl benzoylacetateHydrazine hydrate5-phenyl-1H-pyrazol-3(2H)-one~79%[4][9]
The Paal-Knorr Pyrazole Synthesis

The Paal-Knorr synthesis is a related method that utilizes a 1,4-dicarbonyl compound and a hydrazine to form a pyrrole, but the underlying principle of cyclocondensation is analogous to pyrazole synthesis from 1,3-dicarbonyls.[10][11] For pyrazoles, the key starting materials are 1,3-dicarbonyl compounds or their synthetic equivalents.[1][2]

Modern Synthetic Methodologies

In recent years, there has been a significant push towards developing more sustainable and efficient synthetic methods.[12][13] Microwave-assisted and ultrasound-assisted synthesis have emerged as powerful tools in this regard, often leading to dramatically reduced reaction times, higher yields, and cleaner reaction profiles.[14][15]

Microwave-Assisted Pyrazole Synthesis

Microwave irradiation can significantly accelerate organic reactions by efficiently heating the solvent and reactants.[16][17] This technique has been successfully applied to the synthesis of pyrazoles, often under solvent-free conditions.[16]

Experimental Protocol: Microwave-Assisted Synthesis of 1,3,5-Trisubstituted Pyrazoles

This protocol describes a general procedure for the microwave-assisted synthesis of pyrazoles from chalcones and hydrazine derivatives.[18]

Materials:

  • Substituted Chalcone

  • Hydrazine derivative (e.g., phenylhydrazine, hydrazine hydrate)

  • Ethanol

  • Sodium hydroxide

Procedure:

  • In a microwave reaction vial, dissolve the chalcone (1 mmol) and the hydrazine derivative (1.2 mmol) in ethanol (5 mL).

  • Add a catalytic amount of sodium hydroxide.

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture at a specified temperature (e.g., 75-100 °C) and power (e.g., 100-200 W) for a short duration (e.g., 15-30 minutes).[18][19]

  • Monitor the reaction by TLC.

  • After completion, cool the vial to room temperature.

  • The product often precipitates out of the solution. Collect the solid by filtration, wash with cold ethanol, and dry. If no precipitate forms, the product can be isolated by extraction after removing the ethanol under reduced pressure.

Microwave_Workflow A Mix Chalcone, Hydrazine, Ethanol, and NaOH in Microwave Vial B Seal Vial and Place in Microwave Reactor A->B C Irradiate at Controlled Temperature and Power B->C D Monitor Reaction by TLC C->D E Cool to Room Temperature D->E F Isolate Product (Filtration or Extraction) E->F

Caption: Workflow for Microwave-Assisted Pyrazole Synthesis.

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

ReactionConventional Method (Time, Yield)Microwave Method (Time, Yield)Reference
Chalcone + Phenylhydrazine4-6 hours, ~70-80%15-30 minutes, >90%[18]
1,3-Diketone + Hydrazine2-4 hours, ~85%5-10 minutes, >95%[16][17]
Ultrasound-Assisted Pyrazole Synthesis

Sonication, the application of ultrasound energy to a reaction, can enhance chemical reactivity through acoustic cavitation.[14] This has been utilized for the efficient synthesis of pyrazoline and pyrazole derivatives.[20][21]

Experimental Protocol: Ultrasound-Assisted Synthesis of Pyrazolines

This protocol outlines a general procedure for the synthesis of pyrazoline derivatives from chalcones and hydrazines under ultrasonic irradiation.[20]

Materials:

  • Substituted Chalcone

  • Hydrazine derivative

  • Ethanol

Procedure:

  • In an Erlenmeyer flask, dissolve the chalcone (1 mmol) and the hydrazine derivative (1.2 mmol) in ethanol (10 mL).

  • Place the flask in an ultrasonic bath.

  • Irradiate the mixture at a specific frequency (e.g., 40 kHz) and temperature for a designated time (e.g., 30-60 minutes).

  • Monitor the reaction progress by TLC.

  • Upon completion, the product may precipitate. Collect the solid by filtration. If not, the solvent can be evaporated, and the product purified by column chromatography.

Characterization of Pyrazole Compounds

The synthesized pyrazole derivatives should be thoroughly characterized to confirm their structure and purity. The most common analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are essential for elucidating the structure of the pyrazole ring and the nature and position of its substituents.[22][23][24][25]

  • Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying key functional groups, such as C=N, N-H, and C=O (in the case of pyrazolones).[26]

  • Mass Spectrometry (MS): MS provides information about the molecular weight of the compound and its fragmentation pattern, which aids in structural confirmation.

  • Melting Point: The melting point is a useful indicator of the purity of a solid compound.

Safety Precautions

  • Hydrazine and its derivatives are highly toxic and potentially carcinogenic. Always handle these reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[4]

  • Microwave reactors operate at high pressures and temperatures. Ensure you are properly trained on the equipment and follow all safety guidelines provided by the manufacturer.

  • Organic solvents are flammable. Avoid open flames and work in a well-ventilated area.

Conclusion

The synthesis of pyrazole compounds is a well-established and versatile area of organic chemistry with profound implications for drug discovery and development. The classical Knorr and Paal-Knorr syntheses remain highly relevant and effective methods. Furthermore, the adoption of modern techniques such as microwave and ultrasound-assisted synthesis offers significant advantages in terms of efficiency and sustainability. By understanding the underlying mechanisms and following the detailed protocols provided in this guide, researchers can confidently and safely synthesize a wide array of pyrazole derivatives for their specific applications.

References

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). Molecules, 28(18), 6529. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017). Molecules, 22(1), 137. [Link]

  • Knorr Pyrazole Synthesis. (n.d.). J&K Scientific LLC. [Link]

  • Knorr Pyrazole Synthesis. (n.d.). Chem Help ASAP. [Link]

  • Enantioselective Synthesis of Functionalized Pyrazoles by NHC-Catalyzed Reaction of Pyrazolones with α,β-Unsaturated Aldehydes. (2018). Organic Letters, 20(15), 4569–4572. [Link]

  • Recent Advances in the Microwave and Ultrasound-Assisted Synthesis of Pyrazole Scaffolds. (2023). Current Organic Chemistry, 27(12), 1053-1071. [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2021). Molecules, 26(19), 5929. [Link]

  • A Review on Environment-friendly Protocol for the Synthesis of Pyrazole Derivative. (2024). Current Green Chemistry, 11(4), 336-350. [Link]

  • Pyrazole Synthesis under Microwave Irradiation and Solvent-free Conditions. (2012). Journal of the Brazilian Chemical Society, 23(8), 1485-1493. [Link]

  • Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. (2023). Molecules, 28(13), 5122. [Link]

  • Process for the preparation of pyrazoles. (1980).
  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2024). RSC Advances, 14, 8863-8884. [Link]

  • Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). (2021). Molecules, 26(9), 2698. [Link]

  • Recent advances in pyrazole synthesis employing diazo compounds and synthetic analogues. (2022). Organic & Biomolecular Chemistry, 20(42), 8191-8212. [Link]

  • Green synthesis of pyrazole systems under solvent-free conditions. (2018). Phosphorus, Sulfur, and Silicon and the Related Elements, 193(12), 801-805. [Link]

  • “On water” synthesis of N-unsubstituted pyrazoles: semicarbazide hydrochloride as an alternative to hydrazine for preparation of pyrazole-3-carboxylate derivatives and 3,5-disubstituted pyrazoles. (2017). Green Chemistry, 19(2), 474-483. [Link]

  • Regioselective Synthesis of Highly Functionalized Pyrazoles from N-Tosylhydrazones. (2017). Organic Letters, 19(21), 5888–5891. [Link]

  • Microwave Assisted Synthesis of Antioxidant Dihydro-Pyrazole Hybrids as Possible Lipoxygenase Inhibitors. (2018). Molecules, 23(11), 2901. [Link]

  • Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents. (2022). ACS Omega, 7(33), 29251–29263. [Link]

  • Knorr pyrazole synthesis. (n.d.). Name-Reaction.com. [Link]

  • Pyrazole synthesis under microwave irradiation and solvent-free conditions. (2012). Journal of the Brazilian Chemical Society, 23(8). [Link]

  • Modern Approaches to the Synthesis of Pyrazoles (A Review). (2020). Russian Journal of Organic Chemistry, 56(11), 1735-1761. [Link]

  • A Concise Review on the Synthesis of Pyrazole Heterocycles. (2015). Journal of Nuclear Medicine & Radiation Therapy, 6(5). [Link]

  • Pyrazole synthesis under microwave irradiation and solvent-free conditions. (2012). INIS-IAEA. [Link]

  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Recent advances in the multicomponent synthesis of pyrazoles. (2024). Organic & Biomolecular Chemistry. [Link]

  • knorr pyrazole synthesis. (2017). SlideShare. [Link]

  • Synthesis of Novel Tetra-Substituted Pyrazole Derivatives Using Microwave Irradiation and Their Anti-Leukemic Activity Against Jurkat Cells. (2024). Molecules, 29(14), 3241. [Link]

  • Ultrasound assisted synthesis of tetrazole based pyrazolines and isoxazolines as potent anticancer agents via inhibition of tubulin polymerization. (2020). Bioorganic & Medicinal Chemistry Letters, 30(22), 127592. [Link]

  • H and 13 C NMR Characterization of Pyrazole Carboxamide Derivatives. (2020). ResearchGate. [Link]

  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2024). RSC Advances. [Link]

  • Modern Approaches to the Synthesis of Pyrazoles (A Review). (2024). Consensus. [Link]

  • Paal-Knorr Pyrrole Synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Ultrasound-Assisted Synthesis of Pyrazoline Derivatives as Potential Antagonists of RAGE-Mediated Pathologies: Insights from SAR Studies and Biological Evaluations. (2024). ChemMedChem. [Link]

  • Knorr pyrazole synthesis from a ketoester - laboratory experiment. (2021). YouTube. [Link]

  • Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. (2024). Molecules, 29(23), 5433. [Link]

  • Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. (2012). Journal of Chemical and Pharmaceutical Research, 4(3), 1772-1781. [Link]

  • Knorr Pyrazole Synthesis (M. Pharm). (2018). SlideShare. [Link]

Sources

Application Notes & Protocols: 3-(2-Methoxyphenyl)-1H-pyrazole-5-carboxylic Acid as a Versatile Building Block in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Pyrazole Scaffold

In the landscape of modern medicinal chemistry and materials science, heterocyclic compounds form the bedrock of innovation. Among these, the pyrazole nucleus stands out as a "privileged scaffold," a core structure frequently found in molecules with significant biological activity.[1][2] Pyrazole-containing drugs are prevalent in the market, with applications ranging from anti-inflammatory agents like Celecoxib to treatments for erectile dysfunction such as Sildenafil.[1] The power of the pyrazole ring lies in its unique electronic properties, its ability to act as both a hydrogen bond donor and acceptor, and its structural rigidity, which allows for precise positioning of substituents to interact with biological targets.[2]

This guide focuses on a particularly valuable derivative: 3-(2-methoxyphenyl)-1H-pyrazole-5-carboxylic acid . This molecule is not merely another pyrazole; it is a strategically designed building block. Its utility stems from three key structural features:

  • The Pyrazole Core: A stable aromatic ring system that serves as a robust scaffold, imparting favorable pharmacokinetic properties.

  • The 5-Carboxylic Acid Group: A versatile chemical "handle" that provides a convenient point for diversification. It can be readily converted into a wide array of functional groups, including esters, amides, and ketones, allowing for the systematic exploration of a molecule's structure-activity relationship (SAR).

  • The 3-(2-Methoxyphenyl) Group: This substituent introduces specific steric and electronic features. The methoxy group can engage in hydrogen bonding and its position on the phenyl ring influences the overall conformation of the molecule, which is critical for binding to target proteins.

These application notes provide a comprehensive overview of the synthesis, characterization, and synthetic utility of 3-(2-methoxyphenyl)-1H-pyrazole-5-carboxylic acid, complete with detailed protocols for its use in generating diverse molecular libraries.

Physicochemical and Spectroscopic Profile

Accurate characterization is the cornerstone of reproducible synthesis. The key properties of the title compound are summarized below.

PropertyValueSource
Molecular Formula C₁₁H₁₀N₂O₃Calculated
Molecular Weight 218.21 g/mol Calculated
Monoisotopic Mass 218.06914 DaPredicted
XlogP (Predicted) 1.8 - 2.5Predicted
Appearance Off-white to pale yellow solidTypical

Spectroscopic Characterization:

  • ¹H NMR: Expect characteristic signals for the pyrazole proton (a singlet around 7.0-7.5 ppm), aromatic protons of the methoxyphenyl group (multiplets in the aromatic region, 6.9-7.8 ppm), a singlet for the methoxy group (-OCH₃) around 3.9 ppm, and a broad singlet for the carboxylic acid proton (>12 ppm), which may be exchangeable with D₂O.

  • ¹³C NMR: Signals for the pyrazole ring carbons (typically 110-150 ppm), aromatic carbons, the methoxy carbon (~55 ppm), and the carboxylic acid carbonyl carbon (>160 ppm) are expected.

  • FT-IR: Key vibrational bands include a broad O-H stretch for the carboxylic acid (2500-3300 cm⁻¹), a sharp C=O stretch (~1700 cm⁻¹), and C=C/C=N stretches in the 1450-1600 cm⁻¹ region.[3]

Synthesis Protocol: Accessing the Core Building Block

The most common and efficient method for synthesizing 3,5-disubstituted pyrazoles is the [3+2] cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[4] In this case, the key precursors are a 1-(2-methoxyphenyl)-1,3-dione equivalent and hydrazine. The following protocol details a reliable synthetic route.

Workflow for Synthesis

G cluster_0 Step 1: Claisen Condensation cluster_1 Step 2: Cyclization & Hydrolysis A 2'-Methoxyacetophenone D Intermediate: Ethyl 2,4-dioxo-4-(2-methoxyphenyl)butanoate A->D EtOH, Reflux B Diethyl Oxalate B->D EtOH, Reflux C Sodium Ethoxide (Base) C->D EtOH, Reflux F Intermediate: Ethyl 3-(2-methoxyphenyl)-1H-pyrazole-5-carboxylate D->F AcOH, Reflux E Hydrazine Hydrate E->F H Final Product: 3-(2-methoxyphenyl)-1H- pyrazole-5-carboxylic acid F->H 1. Reflux 2. HCl (acidification) G NaOH (aq) G->H

Sources

The Pyrazole Scaffold: A Privileged Structure in Kinase Inhibitor Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction: The Central Role of Kinases and the Rise of the Pyrazole Scaffold

Protein kinases, a vast family of enzymes that catalyze the phosphorylation of proteins, are fundamental regulators of a myriad of cellular processes, including growth, differentiation, and metabolism. Their dysregulation is a hallmark of numerous human diseases, most notably cancer, making them one of the most intensively pursued classes of drug targets.[1] Small molecule kinase inhibitors have revolutionized the therapeutic landscape, offering targeted treatment options with improved efficacy and tolerability over traditional cytotoxic agents.

Within the medicinal chemist's toolkit, certain chemical structures, known as "privileged scaffolds," have emerged as particularly fruitful starting points for the development of potent and selective kinase inhibitors. The pyrazole ring is a prominent example of such a scaffold.[1][2] This five-membered aromatic heterocycle is extensively utilized in drug design due to its synthetic accessibility, favorable drug-like properties, and its capacity for versatile bioisosteric replacement.[1][2] The significance of the pyrazole moiety is underscored by its presence in numerous FDA-approved kinase inhibitors, including Ruxolitinib (JAK1/2), Encorafenib (B-Raf), Crizotinib (ALK/ROS1), and Avapritinib (KIT/PDGFRA).[1][2] These drugs have demonstrated profound clinical benefit in treating various cancers and inflammatory disorders.[3][4][5][6]

This document serves as a comprehensive guide for researchers engaged in the development of pyrazole-based kinase inhibitors. It provides a detailed overview of their mechanism of action, rational design principles, and step-by-step protocols for their in vitro characterization.

Mechanism of Action: Targeting the ATP-Binding Site

The vast majority of pyrazole-based kinase inhibitors function as ATP-competitive inhibitors.[7] They are designed to bind to the ATP-binding pocket of the target kinase, thereby preventing the phosphorylation of substrate proteins and interrupting the downstream signaling cascade. The pyrazole core often serves as a key anchoring point within the active site, forming critical hydrogen bonds with the hinge region of the kinase, a flexible loop that connects the N- and C-terminal lobes.[8]

The specific interactions and the overall binding mode dictate the inhibitor's potency and selectivity. For instance, in the case of Ruxolitinib's interaction with JAK2, the pyrrolopyrimidine core, attached to the pyrazole, forms hydrogen bonds with key residues in the hinge region, while the pyrazole itself and its substituents engage in additional van der Waals interactions that enhance binding affinity and specificity.[8]

G cluster_kinase Kinase Active Site ATP_Pocket ATP Binding Pocket Phosphorylated_Substrate Phosphorylated Substrate ATP_Pocket->Phosphorylated_Substrate Facilitates Phosphorylation Downstream_Signaling Downstream Signaling Cascade Hinge Hinge Region Substrate_Binding Substrate Binding Site Substrate_Binding->Phosphorylated_Substrate ATP ATP ATP->ATP_Pocket Binds Pyrazole_Inhibitor Pyrazole-Based Inhibitor Pyrazole_Inhibitor->ATP_Pocket Competitively Binds Substrate Substrate Protein Substrate->Substrate_Binding Phosphorylated_Substrate->Downstream_Signaling Initiates Cellular_Response Cellular Response (e.g., Proliferation, Survival) Downstream_Signaling->Cellular_Response

Caption: ATP-competitive inhibition by a pyrazole derivative.

Rational Design and Synthesis of Pyrazole-Based Kinase Inhibitors

The development of a novel pyrazole-based kinase inhibitor typically begins with a lead compound, which may be identified through high-throughput screening or structure-based design. The pyrazole core is then systematically modified to optimize its potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies are crucial in this process, guiding the iterative design and synthesis of new analogs.[7]

A common synthetic strategy involves the construction of the substituted pyrazole core, followed by the coupling of various functional groups to modulate the inhibitor's interactions with the target kinase.

G Start Starting Materials (e.g., diketone, hydrazine) Pyrazole_Formation Pyrazole Ring Formation Start->Pyrazole_Formation Functionalization Functionalization of Pyrazole Core (e.g., Halogenation, Nitration) Pyrazole_Formation->Functionalization Coupling Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) Functionalization->Coupling Purification Purification and Characterization Coupling->Purification Final_Compound Final Pyrazole-Based Inhibitor Purification->Final_Compound

Caption: Generalized synthetic workflow for pyrazole inhibitors.

Protocols for In Vitro Characterization

Protocol 1: Determination of IC50 using the ADP-Glo™ Kinase Assay

This protocol describes a luminescence-based assay to determine the half-maximal inhibitory concentration (IC50) of a pyrazole-based compound against a target kinase. The assay quantifies the amount of ADP produced during the kinase reaction, which is inversely proportional to the inhibitor's activity.

Materials:

  • Target kinase

  • Kinase substrate (peptide or protein)

  • Pyrazole-based inhibitor stock solution (e.g., 10 mM in DMSO)

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

  • Multichannel pipettes

  • Luminometer

Procedure:

  • Compound Dilution: Prepare a serial dilution of the pyrazole-based inhibitor in 100% DMSO. A common starting point is a 10-point, 3-fold dilution series.

  • Assay Plate Preparation: Add 1 µL of each inhibitor dilution (or DMSO for control wells) to the wells of a 384-well plate.

  • Kinase Reaction:

    • Prepare a 2X kinase/substrate solution in Kinase Assay Buffer. The optimal concentrations of kinase and substrate should be determined empirically.

    • Add 10 µL of the 2X kinase/substrate solution to each well.

    • Incubate for 15-30 minutes at room temperature to allow for inhibitor binding.

    • Prepare a 2X ATP solution in Kinase Assay Buffer. The ATP concentration should be at or near the Km for the target kinase.

    • Initiate the kinase reaction by adding 10 µL of the 2X ATP solution to each well.

    • Incubate the plate at 30°C for 60 minutes.[9]

  • ADP Detection:

    • Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[10][11]

    • Incubate for 40 minutes at room temperature.[10][11]

    • Add 40 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.[10][11]

    • Incubate for 30-60 minutes at room temperature.[10]

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Kinase TargetPyrazole Inhibitor IC50 (nM)Staurosporine IC50 (nM)
Kinase X258
Kinase Y150015
Kinase Z>10,00030

Staurosporine is a non-selective kinase inhibitor often used as a positive control.

Protocol 2: Kinome-Wide Selectivity Profiling

To ensure the therapeutic potential and minimize off-target effects, it is crucial to assess the selectivity of a novel pyrazole-based inhibitor against a broad panel of kinases. This is typically performed as a fee-for-service by specialized contract research organizations (CROs).

G Inhibitor Pyrazole-Based Inhibitor (at a fixed concentration, e.g., 1 µM) Assay In Vitro Kinase Assay (e.g., Radiometric, Luminescence, or FRET-based) Inhibitor->Assay Kinase_Panel Broad Kinase Panel (e.g., >400 kinases) Kinase_Panel->Assay Data Raw Data Generation (% Inhibition for each kinase) Assay->Data Analysis Data Analysis and Visualization (e.g., Kinome map, Selectivity Score) Data->Analysis Hit_Identification Identification of On- and Off-Target Kinases Analysis->Hit_Identification

Caption: Workflow for kinome-wide selectivity profiling.

Case Study: Ruxolitinib, a Pyrazole-Based JAK1/2 Inhibitor

Ruxolitinib (Jakafi®) is a prime example of a successful pyrazole-containing kinase inhibitor.[12] It is a potent and selective inhibitor of Janus kinases 1 and 2 (JAK1 and JAK2), which are key components of the JAK-STAT signaling pathway.[4][13] Dysregulation of this pathway is a central feature of myeloproliferative neoplasms (MPNs), such as myelofibrosis and polycythemia vera.[14]

The discovery of Ruxolitinib was driven by a focused effort to identify inhibitors of the JAK-STAT pathway.[12] Its pyrazole scaffold is crucial for its activity, enabling it to competitively bind to the ATP-binding site of JAK1 and JAK2.[13] Clinical trials, such as the COMFORT-I and COMFORT-II studies, demonstrated that Ruxolitinib significantly reduces spleen volume and ameliorates disease-related symptoms in patients with myelofibrosis.[1][15][16] These landmark studies led to its FDA approval in 2011, making it the first targeted therapy for this disease.[4][12]

Challenges and Future Directions

Despite the remarkable success of pyrazole-based kinase inhibitors, challenges remain. The development of drug resistance, often through mutations in the target kinase, is a significant hurdle. Furthermore, achieving high selectivity to minimize off-target toxicities continues to be a key focus of research.

Future directions in the field include the development of next-generation pyrazole derivatives that can overcome resistance mechanisms, as well as the exploration of novel pyrazole-based inhibitors targeting other kinase families implicated in disease. The combination of pyrazole-based inhibitors with other therapeutic modalities, such as immunotherapy, also holds great promise for improving patient outcomes.[17]

Conclusion

The pyrazole scaffold has proven to be an exceptionally valuable framework in the design of kinase inhibitors. Its versatility and favorable properties have enabled the development of numerous life-saving medicines. The protocols and insights provided in this guide are intended to empower researchers to continue to innovate in this exciting and impactful area of drug discovery.

References

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. [Link]

  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. PubMed. [Link]

  • Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer. PubMed. [Link]

  • Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. PMC - NIH. [Link]

  • Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. PMC - NIH. [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. PubMed. [Link]

  • Novel tricyclic pyrazole BRAF inhibitors with imidazole or furan central scaffolds. PubMed. [Link]

  • The Clinical Journey of Ruxolitinib: From Discovery to Diverse Therapeutic Applications. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

  • Ruxolitinib: The First FDA Approved Therapy for the Treatment of Myelofibrosis. Clinical Cancer Research - AACR Journals. [Link]

  • The Discovery and Development of Ruxolitinib for the Tre
  • A trial of encorafenib and binimetinib for melanoma that has spread (PREMIUM). Cancer Research UK. [Link]

  • What is the mechanism of action of Ruxolitinib Phosphate?. Patsnap Synapse. [Link]

  • Ten years after ruxolitinib approval for myelofibrosis: a review of clinical efficacy. Taylor & Francis Online. [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. PubMed. [Link]

  • Novel inhibitors of the v-raf murine sarcoma viral oncogene homologue B1 (BRAF) based on a 2,6-disubstituted pyrazine scaffold. PubMed. [Link]

  • Results of the RUXOPEG trial: combining ruxolitinib and interferon in patients with myelofibrosis. VJHemOnc. [Link]

  • A Double-Blind Placebo-Controlled Trial of Ruxolitinib for Myelofibrosis. PMC - PubMed Central. [Link]

  • POLARIS: A phase 2 trial of encorafenib plus binimetinib evaluating high-dose and standard-dose regimens in patients with BRAF V600-mutant melanoma with brain metastasis. Oxford Academic. [Link]

  • Structural Insights into JAK2 Inhibition by Ruxolitinib, Fedratinib, and Derivatives Thereof. MDPI. [Link]

  • UCLA Skin Cancer/Melanoma Trial → Administration of Encorafenib + Binimetinib + Nivolumab Versus Ipilimumab + Nivolumab in BRAF-V600 Mutant Melanoma With Brain Metastases. Clinical Trials at UCLA. [Link]

  • Ruxolitinib. StatPearls - NCBI Bookshelf - NIH. [Link]

  • ADP-Glo™ Assay Formats and Step-By-Step Protocol. ResearchGate. [Link]

  • Decoding ruxolitinib phosphate: A Comprehensive Study of its R&D Trends and Mechanism on Drug Target. Patsnap Synapse. [Link]

  • Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis. PMC - NIH. [Link]

  • The discovery and development of ruxolitinib for the treatment of myelofibrosis. ResearchGate. [Link]

  • Ruxolitinib. PubChem - NIH. [Link]

  • Encorafenib. Wikipedia. [Link]

  • Preclinical discovery and clinical development of encorafenib for the treatment of melanoma. PubMed. [Link]

  • Development of encorafenib for BRAF-mutated advanced melanoma. PMC. [Link]

  • FDA approves encorafenib and binimetinib in combination for unresectable or metastatic melanoma with BRAF mutations. FDA. [Link]

  • Phase II, Open-Label Study of Encorafenib Plus Binimetinib in Patients With BRAF V600-Mutant Metastatic Non–Small-Cell Lung Cancer. ASCO Publications. [Link]

Sources

Application Notes and Protocols for Evaluating the Antimicrobial Activity of Pyrazole Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of Pyrazole Carboxylic Acid Derivatives in Antimicrobial Drug Discovery

The escalating crisis of antimicrobial resistance necessitates the urgent development of novel therapeutic agents with diverse mechanisms of action.[1][2][3] Pyrazole carboxylic acid derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a broad spectrum of biological activities, including significant antimicrobial, antifungal, antiviral, and anticancer properties.[4][5][6][7] Their versatile scaffold allows for extensive chemical modification, enabling the fine-tuning of their pharmacological profiles to target specific pathogens, including multidrug-resistant strains.[1][8][9]

These application notes provide a comprehensive guide for researchers to systematically evaluate the antimicrobial potential of novel pyrazole carboxylic acid derivatives. The protocols outlined herein are designed to be robust and reproducible, covering essential in vitro screening assays, from initial qualitative assessments to quantitative determinations of antimicrobial efficacy and preliminary safety profiling. By adhering to these standardized methods, researchers can generate reliable and comparable data, accelerating the identification and development of new antimicrobial drug candidates.

Mechanism of Action: Unraveling the Antimicrobial Strategies of Pyrazole Derivatives

While the precise mechanisms of action can vary depending on the specific substitutions on the pyrazole ring, several key cellular targets have been identified. Understanding these mechanisms is crucial for rational drug design and the development of derivatives with enhanced potency and selectivity.

  • Disruption of Cell Wall Integrity: Some pyrazole-derived hydrazones have been shown to interfere with bacterial cell wall synthesis, leading to loss of structural integrity and cell lysis.[9]

  • Inhibition of Nucleic Acid Synthesis: A significant number of pyrazole derivatives exert their antimicrobial effects by targeting enzymes essential for DNA replication and repair.[2][3] Notably, DNA gyrase and topoisomerase IV, crucial for maintaining DNA topology, are validated targets.[2][9] Molecular docking studies have further elucidated the binding interactions of pyrazole derivatives with these enzymes.[9]

  • Interference with Protein Synthesis: Inhibition of protein synthesis is another pathway through which pyrazole derivatives can impede microbial growth.

  • Disruption of Metabolic Pathways: Certain pyrazole compounds can inhibit key enzymes in bacterial metabolic pathways, such as cystathionine γ-lyase (CSE), which is involved in protecting bacteria from oxidative stress.[9]

  • Inhibition of Biofilm Formation: Biofilms represent a significant challenge in treating chronic infections. Several pyrazole derivatives have demonstrated the ability to inhibit biofilm formation, a crucial virulence factor for many pathogenic bacteria.[8][10] This anti-biofilm activity is often linked to the disruption of quorum sensing (QS) pathways.[10]

Below is a diagram illustrating the potential antimicrobial mechanisms of action for pyrazole carboxylic acid derivatives.

Antimicrobial_Mechanisms_of_Pyrazole_Derivatives cluster_pyrazole Pyrazole Carboxylic Acid Derivative cluster_bacterial_cell Bacterial Cell cluster_outcomes Antimicrobial Outcomes pyrazole Pyrazole Core Carboxylic Acid Moiety Variable Substituents (R¹, R², R³) cell_wall Cell Wall Synthesis pyrazole:f2->cell_wall Inhibition dna_gyrase DNA Gyrase / Topoisomerase IV pyrazole:f2->dna_gyrase Inhibition protein_synthesis Ribosome (Protein Synthesis) pyrazole:f2->protein_synthesis Inhibition metabolism Metabolic Enzymes (e.g., CSE) pyrazole:f2->metabolism Inhibition biofilm Biofilm Formation (Quorum Sensing) pyrazole:f2->biofilm Inhibition bactericidal Bactericidal Effect (Cell Death) cell_wall->bactericidal bacteriostatic Bacteriostatic Effect (Inhibition of Growth) dna_gyrase->bacteriostatic dna_gyrase->bactericidal protein_synthesis->bacteriostatic metabolism->bacteriostatic virulence virulence biofilm->virulence

Caption: Potential antimicrobial mechanisms of pyrazole carboxylic acid derivatives.

Experimental Protocols

The following protocols provide a structured approach to evaluating the antimicrobial properties of newly synthesized pyrazole carboxylic acid derivatives.

Protocol 1: Preliminary Antimicrobial Screening using the Agar Well Diffusion Assay

This qualitative assay is a rapid and cost-effective method for the initial screening of a large number of compounds to identify those with potential antimicrobial activity.

Principle: The test compound diffuses from a well through a solidified agar medium inoculated with a target microorganism. If the compound is active, it will inhibit the growth of the microorganism, resulting in a clear zone of inhibition around the well. The diameter of this zone is proportional to the antimicrobial activity of the compound.

Materials:

  • Test pyrazole carboxylic acid derivatives

  • Standard antibiotic (e.g., Ciprofloxacin, Chloramphenicol) and antifungal (e.g., Clotrimazole, Fluconazole) drugs[11]

  • Dimethyl sulfoxide (DMSO) (sterile)

  • Mueller-Hinton Agar (MHA) for bacteria

  • Potato Dextrose Agar (PDA) for fungi

  • Sterile Petri dishes

  • Cultures of test microorganisms (e.g., Staphylococcus aureus, Bacillus subtilis (Gram-positive), Escherichia coli, Klebsiella pneumoniae (Gram-negative), Candida albicans, Aspergillus niger (fungi))[11]

  • Sterile cotton swabs

  • Sterile cork borer (6-8 mm diameter)

  • Micropipettes and sterile tips

  • Incubator

Procedure:

  • Preparation of Test Solutions: Dissolve the pyrazole derivatives in DMSO to a final concentration of 1 mg/mL. Prepare the standard antibiotic and antifungal solutions at the same concentration.

  • Preparation of Inoculum: Prepare a microbial suspension in sterile saline or broth and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Plate Inoculation: Dip a sterile cotton swab into the standardized microbial suspension and streak it evenly over the entire surface of the MHA or PDA plate to ensure a uniform lawn of growth.

  • Well Preparation: Using a sterile cork borer, create uniform wells in the agar plate.

  • Application of Test Compounds: Carefully pipette a fixed volume (e.g., 50-100 µL) of each test compound solution, standard drug solution, and DMSO (as a negative control) into separate wells.

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48-72 hours for fungi.

  • Data Analysis: Measure the diameter of the zone of inhibition (including the well diameter) in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Below is a workflow diagram for the Agar Well Diffusion Assay.

Agar_Well_Diffusion_Assay_Workflow start Start prep_solutions Prepare Test Compound and Standard Drug Solutions (1 mg/mL in DMSO) start->prep_solutions add_compounds Add Test Compounds, Standards, and Control (DMSO) to Wells prep_solutions->add_compounds prep_inoculum Prepare Standardized Microbial Inoculum (0.5 McFarland) inoculate_plate Inoculate Agar Plate with Microbial Suspension prep_inoculum->inoculate_plate create_wells Create Wells in the Agar using a Sterile Cork Borer inoculate_plate->create_wells create_wells->add_compounds incubate Incubate Plates (37°C for bacteria, 28°C for fungi) add_compounds->incubate measure_zones Measure Diameter of Zones of Inhibition (mm) incubate->measure_zones end End measure_zones->end

Caption: Workflow for the Agar Well Diffusion Assay.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

This quantitative broth microdilution assay determines the lowest concentration of a compound that inhibits visible microbial growth (MIC) and the lowest concentration that results in microbial death (MBC).

Principle: Serial dilutions of the test compound are incubated with a standardized microbial inoculum in a 96-well microtiter plate. The MIC is determined by visual inspection for turbidity. The MBC is determined by subculturing from the wells with no visible growth onto fresh agar plates.

Materials:

  • Test pyrazole carboxylic acid derivatives

  • Standard antimicrobial drugs

  • Mueller-Hinton Broth (MHB) for bacteria

  • RPMI-1640 medium for fungi

  • Sterile 96-well microtiter plates

  • Standardized microbial inoculum (as prepared in Protocol 1, further diluted)

  • Resazurin solution (optional, for viability indication)

  • Plate reader (optional)

  • Incubator

Procedure:

  • Preparation of Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the test compounds and standard drugs in the appropriate broth. The final volume in each well should be 100 µL.

  • Inoculation: Add 100 µL of the diluted microbial suspension to each well, resulting in a final inoculum concentration of approximately 5 x 10⁵ CFU/mL. Include a growth control (broth + inoculum) and a sterility control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 28°C for 48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (no turbidity). If using a viability indicator like resazurin, a color change (e.g., blue to pink) indicates growth.

  • MBC Determination: From the wells showing no visible growth in the MIC assay, pipette a small aliquot (e.g., 10 µL) and streak it onto fresh MHA or PDA plates.

  • Incubation for MBC: Incubate the agar plates at the appropriate temperature and time.

  • MBC Analysis: The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count (i.e., no or very few colonies on the agar plate).

Protocol 3: Anti-Biofilm Activity Assay

This protocol assesses the ability of pyrazole derivatives to inhibit the formation of microbial biofilms.

Principle: The assay measures the total biomass of the biofilm formed in the presence of the test compound using a crystal violet staining method.

Materials:

  • Test pyrazole carboxylic acid derivatives

  • Sterile 96-well flat-bottom microtiter plates

  • Tryptic Soy Broth (TSB) supplemented with glucose (for bacteria)

  • RPMI-1640 medium (for fungi)

  • Standardized microbial inoculum

  • Crystal violet solution (0.1% w/v)

  • Ethanol (95%) or acetic acid (33%)

  • Plate reader

Procedure:

  • Preparation of Test Plates: In a 96-well plate, add 100 µL of broth containing serial dilutions of the test compounds.

  • Inoculation: Add 100 µL of the standardized microbial suspension to each well. Include a growth control (broth + inoculum) and a negative control (broth only).

  • Incubation: Incubate the plates without agitation for 24-48 hours at 37°C for bacteria or 28°C for fungi to allow for biofilm formation.

  • Washing: Gently discard the planktonic cells and wash the wells twice with sterile phosphate-buffered saline (PBS) to remove non-adherent cells.

  • Fixation: Fix the biofilms by adding 200 µL of methanol to each well and incubating for 15 minutes.

  • Staining: Remove the methanol and add 200 µL of 0.1% crystal violet solution to each well. Incubate at room temperature for 15 minutes.

  • Washing: Remove the crystal violet solution and wash the wells thoroughly with distilled water until the wash water is clear.

  • Solubilization: Add 200 µL of 95% ethanol or 33% acetic acid to each well to solubilize the stained biofilm.

  • Quantification: Measure the absorbance at a wavelength of 570-595 nm using a microplate reader. The percentage of biofilm inhibition is calculated relative to the control wells.[8]

Protocol 4: Cytotoxicity Assessment using the MTT Assay

It is imperative to evaluate the potential toxicity of promising antimicrobial compounds against mammalian cells to ensure their safety for therapeutic use.[12][13][14]

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Test pyrazole carboxylic acid derivatives

  • Mammalian cell line (e.g., HEK293, HeLa, or a relevant cell line for the intended therapeutic application)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • Sterile 96-well flat-bottom cell culture plates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the mammalian cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a CO₂ incubator.

  • Compound Treatment: The next day, remove the medium and add fresh medium containing serial dilutions of the test pyrazole derivatives. Include a vehicle control (medium with DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plates for 24-48 hours in the CO₂ incubator.

  • MTT Addition: Add 20 µL of the MTT solution to each well and incubate for another 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150-200 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm with a reference wavelength of 630 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ (half-maximal inhibitory concentration) value, which represents the concentration of the compound that causes 50% inhibition of cell viability, can be determined from the dose-response curve.

Data Presentation and Interpretation

For clarity and comparative analysis, it is recommended to summarize the quantitative data in a tabular format.

Table 1: Antimicrobial Activity of Pyrazole Carboxylic Acid Derivatives

Compound IDMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliMIC (µg/mL) vs. C. albicansMBC (µg/mL) vs. S. aureus
Pyrazole-A62.5125>250125
Pyrazole-B125250125250
Pyrazole-C>250>250>250>250
Ciprofloxacin1.00.5NA2.0
ClotrimazoleNANA2.0NA

NA: Not Applicable

Table 2: Anti-Biofilm Activity and Cytotoxicity of Lead Compounds

Compound IDBiofilm Inhibition (%) at MIC vs. S. aureusIC₅₀ (µM) on HEK293 cells
Pyrazole-A85>100
Pyrazole-B6050

Conclusion

The protocols detailed in these application notes provide a robust framework for the systematic evaluation of pyrazole carboxylic acid derivatives as potential antimicrobial agents. By following these standardized procedures, researchers can obtain reliable and reproducible data on the antimicrobial spectrum, potency, and preliminary safety profile of their novel compounds. This information is critical for identifying promising lead candidates for further preclinical and clinical development in the ongoing battle against infectious diseases.

References

  • Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Wiegand, I., et al. (2023). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. Methods in Molecular Biology, 2601, 153-167. Retrieved from [Link]

  • Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. (2023). Methods in Molecular Biology. Retrieved from [Link]

  • Antibacterial and antibiofilm activity of 1-thiocarbamoyl-3,5-diaryl-4,5-dihydro-1H pyrazoles and thiazoles in multidrug-resistant pathogens. (2021). PubMed Central. Retrieved from [Link]

  • Rahimi Ahar, L., et al. (2015). In vitro antimicrobial evaluation of pyrazolone derivatives. Bangladesh Journal of Pharmacology, 10(1), 133-137. Retrieved from [Link]

  • Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. (n.d.). Springer Nature. Retrieved from [Link]

  • Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds. (2018). MDPI. Retrieved from [Link]

  • Antibacterial pyrazoles: tackling resistant bacteria. (2022). PubMed Central. Retrieved from [Link]

  • Sharshira, E., & Youssif, B. G. (2012). Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives. Molecules, 17(5), 4962-4971. Retrieved from [Link]

  • Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety. (2024). PubMed Central. Retrieved from [Link]

  • Mert, S., et al. (2014). Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives. European Journal of Medicinal Chemistry, 78, 86-96. Retrieved from [Link]

  • Cetin, A. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Organic Chemistry, 18(1), 93-109. Retrieved from [Link]

  • Cetin, A. (2020). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. ResearchGate. Retrieved from [Link]

  • Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. (2021). Mini-Reviews in Organic Chemistry. Retrieved from [Link]

  • Karrouchi, K., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. Retrieved from [Link]

  • Synthesis of pyrazole carboxylic acid intermediate 5... (n.d.). ResearchGate. Retrieved from [Link]

  • Kumar, H., et al. (2020). Synthetic Methods and Antimicrobial Perspective of Pyrazole Derivatives: An Insight. Anti-Infective Agents, 18(3), 207-223. Retrieved from [Link]

  • Antibiofilm and Anti-Quorum-Sensing Activities of Novel Pyrazole and Pyrazolo[1,5- a]pyrimidine Derivatives as Carbonic Anhydrase I and II Inhibitors: Design, Synthesis, Radiosterilization, and Molecular Docking Studies. (2023). PubMed. Retrieved from [Link]

  • Synthetic Methods and Antimicrobial Perspective of Pyrazole Derivatives: An Insight. (2020). Ovid. Retrieved from [Link]

  • Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Derivatives. (n.d.). Bentham Science. Retrieved from [Link]

  • Antibiofilm and Anti-Quorum-Sensing Activities of Novel Pyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives as Carbonic Anhydrase I and II Inhibitors: Design, Synthesis, Radiosterilization, and Molecular Docking Studies. (2023). PubMed Central. Retrieved from [Link]

  • Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. (2021). Meddocs Publishers. Retrieved from [Link]

  • Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

  • Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. (2021). Bentham Science. Retrieved from [Link]

  • Antimicrobial Activity and Cell Cytotoxicity Testing | Protocol Preview. (2022). YouTube. Retrieved from [Link]

  • Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. (2023). PubMed Central. Retrieved from [Link]

  • Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives. (2012). ResearchGate. Retrieved from [Link]

  • Synthesis, Characterization and Antimicrobial activity of Pyrazole Derivatives. (2025). Indian Journal of Chemistry (IJC). Retrieved from [Link]

Sources

Application Notes and Protocols for Anti-inflammatory Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The pyrazole scaffold represents a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with a wide array of pharmacological activities.[1] Notably, pyrazole derivatives have emerged as a significant class of anti-inflammatory agents, with celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, being a prominent example.[2] This guide provides an in-depth exploration of the anti-inflammatory applications of pyrazole compounds, detailing their molecular mechanisms of action and providing robust protocols for their evaluation in both in vitro and in vivo settings.

Molecular Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of pyrazole compounds are multifaceted, primarily revolving around the inhibition of key enzymes and modulation of critical signaling pathways involved in the inflammatory cascade.

Inhibition of Cyclooxygenase (COX) Enzymes

The most well-established mechanism of action for many anti-inflammatory pyrazole compounds is the inhibition of cyclooxygenase (COX) enzymes.[3] COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, fever, and inflammation.[3] There are two main isoforms of COX: COX-1, which is constitutively expressed and plays a role in physiological functions such as protecting the gastric mucosa, and COX-2, which is inducible and is upregulated at sites of inflammation.[3]

Many traditional non-steroidal anti-inflammatory drugs (NSAIDs) non-selectively inhibit both COX-1 and COX-2, which can lead to gastrointestinal side effects. A significant advantage of many pyrazole-based inhibitors, such as celecoxib, is their selectivity for the COX-2 isoform, which allows for targeted anti-inflammatory action with a reduced risk of gastric complications.[2]

Signaling Pathway: COX-2 Mediated Prostaglandin Synthesis

COX2_Pathway Inflammatory Stimuli Inflammatory Stimuli PLA2 PLA2 Inflammatory Stimuli->PLA2 Activates Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid PLA2 Prostaglandins (PGE2, etc.) Prostaglandins (PGE2, etc.) Arachidonic Acid->Prostaglandins (PGE2, etc.) COX-2 COX-2 COX-2 Inflammation Inflammation Prostaglandins (PGE2, etc.)->Inflammation Pyrazole Inhibitor Pyrazole Inhibitor Pyrazole Inhibitor->COX-2 Inhibits

Caption: COX-2 pathway and its inhibition by pyrazole compounds.

Modulation of NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. The canonical NF-κB pathway is activated by various inflammatory stimuli, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB p65/p50 dimer to translocate to the nucleus and initiate the transcription of target genes.

Several studies have demonstrated that pyrazole derivatives can exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[4][5] This inhibition can occur at multiple levels, including the prevention of IκBα phosphorylation and degradation, thereby sequestering NF-κB in the cytoplasm. By blocking NF-κB activation, pyrazole compounds can effectively suppress the production of a broad spectrum of inflammatory mediators.

Signaling Pathway: NF-κB Activation and Inhibition

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli (LPS, TNF-α) Inflammatory Stimuli (LPS, TNF-α) IKK Complex IKK Complex Inflammatory Stimuli (LPS, TNF-α)->IKK Complex Activates IκBα IκBα IKK Complex->IκBα Phosphorylates IκBα-NF-κB Complex IκBα NF-κB NF-κB (p65/p50) NF-κB (p65/p50) NF-κB (p65/p50) NF-κB (p65/p50) NF-κB (p65/p50)->NF-κB (p65/p50) Translocation IκBα-NF-κB Complex->NF-κB (p65/p50) IκBα Degradation Pyrazole Inhibitor Pyrazole Inhibitor Pyrazole Inhibitor->IKK Complex Inhibits DNA DNA NF-κB (p65/p50) ->DNA Binds Pro-inflammatory Gene Transcription Pro-inflammatory Gene Transcription DNA->Pro-inflammatory Gene Transcription

Caption: NF-κB signaling and pyrazole compound inhibition.

Attenuation of p38 MAPK Signaling Pathway

The p38 Mitogen-Activated Protein Kinase (MAPK) is another key player in the inflammatory response. It is activated by cellular stress and inflammatory cytokines, and in turn, regulates the synthesis of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β) at both the transcriptional and translational levels. The p38 MAPK pathway is a validated target for anti-inflammatory drug development.

Certain pyrazole-based compounds have been identified as potent inhibitors of p38 MAPK.[6] By blocking the activity of p38 MAPK, these compounds can effectively reduce the production of key inflammatory cytokines, thereby mitigating the inflammatory response.

In Vitro Evaluation of Anti-inflammatory Activity

A variety of in vitro assays are available to characterize the anti-inflammatory properties of pyrazole compounds. These assays provide valuable information on the compound's potency, selectivity, and mechanism of action.

Protocol: In Vitro COX-1/COX-2 Inhibition Assay (Colorimetric)

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of a test compound against COX-1 and COX-2 enzymes using a colorimetric assay.

Principle: The peroxidase activity of COX is measured by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

Materials:

  • COX-1 (ovine) and COX-2 (human recombinant) enzymes

  • Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Heme

  • Test pyrazole compound (dissolved in a suitable solvent, e.g., DMSO)

  • Arachidonic Acid (substrate)

  • Colorimetric Substrate (e.g., TMPD)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagents: Dilute enzymes, heme, and arachidonic acid to their working concentrations in the assay buffer. Prepare serial dilutions of the test pyrazole compound.

  • Assay Setup: In a 96-well plate, add the following to designated wells:

    • Background Wells: 160 µl Assay Buffer, 10 µl Heme.

    • 100% Initial Activity Wells: 150 µl Assay Buffer, 10 µl Heme, 10 µl of either COX-1 or COX-2 enzyme.

    • Inhibitor Wells: 140 µl Assay Buffer, 10 µl Heme, 10 µl of either COX-1 or COX-2 enzyme, and 10 µl of the test pyrazole compound at various concentrations.

  • Pre-incubation: Gently shake the plate and incubate for a predetermined time (e.g., 10 minutes) at 25°C to allow the inhibitor to interact with the enzyme.

  • Add Colorimetric Substrate: Add 20 µl of the Colorimetric Substrate solution to all wells.

  • Initiate Reaction: Quickly add 20 µl of Arachidonic Acid to all wells to start the reaction.

  • Incubation: Incubate the plate for a specific time (e.g., 2 minutes) at 25°C.

  • Read Absorbance: Measure the absorbance at 590 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the background wells from all other wells.

    • Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (Absorbance of Inhibitor Well / Absorbance of 100% Initial Activity Well)] x 100

    • Plot the percentage of inhibition against the logarithm of the test compound concentration and determine the IC50 value using non-linear regression analysis.

Experimental Workflow: In Vitro COX Inhibition Assay

COX_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (Enzymes, Heme, Substrates, Inhibitor) Start->Prepare_Reagents Assay_Setup Set up 96-well plate (Background, 100% Activity, Inhibitor wells) Prepare_Reagents->Assay_Setup Pre_incubation Pre-incubate with Inhibitor (e.g., 10 min at 25°C) Assay_Setup->Pre_incubation Add_Substrate Add Colorimetric Substrate and Arachidonic Acid Pre_incubation->Add_Substrate Incubation Incubate (e.g., 2 min at 25°C) Add_Substrate->Incubation Read_Absorbance Read Absorbance (590 nm) Incubation->Read_Absorbance Data_Analysis Calculate % Inhibition and determine IC50 Read_Absorbance->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the in vitro COX inhibition assay.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Celecoxib >1000.04>2500[2]
Compound 5u 134.121.7974.92[2]
Compound 5s 152.342.0972.95[2]
PYZ3 -0.011-[7]
PYZ10 -0.0000283-[8]
PYZ31 -0.01987-[7]
Compound 68 >1008.2>12.1[9]

Table 1: In Vitro COX Inhibitory Activity of Selected Pyrazole Compounds.

Protocol: LPS-Induced Cytokine Release in RAW 264.7 Macrophages

This protocol describes a method to assess the ability of a pyrazole compound to inhibit the release of pro-inflammatory cytokines (e.g., TNF-α, IL-6) from lipopolysaccharide (LPS)-stimulated murine macrophages.

Principle: LPS, a component of the outer membrane of Gram-negative bacteria, activates macrophages to produce and release pro-inflammatory cytokines. The concentration of these cytokines in the cell culture supernatant can be quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

  • RAW 264.7 murine macrophage cell line

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Lipopolysaccharide (LPS)

  • Test pyrazole compound

  • Phosphate-Buffered Saline (PBS)

  • ELISA kits for the cytokines of interest (e.g., mouse TNF-α, mouse IL-6)

  • 24-well or 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into culture plates at a suitable density (e.g., 2 x 10^5 cells/well in a 24-well plate) and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test pyrazole compound for a specific duration (e.g., 1 hour). Include a vehicle control (e.g., DMSO).

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for a defined period (e.g., 24 hours). Include a negative control group without LPS stimulation.

  • Supernatant Collection: After the incubation period, collect the cell culture supernatants and centrifuge to remove any cellular debris.

  • Cytokine Quantification: Measure the concentration of the desired cytokines in the supernatants using the appropriate ELISA kits, following the manufacturer's instructions.

  • Data Analysis:

    • Generate a standard curve for each cytokine using the provided standards.

    • Determine the concentration of the cytokine in each sample from the standard curve.

    • Calculate the percentage of inhibition of cytokine release for each concentration of the test compound compared to the LPS-stimulated vehicle control.

    • Determine the IC50 value of the test compound for the inhibition of each cytokine.

In Vivo Evaluation of Anti-inflammatory Activity

In vivo models are essential for evaluating the efficacy of anti-inflammatory compounds in a whole-organism context.

Protocol: Carrageenan-Induced Paw Edema in Rats

This is a widely used and reproducible model of acute inflammation to assess the in vivo anti-inflammatory activity of pyrazole compounds.

Principle: Subplantar injection of carrageenan, a phlogistic agent, into the rat hind paw induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.

Materials:

  • Male Wistar or Sprague-Dawley rats (150-200 g)

  • Carrageenan (1% w/v in sterile saline)

  • Test pyrazole compound (formulated in a suitable vehicle, e.g., 0.5% carboxymethylcellulose)

  • Reference anti-inflammatory drug (e.g., Indomethacin)

  • Pletysmometer or digital calipers

  • Animal handling equipment

Procedure:

  • Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.

  • Grouping and Dosing: Randomly divide the animals into groups (n=6-8 per group):

    • Control Group: Receives the vehicle.

    • Test Groups: Receive different doses of the test pyrazole compound.

    • Reference Group: Receives the reference drug.

  • Compound Administration: Administer the test compound and reference drug orally or intraperitoneally, typically 1 hour before carrageenan injection.

  • Induction of Edema: Measure the initial paw volume of the right hind paw of each rat using a plethysmometer. Then, inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw.

  • Measurement of Paw Volume: Measure the paw volume at regular intervals after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

  • Data Analysis:

    • Calculate the increase in paw volume (edema) for each animal at each time point: Edema (mL) = Paw volume at time 't' - Initial paw volume

    • Calculate the percentage of inhibition of edema for each group compared to the control group: % Inhibition = [1 - (Mean edema of treated group / Mean edema of control group)] x 100

    • Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).

Data Presentation and Interpretation

The results from the in vitro and in vivo assays should be presented clearly and concisely. Tables are useful for summarizing quantitative data such as IC50 values and percentage inhibition. Graphical representations, such as dose-response curves, are effective for visualizing the potency of the compounds.

Compoundp38α MAPK IC50 (µM)Reference
BIRB 796 0.038
Compound 16 0.008
Compound 26 0.1462[5]

Table 2: In Vitro p38 MAPK Inhibitory Activity of Selected Pyrazole Compounds.

Conclusion

Pyrazole compounds represent a versatile and promising class of anti-inflammatory agents. Their mechanisms of action, which include the inhibition of COX enzymes and the modulation of key inflammatory signaling pathways like NF-κB and p38 MAPK, provide multiple avenues for therapeutic intervention. The protocols detailed in this guide offer a robust framework for the in vitro and in vivo evaluation of novel pyrazole derivatives, enabling researchers to effectively characterize their anti-inflammatory potential and advance the development of new and improved anti-inflammatory drugs.

References

  • Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. Dovepress. [Link]

  • p38 MAP kinase inhibitors as anti inflammatory agents. PubMed. [Link]

  • Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. ACS Publications. [Link]

  • Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega. [Link]

  • Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. National Center for Biotechnology Information. [Link]

  • A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. PubMed Central. [Link]

  • Discovery of novel pyrazole derivatives as a potent anti-inflammatory agent in RAW264.7 cells via inhibition of NF-ĸB for possible benefit against SARS-CoV-2. PubMed Central. [Link]

  • Graph showing IC50 inhibition of compounds 3a and 6 against p38α MAPK... ResearchGate. [Link]

  • In vitro inhibitory concentration (IC 50 ) of COX-1 and COX-2 enzyme... ResearchGate. [Link]

  • Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. Bentham Science. [Link]

  • Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. MDPI. [Link]

Sources

The Lynchpin in Modern Agrochemicals: Synthesis and Application of 3-(2-Methoxyphenyl)-1H-pyrazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold - A Cornerstone of Agrochemical Innovation

The relentless pursuit of enhanced agricultural productivity and sustainable crop protection has positioned heterocyclic chemistry at the forefront of agrochemical research. Among the privileged scaffolds, the pyrazole ring system has emerged as a particularly fruitful pharmacophore, leading to the development of numerous commercially successful fungicides, herbicides, and insecticides.[1][2] Specifically, the 1H-pyrazole-5-carboxylic acid moiety is a critical structural component in a blockbuster class of fungicides known as Succinate Dehydrogenase Inhibitors (SDHIs). These compounds disrupt the fungal mitochondrial respiratory chain, leading to potent and broad-spectrum disease control.[3][4][5]

This application note provides a comprehensive guide for researchers and synthetic chemists on the synthesis and derivatization of a key building block: 3-(2-methoxyphenyl)-1H-pyrazole-5-carboxylic acid . The strategic placement of the 2-methoxyphenyl group at the 3-position of the pyrazole ring offers a valuable vector for influencing the biological activity and physicochemical properties of the final agrochemical product. We will present detailed, field-proven protocols for the synthesis of this core intermediate and its subsequent conversion into a representative pyrazole carboxamide, a class of compounds with well-established fungicidal activity.[6][7]

Part 1: Synthesis of the Core Intermediate: 3-(2-Methoxyphenyl)-1H-pyrazole-5-carboxylic Acid

The synthesis of the target carboxylic acid is achieved through a robust and scalable three-step sequence, commencing with a Claisen condensation, followed by a Knorr-type pyrazole synthesis, and culminating in ester hydrolysis. This approach is favored for its high yields and the ready availability of the starting materials.[8][9][10]

Logical Workflow for Synthesis

Synthesis_Workflow cluster_0 Step 1: Claisen Condensation cluster_1 Step 2: Knorr Pyrazole Synthesis cluster_2 Step 3: Ester Hydrolysis A 2'-Methoxyacetophenone D Ethyl 2,4-dioxo-4-(2-methoxyphenyl)butanoate (Diketone Intermediate) A->D B Diethyl Oxalate B->D C Sodium Ethoxide (Base) C->D Catalyst F Ethyl 3-(2-methoxyphenyl)-1H-pyrazole-5-carboxylate D->F E Hydrazine Hydrate E->F Cyclization H 3-(2-Methoxyphenyl)-1H-pyrazole-5-carboxylic Acid (Final Product) F->H G Sodium Hydroxide G->H Hydrolysis

Caption: Synthetic pathway for 3-(2-methoxyphenyl)-1H-pyrazole-5-carboxylic acid.

Experimental Protocol 1: Synthesis of Ethyl 2,4-dioxo-4-(2-methoxyphenyl)butanoate

This protocol details the base-catalyzed Claisen condensation to form the critical β-diketone intermediate. The choice of sodium ethoxide as the base is crucial as it minimizes transesterification with the diethyl oxalate.

  • Materials:

    • 2'-Methoxyacetophenone (1.0 eq)

    • Diethyl oxalate (1.2 eq)

    • Sodium ethoxide (1.2 eq)

    • Anhydrous ethanol (solvent)

    • 1M Hydrochloric acid (for workup)

    • Standard laboratory glassware for anhydrous reactions

  • Procedure:

    • To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add anhydrous ethanol.

    • Carefully add sodium ethoxide to the ethanol and stir until fully dissolved.

    • To this solution, add 2'-methoxyacetophenone dropwise at room temperature.

    • Following the addition of the ketone, add diethyl oxalate dropwise. The reaction mixture may turn yellow and thicken.

    • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath.

    • Slowly add 1M hydrochloric acid to neutralize the mixture until it reaches a pH of approximately 4-5.

    • The product may precipitate out of solution. If not, extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ethyl 2,4-dioxo-4-(2-methoxyphenyl)butanoate, which can be used in the next step without further purification.

Experimental Protocol 2: Synthesis of Ethyl 3-(2-methoxyphenyl)-1H-pyrazole-5-carboxylate

This step involves the cyclization of the diketone intermediate with hydrazine to form the pyrazole ring. Acetic acid is used as a solvent to facilitate the condensation.

  • Materials:

    • Ethyl 2,4-dioxo-4-(2-methoxyphenyl)butanoate (from Protocol 1) (1.0 eq)

    • Hydrazine hydrate (1.1 eq)

    • Glacial acetic acid (solvent)

  • Procedure:

    • Dissolve the crude ethyl 2,4-dioxo-4-(2-methoxyphenyl)butanoate in glacial acetic acid in a round-bottom flask.

    • Add hydrazine hydrate dropwise to the stirred solution at room temperature. An exotherm may be observed.

    • After the addition is complete, heat the reaction mixture to 80-90 °C and maintain for 2-3 hours. Monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture and pour it into ice-cold water.

    • The product will precipitate as a solid. Collect the solid by vacuum filtration.

    • Wash the filter cake with cold water until the filtrate is neutral.

    • Dry the product under vacuum to yield ethyl 3-(2-methoxyphenyl)-1H-pyrazole-5-carboxylate as a solid. The product can be purified further by recrystallization from ethanol if necessary.

Experimental Protocol 3: Synthesis of 3-(2-Methoxyphenyl)-1H-pyrazole-5-carboxylic Acid

The final step is the hydrolysis of the ethyl ester to the desired carboxylic acid.[9]

  • Materials:

    • Ethyl 3-(2-methoxyphenyl)-1H-pyrazole-5-carboxylate (from Protocol 2) (1.0 eq)

    • Sodium hydroxide (2.0 eq)

    • Ethanol and Water (co-solvent)

    • Concentrated Hydrochloric acid (for acidification)

  • Procedure:

    • In a round-bottom flask, dissolve the ethyl 3-(2-methoxyphenyl)-1H-pyrazole-5-carboxylate in a mixture of ethanol and water (e.g., 2:1 ratio).

    • Add sodium hydroxide pellets and heat the mixture to reflux.

    • Maintain reflux for 2-4 hours, monitoring the disappearance of the starting material by TLC.

    • After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

    • Dilute the remaining aqueous solution with water and cool in an ice bath.

    • Carefully acidify the solution by the dropwise addition of concentrated hydrochloric acid until a pH of 2-3 is reached.

    • A precipitate of the carboxylic acid will form. Stir the mixture in the ice bath for 30 minutes to ensure complete precipitation.

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake with cold water to remove any inorganic salts.

    • Dry the product under high vacuum to afford pure 3-(2-methoxyphenyl)-1H-pyrazole-5-carboxylic acid.

Part 2: Derivatization for Agrochemical Applications - Synthesis of a Representative Pyrazole Carboxamide Fungicide

With the core intermediate in hand, the next phase is its derivatization into a potential agrochemical. The conversion of the carboxylic acid to a carboxamide is a cornerstone of SDHI fungicide synthesis.[4][6] This is typically achieved by activating the carboxylic acid, often by converting it to the acid chloride, followed by reaction with a suitably substituted aniline.

Logical Workflow for Derivatization

Derivatization_Workflow cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Amide Coupling A 3-(2-Methoxyphenyl)-1H- pyrazole-5-carboxylic Acid C 3-(2-Methoxyphenyl)-1H- pyrazole-5-carbonyl Chloride A->C B Thionyl Chloride (SOCl₂) B->C E N-(Substituted phenyl)-3-(2-methoxyphenyl) -1H-pyrazole-5-carboxamide (Target Agrochemical) C->E D Substituted Aniline (e.g., 2-Amino-4-chlorophenol) D->E F Triethylamine (Base) F->E HCl Scavenger

Caption: General derivatization pathway to a pyrazole carboxamide agrochemical.

Experimental Protocol 4: Synthesis of N-(4-Chloro-2-hydroxyphenyl)-3-(2-methoxyphenyl)-1H-pyrazole-5-carboxamide

This protocol provides a representative example of how to synthesize a potential fungicide from the core intermediate. The choice of 2-amino-4-chlorophenol as the coupling partner is illustrative of the types of substituted anilines used in commercial SDHIs.

  • Materials:

    • 3-(2-Methoxyphenyl)-1H-pyrazole-5-carboxylic acid (from Protocol 3) (1.0 eq)

    • Thionyl chloride (SOCl₂) (1.5 eq)

    • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) (solvent)

    • 2-Amino-4-chlorophenol (1.0 eq)

    • Triethylamine (2.2 eq)

  • Procedure:

    • Acid Chloride Formation:

      • To a flame-dried round-bottom flask under an inert atmosphere, suspend 3-(2-methoxyphenyl)-1H-pyrazole-5-carboxylic acid in anhydrous DCM.

      • Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).

      • Add thionyl chloride dropwise at 0 °C.

      • Allow the reaction to warm to room temperature and then heat to reflux for 2-3 hours. The suspension should become a clear solution.

      • Cool the reaction mixture and remove the solvent and excess thionyl chloride under reduced pressure to yield the crude 3-(2-methoxyphenyl)-1H-pyrazole-5-carbonyl chloride as a solid. This intermediate is moisture-sensitive and is typically used immediately in the next step.

    • Amide Coupling:

      • In a separate flask, dissolve 2-amino-4-chlorophenol and triethylamine in anhydrous DCM.

      • Cool this solution to 0 °C in an ice bath.

      • Dissolve the crude acid chloride from the previous step in anhydrous DCM and add it dropwise to the aniline solution.

      • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction by TLC.

      • Upon completion, quench the reaction by adding water.

      • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM.

      • Combine the organic layers, wash with 1M HCl, saturated sodium bicarbonate solution, and finally with brine.

      • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

      • Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the final N-(4-chloro-2-hydroxyphenyl)-3-(2-methoxyphenyl)-1H-pyrazole-5-carboxamide.

Structure-Activity Relationships (SAR) and Mechanistic Insights

The fungicidal activity of pyrazole carboxamides is intrinsically linked to their ability to inhibit the succinate dehydrogenase (SDH) enzyme complex (also known as complex II) in the mitochondrial respiratory chain.[3] The general structure of these fungicides can be divided into three key regions:

  • The "Head" Group: The pyrazole ring, which is essential for binding to the enzyme. The substituents on the pyrazole ring, such as the 3-(2-methoxyphenyl) group in our example, play a crucial role in modulating the potency and spectrum of activity.

  • The "Linker": The carboxamide bond, which provides the correct orientation for the head and tail groups within the enzyme's active site.

  • The "Tail" Group: The substituted aniline moiety, which interacts with a hydrophobic pocket of the SDH enzyme. Variations in the substitution pattern on this aromatic ring are a major source of diversity and have been extensively explored to optimize activity against different fungal pathogens and to manage resistance.[4][11]

Molecular docking studies have revealed that the carboxamide oxygen and the pyrazole nitrogen atoms often form key hydrogen bonds with amino acid residues in the ubiquinone binding site (Qp site) of the SDH enzyme, thereby blocking its function and leading to fungal cell death.[4][5]

Data Summary

Compound NameMolecular FormulaMolecular Weight ( g/mol )Key Synthetic StepPotential Application
3-(2-Methoxyphenyl)-1H-pyrazole-5-carboxylic AcidC₁₁H₁₀N₂O₃218.21Knorr Pyrazole Synthesis/HydrolysisCore Intermediate
N-(4-Chloro-2-hydroxyphenyl)-3-(2-methoxyphenyl)-1H-pyrazole-5-carboxamideC₁₈H₁₄ClN₃O₃371.78Amide CouplingFungicide (SDHI)

Conclusion

3-(2-Methoxyphenyl)-1H-pyrazole-5-carboxylic acid is a versatile and highly valuable intermediate for the synthesis of modern agrochemicals, particularly SDHI fungicides. The synthetic protocols detailed in this application note provide a reliable and scalable route to this key building block and its subsequent derivatization. By understanding the underlying principles of the synthesis and the structure-activity relationships of the resulting compounds, researchers can effectively leverage this scaffold to develop novel and effective crop protection solutions. The continued exploration of new derivatives based on this pyrazole core promises to yield the next generation of agrochemicals to meet the growing global demand for food security.

References

  • Li, M., et al. (2023). Design, Synthesis, and Evaluation of Antifungal Bioactivity of Novel Pyrazole Carboxamide Thiazole Derivatives as SDH Inhibitors. Molecules, 28(15), 5863. [Link]

  • Fan, Z., et al. (2020). Design, synthesis and fungicidal activity of pyrazole–thiazole carboxamide derivatives. Monatshefte für Chemie - Chemical Monthly, 151(1), 125-135. [Link]

  • Wang, J., et al. (2022). Synthesis, fungicidal activity and molecular docking of novel pyrazole-carboxamides bearing a branched alkyl ether moiety. Pest Management Science, 78(1), 305-315. [Link]

  • Li, M., et al. (2023). Design, Synthesis, and Evaluation of Antifungal Bioactivity of Novel Pyrazole Carboxamide Thiazole Derivatives as SDH Inhibitors. PubMed. [Link]

  • Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. [Link]

  • ResearchGate. (2023). Design, Synthesis, and Evaluation of Antifungal Bioactivity of Novel Pyrazole Carboxamide Thiazole Derivatives as SDH Inhibitors. [Link]

  • Royal Society of Chemistry. (2014). Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. [Link]

  • Slideshare. (2018). Pyrazole - Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. [Link]

  • ResearchGate. (2024). Design, synthesis, and antifungal activity of novel pyrazole carboxamide derivatives containing benzimidazole moiety as potential SDH inhibitors. [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]

  • National Center for Biotechnology Information. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

  • Organic Chemistry Portal. (2024). Pyrazole synthesis. [Link]

  • ResearchGate. (2025). Synthetic Accesses to 3/5-Pyrazole Carboxylic Acids. [Link]

  • Beilstein Archives. (2021). Halogenations of 3-aryl-1H-pyrazol-5-amines. [Link]

  • Cherry, S., et al. (2015). 5-Aryl-1H-pyrazole-3-carboxylic acids as selective inhibitors of human carbonic anhydrases IX and XII. Bioorganic & Medicinal Chemistry, 23(13), 3434-3441. [Link]

  • National Center for Biotechnology Information. (2022). Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. [Link]

  • Google Patents. (1990).
  • MDPI. (2022). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. [Link]

  • An Efficient Synthesis of Pyrazole Carboxamide Derivatives and in Vitro Evaluation for their Antimicrobial Activity. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Google Patents. (2020). Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same.
  • Hilaris Publisher. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. [Link]

  • National Center for Biotechnology Information. (2023). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. [Link]

  • Technical Disclosure Commons. (2022). Improved process for the preparation of 5-acetyl-1H-pyrazole-3-carboxylic acid. [Link]

Sources

Application Notes and Protocols for the Analytical Characterization of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Pyrazole Derivatives and the Imperative for Rigorous Characterization

Pyrazole and its derivatives stand as a prominent class of heterocyclic compounds, commanding significant attention in medicinal chemistry and drug development. Their inherent structural features give rise to a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties, making them a fertile ground for therapeutic innovation.[1] The precise structural elucidation and purity assessment of these derivatives are paramount for establishing robust structure-activity relationships (SAR), ensuring reproducibility of biological data, and meeting stringent regulatory standards. This guide provides a comprehensive overview of the principal analytical methods for the thorough characterization of pyrazole derivatives, offering both theoretical insights and detailed, field-proven experimental protocols.

A Multi-Modal Approach to Pyrazole Characterization

A single analytical technique is rarely sufficient to fully characterize a novel chemical entity. A synergistic, multi-modal approach is essential for unambiguous structure confirmation, purity determination, and a deep understanding of the molecule's physicochemical properties. The following sections detail the core analytical techniques and their specific applications in the context of pyrazole chemistry.

Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Chromatographic & Structural Analysis cluster_final Final Characterization Synthesized_Pyrazole Synthesized Pyrazole Derivative NMR NMR Spectroscopy (¹H, ¹³C, 2D) Synthesized_Pyrazole->NMR Primary Structure MS Mass Spectrometry (HRMS, MS/MS) Synthesized_Pyrazole->MS Molecular Weight FTIR FT-IR Spectroscopy Synthesized_Pyrazole->FTIR Functional Groups UV_Vis UV-Vis Spectroscopy Synthesized_Pyrazole->UV_Vis Electronic Transitions X_Ray Single Crystal X-Ray Crystallography Synthesized_Pyrazole->X_Ray 3D Structure HPLC HPLC Analysis (Purity & Quantification) NMR->HPLC Purity Final_Characterization Complete Structural Elucidation & Purity Assessment NMR->Final_Characterization MS->Final_Characterization FTIR->Final_Characterization UV_Vis->Final_Characterization HPLC->Final_Characterization X_Ray->Final_Characterization

Caption: Overall workflow for the analytical characterization of pyrazole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

Application Note: NMR spectroscopy is arguably the most powerful and indispensable tool for the structural elucidation of organic molecules, and pyrazole derivatives are no exception.[1] ¹H and ¹³C NMR provide detailed information about the molecular framework, including the number and types of protons and carbons, their chemical environments, and their connectivity.[1][2] For pyrazoles, ¹H NMR is crucial for determining the substitution pattern on the heterocyclic ring, while ¹³C NMR confirms the carbon skeleton.[3][4] Advanced 2D NMR techniques such as COSY, HSQC, and HMBC are often employed to definitively establish the complete structure, especially for complex derivatives.[1]

Key Considerations for Pyrazole NMR:

  • Tautomerism: NH-pyrazoles can exist as a mixture of tautomers in solution, which can lead to broadened signals or an average spectrum.[5] Variable temperature NMR studies can be employed to resolve the individual tautomers.[5]

  • Solvent Effects: The choice of deuterated solvent can influence the chemical shifts, particularly of the N-H proton.[6][7]

  • N-H Proton: The N-H proton signal can be broad and may exchange with residual water in the solvent, sometimes making it difficult to observe.[5]

Proton Typical ¹H Chemical Shift (δ, ppm) Carbon Typical ¹³C Chemical Shift (δ, ppm)
H3~7.5 (d)C3~138-155
H4~6.2-6.4 (t)C4~105-115
H5~7.4-7.6 (d)C5~129-145
N-HVariable, often broad
Caption: Typical ¹H and ¹³C NMR chemical shift ranges for the pyrazole ring.[3][4][6][8][9][10][11][12]

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the pyrazole derivative.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, CD₃OD) in a 5 mm NMR tube.[1] The choice of solvent is critical and should be based on the solubility of the compound.

  • Instrument Setup (¹H NMR):

    • Use a spectrometer with a field strength of 400 MHz or higher for better resolution.

    • Employ a standard single-pulse sequence.

    • Set the acquisition time to 2-4 seconds and the relaxation delay to 1-2 seconds.[8]

  • Instrument Setup (¹³C NMR):

    • Utilize a proton-decoupled pulse sequence.

    • Set the spectral width to 0-200 ppm.[8]

    • A longer acquisition time and a larger number of scans (compared to ¹H NMR) are typically required due to the lower natural abundance of ¹³C.

  • Data Acquisition and Processing:

    • Acquire the Free Induction Decay (FID).

    • Apply Fourier transformation, phase correction, and baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).[8]

    • For ¹H NMR, integrate the signals to determine the relative number of protons.

Mass Spectrometry (MS): Unveiling Molecular Weight and Fragmentation

Application Note: Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of pyrazole derivatives.[1] High-Resolution Mass Spectrometry (HRMS) provides the exact mass, which is invaluable for confirming the molecular formula.[1] Furthermore, the fragmentation patterns observed in the mass spectrum, often generated by techniques like Electron Impact (EI) or Collision-Induced Dissociation (CID) in tandem MS, offer crucial structural information.[1][13] The fragmentation of the pyrazole ring and its substituents can help to elucidate the connectivity of the molecule.[13][14][15][16]

Common Fragmentation Pathways for Pyrazoles:

  • Cleavage of substituents from the pyrazole ring.

  • Ring cleavage of the pyrazole nucleus.

  • Rearrangement reactions followed by fragmentation.[13]

Mass_Fragmentation Pyrazole_Ion [Pyrazole Derivative]⁺˙ Fragment1 [M - R]⁺ Pyrazole_Ion->Fragment1 Loss of Substituent (R) Fragment2 [Ring Cleavage Products]⁺ Pyrazole_Ion->Fragment2 Ring Fission Fragment3 [Rearranged Fragment]⁺ Pyrazole_Ion->Fragment3 Rearrangement

Caption: Generalized mass fragmentation pathways for pyrazole derivatives.

Experimental Protocol: Mass Spectrometry

  • Sample Preparation:

    • Prepare a dilute solution of the pyrazole derivative (typically 0.1-1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.[1]

    • The solvent choice depends on the ionization technique (e.g., ESI, APCI).

    • For direct infusion, filter the sample solution through a 0.22 µm syringe filter.

  • Instrument Setup:

    • Calibrate the mass spectrometer using a standard calibration compound to ensure mass accuracy.

    • Select the appropriate ionization mode (e.g., ESI positive/negative, EI). ESI is generally preferred for polar and thermally labile compounds.[1]

    • Optimize the ionization source parameters (e.g., capillary voltage, cone voltage, gas flow rates) to maximize the signal intensity.[1]

  • Data Acquisition:

    • Acquire the mass spectrum in full scan mode over a relevant m/z range.

    • For structural elucidation, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion or a prominent fragment ion as the precursor.

High-Performance Liquid Chromatography (HPLC): Assessing Purity and Quantitation

Application Note: HPLC is the workhorse technique for determining the purity of synthesized pyrazole derivatives and for their quantification in various matrices.[17][18][19] Reversed-phase HPLC (RP-HPLC) is the most common mode used, where a nonpolar stationary phase (like C18) is employed with a polar mobile phase.[17][18][20] By developing a suitable HPLC method, one can separate the target pyrazole derivative from starting materials, byproducts, and degradation products.[17] Method validation according to ICH guidelines is crucial for ensuring the reliability of the quantitative data.[17][18]

Parameter Typical Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Water with an additive (e.g., 0.1% TFA or formic acid)
Flow Rate 1.0 mL/min
Detection UV-Vis (at a wavelength of maximum absorbance)
Column Temperature Ambient or slightly elevated (e.g., 40°C)
Caption: Typical RP-HPLC parameters for the analysis of pyrazole derivatives.[17][18]

Experimental Protocol: HPLC Analysis

  • Reagents and Materials:

    • Pyrazole derivative reference standard.

    • HPLC-grade solvents (e.g., acetonitrile, methanol, water).

    • Additives (e.g., trifluoroacetic acid, formic acid).

  • Preparation of Solutions:

    • Mobile Phase: Prepare the mobile phase by mixing the organic and aqueous components in the desired ratio. Filter through a 0.45 µm membrane filter and degas.[17]

    • Standard Stock Solution: Accurately weigh a known amount of the reference standard and dissolve it in a suitable solvent to prepare a stock solution of known concentration.[17]

    • Working Standard Solutions: Prepare a series of dilutions from the stock solution to construct a calibration curve.[17]

    • Sample Solution: Prepare the sample solution by dissolving the pyrazole derivative in a suitable solvent and diluting it to a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.[17]

  • Chromatographic Procedure:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject a fixed volume (e.g., 10-20 µL) of the standard and sample solutions.

    • Record the chromatograms and integrate the peak areas.

    • Construct a calibration curve by plotting peak area versus concentration for the standards.

    • Determine the concentration and purity of the pyrazole derivative in the sample.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

Application Note: FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[2][21][22][23] For pyrazole derivatives, FT-IR is useful for confirming the presence of key structural features such as N-H, C=N, C=C, and C-H bonds, as well as functional groups on any substituents.[21][22][23][24][25]

Vibrational Mode Typical Wavenumber (cm⁻¹)
N-H stretch3100-3500 (can be broad)
C-H stretch (aromatic)3000-3100
C=N stretch1500-1650
C=C stretch (ring)1400-1600
C-N stretch1250-1350
Caption: Characteristic FT-IR absorption bands for the pyrazole ring.[22][23]

Experimental Protocol: FT-IR Spectroscopy

  • Sample Preparation:

    • Solid Samples (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

    • Solid Samples (KBr pellet): Grind a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.

    • Liquid Samples: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition:

    • Place the sample in the IR beam.

    • Acquire the spectrum, typically by co-adding 16-32 scans for a good signal-to-noise ratio.

    • Record the spectrum over the range of 4000-400 cm⁻¹.[23]

  • Data Analysis:

    • Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Single Crystal X-ray Crystallography: The Definitive 3D Structure

Application Note: Single crystal X-ray crystallography is the gold standard for determining the three-dimensional arrangement of atoms in a molecule.[26] For pyrazole derivatives, this technique provides unequivocal proof of structure, including bond lengths, bond angles, and stereochemistry.[26][27][28][29][30] It is also invaluable for studying intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing.[26][30]

Experimental Protocol: Single Crystal X-ray Crystallography

  • Crystal Growth:

    • Grow single crystals of the pyrazole derivative of suitable size and quality. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Crystal Selection and Mounting:

    • Select a suitable single crystal under a polarizing microscope and mount it on a goniometer head.[26]

  • Data Collection:

    • Mount the crystal on a diffractometer equipped with an X-ray source (e.g., Mo Kα radiation) and a detector.[26][28]

    • Cool the crystal to a low temperature (e.g., 100-120 K) to minimize thermal vibrations.[26]

    • Collect a series of diffraction images as the crystal is rotated.[26]

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the electron density.

    • Refine the structural model against the experimental data to obtain the final atomic coordinates and other crystallographic parameters.

UV-Visible Spectroscopy: Probing Electronic Transitions

Application Note: UV-Visible spectroscopy provides information about the electronic transitions within a molecule. For pyrazole derivatives, the absorption bands in the UV-Vis spectrum correspond to π → π* and n → π* transitions of the aromatic ring and any conjugated systems.[31][32][33][34][35] This technique is particularly useful for quantitative analysis using the Beer-Lambert law and for studying the effects of substitution on the electronic properties of the pyrazole ring.[31][34]

Experimental Protocol: UV-Visible Spectroscopy

  • Sample Preparation:

    • Prepare a dilute solution of the pyrazole derivative in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile).

    • The concentration should be chosen to give an absorbance in the range of 0.1-1.0.

  • Data Acquisition:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Record a baseline spectrum with the cuvette containing only the solvent.

    • Record the absorption spectrum of the sample solution over a suitable wavelength range (e.g., 200-400 nm).

  • Data Analysis:

    • Identify the wavelength(s) of maximum absorbance (λ_max).

    • If performing quantitative analysis, create a calibration curve of absorbance versus concentration.

Conclusion

The comprehensive characterization of pyrazole derivatives is a critical undertaking in modern drug discovery and development. The judicious application of a suite of analytical techniques, as detailed in these application notes and protocols, is essential for unambiguous structural confirmation, purity assessment, and a thorough understanding of the physicochemical properties of these important molecules. By integrating the insights from NMR, MS, HPLC, FT-IR, X-ray crystallography, and UV-Vis spectroscopy, researchers can build a complete and robust data package that supports further development and ensures the quality and reliability of their scientific findings.

References

  • A Comparative Guide to the X-ray Crystallography of Bioactive Pyrazole Deriv
  • Application Notes and Protocols for the Analytical Characterization of Pyrazole Deriv
  • ¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C.
  • A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles.
  • Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid deriv
  • (PDF)
  • Spectroscopic Characterization of N-methyl Pyrazole: A Technical Guide - Benchchem.
  • FT-IR spectra of (a) pyrazole ligands 1 A-E and (b) copper complexes 2...
  • Separation of Pyrazole on Newcrom R1 HPLC column - SIELC Technologies.
  • 1 H-NMR chemical shifts, in ppm, of pyrazole and complex
  • The 1H NMR spectrum of pyrazole in a nem
  • A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PMC - NIH.
  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison - MDPI.
  • FT-IR spectra of (i) pyrazole ligands 1 and (ii) trinuclear pyrazolate complexes 2(Cu), (iii) 2(Ag) and (iv) 2(Au).
  • Molecular structure, vibrational spectral studies of pyrazole and 3,5-dimethyl pyrazole based on density functional calcul
  • Application Notes & Protocols for the Quantification of 5-Hydrazinyl-4-phenyl-1H-pyrazole - Benchchem.
  • Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles - Prof. Dr. H.-H. Limbach.
  • Efficient Synthesis and Comprehensive Characterization of bis ‐Pyrazole Derivatives: Including X‐Ray Crystallography and Hirshfeld Surface Analysis | Request PDF - ResearchG
  • Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations - New Journal of Chemistry (RSC Publishing).
  • The FTIR spectra of gaseous products of 1H-pyrazole-3,5-dicarboxylic acid decomposition (nitrogen atmosphere)
  • Synthesis and Characterization of Some Pyrazole Based Heterocyclic Compounds | PDF.
  • Technical Support Center: Interpreting Complex NMR Spectra of Pyrazole Deriv
  • A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine‐1‐.
  • A vibrational assignment for pyrazole - Journal of the Chemical Society B - RSC Publishing.
  • Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Deriv
  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry - ResearchG
  • X-ray crystallographic comparison of pyrazole subsidiaries | Request PDF - ResearchG
  • [Link] A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity.

  • 13 C NMR chemical shifts for compounds 1-15 in DMSO-d 6 - ResearchG
  • European Journal of Biomedical and Pharmaceutical Sciences - EJBPS | ABSTRACT.
  • 5 Combin
  • UV absorption spectra of 1H-1,2,3-triazole and pyrazole in the range 200–240 nm.
  • Synthesis and Characterization of Pyrazoline Derivatives under Three Different C
  • Mass spectrometric study of some pyrazoline derivatives - ResearchG
  • UV-Vis absorption and normalised emission spectra of the pyrazole...
  • Mass fragmentation pattern of compound 4l | Download Scientific Diagram - ResearchG
  • Gas-phase UV absorption spectra and OH-oxidation kinetics of 1H-1,2,3-triazole and pyrazole - RSC Publishing.
  • Gas-phase UV absorption spectra and OH-oxidation kinetics of 1H-1,2,3-triazole and pyrazole - NIH.
  • Scheme 15. Fragmentation of the [M NO 2 ] + of methyl-1-nitropyrazoles...
  • Experimental and Computational Study of Novel Pyrazole Azo Dyes as Colored M
  • Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - American Chemical Society.
  • Mass spectral investigation of compounds 1 and 11-15.
  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents | ACS Omega.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of Reaction Conditions for Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of constructing the pyrazole core. Pyrazoles are a cornerstone of modern drug discovery, but their synthesis, while often appearing straightforward, is fraught with potential challenges ranging from low yields to complex purification.

This document moves beyond simple protocols. It is structured as a series of frequently asked questions and in-depth troubleshooting guides to address the specific, practical issues encountered in the lab. We will delve into the causality behind experimental choices, empowering you to make informed decisions to optimize your reaction outcomes.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the strategy for pyrazole synthesis.

Q1: What is the most common and robust method for synthesizing substituted pyrazoles?

A1: The most widely employed method is the Knorr pyrazole synthesis , which involves the cyclocondensation of a hydrazine (or a hydrazine derivative) with a 1,3-dicarbonyl compound.[1][2][3] This method, first reported in 1883, remains the primary workhorse due to the commercial availability of a vast array of starting materials.[1] The reaction is typically acid-catalyzed and proceeds by forming a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[3][4]

Q2: My target pyrazole is unsymmetrical. How do I choose between the different synthetic precursors like 1,3-diketones, β-ketoesters, or α,β-unsaturated ketones?

A2: The choice of the 1,3-dielectrophile precursor is critical and depends on the desired substitution pattern:

  • 1,3-Diketones: These are the most direct precursors. However, if the diketone is unsymmetrical (R1 ≠ R3), reacting it with a substituted hydrazine can lead to a mixture of two regioisomers, which is a significant challenge.[1][5]

  • β-Ketoesters: Condensation of a hydrazine with a β-ketoester typically leads to the formation of a pyrazolone (a keto-tautomer).[3] While these can be valuable compounds in their own right, they are not direct precursors to fully aromatic pyrazoles without further modification. The reaction proceeds through initial condensation at the more electrophilic ketone carbonyl, followed by intramolecular acylation at the ester.[3][6]

  • α,β-Unsaturated Carbonyls (Chalcones): These precursors react with hydrazines to first form a pyrazoline (a non-aromatic dihydropyrazole) via a Michael addition followed by cyclization.[1] An additional oxidation step is required to aromatize the ring to the final pyrazole.[7] This adds a step to the sequence but can be a reliable method for specific substitution patterns.

Q3: Does the reaction always require a catalyst?

A3: Not always, but it is highly recommended for efficiency and yield. While some simple condensations proceed with thermal prompting or in acidic media like acetic acid, many reactions fail to proceed at all without a catalyst.[1] A wide range of catalysts have been shown to be effective, including:

  • Brønsted acids: Acetic acid, H₂SO₄, TsOH.[4][8]

  • Lewis acids: Sc(OTf)₃, LiClO₄, nano-ZnO.[1][2][8]

  • Heterogeneous catalysts: Amberlyst-70, silica-supported sulfuric acid, zeolites.[1][8] These offer the advantage of easy removal by filtration.

The catalyst's role is to activate the carbonyl group toward nucleophilic attack by the hydrazine.

Part 2: Troubleshooting Guide

This section provides solutions to specific experimental problems in a question-and-answer format.

Problem 1: Low or No Product Yield

Q: I am not getting any product, or the yield is extremely low. What are the most likely causes and how can I fix it?

A: This is a common issue that can often be resolved by systematically evaluating the reaction parameters. The flowchart below provides a decision-making process for troubleshooting.

G start Low / No Yield check_reagents 1. Verify Reagent Quality & Stoichiometry - Is hydrazine fresh? - Is 1,3-dicarbonyl stable? - Are equivalents correct? start->check_reagents check_catalyst 2. Introduce or Change Catalyst - Reaction uncatalyzed? Add acid (e.g., AcOH, Sc(OTf)₃). - Is catalyst appropriate for substrates? check_reagents->check_catalyst Reagents OK check_temp 3. Adjust Temperature - Reaction at RT? Try heating (e.g., 80-110 °C). - Consider microwave irradiation for rate enhancement. check_catalyst->check_temp Catalyst OK check_solvent 4. Re-evaluate Solvent - Is solvent appropriate (e.g., EtOH, AcOH)? - Consider solvent-free conditions. check_temp->check_solvent Temp OK solution Improved Yield check_solvent->solution Solvent OK

Caption: Troubleshooting workflow for low pyrazole yield.

Detailed Explanation:

  • Reagent Quality and Stability:

    • Hydrazine: Hydrazine and its derivatives can degrade upon storage, especially if exposed to air. Use a freshly opened bottle or a purified source.

    • 1,3-Dicarbonyl Stability: Many 1,3-dicarbonyls, particularly dialdehydes, are prone to self-condensation or decomposition.[9] If you suspect this, consider an in situ generation approach where the dicarbonyl is formed immediately before the addition of hydrazine.[1][7]

  • Catalysis is Key: As mentioned, many Knorr-type syntheses require a catalyst to proceed efficiently.[1] If you are running the reaction neat or in a neutral solvent, the addition of a catalytic amount of acetic acid (often used as the solvent itself) or a more potent Lewis acid like Scandium triflate (Sc(OTf)₃) can dramatically increase the reaction rate.[8]

  • Thermal Energy: Many cyclocondensations require heat to overcome the activation energy for the dehydration step. Refluxing in ethanol or toluene is common. Microwave irradiation is also a powerful technique for accelerating these reactions, often reducing reaction times from hours to minutes.[1]

  • Solvent Choice: The standard solvent is often ethanol or acetic acid. However, for certain substrates, these may not be optimal. Some modern procedures utilize solvent-free conditions, which can increase reaction rates by maximizing reactant concentration.[8]

Problem 2: Poor Regioselectivity / Mixture of Isomers

Q: My reaction with an unsymmetrical 1,3-diketone is producing a mixture of two regioisomers that are difficult to separate. How can I favor the formation of a single isomer?

A: This is the classic challenge of the Knorr synthesis. Regioselectivity is determined by which carbonyl of the diketone is attacked first by the substituted nitrogen of the hydrazine. You can strongly influence this outcome by changing the solvent.

The general mechanism involves two competing pathways. The key is to create conditions that favor one pathway significantly over the other.

G sub Unsymmetrical 1,3-Diketone + Substituted Hydrazine path_a Attack at C1 Intermediate A sub->path_a Pathway A path_b Attack at C3 Intermediate B sub->path_b Pathway B iso_a Regioisomer A path_a->iso_a Dehydration iso_b Regioisomer B path_b->iso_b Dehydration

Caption: Competing pathways leading to regioisomers.

Solution: Solvent-Directed Regiocontrol

Traditional solvents like ethanol often give poor selectivity because they can protonate both carbonyls and participate in hydrogen bonding, failing to differentiate them electronically.

  • Aprotic Dipolar Solvents: Solvents like N,N-dimethylacetamide (DMA) have been shown to provide excellent regioselectivity, often at room temperature.[1][2] This is thought to be due to specific solvation effects that differentiate the reactivity of the two carbonyl groups.

  • Fluorinated Alcohols: This is a highly effective modern strategy. Using solvents like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically increase the regioselectivity in favor of one isomer.[10] These solvents are strong hydrogen bond donors but poor acceptors, which is believed to selectively activate one carbonyl over the other, directing the nucleophilic attack.

Table 1: Effect of Solvent on Regioselectivity (Data adapted from a study on the reaction of methylhydrazine with 1-(2-Furyl)-4,4,4-trifluorobutane-1,3-dione)[10]

SolventRatio of Regioisomers (Desired:Undesired)Total Yield (%)
Ethanol (EtOH)36 : 6499
2,2,2-Trifluoroethanol (TFE)85 : 1599
Hexafluoroisopropanol (HFIP)97 : 3 98

As the data clearly shows, simply changing the solvent from ethanol to HFIP can invert the product ratio and lead to a nearly single isomer.[10]

Problem 3: Reaction Mixture is Dark/Colored / Significant Impurity Formation

Q: My reaction turns dark yellow or red, and TLC shows multiple spots, making purification difficult. What's causing this?

A: Discoloration and side product formation often stem from the instability of the hydrazine reagent or the 1,3-dicarbonyl starting material.

  • Hydrazine Decomposition: Phenylhydrazine and other arylhydrazines are susceptible to air oxidation, which can form highly colored impurities.[11]

    • Solution: Purge your reaction vessel thoroughly with an inert gas (Nitrogen or Argon) before adding reagents. Use freshly purified or newly purchased hydrazine. If using a hydrochloride salt of the hydrazine, adding one equivalent of a mild base like sodium acetate can free the hydrazine in situ under cleaner conditions.[11]

  • Dicarbonyl Side Reactions: As noted, 1,3-dicarbonyls can be unstable and undergo self-condensation or other side reactions, especially under harsh acidic or basic conditions.[11]

    • Solution: Use milder reaction conditions (e.g., room temperature if possible) and a well-chosen catalyst. Ensure the stoichiometry is accurate to avoid having an excess of a potentially unstable reagent sitting in the reaction mixture.

Problem 4: Difficulty in Product Purification

Q: My crude product is an oil or I'm struggling to purify it by column chromatography.

A: Pyrazoles can be challenging to purify due to their polarity and basicity. A multi-pronged approach is often best.

  • Recrystallization is Preferred: This is the most effective method for obtaining highly pure material.

    • Solvent Selection: Common single solvents include ethanol, methanol, or ethyl acetate.[12] Mixed solvent systems are very powerful; common pairs include Ethanol/Water, Ethyl Acetate/Hexanes, and Acetone/Hexanes.[13][14] The general technique is to dissolve the crude product in a minimum of the hot "good" solvent (e.g., ethanol) and add the "bad" solvent (e.g., water) dropwise until the solution becomes turbid, then allow it to cool slowly.[13]

    • Troubleshooting "Oiling Out": If your compound precipitates as an oil instead of crystals, it means the solution is becoming supersaturated at a temperature above your product's melting point. To fix this, use more of the "good" solvent, cool the solution much more slowly, or try a different solvent system with a lower boiling point.[13]

  • Acid-Base Extraction: Since the pyrazole ring is basic, you can perform an acid-base workup. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and wash with dilute acid (e.g., 1M HCl). Your pyrazole product will move into the aqueous layer as a salt. The layers can be separated, and the aqueous layer is then basified (e.g., with NaHCO₃ or NaOH) to precipitate the pure pyrazole, which can be extracted back into an organic solvent.[12]

  • Chromatography Tips: If you must use column chromatography:

    • Deactivate the Silica: The acidic nature of silica gel can cause streaking and poor separation of basic compounds like pyrazoles. Pre-treat your silica or add ~1% triethylamine (Et₃N) to your eluent to neutralize the acidic sites.[12]

    • Use a Silica Plug: If your main problem is removing a small amount of highly colored impurity, a short "plug" of silica gel may be sufficient. Dissolve your product, pass it through the plug, and wash with a relatively non-polar solvent (like toluene or hexanes/EtOAc) to elute your less-polar product while retaining the polar, colored impurities at the top.[11]

Part 3: Experimental Protocol

Reference Protocol: Knorr Synthesis of 1,5-Diphenyl-3-methyl-1H-pyrazole

This protocol describes a standard Knorr cyclocondensation reaction.

Reagents:

  • Benzoylacetone (1,3-dicarbonyl), 1.62 g, 10.0 mmol

  • Phenylhydrazine, 1.08 g, 10.0 mmol

  • Glacial Acetic Acid, 20 mL

Procedure:

  • Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add benzoylacetone (10.0 mmol).

  • Reagent Addition: Add glacial acetic acid (20 mL) to the flask and stir to dissolve the diketone.

  • Hydrazine Addition: Carefully add phenylhydrazine (10.0 mmol) to the solution at room temperature. The addition may be slightly exothermic.

  • Reaction: Heat the reaction mixture to reflux (approx. 118 °C) and maintain for 1 hour. Monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent).

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture slowly into 100 mL of ice-cold water while stirring. A precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration, washing the filter cake with cold water (2 x 20 mL).

  • Purification: Allow the crude solid to air-dry. Recrystallize the product from hot ethanol to yield pure 1,5-diphenyl-3-methyl-1H-pyrazole as white crystals.

References

  • Fustero, S., Sánchez-Roselló, M., & Barrio, P. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6581. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyrazoles. Retrieved January 3, 2026, from [Link]

  • Lhassani, M., et al. (2019). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 24(7), 1366. [Link]

  • J&K Scientific LLC. (n.d.). Knorr Pyrazole Synthesis. Retrieved January 3, 2026, from [Link]

  • Lichtenthaler, F. W., et al. (2011). Method for purifying pyrazoles.
  • Basset, J., et al. (2018). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. The Journal of Organic Chemistry, 83(15), 8056–8064. [Link]

  • Chem Help ASAP. (n.d.). Knorr Pyrazole Synthesis. Retrieved January 3, 2026, from [Link]

  • ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column? [Forum discussion]. [Link]

  • Schmitt, D. C., et al. (2015). Synthesis of Pyrazoles from 1,3-Diols via Hydrogen Transfer Catalysis. Organic Letters, 17(6), 1405–1408. [Link]

  • Wang, Z., et al. (2007). Synthesis of pyrazoles catalyzed by Sc(OTf)₃ under solvent-free conditions. Catalysis Communications, 8(10), 1539-1543. [Link]

  • Iannelli, P., et al. (2023). Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation. International Journal of Molecular Sciences, 24(3), 2821. [Link]

  • Li, Y., et al. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. [Link]

  • Al-dujaili, A. H., & Al-Janabi, A. S. (2022). Advances in Pyranopyrazole Scaffolds’ Syntheses Using Sustainable Catalysts—A Review. Catalysts, 12(10), 1198. [Link]

  • Reddit. (2022). Knorr Pyrazole Synthesis advice. [Forum discussion]. [Link]

  • El-Remaily, M. A. A. A., & Fouda, A. M. (2015). Review on Synthesis of pyrazole and pyrazolines. ResearchGate. [Link]

  • Komendantova, A. S., et al. (2020). Iodine-promoted synthesis of pyrazoles from 1,3-dicarbonyl compounds and oxamic acid thiohydrazides. Organic Chemistry Frontiers, 7(11), 1640-1646. [Link]

  • Schrecker, L., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering, 7(11), 2442-2449. [Link]

  • Reddit. (2020). Purification of Amino-Pyrazoles. [Forum discussion]. [Link]

  • Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry, 73(6), 2412–2415. [Link]

  • Chem Help ASAP. (2021, December 16). Knorr pyrazole synthesis from a ketoester - laboratory experiment. [Video]. YouTube. [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions. [Scientific diagram]. [Link]

  • Gomha, S. M., et al. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 26(16), 4777. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyrroles. Retrieved January 3, 2026, from [Link]

  • Le-Vinh, B., et al. (2024). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. Chemistry, 6(1), 1-22. [Link]

Sources

Technical Support Center: Synthesis of Substituted Pyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of substituted pyrazoles. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of pyrazole synthesis. Pyrazoles are privileged scaffolds in medicinal chemistry, forming the core of numerous commercial drugs like Celecoxib and Sildenafil[1]. However, their synthesis is not without challenges. This resource provides in-depth, field-proven insights in a troubleshooting and FAQ format to address the specific issues you may encounter during your experiments, ensuring you can optimize your synthetic routes with confidence.

Troubleshooting Common Synthesis Issues

This section addresses the most frequent and challenging problems encountered during the synthesis of substituted pyrazoles, particularly via the classical Knorr condensation of 1,3-dicarbonyl compounds with hydrazines.

Q1: My reaction is producing a mixture of regioisomers that are difficult to separate. What causes this and how can I control the outcome?

A1: This is the most common challenge in pyrazole synthesis, especially when using unsymmetrical 1,3-dicarbonyl compounds.

Regioselectivity refers to the preferential formation of one constitutional isomer over another.[2] The reaction of an unsymmetrical 1,3-diketone with a substituted hydrazine can yield two different regioisomers because the hydrazine can attack either of the two distinct carbonyl groups.[2][3][4] The outcome is a delicate balance of electronic effects, steric hindrance, and, most critically, the reaction conditions.[2][5]

Causality and Strategic Solutions:

  • Electronic Effects: The inherent electrophilicity of the two carbonyl carbons plays a major role. An electron-withdrawing group (like -CF₃) will make the adjacent carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack.[2]

  • Steric Hindrance: Bulky substituents on either the dicarbonyl compound or the hydrazine will favor the attack on the less sterically hindered carbonyl group.[2]

  • Reaction Conditions (pH and Solvent): This is your most powerful tool for control.

    • pH Control: Acidic conditions can protonate a carbonyl oxygen, activating it for attack.[6] The nucleophilicity of the two nitrogen atoms in the substituted hydrazine is also pH-dependent. Altering the pH can dramatically influence which nitrogen attacks which carbonyl first, sometimes reversing selectivity.[2][5]

    • Solvent Choice: The polarity and hydrogen-bonding ability of the solvent can stabilize certain transition states over others. While polar protic solvents like ethanol are common, dipolar aprotic solvents (e.g., DMF, NMP) or fluorinated alcohols can offer superior regioselectivity.[4][7]

Troubleshooting Flowchart for Regioselectivity:

start Problem: Regioisomeric Mixture cond1 Analyze Reactants: Are steric/electronic differences significant? start->cond1 step1 Modify Reaction Conditions cond1->step1 No/Minor final Analyze new product ratio. Further optimization may be needed. cond1->final Yes, but still mixed cond2 Is reaction under acidic or neutral/basic conditions? step1->cond2 acid_path Try Neutral/Basic Conditions (e.g., add NaOAc) cond2->acid_path Acidic neutral_path Try Acidic Conditions (e.g., catalytic AcOH) cond2->neutral_path Neutral/Basic solvent_change Change Solvent System acid_path->solvent_change neutral_path->solvent_change solvent_options Ethanol -> TFE or HFIP Ethanol -> DMF or NMP solvent_change->solvent_options solvent_options->final

Caption: Decision tree for troubleshooting poor regioselectivity.

Data Summary: Solvent Effects on Regioselectivity

SolventTypical ConditionsEffect on RegioselectivityReference
EthanolNeutral or acidic (AcOH)Often leads to regioisomeric mixtures.[4][7]
DMF, NMPRoom TemperatureCan give better results than polar protic solvents for some substrates.[4]
TFE, HFIPRoom TemperatureDramatically increases regioselectivity, especially for fluorinated diketones.[7]
Q2: My reaction yield is very low, or the reaction is not going to completion. What are the likely causes and how can I improve it?

A2: Low yields often stem from suboptimal reaction conditions, reagent quality, or competing side reactions.

Systematic Troubleshooting:

  • Reagent Purity and Stoichiometry:

    • Hydrazine Quality: Hydrazine and its derivatives can degrade over time. Use a fresh bottle or purify it before use. If using a hydrochloride salt, ensure accurate molar equivalence, and consider adding a non-nucleophilic base (e.g., one equivalent of NaOAc or KOAc) to free the hydrazine base in situ.[8]

    • Dicarbonyl Stability: Some 1,3-dicarbonyl compounds can be unstable.[8] Check the purity of your starting material by NMR or TLC before starting the reaction.

  • Optimization of Reaction Conditions:

    • Catalysis: While many Knorr reactions proceed without a catalyst, acid catalysis (e.g., glacial acetic acid) is often employed to accelerate the reaction by activating the carbonyl groups.[6][9] For specific substrates, other catalysts like nano-ZnO or copper triflate have been shown to provide excellent yields.[1][10]

    • Temperature: Temperature control is crucial. While some reactions work well at room temperature, others require heating to reflux.[1][9] A temperature-controlled approach can sometimes even be used to selectively synthesize different products from the same starting materials.[11]

    • Reaction Time: Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. Pushing the reaction for too long can sometimes lead to the formation of degradation products.

  • Alternative Energy Sources:

    • Microwave-Assisted Synthesis: This is a powerful technique for improving yields and dramatically reducing reaction times from hours to minutes.[12][13][14][15] The rapid, uniform heating provided by microwaves can overcome activation energy barriers more efficiently than conventional heating.[14]

Q3: My reaction mixture turns dark yellow or red, and the final product is contaminated with many impurities. How can I get a cleaner reaction?

A3: Discoloration and impurity formation are often due to the instability of the hydrazine reagent or side reactions.

Mitigation Strategies:

  • Inert Atmosphere: Hydrazines can be sensitive to air oxidation. Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent the formation of colored oxidative byproducts.[8]

  • Base Addition for Hydrazine Salts: When using a hydrazine hydrochloride salt, the reaction mixture is acidic (HCl). This can sometimes promote side reactions. Adding one equivalent of a base like potassium acetate (KOAc) or triethylamine can neutralize the HCl, leading to a cleaner reaction profile.[8]

  • Purification Strategy: If impurity formation is unavoidable, a simple silica plug can be effective. After concentrating the reaction mixture, dissolve it in a minimal amount of solvent, load it onto a short column of silica gel, and wash with a non-polar solvent (e.g., toluene or hexanes) to elute the colored impurities before eluting your product with a more polar solvent system.[8]

Frequently Asked Questions (FAQs)

Q: What is the most common and straightforward method for synthesizing substituted pyrazoles? A: The cyclocondensation of 1,3-dicarbonyl compounds (or their equivalents) with hydrazines is the most direct and widely used method, often referred to as the Knorr pyrazole synthesis.[3][4][9][10] This method's popularity is due to the wide availability of the starting materials.

Q: Are there synthetic routes that avoid the use of potentially hazardous hydrazines? A: Yes. One of the primary alternatives is the [3+2] cycloaddition reaction, also known as a 1,3-dipolar cycloaddition.[16] This approach typically involves reacting a diazo compound or a nitrilimine with an alkyne.[1][4][17] These methods can offer excellent regioselectivity but may require more complex starting materials.

Q: I've seen "one-pot" and "multicomponent" reactions for pyrazole synthesis. What are the advantages? A: Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants are combined in a single step to form the product, which incorporates portions of all reactants.[1] The advantages include higher atom economy, reduced waste, and simplified procedures, making them a cornerstone of green chemistry.[18]

Q: How does prototropic tautomerism affect my pyrazole product? A: Unsubstituted or N-H pyrazoles can exist in multiple tautomeric forms, which can complicate characterization (e.g., in NMR spectroscopy).[1] This is a fundamental property of the pyrazole ring.[19] For synthetic purposes, this amphoteric nature means the pyrazole ring can be either protonated in acid or deprotonated in base, which significantly alters its reactivity in subsequent functionalization steps.[19]

Experimental Protocols

Protocol 1: General Procedure for Knorr Pyrazole Synthesis

This protocol is adapted from a standard procedure for the synthesis of a pyrazolone from a β-ketoester and hydrazine hydrate.[9]

  • Reaction Setup: In a 20-mL scintillation vial equipped with a magnetic stir bar, combine the 1,3-dicarbonyl compound (1.0 eq) and the hydrazine derivative (1.2-2.0 eq).

  • Solvent and Catalyst: Add a suitable solvent (e.g., 1-propanol or ethanol, ~1 mL per mmol of dicarbonyl) and 3-5 drops of glacial acetic acid as a catalyst.

  • Heating: Heat the reaction mixture with stirring on a hot plate to approximately 100-110°C.

  • Monitoring: Monitor the reaction's progress by TLC (e.g., using 30% ethyl acetate/70% hexanes) against the 1,3-dicarbonyl starting material.

  • Work-up: Once the starting material is consumed (typically 1-4 hours), add water (~3-4 times the volume of the reaction solvent) to the hot solution while stirring.

  • Crystallization: Turn off the heat and allow the solution to cool slowly to room temperature, then in an ice bath, to promote crystallization.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the collected solid with a small amount of cold water or another appropriate solvent.

  • Drying: Allow the product to air-dry completely before determining the mass, yield, and melting point.

Protocol 2: Purification by Recrystallization

This is a general protocol for purifying the crude pyrazole product obtained from synthesis.[20]

  • Solvent Selection: Choose a suitable solvent or solvent pair. The ideal solvent will dissolve the crude product when hot but not when cold, while the impurities remain soluble at all temperatures. Ethanol or ethanol/water mixtures are common choices.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of hot solvent required to fully dissolve it.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration to remove the charcoal.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. The product should begin to crystallize. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals thoroughly to remove any residual solvent.

Purification Strategy Flowchart:

start Crude Product cond1 Is the product a solid? start->cond1 recryst Attempt Recrystallization (Protocol 2) cond1->recryst Yes chromatography Purify by Column Chromatography cond1->chromatography No (Oil) cond2 Are isomers present? recryst->cond2 success Pure Product chromatography->success cond2->chromatography Yes, inseparable acid_salt Consider Acid Addition Salt Formation for Crystallization cond2->acid_salt Yes, potential cond2->success No acid_salt->success

Caption: Decision workflow for selecting a purification method.

References

  • Al-Ostoot, F.H., et al. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 26(16), 4995. [Link]

  • Bawazir, W. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry, 10, 63-76. [Link]

  • Al-Ostoot, F.H., et al. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. OUCI. [Link]

  • Raza, A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6529. [Link]

  • El-Malah, A.A., et al. (2023). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Pharmaceuticals, 16(1), 134. [Link]

  • El-Malah, A.A., et al. (2023). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of pyrano[2,3-c]pyrazole 5a. [Link]

  • Google Patents. (2011). WO2011076194A1 - Method for purifying pyrazoles.
  • Wang, X., et al. (2024). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Molecules, 29(8), 1706. [Link]

  • Karakaya, A. (2025). Microwave-assisted synthesis of pyrazoles - a mini-review. DergiPark. [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of pyrazole based pyrido[2,3-d] pyrimidine-diones under thermal conditions. [Link]

  • Schrecker, L., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. [Link]

  • ResearchGate. (2025). (PDF) Microwave-assisted synthesis of pyrazoles - a mini-review. [Link]

  • Zhang, Y., et al. (2024). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry. [Link]

  • Komendantova, A.S., et al. (2023). Iodine-promoted synthesis of pyrazoles from 1,3-dicarbonyl compounds and oxamic acid thiohydrazides. Organic Chemistry Frontiers. [Link]

  • Carpenter, G.H., et al. (2018). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. PMC - NIH. [Link]

  • Barluenga, J., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(4), 1556-1559. [Link]

  • Becerra, D., & Castillo, J.C. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing. [Link]

  • E-RESEARCHCO. (2019). A Brief Review on Microwave Assisted Synthesis of Pyrazole Derivatives. [Link]

  • Paper Publications. (n.d.). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SUBSTITUTED PYRAZOLINE DERIVATIVES. [Link]

  • Chem Help ASAP. (n.d.). Knorr Pyrazole Synthesis. [Link]

  • GSC Online Press. (2020). Green synthesis of pyranopyrazole using microwave assisted techniques. [Link]

  • Al-Ostoot, F.H., et al. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. MDPI. [Link]

  • Reddit. (2024). Knorr Pyrazole Synthesis advice : r/Chempros. [Link]

  • Wu, J., & Li, Y. (2011). Recent Advances in the Regioselective Synthesis of Pyrazoles. Current Organic Chemistry, 15(4), 503-529. [Link]

  • Váňa, J., et al. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. Molecules, 26(13), 4038. [Link]

  • Organic Syntheses. (n.d.). 5 - Organic Syntheses Procedure. [Link]

  • Slideshare. (n.d.). Knorr Pyrazole Synthesis (M. Pharm). [Link]

  • YouTube. (2021). Pyrazoles Syntheses, reactions and uses. [Link]

  • Encyclopedia.pub. (2022). Synthesis and Properties of Pyrazoles. [Link]

  • Zora, M., et al. (2011). Synthesis of Pyrazoles via Electrophilic Cyclization. The Journal of Organic Chemistry, 76(11), 4734-4741. [Link]

  • Ferreira, I.C.F.R., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. PMC - NIH. [Link]

  • Slideshare. (n.d.). Unit 4 Pyrazole. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]

  • MDPI. (n.d.). Recent Advances in Synthesis and Properties of Pyrazoles. [Link]

Sources

Technical Support Center: Synthesis of 3-(2-methoxyphenyl)-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(2-methoxyphenyl)-1H-pyrazole-5-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you navigate the common challenges associated with this synthesis, enabling you to improve your reaction yields and final product purity.

The primary synthetic route discussed is a robust and widely adopted two-step process: a Claisen condensation to form a key 1,3-dicarbonyl intermediate, followed by a Knorr pyrazole synthesis and subsequent saponification. Our guidance is based on established chemical principles and field-proven insights to ensure you have a self-validating system for your experimental work.

Recommended Synthetic Pathway Overview

The synthesis of 3-(2-methoxyphenyl)-1H-pyrazole-5-carboxylic acid is most effectively achieved through a multi-step sequence, which can often be performed as a "one-pot" or "one-pot, two-step" procedure for efficiency.[1][2] The general workflow is outlined below.

Synthesis_Workflow A Step 1: Claisen Condensation B Intermediate: Ethyl 2,4-dioxo-4-(2-methoxyphenyl)butanoate A->B C Step 2: Knorr Pyrazole Synthesis B->C D Intermediate: Ethyl 3-(2-methoxyphenyl)-1H-pyrazole-5-carboxylate C->D E Step 3: Saponification (Hydrolysis) D->E F Final Product: 3-(2-methoxyphenyl)-1H-pyrazole-5-carboxylic acid E->F

Caption: General workflow for the synthesis of the target compound.

Detailed Experimental Protocol

This protocol is a synthesized methodology based on standard organic chemistry practices for Claisen condensations and Knorr pyrazole syntheses.[1][3][4]

Step 1 & 2: One-Pot Claisen Condensation and Knorr Pyrazole Synthesis
  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF).

  • Base Preparation: Add sodium methoxide (MeONa) and lithium chloride (LiCl) to the THF. The use of LiCl can be crucial for mediating sterically hindered Claisen condensations and stabilizing intermediates.[2] Stir the suspension.

  • Condensation: Cool the mixture to 0 °C. Add 2'-methoxyacetophenone followed by the dropwise addition of diethyl oxalate. Allow the reaction to warm to room temperature and stir for 3-4 hours until TLC analysis indicates consumption of the acetophenone.

  • Solvent Exchange: Concentrate the mixture under reduced pressure to remove THF.

  • Cyclization: To the residue, add anhydrous ethanol, followed by hydrazine hydrate. Acid catalysis, such as a few drops of glacial acetic acid or trifluoroacetic acid (TFA), is often employed to facilitate this step.[1][4]

  • Reflux: Heat the mixture to reflux and maintain for 12-16 hours. Monitor the reaction by TLC for the formation of the pyrazole ester.

  • Workup (Ester Intermediate): After cooling, the reaction mixture can be concentrated, and the crude ethyl 3-(2-methoxyphenyl)-1H-pyrazole-5-carboxylate can be isolated via extraction and purified by column chromatography if desired.

Step 3: Saponification
  • Hydrolysis: To the crude or purified pyrazole ester, add a solution of sodium hydroxide (NaOH) in a mixture of water and ethanol.

  • Reflux: Heat the mixture to reflux for 4-6 hours, or until TLC confirms the disappearance of the ester starting material.

  • Acidification: Cool the reaction mixture in an ice bath and carefully acidify with cold hydrochloric acid (e.g., 2N HCl) until the pH is approximately 2-3. The carboxylic acid product should precipitate.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water to remove inorganic salts, and then with a small amount of a cold non-polar solvent (like hexane) to remove organic-soluble impurities.

  • Purification: Dry the solid product. If necessary, recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed to achieve higher purity.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis.

Q1: My yield from the Claisen condensation (Step 1) is very low. What could be the cause?

Possible Causes & Solutions:

  • Insufficiently Anhydrous Conditions: The base used (sodium methoxide) is highly sensitive to moisture. Ensure all glassware is flame-dried or oven-dried, and use anhydrous solvents. Moisture will quench the base and prevent the necessary enolate formation.

  • Incorrect Stoichiometry: Ensure at least one full equivalent of base is used relative to the 2'-methoxyacetophenone. An excess of diethyl oxalate is common to drive the reaction to completion.[1]

  • Ineffective Base: Sodium ethoxide can also be used, but for sterically hindered ketones, a combination of MeONa and LiCl has been shown to improve yields significantly.[2] The lithium ion is thought to coordinate with the intermediate, facilitating the reaction.

  • Low Reaction Temperature: While the initial addition is often done at 0 °C to control exotherms, the reaction itself typically needs to be stirred at room temperature for several hours to proceed to completion.

Q2: The Knorr cyclization (Step 2) is not proceeding, or I am seeing multiple spots on my TLC plate.

Possible Causes & Solutions:

  • pH is Not Optimal: The Knorr synthesis is often acid-catalyzed.[5][6] The initial condensation of hydrazine with a ketone to form a hydrazone is the first step, which is promoted by acid. However, if the solution is too acidic, the hydrazine, being basic, will be fully protonated and become non-nucleophilic. A small amount of a catalyst like acetic acid is usually sufficient.[4]

  • Formation of Regioisomers: The 1,3-dicarbonyl intermediate formed in Step 1 is unsymmetrical. Reaction with hydrazine can theoretically lead to two different pyrazole regioisomers. For the specific substrate ethyl 2,4-dioxo-4-(2-methoxyphenyl)butanoate, the ketone is generally more electrophilic than the ester, leading to initial attack at the ketonic carbon by hydrazine. This favors the formation of the desired 3-aryl-5-carboxylate isomer.[7] If you suspect regioisomers, careful purification by column chromatography is necessary.

  • Incomplete Cyclization: The intramolecular cyclization step requires the second nitrogen of the hydrazine to attack the ester carbonyl. If this step is slow, you may isolate the intermediate hydrazone. Ensure adequate reflux time and temperature. The mechanism is complex and can even involve autocatalytic pathways.[8]

Troubleshooting_Knorr cluster_0 Knorr Cyclization Issues A Low Conversion C Add catalytic acid (e.g., AcOH) Avoid excess acid A->C Check pH D Ensure 12-16h reflux Confirm solvent boiling point A->D Increase Reflux Time/Temp B Multiple Products (TLC) E Analyze by NMR/MS Optimize purification (chromatography) B->E Regioisomer Formation F Isolate intermediate hydrazone? Extend reaction time B->F Incomplete Cyclization

Caption: Troubleshooting logic for the Knorr pyrazole synthesis step.

Q3: The final saponification (Step 3) gives a poor yield, or I recover my starting ester.

Possible Causes & Solutions:

  • Incomplete Hydrolysis: Pyrazole esters can sometimes be resistant to hydrolysis. Ensure you are using a sufficient excess of NaOH (e.g., 2-4 equivalents) and that the reflux period is long enough (monitor by TLC). Using a co-solvent like ethanol or methanol is crucial to ensure the solubility of the ester in the aqueous base.

  • Product Loss During Workup: The target carboxylic acid is soluble in basic solutions. It is critical to acidify the solution to a pH of 2-3 to ensure complete precipitation. Check the pH with litmus paper or a pH meter. If the product is somewhat water-soluble, you may need to extract the acidified aqueous layer with an organic solvent like ethyl acetate.

  • Potential Decarboxylation: While less common for pyrazole-5-carboxylic acids under basic hydrolysis, harsh conditions (very high temperatures or prolonged heating in strong acid/base) could potentially lead to some decarboxylation.[9][10] If you suspect this, use milder hydrolysis conditions (e.g., lower temperature for a longer time).

Q4: My final product is discolored and difficult to purify.

Possible Causes & Solutions:

  • Side Reactions from Hydrazine: Hydrazine is a potent reducing agent and can be involved in side reactions, especially if air (oxygen) is present at high temperatures. Maintaining an inert (N₂) atmosphere is good practice.

  • Impure Starting Materials: Ensure the purity of your 2'-methoxyacetophenone and diethyl oxalate. Impurities in starting materials will carry through the synthesis.

  • Purification Method: If the crude product is highly colored, column chromatography before the final precipitation may be necessary. Alternatively, a charcoal treatment during the recrystallization of the final product can help remove colored impurities.

Frequently Asked Questions (FAQs)

Q1: Can I use a different base for the Claisen condensation? A1: Yes, other strong bases like sodium ethoxide (NaOEt) or sodium hydride (NaH) can be used. However, NaH can be pyrophoric and requires careful handling. For this specific transformation, the MeONa/LiCl system is reported to be particularly effective, especially for substrates prone to steric hindrance.[1][2]

Q2: Is hydrazine hydrate the only option for the cyclization step? A2: Hydrazine monohydrate is the most common and cost-effective reagent for preparing N-unsubstituted pyrazoles. Anhydrous hydrazine can also be used but is more hazardous. If you were synthesizing an N-substituted pyrazole, you would use a substituted hydrazine (e.g., phenylhydrazine).[4]

Q3: How do I properly monitor the reaction progress? A3: Thin-Layer Chromatography (TLC) is the most effective method. Use a suitable mobile phase (e.g., a mixture of hexanes and ethyl acetate) to achieve good separation between your starting material, intermediate, and product. For example, in Step 1, you should see the acetophenone spot disappear and a new, more polar spot for the 1,3-dicarbonyl intermediate appear. In Step 3, the ester spot should disappear, and upon workup, a new, more polar spot for the carboxylic acid (which often streaks on silica gel) will appear.

Q4: What are the key characterization techniques for my final product? A4:

  • ¹H and ¹³C NMR: This is essential to confirm the structure, check for regioisomers, and assess purity.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Melting Point: A sharp melting point is a good indicator of purity.

  • Infrared (IR) Spectroscopy: To confirm the presence of key functional groups, such as the carboxylic acid O-H and C=O stretches.

Q5: Are there any major safety concerns with this synthesis? A5: Yes.

  • Hydrazine: Hydrazine and its derivatives are toxic and potential carcinogens. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[4]

  • Sodium Methoxide/Hydride: These are strong bases that are water-reactive and corrosive. Handle under an inert atmosphere and away from moisture.

  • Solvents: THF and ethanol are flammable. Avoid open flames and ensure proper grounding of equipment.

References

Technical Support Center: Purification of Pyrazole Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of pyrazole carboxylic acids. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common challenges encountered during the purification of this important class of compounds. This resource is structured to provide not just procedural steps, but also the scientific rationale behind them, ensuring a deeper understanding and more effective problem-solving in your laboratory.

Introduction: The Challenge of Purifying Pyrazole Carboxylic Acids

Pyrazole carboxylic acids are a cornerstone in medicinal chemistry and materials science.[1] Their purification, however, can be challenging due to their amphiprotic nature, varying polarities based on substitution patterns, and the potential for co-precipitation with structurally similar impurities. This guide provides a systematic approach to selecting and optimizing purification techniques to achieve the desired purity for your downstream applications.

Choosing the Right Purification Strategy

The selection of an appropriate purification technique is paramount and depends on the physicochemical properties of your target molecule and the nature of the impurities. The following flowchart provides a general decision-making framework.

Purification_Strategy Start Crude Pyrazole Carboxylic Acid Is_Solid Is the crude product a solid? Start->Is_Solid Is_Thermally_Stable Is it thermally stable? Is_Solid->Is_Thermally_Stable Yes Is_Liquid_or_Oil Is the crude product a liquid or oil? Is_Solid->Is_Liquid_or_Oil No Solubility_Screen Perform Solubility Screening Is_Thermally_Stable->Solubility_Screen Yes Sublimation Sublimation Is_Thermally_Stable->Sublimation No, or high vapor pressure Recrystallization Recrystallization Solubility_Screen->Recrystallization Suitable solvent found Chromatography Column Chromatography Solubility_Screen->Chromatography No suitable solvent for recrystallization Acid_Base Acid-Base Extraction Solubility_Screen->Acid_Base Soluble in organic solvent and aqueous base Is_Liquid_or_Oil->Chromatography Yes Is_Liquid_or_Oil->Acid_Base Consider if soluble in organic solvent

Caption: Decision matrix for selecting a primary purification technique for pyrazole carboxylic acids.

Physicochemical Properties of Representative Pyrazole Carboxylic Acids

Understanding the fundamental properties of your target molecule is critical for developing a successful purification strategy. The following table summarizes key properties for a few common pyrazole carboxylic acids.

Compound NameStructureMolecular Weight ( g/mol )Melting Point (°C)pKa (Carboxylic Acid)Solubility
1H-Pyrazole-3-carboxylic acid1H-Pyrazole-3-carboxylic acid112.09204-213~3.0-4.0Soluble in polar solvents like water and alcohols.[2]
1H-Pyrazole-4-carboxylic acid1H-Pyrazole-4-carboxylic acid112.09282 (dec.)[3]~3.5-4.0[4]Soluble in polar solvents such as water and alcohols.[2]
1-Methyl-1H-pyrazole-4-carboxylic acid1-Methyl-1H-pyrazole-4-carboxylic acid126.12176-1803.88 (Predicted)[5]Soluble in dimethyl sulfoxide and methanol; sparingly soluble in water.[5]
5-Methyl-1H-pyrazole-3-carboxylic acid5-Methyl-1H-pyrazole-3-carboxylic acid126.11--Data not readily available.
1-Phenyl-1H-pyrazole-3-carboxylic acid1-Phenyl-1H-pyrazole-3-carboxylic acid188.18-3.92 (Predicted)Data not readily available.

Section 1: Recrystallization

Recrystallization is often the most effective and scalable method for purifying solid pyrazole carboxylic acids, provided a suitable solvent system can be identified.

FAQs for Recrystallization

Q1: What are the best solvents for recrystallizing pyrazole carboxylic acids?

A1: The choice of solvent is highly dependent on the substitution pattern of your specific pyrazole carboxylic acid. A good starting point is to screen polar protic solvents due to the presence of the carboxylic acid and the pyrazole ring's hydrogen bonding capabilities.

  • Single Solvents: Ethanol, methanol, isopropanol, water, and acetic acid are commonly used. For less polar derivatives, ethyl acetate or toluene might be effective.[6][7]

  • Mixed Solvents: A powerful technique involves dissolving the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature and then adding a hot "anti-solvent" (in which it is poorly soluble) until turbidity is observed. Common combinations include ethanol/water, methanol/water, and ethyl acetate/hexane.[8][9]

Q2: My compound is "oiling out" instead of forming crystals. What's happening and how can I fix it?

A2: "Oiling out" occurs when the compound precipitates from the solution at a temperature above its melting point. This is often due to a high concentration of impurities or too rapid cooling.

  • Increase Solvent Volume: Add more of the "good" solvent to the hot solution to lower the saturation point, allowing crystallization to occur at a lower temperature.

  • Slow Cooling: Ensure the flask is allowed to cool slowly to room temperature before transferring to an ice bath. Insulating the flask can help.

  • Change Solvent System: Experiment with a different solvent or mixed solvent system. A solvent with a lower boiling point may be beneficial.

  • Seed Crystals: If you have a small amount of pure material, adding a seed crystal to the cooled, supersaturated solution can induce crystallization.

Q3: My recrystallization yield is very low. How can I improve it?

A3: Low yield can result from several factors.

  • Minimize Hot Solvent: Use only the minimum amount of hot solvent necessary to fully dissolve the crude product. Excess solvent will keep more of your compound in the mother liquor.

  • Thorough Cooling: Ensure the solution is cooled to 0-4 °C in an ice bath for a sufficient time (e.g., 15-30 minutes) to maximize precipitation.

  • Second Crop: The mother liquor can be concentrated by boiling off some of the solvent and cooling again to obtain a second crop of crystals, which can be combined with the first if the purity is acceptable.

Troubleshooting Guide for Recrystallization
SymptomPossible Cause(s)Suggested Solution(s)
No crystals form upon cooling.- Solution is not supersaturated (too much solvent used).- Compound is highly soluble even at low temperatures.- Boil off some solvent to concentrate the solution.- Try a different solvent or a mixed-solvent system.- Scratch the inside of the flask with a glass rod at the liquid-air interface to provide a nucleation site.- Add a seed crystal.
Colored impurities remain in the crystals.- Impurities are co-crystallizing with the product.- Charcoal treatment was ineffective or not used.- Perform a hot filtration with activated charcoal before crystallization.- A second recrystallization may be necessary.
Crystals are very fine and difficult to filter.- Crystallization occurred too rapidly.- Re-dissolve the solid in hot solvent and allow it to cool more slowly.
Experimental Protocols for Recrystallization

Protocol 1: Single-Solvent Recrystallization

  • Dissolution: Place the crude pyrazole carboxylic acid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and bring the mixture to a gentle boil on a hot plate while stirring. Continue adding small portions of the hot solvent until the solid just dissolves.

  • (Optional) Decolorization: If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • (Optional) Hot Filtration: If charcoal or insoluble impurities are present, perform a hot filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 15 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at an appropriate temperature.

Recrystallization_Workflow cluster_main Single-Solvent Recrystallization A Dissolve crude solid in minimal hot solvent B Add activated charcoal (if colored) A->B C Hot filtration B->C Yes D Cool slowly to room temp, then in ice bath B->D No C->D E Collect crystals by vacuum filtration D->E F Wash with ice-cold solvent E->F G Dry purified crystals F->G

Sources

common side products in pyrazole synthesis and their removal

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for Pyrazole Synthesis. As Senior Application Scientists, we understand the nuances and challenges of practical laboratory work. This guide is designed to provide you with not just protocols, but the underlying scientific reasoning to troubleshoot common issues, particularly the formation and removal of unwanted side products. Our goal is to empower you with the expertise to optimize your synthetic routes and obtain high-purity pyrazole compounds.

Frequently Asked Questions (FAQs)

Here we address some of the initial questions that often arise during pyrazole synthesis.

Q1: My pyrazole synthesis reaction has resulted in a mixture of two very similar compounds that are difficult to separate. What is the likely cause?

A1: The most common reason for this observation is the formation of regioisomers. This is a frequent occurrence when using an unsymmetrical 1,3-dicarbonyl compound and a substituted hydrazine in a Knorr-type synthesis.[1][2][3] The substituted hydrazine can attack either of the two different carbonyl groups, leading to two distinct pyrazole products.[4]

Q2: The crude product of my pyrazole synthesis is a thick, oily substance, but I expected a solid. What could be the issue?

A2: This could be due to the presence of several impurities. One possibility is the formation of pyrazoline intermediates, which can result from incomplete cyclization or aromatization.[5] These are often less stable and may exist as oils. Another cause could be residual high-boiling point solvents or unreacted starting materials.

Q3: Why has my reaction mixture turned a deep yellow or reddish-brown color?

A3: The development of color in your reaction is often attributable to the decomposition or side reactions of the hydrazine starting material, with phenylhydrazine being a common culprit.[5] Oxidation of intermediates or the final pyrazole product can also lead to colored impurities.[5]

Q4: I've noticed an unexpected N-acetylated peak in my mass spectrometry analysis. Where could this have come from?

A4: N-acetylation can occur if acetic acid is used as a solvent or catalyst in the reaction with hydrazine hydrate.[6] The hydrazine can be acetylated in situ, which then participates in the cyclization to form an N-acetylated pyrazole side product.

Troubleshooting Guides: Side Product Identification and Removal

This section provides in-depth guidance on tackling specific side products encountered during pyrazole synthesis.

Issue 1: Presence of Regioisomeric Pyrazoles

The formation of regioisomers is arguably the most common challenge in pyrazole synthesis. Controlling and separating these isomers is crucial for obtaining the desired product.

Identifying Regioisomers:

  • NMR Spectroscopy: The presence of two distinct sets of peaks for the pyrazole core and its substituents in both ¹H and ¹³C NMR spectra is a strong indicator of a regioisomeric mixture.

  • Thin Layer Chromatography (TLC): Often, regioisomers will have slightly different polarities, resulting in two close but distinct spots on a TLC plate.

  • Mass Spectrometry (MS): While both isomers will have the same mass, their fragmentation patterns may differ slightly.

Mechanism of Regioisomer Formation:

The regiochemical outcome is determined by the initial nucleophilic attack of the substituted hydrazine on one of the two carbonyl carbons of the unsymmetrical 1,3-dicarbonyl compound.[2]

G cluster_start Starting Materials cluster_pathways Reaction Pathways cluster_products Products Unsymmetrical\n1,3-Dicarbonyl Unsymmetrical 1,3-Dicarbonyl Attack at C1 Attack at C1 Unsymmetrical\n1,3-Dicarbonyl->Attack at C1 Pathway A Attack at C3 Attack at C3 Unsymmetrical\n1,3-Dicarbonyl->Attack at C3 Pathway B Substituted\nHydrazine Substituted Hydrazine Substituted\nHydrazine->Attack at C1 Substituted\nHydrazine->Attack at C3 Regioisomer A Regioisomer A Attack at C1->Regioisomer A Regioisomer B Regioisomer B Attack at C3->Regioisomer B G Crude Product\n(in Organic Solvent) Crude Product (in Organic Solvent) Extraction Extraction Crude Product\n(in Organic Solvent)->Extraction Aqueous Acid\n(e.g., 1M HCl) Aqueous Acid (e.g., 1M HCl) Aqueous Acid\n(e.g., 1M HCl)->Extraction Organic Layer\n(Colored Impurities) Organic Layer (Colored Impurities) Extraction->Organic Layer\n(Colored Impurities) Aqueous Layer\n(Protonated Pyrazole) Aqueous Layer (Protonated Pyrazole) Extraction->Aqueous Layer\n(Protonated Pyrazole) Basification Basification Aqueous Layer\n(Protonated Pyrazole)->Basification Basification\n(e.g., 1M NaOH) Basification (e.g., 1M NaOH) Pure Pyrazole Pure Pyrazole Basification->Pure Pyrazole

Sources

Technical Support Center: Navigating Regioselectivity in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the critical challenge of regioselectivity in the synthesis of pyrazole derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter regiochemical ambiguities in their synthetic routes. Here, we provide in-depth, field-proven insights, troubleshooting guides, and frequently asked questions to empower you to control and predict the outcomes of your pyrazole syntheses.

Introduction: The Regioselectivity Challenge

The synthesis of substituted pyrazoles is a cornerstone of medicinal chemistry, with the pyrazole scaffold being a key pharmacophore in numerous therapeutic agents.[1] The classical Knorr synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a substituted hydrazine, is a widely used and powerful method for constructing this heterocyclic core.[1][2][3][4][5] However, when an unsymmetrical 1,3-dicarbonyl substrate is used, a significant challenge arises: the potential formation of two distinct regioisomers.[1][6][7][8] This lack of regiocontrol can lead to difficult-to-separate mixtures, reducing the yield of the desired product and complicating downstream processing.

This guide will dissect the factors governing this regioselectivity and provide actionable strategies to steer the reaction toward the intended isomer.

Frequently Asked Questions (FAQs)

Q1: What exactly is "regioselectivity" in the context of pyrazole synthesis?

A1: Regioselectivity refers to the preference for one direction of bond formation over another, leading to a majority of one constitutional isomer. In the synthesis of pyrazoles from an unsymmetrical 1,3-dicarbonyl compound and a monosubstituted hydrazine (R-NHNH₂), the substituted nitrogen of the hydrazine can attack one of two different carbonyl carbons. This results in two possible pyrazole regioisomers, for example, a 1,3,5-trisubstituted pyrazole and its 1,3,4-trisubstituted isomer.[7] Controlling which isomer is preferentially formed is the essence of achieving high regioselectivity.[1]

Q2: My reaction is yielding a mixture of regioisomers. What are the primary factors that control the outcome?

A2: The regiochemical outcome of the Knorr pyrazole synthesis is a delicate interplay of several factors. Understanding these is the first step in troubleshooting and optimization:

  • Electronic Effects: The relative electrophilicity of the two carbonyl carbons in the 1,3-dicarbonyl compound is a major determinant. Electron-withdrawing groups (e.g., -CF₃, -CO₂Et) will activate the adjacent carbonyl group, making it more susceptible to nucleophilic attack.[7][9]

  • Steric Effects: The steric hindrance around the carbonyl groups of the dicarbonyl compound and on the substituted hydrazine can significantly influence the reaction pathway. A bulky substituent on either reactant will generally direct the initial nucleophilic attack of the hydrazine to the less sterically hindered carbonyl group.[1][7]

  • Reaction Conditions: This is often the most critical and tunable set of parameters. Solvent, temperature, and pH can dramatically influence which isomer is favored.[7][10] For instance, acidic conditions can alter the nucleophilicity of the two nitrogen atoms in the hydrazine, potentially reversing the selectivity observed under neutral or basic conditions.[7][8]

Q3: How does the nature of the hydrazine substituent (e.g., alkyl vs. aryl) affect regioselectivity?

A3: The substituent on the hydrazine alters the relative nucleophilicity of the two nitrogen atoms. In phenylhydrazine, the NH₂ group is more nucleophilic due to resonance effects. Conversely, in methylhydrazine, the substituted nitrogen (NHMe) is more nucleophilic due to the electron-donating nature of the methyl group. This difference can influence the initial site of attack on the dicarbonyl compound and, consequently, the final regioisomeric ratio.[9]

Troubleshooting Guide: Gaining Control Over Regioisomeric Ratios

This section provides a structured approach to troubleshoot and optimize your pyrazole synthesis for higher regioselectivity.

Issue 1: An Undesirable Mixture of Regioisomers is Formed

When your reaction produces a nearly 1:1 mixture of regioisomers or favors the undesired isomer, a systematic optimization of reaction conditions is necessary.

Troubleshooting Workflow:

G start Mixture of Regioisomers Observed solvent Solvent Screening start->solvent temp Temperature Optimization solvent->temp If selectivity is still low ph pH Modification temp->ph If selectivity is still low analysis Analyze Regioisomeric Ratio (NMR, LC-MS) ph->analysis decision Is Desired Selectivity Achieved? analysis->decision decision->solvent No, iterate end Optimized Protocol decision->end Yes

Caption: Troubleshooting workflow for optimizing regioselectivity.

Step-by-Step Protocol: Solvent Screening for Enhanced Regioselectivity

The choice of solvent can have a profound impact on the regiochemical outcome. Non-nucleophilic, hydrogen-bond-donating solvents have been shown to dramatically improve selectivity.

  • Baseline Establishment:

    • Perform the reaction in a standard protic solvent like ethanol, which often yields poor regioselectivity, to establish a baseline.[11]

  • Fluorinated Alcohol Screening:

    • Set up parallel reactions using fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP).[9] These solvents are non-nucleophilic and can stabilize intermediates differently than traditional alcohols, leading to enhanced selectivity.[9]

  • Aprotic Solvent Evaluation:

    • Test aprotic dipolar solvents like N,N-dimethylformamide (DMF) or N,N-dimethylacetamide (DMAc), which have also been reported to improve regioselectivity in certain cases.[11]

  • Reaction Monitoring and Analysis:

    • Monitor all reactions by TLC or LC-MS to completion.

    • After workup, carefully determine the regioisomeric ratio using ¹H NMR spectroscopy.

Data Summary: The Impact of Solvent on Regioselectivity

The following table summarizes literature data on the reaction of 1-(2-furyl)-4,4,4-trifluoro-1,3-butanedione with methylhydrazine, highlighting the dramatic effect of solvent choice.

EntrySolventProduct Ratio (2a:3a)Yield (%)Reference
1EtOH2-FurylCF₃CH₃36:6499[9]
2TFE2-FurylCF₃CH₃85:1599[9]
3HFIP2-FurylCF₃CH₃97:398[9]

Products: 2a is the 3-trifluoromethylpyrazole, 3a is the 5-hydroxy-5-trifluoromethylpyrazoline intermediate leading to the 5-trifluoromethylpyrazole.

Issue 2: The Reaction is Sluggish or Fails to Proceed

In some cases, particularly with sterically hindered substrates, the reaction may not proceed efficiently.

Troubleshooting Steps:

  • Catalyst Introduction: While many Knorr syntheses proceed without a catalyst, acidic or basic catalysis can be beneficial. Add a catalytic amount of a mild acid like acetic acid.[5][12] Alternatively, Lewis acids such as lithium perchlorate or zinc triflate have been shown to promote the reaction.[6][13]

  • Temperature Adjustment: If the reaction is slow at room temperature, gradually increase the temperature. Monitor for the formation of byproducts, as higher temperatures can sometimes negatively impact selectivity.[6][14]

  • Microwave Irradiation: For rapid optimization, microwave-assisted synthesis can be a powerful tool, often reducing reaction times from hours to minutes and improving yields.[6][15]

Mechanistic Insights: Understanding "Why"

A deeper understanding of the reaction mechanism is key to rational reaction design. The Knorr synthesis proceeds via the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration.[1]

G cluster_0 Reaction Pathway cluster_1 Pathway A cluster_2 Pathway B Reactants Unsymmetrical 1,3-Diketone + Substituted Hydrazine Hydrazone_A Hydrazone Intermediate A Reactants->Hydrazone_A Attack at C1 Hydrazone_B Hydrazone Intermediate B Reactants->Hydrazone_B Attack at C2 Pyrazole_A Regioisomer A Hydrazone_A->Pyrazole_A Cyclization & Dehydration Pyrazole_B Regioisomer B Hydrazone_B->Pyrazole_B Cyclization & Dehydration

Caption: Competing pathways in the Knorr pyrazole synthesis.

The regioselectivity is determined at the initial nucleophilic attack step. The more nucleophilic nitrogen of the hydrazine will preferentially attack the more electrophilic (less hindered) carbonyl carbon of the 1,3-dicarbonyl compound. The reaction conditions, particularly the solvent, can stabilize one transition state over the other, thereby directing the reaction down a specific pathway. For example, fluorinated alcohols are proposed to increase regioselectivity by not competing with the hydrazine as a nucleophile, unlike ethanol, which can form hemiacetals with the more reactive carbonyl group.[9]

References

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). Molecules, 28(18), 6539. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2021). Pharmaceuticals, 14(12), 1275. [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022). Molecules, 27(1), 248. [Link]

  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (2024). Results in Chemistry, 7, 102553. [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022). Molecules, 27(1), 248. [Link]

  • Knorr Pyrazole Synthesis. (n.d.). J&K Scientific LLC. [Link]

  • Optimization of the reaction conditions for the synthesis of pyrano[2,3-c]pyrazole 5a. (n.d.). ResearchGate. [Link]

  • The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. (2000). Canadian Journal of Chemistry, 78(8), 1139-1149. [Link]

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. (2007). The Journal of Organic Chemistry, 72(22), 8531–8537. [Link]

  • Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. (2022). Reaction Chemistry & Engineering, 7(10), 2197-2203. [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2020). Beilstein Journal of Organic Chemistry, 16, 2194–2241. [Link]

  • Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. (2022). Reaction Chemistry & Engineering, 7, 2197-2203. [Link]

  • Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. (2024). Molecules, 29(8), 1706. [Link]

  • Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. (2024). Molecules, 29(8), 1706. [Link]

  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Knorr Pyrazole Synthesis. (n.d.). ResearchGate. [Link]

  • Knorr pyrazole synthesis. (n.d.). Name-Reaction.com. [Link]

  • Knorr Pyrazole Synthesis. (n.d.). Chem Help ASAP. [Link]

  • Knorr pyrazole synthesis from a ketoester - laboratory experiment. (2021). YouTube. [Link]

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. (n.d.). Docslib. [Link]

  • Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs. (2007). The Journal of organic chemistry, 72(22), 8531-7. [Link]

  • Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. (2023). RSC Advances, 13(45), 31693–31718. [Link]

  • Green synthesis of pyrazole systems under solvent-free conditions. (2021). Phosphorus, Sulfur, and Silicon and the Related Elements, 196(7), 698-703. [Link]

  • Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. (2023). RSC Adv., 13, 31693-31718. [Link]

  • Synthetic pathway for solvent-free preparations of pyrazole derivatives. (n.d.). ResearchGate. [Link]

  • Knorr pyrazole synthesis. (n.d.). Name-Reaction.com. [Link]

  • Knorr Pyrazole Synthesis. (n.d.). Chem Help ASAP. [Link]

  • Knorr pyrazole synthesis from a ketoester - laboratory experiment. (2021). YouTube. [Link]

  • One-pot synthesis of pyrazole [closed]. (n.d.). Chemistry Stack Exchange. [Link]

  • 5 - Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (2022). Molecules, 27(21), 7247. [Link]

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (2022). Molecules, 27(21), 7247. [Link]

  • Knorr pyrazole synthesis from a ketoester - laboratory experiment. (2021). YouTube. [Link]

Sources

Technical Support Center: Vilsmeier-Haack Formylation of Pyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Vilsmeier-Haack formylation of pyrazoles. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to navigate the complexities of this versatile reaction. This guide is structured as a series of troubleshooting questions and FAQs to directly address the challenges you may encounter in the lab.

The Vilsmeier-Haack (V-H) reaction is a powerful method for introducing a formyl group (-CHO) onto electron-rich heterocyclic systems, such as pyrazoles.[1][2] The reaction utilizes a chloroiminium salt, known as the Vilsmeier reagent, which is typically generated in situ from N,N-dimethylformamide (DMF) and an activating agent like phosphorus oxychloride (POCl₃).[3][4] The resulting pyrazole-4-carbaldehydes are crucial building blocks in medicinal chemistry and materials science.[5][6]

This guide will explain the causality behind experimental choices, helping you to not only solve immediate problems but also to build a deeper understanding of the reaction's mechanics.

Part 1: Troubleshooting Guide

This section addresses specific issues that can arise during the Vilsmeier-Haack formylation of pyrazoles.

Q1: I am getting very low or no yield of my desired formylated pyrazole. What are the common causes and how can I fix this?

A1: This is a frequent issue that can usually be traced back to one of three areas: substrate reactivity, reagent quality, or reaction conditions.

  • Substrate Reactivity: The Vilsmeier reagent is a relatively weak electrophile, so it requires an electron-rich pyrazole ring for the reaction to proceed efficiently.[7][8]

    • Cause: Your pyrazole substrate may possess strong electron-withdrawing groups (EWGs), which deactivate the ring towards electrophilic substitution. Aromatic substituents, which are generally more electron-withdrawing than alkyl groups, can significantly hinder the reaction.[5][9]

    • Solution: For deactivated substrates, more forcing conditions are necessary. This includes increasing the reaction temperature significantly (e.g., to 120°C) and using a larger excess of the Vilsmeier reagent.[5] If the substrate is still unreactive, you may need to consider an alternative synthetic route.

    • Cause: An unsubstituted N-H on the pyrazole ring can lead to complications or failure to formylate at the C4 position.[10][11]

    • Solution: Ensure your pyrazole is N-substituted. If you start with an N-H pyrazole, you must first protect or substitute the nitrogen atom before attempting formylation.

  • Reagent Quality and Preparation: The Vilsmeier reagent is highly sensitive to moisture.

    • Cause: The presence of water in the DMF will rapidly quench the POCl₃ and the Vilsmeier reagent, preventing the reaction.[6]

    • Solution: Always use anhydrous DMF, preferably from a freshly opened bottle or one stored over molecular sieves. The reaction should be set up under an inert atmosphere (e.g., Argon or Nitrogen) to exclude atmospheric moisture.

  • Reaction Conditions: Temperature and stoichiometry are critical.

    • Cause: The reaction temperature may be too low. Many Vilsmeier-Haack reactions on pyrazoles require heating to proceed at a reasonable rate.[5][12] In some cases, running the reaction at 70°C resulted in no product formation, which required increasing the temperature to 120°C.[5]

    • Solution: Gradually increase the reaction temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Cause: Insufficient Vilsmeier reagent.

    • Solution: Increase the stoichiometry of both DMF and POCl₃ relative to the pyrazole substrate. A 2- to 5-fold excess of the Vilsmeier reagent is common.[5]

Q2: My reaction is working, but I am observing significant side products. How can I improve the selectivity?

A2: Side product formation is often related to the substrate's functional groups or harsh reaction conditions.

  • Chlorination:

    • Cause: The POCl₃ used to generate the Vilsmeier reagent is also a potent chlorinating agent.[2] Hydroxyl groups present on the pyrazole core or its substituents are particularly susceptible to chlorination. For instance, a 1-(2-hydroxyethyl) group can be converted to a 1-(2-chloroethyl) group during the reaction.[5][9]

    • Solution: If chlorination is a problem, consider protecting the hydroxyl group before the Vilsmeier-Haack reaction. Alternatively, using a different Vilsmeier reagent prepared with a non-chlorinating activating agent like oxalyl chloride might be an option, though this can alter reactivity.[8]

  • Elimination or Dealkylation:

    • Cause: At elevated temperatures, substrates with suitable leaving groups can undergo elimination reactions.[5][9] In some rare cases, dealkylation of N-substituents has been observed under prolonged heating.[5]

    • Solution: Try to run the reaction at the lowest possible temperature that still allows for a reasonable conversion rate. Monitor the reaction closely by TLC to avoid prolonged heating after the starting material has been consumed.

  • Regioselectivity Issues:

    • Cause: While formylation strongly favors the electron-rich C4 position, highly activating groups on the pyrazole or on an N-aryl substituent could potentially lead to formylation at other positions.[12][13]

    • Solution: This is less common for the pyrazole core itself but can be a factor with complex substrates. Characterization of the product mixture is crucial. If regioselectivity is an issue, modifying the substituents to sterically block unwanted positions may be necessary.

Q3: The work-up of my reaction is difficult, resulting in a low isolated yield. What are the best practices for quenching and purification?

A3: A careful and controlled work-up procedure is essential for safety and for maximizing your isolated yield.

  • Quenching the Reaction:

    • Cause: The reaction mixture contains unreacted POCl₃ and the Vilsmeier reagent, which react violently with water in a highly exothermic process.[14] Uncontrolled quenching can be dangerous and can lead to product degradation.

    • Solution: The standard and safest procedure is a "reverse quench." The reaction mixture should be cooled to room temperature and then added slowly and portion-wise to a vigorously stirred beaker of crushed ice or an ice-water slurry.[14][15] This method effectively dissipates the heat of hydrolysis.

  • Hydrolysis of the Iminium Intermediate:

    • Cause: The direct product of the Vilsmeier-Haack reaction is a stable iminium salt, which must be hydrolyzed to the final aldehyde.[3][16] Incomplete hydrolysis will result in the loss of product.

    • Solution: After quenching, the acidic aqueous mixture often requires stirring for a period (from 30 minutes to several hours) to ensure complete hydrolysis. Subsequently, the mixture must be neutralized. Carefully add a base (e.g., saturated sodium carbonate, sodium bicarbonate, or dilute sodium hydroxide solution) until the pH is neutral or slightly basic (pH 7-8).[13][15] The product often precipitates upon neutralization and can be collected by filtration.

  • Purification:

    • Cause: Crude products are often contaminated with residual reagents or side products.

    • Solution: If the product precipitates, it can be washed with water and dried. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol, methanol).[17] If the product is an oil or does not precipitate cleanly, it should be extracted with an organic solvent (e.g., ethyl acetate, dichloromethane). The combined organic layers are then washed with brine, dried over an anhydrous salt (like Na₂SO₄ or MgSO₄), and concentrated. The final purification is typically performed using silica gel column chromatography.[1]

Part 2: Frequently Asked Questions (FAQs)

Q1: What exactly is the Vilsmeier reagent and how is it prepared?

A1: The Vilsmeier reagent is a substituted chloroiminium ion, which is the active electrophile in the formylation reaction.[4][18] It is most commonly prepared in situ by reacting N,N-dimethylformamide (DMF) with phosphorus oxychloride (POCl₃).[3] The preparation involves the slow, dropwise addition of POCl₃ to ice-cold, anhydrous DMF under an inert atmosphere.[1][15] The reaction is exothermic and results in a viscous, often white or yellowish, mixture containing the Vilsmeier reagent, [(CH₃)₂N=CHCl]⁺Cl⁻.[2]

Q2: What is the mechanism for the Vilsmeier-Haack formylation of a pyrazole?

A2: The reaction proceeds via a classic electrophilic aromatic substitution mechanism.[19][20]

  • Formation of Vilsmeier Reagent: DMF attacks POCl₃ to form an adduct, which then eliminates a dichlorophosphate anion to generate the electrophilic chloroiminium cation (the Vilsmeier reagent).[3]

  • Electrophilic Attack: The electron-rich π-system of the pyrazole ring attacks the electrophilic carbon of the Vilsmeier reagent. This attack occurs predominantly at the C4 position.[10][12]

  • Aromatization: The resulting cationic intermediate, a sigma complex, loses a proton from the C4 position to restore the aromaticity of the pyrazole ring, forming a pyrazolyl-iminium salt.

  • Hydrolysis: During aqueous work-up, water attacks the iminium carbon. Subsequent elimination of dimethylamine and deprotonation yields the final pyrazole-4-carbaldehyde.[3][16]

Q3: Which position on the pyrazole ring is formylated and why?

A3: The Vilsmeier-Haack formylation of pyrazoles is highly regioselective, occurring almost exclusively at the C4 position.[10] The pyrazole ring is a π-excessive system. Due to the electron-donating nature of the two nitrogen atoms, the electron density is highest at the C4 position, making it the most nucleophilic and therefore the most susceptible to attack by electrophiles like the Vilsmeier reagent.[12]

Q4: How do different substituents on the pyrazole ring affect the reaction?

A4: The nature of the substituents has a profound impact on the reaction's success and rate, as summarized in the table below.

Substituent TypeEffect on Pyrazole RingImpact on V-H ReactionExample
Electron-Donating Groups (EDGs) Activate the ring, increase nucleophilicityFacilitate the reaction, allowing for milder conditions and higher yields.Alkyl groups (e.g., -CH₃)
Electron-Withdrawing Groups (EWGs) Deactivate the ring, decrease nucleophilicityHinder or prevent the reaction. More forcing conditions (higher temp, excess reagent) are required.[5]Phenyl, Nitrophenyl groups[5]
Halogens (e.g., -Cl) Deactivate the ring via induction but can direct substitutionCan be tolerated, but may require more forcing conditions than alkyl-substituted pyrazoles.[5]5-chloro-1,3-disubstituted pyrazoles[5]
N-H (unsubstituted) Can be deprotonated or coordinate with reagentsOften fails to undergo C4 formylation under standard conditions.[11]1H-Pyrazole

Part 3: Visualizations & Protocols

Reaction Mechanism

Vilsmeier_Haack_Mechanism Vilsmeier-Haack Mechanism on Pyrazole cluster_0 Reagent Formation cluster_1 Electrophilic Substitution cluster_2 Hydrolysis DMF DMF VR Vilsmeier Reagent [(CH3)2N=CHCl]+ DMF->VR + POCl3 POCl3 POCl3 Pyrazole N-Substituted Pyrazole Sigma Sigma Complex (Cationic Intermediate) Pyrazole->Sigma + Vilsmeier Reagent Iminium Iminium Salt Sigma->Iminium - H+ H2O H2O (Work-up) Product Pyrazole-4-carbaldehyde Iminium->Product + H2O - (CH3)2NH Troubleshooting_Workflow cluster_issues Common Issues cluster_causes Potential Causes & Solutions start Start Experiment check Reaction Successful? start->check end_node Isolate Product check->end_node Yes low_yield Low / No Yield check->low_yield No side_products Side Products check->side_products incomplete Incomplete Reaction check->incomplete rerun Rerun Experiment cause1 Inactive Substrate (EWGs) -> Increase Temp/Reagent Excess low_yield->cause1 cause2 Moisture Present -> Use Anhydrous Reagents low_yield->cause2 cause3 Chlorination of -OH -> Protect Hydroxyl Group side_products->cause3 cause4 Low Temperature -> Increase Reaction Temperature incomplete->cause4 cause1->rerun cause2->rerun cause3->rerun cause4->rerun

Sources

Technical Support Center: Scaling Up the Synthesis of 3-(2-methoxyphenyl)-1H-pyrazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 3-(2-methoxyphenyl)-1H-pyrazole-5-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this important pharmaceutical intermediate. Pyrazole derivatives are foundational scaffolds in drug discovery, valued for their diverse biological activities.[1][2][3][4] The successful and reproducible synthesis of this specific analogue is critical for advancing research and development programs.

This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols based on established chemical principles and field-proven insights.

Synthesis Overview: A Two-Step Approach

The most common and scalable route to 3-(2-methoxyphenyl)-1H-pyrazole-5-carboxylic acid involves a two-step sequence:

  • Claisen Condensation: An initial base-catalyzed condensation between 2'-methoxyacetophenone and a dialkyl oxalate (e.g., diethyl oxalate) to form a 1,3-dicarbonyl intermediate.

  • Cyclization: The subsequent reaction of this intermediate with hydrazine hydrate, which undergoes a cyclocondensation reaction to form the pyrazole ring, followed by hydrolysis of the ester to the desired carboxylic acid.[3][5]

Synthesis_Workflow cluster_0 Step 1: Claisen Condensation cluster_1 Step 2: Cyclization & Hydrolysis A 2'-Methoxyacetophenone C 1-(2-methoxyphenyl)-4-ethoxy-4-oxobutane-1,3-dione (1,3-Dicarbonyl Intermediate) A->C Base (e.g., NaOEt) Ethanol B Diethyl Oxalate B->C Base (e.g., NaOEt) Ethanol E 3-(2-methoxyphenyl)-1H-pyrazole-5-carboxylic acid (Final Product) C->E Acidic Workup (e.g., HCl) Heat D Hydrazine Hydrate D->E Acidic Workup (e.g., HCl) Heat Regioisomer_Formation Intermediate C=O 1,3-Dicarbonyl Intermediate C=O(OEt) Path_A Pathway A Path_B Pathway B Hydrazine H2N-NH2 Hydrazine->Intermediate:c1 Attack at Ketone Hydrazine->Intermediate:c2 Attack at Ester Carbonyl Isomer_2 Side Product 5-(Aryl)-3-(COOH) Path_A->Isomer_2 Isomer_1 Desired Isomer 3-(Aryl)-5-(COOH) Path_B->Isomer_1

Sources

Technical Support Center: Mastering Temperature Control in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to one of the most critical, yet often challenging, aspects of pyrazole synthesis: precise temperature management. For researchers, medicinal chemists, and process development professionals, mastering the thermal dynamics of these reactions is paramount for achieving high yields, purity, and, most importantly, ensuring operational safety. This guide is structured to provide both quick-reference answers and in-depth troubleshooting protocols, drawing from established principles and field-proven expertise.

Frequently Asked Questions (FAQs)

Q1: Why is temperature control so critical in pyrazole synthesis?

A: Temperature is a key variable that directly influences reaction kinetics, regioselectivity, and the impurity profile. Many pyrazole syntheses, such as the Knorr and Paal-Knorr reactions, are exothermic, meaning they release heat.[1] Without proper control, this can lead to a rapid increase in temperature, favoring the formation of side products, degradation of the desired product, and in the worst-case scenario, a dangerous thermal runaway.[1][2] Furthermore, in certain modern synthetic approaches, temperature can be used as a tool to selectively synthesize different pyrazole derivatives from the same starting materials.[3]

Q2: My Knorr pyrazole synthesis is proceeding very slowly. Should I just increase the heat?

A: While insufficient heat can be a reason for a slow reaction, indiscriminately increasing the temperature is not recommended. First, confirm that your temperature monitoring is accurate (see our guide on thermocouple calibration below). The Knorr synthesis is often conducted at elevated temperatures, for instance, around 100°C or even up to 135-145°C under reflux, depending on the specific substrates and solvent.[4][5][6] However, an excessively high temperature can lead to the degradation of reactants or products. Before increasing the heat, ensure that your reagents are of good quality, the catalyst (if any) is active, and mixing is efficient. A gradual increase in temperature while monitoring the reaction progress by TLC or LC-MS is the most prudent approach.[4]

Q3: I'm getting a mixture of regioisomers in my pyrazole synthesis. Can temperature help?

A: Yes, temperature can influence regioselectivity, although it is often intertwined with solvent and catalyst choice. The initial nucleophilic attack of the hydrazine on the 1,3-dicarbonyl compound is a key selectivity-determining step.[6] In some cases, running the reaction at a lower temperature may favor the formation of the thermodynamically more stable product, while higher temperatures might lead to the kinetically favored product. However, for a more direct impact on regioselectivity, consider changing the solvent system or the catalyst, as these often have a more pronounced effect.[7][8]

Q4: What is a thermal runaway, and how can I prevent it in my pyrazole synthesis?

A: A thermal runaway is a hazardous situation where an exothermic reaction goes out of control. The heat generated by the reaction increases the reaction rate, which in turn generates even more heat, creating a dangerous positive feedback loop.[2] This can lead to a rapid increase in temperature and pressure, potentially causing equipment failure, explosions, and the release of toxic materials. To prevent this, it is crucial to have a thorough understanding of the reaction's thermochemistry, ensure adequate cooling capacity, control the rate of reagent addition for highly exothermic steps, and have an emergency quenching plan in place.[1] For larger-scale reactions, the surface-area-to-volume ratio decreases, making heat dissipation less efficient and increasing the risk of thermal runaway.[1]

Q5: Can I use a domestic microwave oven for microwave-assisted pyrazole synthesis?

A: It is strongly advised against using a domestic microwave for chemical synthesis.[9] Domestic ovens lack the necessary safety features and precise control over temperature, pressure, and power output. This can lead to inconsistent results and significant safety hazards, including the risk of explosion when using sealed vessels.[9] Dedicated scientific microwave reactors are equipped with sensors for accurate temperature and pressure monitoring and are designed for safe and reproducible chemical reactions.[9]

Troubleshooting Guide

This section addresses specific issues you may encounter during your pyrazole synthesis experiments, with a focus on temperature-related causes and solutions.

Observed Issue Potential Temperature-Related Cause(s) Recommended Solutions & Actions
Low or No Product Yield - Temperature too low: Reaction kinetics are too slow. - Temperature too high: Degradation of starting materials, intermediates, or the final product.- Verify Thermometer Accuracy: Ensure your temperature probe is calibrated correctly. - Gradual Temperature Increase: Slowly increase the reaction temperature in 5-10°C increments, monitoring the reaction progress at each stage. - Literature Review: Consult literature for the optimal temperature range for your specific substrates.[4][5] - Consider Reaction Time: A lower temperature may require a longer reaction time.
Formation of Multiple Products/Impurities - Inconsistent Temperature: "Hot spots" due to poor mixing can lead to side reactions.[1] - Excessive Temperature: High temperatures can promote the formation of undesired side products or regioisomers.- Improve Agitation: Ensure vigorous and consistent stirring. - Controlled Heating: Use a well-controlled oil bath or heating mantle rather than direct hot plate heating. - Optimize Temperature: Experiment with running the reaction at a slightly lower temperature to see if the impurity profile improves.
Reaction Mixture Darkens or Turns to Tar - Decomposition: The reaction temperature is too high, causing decomposition of organic materials.- Immediate Cooling: Immediately remove the heat source and, if safe, immerse the flask in a cooling bath (e.g., ice-water). - Re-evaluate Protocol: The set temperature is likely too high for your specific substrates. Attempt the reaction at a lower temperature.
Sudden, Uncontrolled Boiling or Gas Evolution - Exothermic Runaway: The reaction is generating heat faster than it can be dissipated.[2]- EMERGENCY ACTION: Immediately remove the heat source and apply external cooling (ice bath). If the reaction is still accelerating, execute your lab's emergency quenching protocol (see Safety Center below).[10][11] - Future Prevention: For subsequent attempts, use a larger flask, ensure adequate cooling capacity, and add one of the reagents dropwise while monitoring the internal temperature.[1]
Product Fails to Crystallize Upon Cooling - Cooling rate is too fast: Rapid cooling can lead to the formation of an oil or amorphous solid instead of crystals. - Supersaturation issues: The solution may be supersaturated.- Slow Cooling Protocol: Allow the reaction mixture to cool slowly to room temperature, then gradually cool further in an ice bath.[4] - Induce Crystallization: Try scratching the inside of the flask with a glass rod at the liquid-air interface or adding a seed crystal.

Protocols and Best Practices

Detailed Protocol: Temperature Control in a Typical Knorr Pyrazole Synthesis

This protocol is a general guideline for the synthesis of a pyrazolone from a β-ketoester and a hydrazine derivative, based on common literature procedures.[4][5][6]

  • Apparatus Setup:

    • Assemble a round-bottom flask with a magnetic stir bar, a reflux condenser, and a thermocouple or thermometer inserted through a proper adapter to measure the internal temperature of the reaction mixture.

    • Place the flask in an oil bath on a magnetic stir plate with heating capabilities. Ensure the oil level is sufficient to heat the reaction mixture evenly.

  • Reagent Addition:

    • Charge the flask with the β-ketoester and the solvent (e.g., 1-propanol or ethanol).[4]

    • Begin stirring to ensure the mixture is homogeneous.

    • Slowly add the hydrazine derivative. Be aware that the initial addition can be slightly exothermic.[5]

  • Heating Profile:

    • Set the hot plate to a temperature that will maintain the internal reaction temperature at the desired setpoint (e.g., 100°C to 140°C).[4][5] Note that the hot plate setting will likely need to be higher than the target internal temperature.

    • Heat the mixture to the target temperature over 15-20 minutes. Avoid rapid heating, which could cause the solvent to boil too vigorously or lead to an initial temperature overshoot.

    • Maintain the reaction at the target temperature for the specified time (typically 1-2 hours), monitoring for any significant temperature fluctuations.[4][5]

  • Reaction Monitoring and Work-up:

    • After the heating period, monitor the reaction completion by TLC or LC-MS.[4]

    • Once complete, turn off the heat and allow the reaction to cool slowly to room temperature while still stirring.[4]

    • For crystallization, further cool the flask in an ice-water bath.[5]

Best Practices for Temperature Monitoring and Control
  • Internal vs. External Temperature: Always measure the internal temperature of the reaction mixture. The temperature of the heating bath can be significantly different.

  • Thermocouple Calibration: Regularly calibrate your thermocouples against a certified reference thermometer to ensure accuracy. A common method involves checking the reading in an ice-water bath (0°C) and in boiling water (100°C, adjusted for atmospheric pressure).[12][13][14]

  • Proper Immersion: Ensure the temperature probe is immersed sufficiently into the reaction mixture without touching the sides or bottom of the flask.

  • Heating and Cooling Baths: Choose the appropriate medium for your target temperature.

Bath Type Typical Temperature Range (°C) Notes
Water Bath5 - 90Simple and effective for moderate heating.
Oil Bath (Silicone/Mineral)25 - 250+Allows for higher temperatures than water. Use in a well-ventilated hood.
Ice/Water Bath0For maintaining a constant 0°C.
Ice/Salt Bath-5 to -20Achieves temperatures below freezing.
Dry Ice/Acetone or Isopropanol-78A standard for low-temperature reactions.

Safety Center: Managing Exothermic Reactions

Recognizing an Impending Thermal Runaway:

  • A rapid, unexpected increase in the internal temperature.

  • A sudden change in the reaction mixture's color or viscosity.

  • Vigorous, uncontrolled boiling or gas evolution.

  • Visible pressure buildup in a sealed system.

Emergency Quenching Protocol:

CAUTION: This is a generalized procedure. Always follow your institution's specific safety protocols.

  • Alert Personnel: Immediately inform coworkers of the situation.

  • Remove Energy Source: Turn off the heating mantle or hot plate.

  • Apply Maximum Cooling: If it is safe to do so, carefully lower the reaction flask into a large ice-water or dry ice/acetone bath.

  • Quenching (if necessary and trained to do so): If cooling is insufficient, a pre-prepared quenching agent may be needed. For pyrazole synthesis, a slow addition of a less reactive alcohol like isopropanol can be used to quench unreacted starting materials.[10][11] This should only be performed by trained personnel with appropriate personal protective equipment (PPE) and behind a blast shield.

  • Evacuate: If the reaction cannot be brought under control, evacuate the area and follow your institution's emergency procedures.

Visualizations

Experimental Workflow for Temperature-Controlled Pyrazole Synthesis

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_safety Safety Monitoring (Continuous) A Assemble Apparatus (Flask, Condenser, Thermocouple) C Add Reagents & Solvent A->C B Calibrate Thermocouple B->A Verify Accuracy D Set Target Temperature on Controller C->D E Gradual Heating to Setpoint D->E F Maintain Temperature & Monitor Reaction (TLC/LCMS) E->F G Slow Cooling to Room Temperature F->G Reaction Complete S1 Observe for Exotherm F->S1 H Cool in Ice Bath to Induce Crystallization G->H I Isolate Product (Filtration) H->I S2 Temperature Stable? S1->S2 S2->F Yes S3 Emergency Quench Protocol S2->S3 No (Runaway)

Caption: Workflow for a temperature-controlled pyrazole synthesis experiment.

Troubleshooting Decision Tree

G Start Problem with Pyrazole Synthesis Issue What is the primary issue? Start->Issue Slow Slow/No Reaction Issue->Slow Low Yield Impure Low Purity/Side Products Issue->Impure Impure Product Runaway Uncontrolled Exotherm Issue->Runaway Safety Concern CheckTemp Is internal temperature at desired setpoint? Slow->CheckTemp CheckHotspots Is mixing adequate? Any visible hot spots? Impure->CheckHotspots Emergency EMERGENCY Execute Quench Protocol Runaway->Emergency IncreaseTemp Gradually increase temperature by 10°C CheckTemp->IncreaseTemp No CheckReagents Check reagent quality and stoichiometry CheckTemp->CheckReagents Yes ImproveMixing Increase stir rate CheckHotspots->ImproveMixing No LowerTemp Reduce temperature by 5-10°C CheckHotspots->LowerTemp Yes

Caption: Decision tree for troubleshooting temperature issues in pyrazole synthesis.

References

  • Chem Help ASAP. Knorr Pyrazole Synthesis. Available at: [Link]

  • The Royal Society of Chemistry. (2020). 4.2.3.1. Knorr Pyrazole Synthesis of Edaravone. Available at: [Link]

  • DergiPark. (2025). Microwave-assisted synthesis of pyrazoles - a mini-review. Available at: [Link]

  • Health and Safety Executive. Chemical reaction hazards and the risk of thermal runaway INDG254. Available at: [Link]

  • Heatcon Sensors. How to Calibrate Thermocouples for Accurate Temperature Measurements. Available at: [Link]

  • Fluke Corporation. How to calibrate a thermocouple. Available at: [Link]

  • Chem Help ASAP. (2021). Knorr pyrazole synthesis from a ketoester - laboratory experiment. YouTube. Available at: [Link]

  • National Institutes of Health. (2024). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Available at: [Link]

  • SciELO. (2010). Pyrazole synthesis under microwave irradiation and solvent-free conditions. Available at: [Link]

  • TC Ltd. Common Methods to Calibrate Thermocouples. Available at: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Available at: [Link]

  • Thomasnet. (2025). Calibrating Thermocouples. Available at: [Link]

  • University of Notre Dame. Common Standard Operating Procedure for work with Quenching of pyrophoric substances and waste. Available at: [Link]

  • DwyerOmega. How to Calibrate Thermocouples? Common Techniques. Available at: [Link]

  • PubMed Central. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. Available at: [Link]

  • UCLA Chemistry and Biochemistry. Procedures for Safe Use of Pyrophoric Liquid Reagents. Available at: [Link]

  • Pacific Northwest National Laboratory. Handling Pyrophoric Reagents. Available at: [Link]

  • R Discovery. (2010). Pyrazole synthesis under microwave irradiation and solvent-free conditions. Available at: [Link]

  • Wikipedia. Paal–Knorr synthesis. Available at: [Link]

  • Organic Chemistry Portal. Paal-Knorr Pyrrole Synthesis. Available at: [Link]

  • KGROUP. (2006). Quenching Reactive Substances. Available at: [Link]

  • MDPI. (2023). Recent Advances in Synthesis and Properties of Pyrazoles. Available at: [Link]

  • PubMed Central. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available at: [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Available at: [Link]

  • Environmental Health and Safety. Quenching and Disposal of Liquid Pyrophoric Materials. Available at: [Link]

  • Britannica. Pyrazole. Available at: [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrazole. Available at: [Link]

  • ResearchGate. (2021). Synthesis, structural characterization, and theoretical studies of new pyrazole (E)-2-{[(5-(tert-butyl)-1H-pyrazol-3-yl)imino]methyl}phenol and (E)-2-{[(1-(4-bromophenyl). Available at: https://www.researchgate.net/publication/352277490_Synthesis_structural_characterization_and_theoretical_studies_of_new_pyrazole_E-2-5-tert-butyl-1H-pyrazol-3-ylimino-methylphenol_and_E-2-1-4-bromophenyl
  • Slideshare. Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. Available at: [Link]

  • PubMed Central. (2021). Synthesis and characterization of Cu(II)-pyrazole complexes for possible anticancer agents; conformational studies as well as compatible in-silico and in-vitro assays. Available at: [Link]

  • Altair. Battery Thermal Runaway User Guide. Available at: [Link]

Sources

Technical Support Center: Catalyst Selection for Efficient Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and troubleshoot common experimental hurdles. The synthesis of pyrazoles, a cornerstone of many pharmaceuticals and agrochemicals, is often nuanced, with catalyst choice being a critical determinant of success.[1][2][3] This resource provides in-depth, experience-driven advice to optimize your synthetic routes.

Troubleshooting Guide

This section addresses specific issues you may encounter during pyrazole synthesis in a question-and-answer format, providing logical steps to diagnose and resolve the problem.

Issue 1: Low or No Product Yield

Question: I am attempting a Knorr-type pyrazole synthesis by reacting a 1,3-dicarbonyl compound with a hydrazine, but my yield is consistently low. What are the likely causes and how can I improve it?

Answer: Low yields in Knorr pyrazole synthesis and related methods are a frequent challenge and can be attributed to several factors.[4] Here’s a systematic approach to troubleshooting:

1. Catalyst Choice and Loading:

  • The "Why": The catalyst's primary role is to activate the carbonyl group, facilitating nucleophilic attack by the hydrazine.[5][6][7] An inappropriate catalyst or incorrect loading can lead to a sluggish or incomplete reaction.

  • Troubleshooting Steps:

    • Acid Catalysis: For the classic Knorr synthesis, ensure you are using a suitable acid catalyst. While mineral acids are effective, milder catalysts like ammonium chloride can also be employed, offering a "greener" alternative.[8] If using a strong acid, ensure it is not degrading your starting materials.

    • Heterogeneous Catalysts: Consider using a solid-supported catalyst, such as silica-supported sulfuric acid or Amberlyst-70.[2][9] These can simplify workup and are often reusable.[10][11]

    • Catalyst Loading: Optimize the catalyst loading. Too little may result in an incomplete reaction, while too much can lead to side product formation. A typical starting point is 5-10 mol%.

2. Purity of Starting Materials:

  • The "Why": Impurities in your 1,3-dicarbonyl compound or hydrazine can poison the catalyst or participate in side reactions.[4] The stability of 1,3-dicarbonyls, especially dialdehydes, can be a limiting factor.[1]

  • Troubleshooting Steps:

    • Verify the purity of your reactants by NMR or other appropriate analytical techniques.

    • If necessary, purify starting materials by distillation, recrystallization, or chromatography.

3. Reaction Conditions:

  • The "Why": Temperature and solvent play a crucial role in reaction kinetics and solubility.

  • Troubleshooting Steps:

    • Temperature: While some reactions proceed at room temperature, others may require heating to overcome the activation energy barrier.[4] Monitor the reaction by TLC or LC-MS to determine the optimal temperature and time.

    • Solvent: Ensure your reactants are soluble in the chosen solvent. Ethanol is a common and effective solvent for Knorr synthesis.[8] In some cases, solvent-free conditions or the use of green solvents like water can be beneficial.[9][12][13]

4. Alternative Synthetic Strategies:

  • The "Why": If optimizing the Knorr synthesis is unsuccessful, alternative catalytic systems may be more suitable for your specific substrates.

  • Troubleshooting Steps:

    • Metal-Catalyzed Hydrogen Transfer: For the synthesis of 4-alkyl pyrazoles, a ruthenium-catalyzed hydrogen transfer from 1,3-diols can be a powerful alternative that avoids the use of potentially unstable 1,3-dicarbonyls.[1]

    • Multicomponent Reactions (MCRs): Consider a one-pot, multicomponent approach, which can be highly efficient.[10][11][14] Various catalysts, including nickel-based heterogeneous catalysts and nano-catalysts, have been successfully employed in these reactions.[11][15]

Issue 2: Poor Regioselectivity

Question: My reaction of an unsymmetrical 1,3-dicarbonyl with a substituted hydrazine is producing a mixture of regioisomers. How can I control the regioselectivity?

Answer: The formation of regioisomers is a well-known challenge in pyrazole synthesis when using unsymmetrical precursors.[4] Achieving high regioselectivity often requires careful control of the reaction conditions and catalyst selection.

1. Solvent Effects:

  • The "Why": The solvent can significantly influence the reaction pathway and, consequently, the regioselectivity.

  • Troubleshooting Steps:

    • Fluorinated Alcohols: The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as solvents has been shown to dramatically increase regioselectivity in pyrazole formation.[16]

2. Catalyst Control:

  • The "Why": The catalyst can direct the initial nucleophilic attack to a specific carbonyl group.

  • Troubleshooting Steps:

    • Silver Catalysis: For certain substrates, silver catalysts like AgOTf have demonstrated high regioselectivity in the synthesis of 3-CF3-pyrazoles.[2]

    • Base-Mediated Cycloaddition: A base-mediated [3+2] cycloaddition of 2-alkynyl-1,3-dithianes and sydnones offers excellent regioselectivity under mild conditions.[17][18]

3. Substrate Modification:

  • The "Why": Modifying one of the reactants can sterically or electronically favor the formation of one regioisomer.

  • Troubleshooting Steps:

    • If possible, consider using a "masked" dicarbonyl equivalent that can be deprotected after the initial condensation, directing the cyclization to the desired position.[1]

4. Separation of Isomers:

  • The "Why": If achieving complete regioselectivity is not possible, efficient separation of the isomers is necessary.

  • Troubleshooting Steps:

    • Column Chromatography: Flash column chromatography is the most common method for separating regioisomers. A systematic approach to eluent selection, starting with a non-polar solvent and gradually increasing polarity, is recommended.[4]

Issue 3: Catalyst Deactivation or Low Reusability

Question: I am using a heterogeneous catalyst for my pyrazole synthesis, but I'm observing a significant drop in activity after the first cycle. How can I improve its reusability?

Answer: Catalyst deactivation is a common issue with heterogeneous catalysts and can be caused by several factors. Improving reusability is key to developing a sustainable and cost-effective process.[10]

1. Catalyst Leaching:

  • The "Why": The active catalytic species may be leaching from the solid support into the reaction mixture.

  • Troubleshooting Steps:

    • After the reaction, filter the catalyst and analyze the filtrate for the presence of the active metal using techniques like ICP-MS.

    • If leaching is confirmed, consider using a different support material or a stronger method of catalyst immobilization.

2. Catalyst Poisoning:

  • The "Why": Impurities in the starting materials or byproducts of the reaction can adsorb to the catalyst's active sites and block them.

  • Troubleshooting Steps:

    • Ensure the purity of your reactants.

    • Consider a pre-treatment step for your starting materials to remove potential poisons.

3. Catalyst Regeneration:

  • The "Why": The catalyst's active sites may become fouled or oxidized during the reaction.

  • Troubleshooting Steps:

    • After each cycle, wash the catalyst thoroughly with an appropriate solvent to remove adsorbed species.

    • Depending on the nature of the catalyst, a thermal treatment or a chemical regeneration step may be necessary to restore its activity. Consult the literature for specific regeneration protocols for your catalyst.

4. Choice of Catalyst:

  • The "Why": Some catalysts are inherently more robust and reusable than others.

  • Troubleshooting Steps:

    • Explore catalysts known for their high stability and recyclability, such as magnetic nanoparticles or robust metal-organic frameworks (MOFs).[10][14]

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using a heterogeneous catalyst over a homogeneous one for pyrazole synthesis?

A1: Heterogeneous catalysts offer several key advantages:

  • Easy Separation: They can be easily separated from the reaction mixture by simple filtration, which simplifies the workup procedure.[10]

  • Reusability: Many heterogeneous catalysts can be recycled and reused for multiple reaction cycles, making the process more economical and environmentally friendly.[10][11]

  • Thermal Stability: They often exhibit higher thermal stability compared to their homogeneous counterparts.[10]

Q2: What is "green chemistry" in the context of pyrazole synthesis, and what are some examples of green catalysts?

A2: Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances.[8][13] In pyrazole synthesis, this involves:

  • Using Green Solvents: Employing environmentally benign solvents like water or ethanol, or conducting reactions under solvent-free conditions.[8][9][13]

  • Employing Recyclable Catalysts: Utilizing heterogeneous catalysts that can be easily recovered and reused.[10][13][19]

  • Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. Multicomponent reactions are a good example of this.[13]

Examples of green catalysts for pyrazole synthesis include:

  • Ammonium chloride[8]

  • Nano-ZnO[2]

  • Copper ferrite (CuFe2O4)[10]

  • Lipases (biocatalysts)[10]

Q3: How does the Knorr pyrazole synthesis mechanism work, and what is the role of the acid catalyst?

A3: The Knorr pyrazole synthesis involves the reaction of a 1,3-dicarbonyl compound with a hydrazine.[5][6] The mechanism proceeds as follows:

  • The acid catalyst protonates one of the carbonyl groups of the 1,3-dicarbonyl compound, making it more electrophilic.

  • The hydrazine, acting as a nucleophile, attacks the protonated carbonyl carbon, leading to the formation of an imine after dehydration.

  • The second nitrogen atom of the hydrazine then attacks the other carbonyl group, which is also activated by the acid catalyst.

  • A second dehydration step occurs, forming a diimine intermediate.

  • This intermediate then deprotonates to regenerate the acid catalyst and form the aromatic pyrazole ring.[6][7]

Q4: Can multicomponent reactions be used for the efficient synthesis of pyrazoles?

A4: Yes, multicomponent reactions (MCRs) are a highly efficient and atom-economical strategy for synthesizing pyrazoles and their derivatives.[10][14] These reactions involve combining three or more reactants in a single pot to form the final product in a single synthetic step. MCRs often utilize catalysts to promote the cascade of reactions leading to the pyrazole core.[11][14]

Experimental Protocols & Data

Table 1: Comparison of Catalysts for Pyranopyrazole Synthesis
CatalystCatalyst Loading (mol%)SolventTemperature (°C)Time (min)Yield (%)Reusability (cycles)
Mn/ZrO230 mgEthanol80 (ultrasound)1088-986
CuFe2O48Water6024085-97-
SBA-Pr-NH2-EthanolRoom Temp.880-95-
[Amb]L-prolinate10EthanolReflux<2585-98-
Aspergillus niger Lipase (ANL)20 mgEthanol306070-983

Data synthesized from reference[10]

Protocol: Green Synthesis of 3,5-Dimethyl Pyrazole using Ammonium Chloride

This protocol describes a sustainable synthesis of 3,5-dimethyl pyrazole using a green catalyst and solvent.[8]

Materials:

  • Acetylacetone (20 mmol)

  • Hydrazine hydrate (40 mmol)

  • Ammonium chloride (2 mmol)

  • Ethanol (100 mL)

  • Glacial acetic acid (optional, a few drops)

Procedure:

  • In a dry round-bottom flask, dissolve 20 mmol of acetylacetone in 100 mL of ethanol.

  • Add 40 mmol of hydrazine hydrate and 2 mmol of ammonium chloride to the solution.

  • Optionally, add a few drops of glacial acetic acid as an additional catalyst.

  • Stir the reaction mixture at room temperature and monitor its progress using Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, remove the solvent under reduced pressure.

  • Use water for work-up and crystallization to isolate and purify the 3,5-dimethyl pyrazole product.

Visualizations

Knorr Pyrazole Synthesis Mechanism

Knorr_Mechanism cluster_reactants Reactants cluster_catalysis Catalytic Cycle cluster_product Product 1,3-Dicarbonyl 1,3-Dicarbonyl Protonation Protonation 1,3-Dicarbonyl->Protonation + H+ Hydrazine Hydrazine Nucleophilic Attack 1 Nucleophilic Attack 1 Protonation->Nucleophilic Attack 1 + Hydrazine Dehydration 1 Dehydration 1 Nucleophilic Attack 1->Dehydration 1 - H2O Nucleophilic Attack 2 Nucleophilic Attack 2 Dehydration 1->Nucleophilic Attack 2 Dehydration 2 Dehydration 2 Nucleophilic Attack 2->Dehydration 2 - H2O Deprotonation Deprotonation Dehydration 2->Deprotonation Pyrazole Pyrazole Deprotonation->Pyrazole - H+ (catalyst regenerated)

Caption: Knorr pyrazole synthesis mechanism.

Troubleshooting Workflow for Low Yield

Troubleshooting_Yield start Low Yield Observed check_purity Check Purity of Starting Materials start->check_purity purify Purify Reactants check_purity->purify Impure optimize_catalyst Optimize Catalyst & Loading check_purity->optimize_catalyst Pure purify->optimize_catalyst change_catalyst Select Different Catalyst (e.g., Heterogeneous) optimize_catalyst->change_catalyst No Improvement optimize_conditions Optimize Reaction Conditions (Temp. & Solvent) optimize_catalyst->optimize_conditions Improved change_catalyst->optimize_conditions change_conditions Modify Temperature or Solvent optimize_conditions->change_conditions No Improvement success Improved Yield optimize_conditions->success Improved alternative_route Consider Alternative Synthetic Route (e.g., MCR) change_conditions->alternative_route implement_alternative Implement New Strategy alternative_route->implement_alternative Yes alternative_route->success Not Feasible implement_alternative->success

Caption: Troubleshooting workflow for low yield.

References

  • Journal of Emerging Technologies and Innovative Research. SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. [Link]

  • National Center for Biotechnology Information. Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling of Diazatitanacycles. [Link]

  • Slideshare. Knorr Pyrazole Synthesis (M. Pharm). [Link]

  • Name-Reaction.com. Knorr pyrazole synthesis. [Link]

  • Organic Letters. Synthesis of Pyrazoles from 1,3-Diols via Hydrogen Transfer Catalysis. [Link]

  • MDPI. Advances in Pyranopyrazole Scaffolds' Syntheses Using Sustainable Catalysts—A Review. [Link]

  • ACS Publications. Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents. [Link]

  • MDPI. Nickel-Catalyzed, One-Pot Synthesis of Pyrazoles. [Link]

  • Pharmacophore. Nano-Catalyzed Green Synthesis of Pyrazole Derivatives & Its Biological Activity as EAC Receptor Antagonists. [Link]

  • PubMed. Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. [Link]

  • MDPI. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]

  • ACS Publications. Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. [Link]

  • National Center for Biotechnology Information. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. [Link]

  • National Center for Biotechnology Information. Regio- and Stereoselective Switchable Synthesis of (E)- and (Z)-N-Carbonylvinylated Pyrazoles. [Link]

  • ResearchGate. Recyclability of catalyst for the synthesis of pyranopyrazoles. [Link]

  • ResearchGate. Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. [Link]

  • ACS Publications. Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrazole. [Link]

  • IJCRT.org. A SHORT REVIEW ON SYNTHESIS OF PYRAZOLE DERIVATIVES & THEIR PROPERTIES. [Link]

  • ACS Publications. Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. [Link]

  • ACS Publications. Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. [Link]

  • Organic Chemistry Portal. Pyrazole synthesis. [Link]

  • Royal Society of Chemistry. Recent advances in the multicomponent synthesis of pyrazoles. [Link]

  • GalChimia. Two-Stage Synthesis of Pyrazoles from Acetophenones by Flow Chemistry. [Link]

  • ResearchGate. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. [Link]

  • MDPI. Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. [Link]

  • ResearchGate. 21 questions with answers in PYRAZOLES | Science topic. [Link]

  • Hilaris Publisher. A Concise Review on the Synthesis of Pyrazole Heterocycles. [Link]

  • ACS Publications. Relay Visible-Light Photoredox Catalysis: Synthesis of Pyrazole Derivatives via Formal [4 + 1] Annulation and Aromatization. [Link]

  • National Center for Biotechnology Information. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

  • Slideshare. Pyrazole - Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Validation of 3-(2-methoxyphenyl)-1H-pyrazole-5-carboxylic Acid Purity by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, establishing the purity of a novel chemical entity is a cornerstone of the entire discovery and development pipeline. The presence of impurities can significantly impact a compound's efficacy, safety, and stability. This guide provides an in-depth, experience-driven comparison on the validation of 3-(2-methoxyphenyl)-1H-pyrazole-5-carboxylic acid purity, with a primary focus on High-Performance Liquid Chromatography (HPLC). We will delve into the causality behind experimental choices, present self-validating protocols, and compare HPLC with other analytical techniques.

The subject of our focus, 3-(2-methoxyphenyl)-1H-pyrazole-5-carboxylic acid, belongs to the pyrazole class of compounds. Pyrazole and its derivatives are a significant class of N-heterocyclic compounds that exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[1] Given their therapeutic potential, the stringent assessment of their purity is paramount.

The Central Role of HPLC in Purity Determination

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify components in a mixture.[2][3] Its application in determining the purity of organic compounds, especially in the pharmaceutical industry, is widespread due to its high resolution, sensitivity, and precision.[2] The fundamental principle of HPLC lies in the distribution of the analyte between a stationary phase (packed in a column) and a mobile phase (a liquid solvent). By carefully selecting these two phases, we can achieve efficient separation of the main compound from its impurities.

For a compound like 3-(2-methoxyphenyl)-1H-pyrazole-5-carboxylic acid, which possesses both aromatic and polar functional groups, Reversed-Phase HPLC (RP-HPLC) is the most logical starting point. In RP-HPLC, the stationary phase is non-polar (e.g., C18), and the mobile phase is polar (e.g., a mixture of water and acetonitrile or methanol).[4]

Developing a Stability-Indicating HPLC Method: A Rational Approach

A crucial aspect of purity analysis is the development of a "stability-indicating" method. This means the method must be able to separate the active pharmaceutical ingredient (API) from its degradation products, process impurities, and other related substances.[5] This is where forced degradation studies become indispensable.

Forced Degradation Studies: Probing for Instability

Forced degradation, or stress testing, involves subjecting the compound to harsh conditions to accelerate its decomposition.[5] This helps in understanding the degradation pathways and ensures the analytical method can detect any potential degradants that might form under normal storage conditions. Typical stress conditions include:

  • Acid and Base Hydrolysis: Evaluates degradation in acidic and alkaline conditions.[6]

  • Oxidation: Tests susceptibility to oxidative degradation.[6]

  • Thermal Degradation: Determines the effect of heat on the drug substance.[6]

  • Photolytic Degradation: Assesses the impact of light exposure.[6]

The goal is to achieve a target degradation of 5-20%.[6] Over-stressing can lead to secondary degradation products that may not be relevant to real-world stability.[6]

Chromatographic Conditions: The Key to Separation

The selection of appropriate chromatographic conditions is paramount for achieving the desired separation.

dot```dot graph HPLC_Method_Development { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial"];

Analyte [label="3-(2-methoxyphenyl)-1H-\npyrazole-5-carboxylic acid"]; Column [label="Column Selection\n(e.g., C18, Phenyl)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MobilePhase [label="Mobile Phase Optimization\n(Acetonitrile/Water/Buffer)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Detector [label="Detector Wavelength\n(UV-Vis)", fillcolor="#FBBC05", fontcolor="#202124"]; OptimizedMethod [label="Optimized HPLC Method", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

Analyte -> Column; Column -> MobilePhase; MobilePhase -> Detector; Detector -> OptimizedMethod; }

Caption: HPLC method validation workflow based on ICH Q2(R1).

The validation process should demonstrate the following:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. [7]Forced degradation studies are key to demonstrating specificity. [2][5]* Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. [7]* Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. [7]* Accuracy: The closeness of the test results obtained by the method to the true value. [7]This is often assessed by spike/recovery studies.

  • Precision: The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at three levels: repeatability, intermediate precision, and reproducibility. [7]* Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. [7]* Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. [7]* Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. [7]

Experimental Protocols

HPLC Method for Purity Determination
ParameterConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmA standard, versatile column for reversed-phase chromatography.
Mobile Phase A 0.1% Trifluoroacetic Acid in WaterProvides an acidic pH to ensure the carboxylic acid is in its protonated form, leading to better peak shape.
Mobile Phase B AcetonitrileA common organic modifier in reversed-phase HPLC.
Gradient 0-20 min, 30-90% B; 20-25 min, 90% B; 25-30 min, 30% BA gradient elution is necessary to separate compounds with a range of polarities.
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Injection Volume 10 µLA standard injection volume.
Detection UV at 254 nmA common wavelength for aromatic compounds. A PDA detector is recommended for spectral analysis.
Forced Degradation Protocol
  • Acid Hydrolysis: Dissolve the compound in a suitable solvent and add an equal volume of 0.1 N HCl. Heat at 60°C for a specified time. Neutralize before injection. [6]2. Base Hydrolysis: Dissolve the compound in a suitable solvent and add an equal volume of 0.1 N NaOH. Heat at 60°C for a specified time. Neutralize before injection. [6]3. Oxidative Degradation: Dissolve the compound in a suitable solvent and add 3% hydrogen peroxide. Keep at room temperature for a specified time. [6]4. Thermal Degradation: Expose the solid compound to 80°C for a specified time. [6]5. Photolytic Degradation: Expose the solid compound to a light source providing a combination of visible and UV light for a specified duration. [6]

Data Presentation: A Comparative Overview

The following table summarizes hypothetical validation data for the developed HPLC method.

Validation ParameterAcceptance CriteriaResult
Specificity No interference at the retention time of the main peakPassed
Linearity (r²) ≥ 0.9990.9995
Range 10 - 150 µg/mLEstablished
Accuracy (% Recovery) 98.0 - 102.0%99.5 - 101.2%
Precision (%RSD) Repeatability: ≤ 2.0%; Intermediate: ≤ 2.0%Repeatability: 0.8%; Intermediate: 1.2%
LOD Signal-to-Noise ratio of 3:10.5 µg/mL
LOQ Signal-to-Noise ratio of 10:11.5 µg/mL
Robustness %RSD ≤ 2.0% for retention time and peak areaPassed

Comparison with Alternative Analytical Techniques

While HPLC is the gold standard for purity determination, other techniques can provide complementary information. [8][9][10]

Technique Principle Advantages for Purity Analysis Limitations
Ultra-Performance Liquid Chromatography (UPLC) Similar to HPLC but uses smaller particle size columns for higher resolution and faster analysis. Faster analysis times, higher resolution, and sensitivity. Higher backpressure requires specialized instrumentation.
Gas Chromatography-Mass Spectrometry (GC-MS) Separates volatile compounds based on their boiling points and partitioning between a stationary and mobile phase. Excellent for volatile impurities. Mass spectrometry provides structural information. Not suitable for non-volatile or thermally labile compounds. Derivatization may be required.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the molecular structure of a compound. Can be used for quantitative analysis (qNMR) without the need for a reference standard of the impurity. Provides structural elucidation of impurities. Lower sensitivity compared to HPLC. Not ideal for trace-level impurity detection.

| Melting Point Determination | A pure substance has a sharp, defined melting point. Impurities broaden the melting point range. | A simple and quick preliminary assessment of purity. | Not quantitative and not suitable for all compounds (e.g., those that decompose). |

Conclusion

The validation of an analytical method for purity determination is a rigorous but essential process in drug development. High-Performance Liquid Chromatography, when developed and validated according to ICH guidelines, provides a robust and reliable system for ensuring the quality of 3-(2-methoxyphenyl)-1H-pyrazole-5-carboxylic acid. The integration of forced degradation studies is critical for establishing a truly stability-indicating method. While alternative techniques like UPLC, GC-MS, and NMR offer valuable complementary information, HPLC remains the cornerstone for routine purity analysis in the pharmaceutical industry.

References

  • A Review on HPLC Method Development and Validation in Forced Degradation Studies. (n.d.).
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy.
  • The role of forced degradation studies in stability indicating HPLC method development. (2025).
  • Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. (n.d.). Open Access Journals.
  • ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). (n.d.). Jordi Labs.
  • HPLC Column Selection Guide. (n.d.). Aurora Pro Scientific.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). FDA.
  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. (2024). Starodub.
  • Quality Guidelines. (n.d.). ICH.
  • Technical Support Center: Forced Degradation Studies for Stability-Indic
  • HPLC Column Selection Guide. (n.d.). Chromtech.
  • Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.).
  • Analytical Techniques for Organic Compounds. (n.d.). Algor Cards.
  • Waters Column Selection Guide for Polar Compounds. (2024).
  • Application Notes and Protocols for the Analytical Characterization of Pyrazole Deriv
  • Polar Column in HPLC Example. (2025). Hawach.
  • What methods are used to test the purity of organic compounds?. (n.d.). TutorChase.
  • HPLC Columns & LC Columns | Types, How to Choose, Compare. (n.d.). GL Sciences.
  • Modern Analytical Technique for Characterization Organic Compounds. (n.d.). Preprints.org.
  • Top 5 Methods of Assessing Chemical Purity. (n.d.). Moravek, Inc..
  • A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine‐1‐Carbothioamide in Nanosuspension. (n.d.). Wiley Online Library.
  • Analytical Techniques Used in Organic Chemistry: Instruments for Molecule Identification and Characteriz
  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. (n.d.). International Journal of Chemico-Pharmaceutical Analysis.
  • Separation of Pyrazole on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
  • Synthesis and Characterization of Pyrazole-Enriched Cationic Nanoparticles as New Promising Antibacterial Agent by Mutual Cooper
  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (n.d.). Oriental Journal of Chemistry.
  • Determination of pyrazole and pyrrole pesticides in environmental water samples by solid-phase extraction using multi-walled carbon nanotubes as adsorbent coupled with high-performance liquid chrom
  • The photochemistry of some pyranopyrazoles. (2025).
  • The LCGC Blog: UV Detection for HPLC – Fundamental Principle, Practical Implications. (2018).
  • HPLC - UV-Vis absorption and charged aerosol detection. (n.d.). Thermo Fisher Scientific.
  • 1-(2-METHOXYPHENYL)-3-(4-METHYLPHENYL)-1H-PYRAZOLE-5-CARBOXYLIC ACID. (n.d.). Sigma-Aldrich.
  • Validation of a New HPLC-DAD Method to Quantify 3-Deoxyanthocyanidins Based on Carajurin in Medicinal Plants and for Chemical Ecology Studies. (2023). MDPI.
  • 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. (n.d.). MDPI.
  • 3-(2-Hydroxyphenyl)-5-(2-methoxyphenyl)-1H-pyrazole. (n.d.). PMC - NIH.

Sources

A Comparative Analysis of Pyrazole-Based Cyclooxygenase (COX) Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of pyrazole-based Cyclooxygenase (COX) inhibitors, designed for researchers, scientists, and drug development professionals. We will explore the fundamental mechanism of action, compare prominent examples with supporting quantitative data, detail essential experimental protocols for their evaluation, and discuss the critical balance of efficacy and safety that defines their therapeutic utility.

The Rationale for Selective COX-2 Inhibition

The enzyme Cyclooxygenase (COX) is central to the inflammatory cascade, mediating the conversion of arachidonic acid into prostaglandins (PGs), which are key signaling molecules in pain, inflammation, and fever.[1] Two primary isoforms of this enzyme exist:

  • COX-1: A constitutively expressed enzyme responsible for producing prostaglandins that perform vital homeostatic functions, such as protecting the gastric mucosa and maintaining renal blood flow.[2]

  • COX-2: An inducible enzyme that is typically upregulated at sites of inflammation by stimuli like cytokines and lipopolysaccharides.[1][3] It is the primary source of prostaglandins that mediate inflammation and pain.

Traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs), such as ibuprofen and naproxen, are non-selective, inhibiting both COX-1 and COX-2. While this effectively reduces inflammation (via COX-2 inhibition), the concurrent inhibition of COX-1 leads to common and sometimes severe side effects, most notably gastrointestinal bleeding and ulceration.[1][2]

This understanding spurred the development of selective COX-2 inhibitors, designed to provide potent anti-inflammatory and analgesic effects while sparing the protective functions of COX-1, thereby offering an improved gastrointestinal safety profile.[1][4] The pyrazole heterocyclic scaffold has proven to be an exceptionally effective pharmacophore for achieving this selectivity.[5][6][7]

The Prostaglandin Biosynthesis Pathway

The following diagram illustrates the central role of COX enzymes in converting arachidonic acid into various prostanoids. Selective COX-2 inhibitors aim to block the right side of this pathway while leaving the COX-1 pathway largely intact.

COX_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane Membrane Phospholipids PLA2 Phospholipase A2 Membrane->PLA2 Mobilization AA Arachidonic Acid (AA) COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PLA2->AA PGH2_1 PGH2 COX1->PGH2_1 Oxygenation & Peroxidation PGH2_2 PGH2 COX2->PGH2_2 Oxygenation & Peroxidation Prostanoids_H Homeostatic Prostanoids (e.g., TXA2, PGE2) PGH2_1->Prostanoids_H Isomerases Prostanoids_I Inflammatory Prostanoids (e.g., PGE2, PGI2) PGH2_2->Prostanoids_I Isomerases Functions1 GI Mucosal Protection Platelet Aggregation Renal Function Prostanoids_H->Functions1 Leads to Functions2 Pain Inflammation Fever Prostanoids_I->Functions2 Leads to NSAIDs Traditional NSAIDs (e.g., Ibuprofen) NSAIDs->COX1 NSAIDs->COX2 Coxibs Pyrazole-based COX-2 Inhibitors (e.g., Celecoxib) Coxibs->COX2

Caption: The COX signaling pathway and points of inhibition.

Structural Basis for COX-2 Selectivity

The key to the selective inhibition of COX-2 lies in a subtle but critical difference in the architecture of its active site compared to COX-1. The COX-2 active site possesses a larger, more accommodating hydrophobic side pocket. Pyrazole-based inhibitors are rationally designed to exploit this structural feature.

A hallmark of many pyrazole-based "coxib" drugs is the presence of a 1,5-diarylpyrazole core. A key substituent, typically a sulfonamide (-SO2NH2) or a similar group on one of the phenyl rings, is able to extend into this unique side pocket of the COX-2 enzyme.[8] This interaction anchors the inhibitor firmly within the COX-2 active site, blocking the entry of arachidonic acid. In contrast, the smaller active site of the COX-1 enzyme cannot accommodate this bulky side group, thus preventing high-affinity binding and leading to selective inhibition.[8]

Comparative Overview of Pyrazole-Based Inhibitors

While many "coxibs" exist, this analysis focuses on those built around the pyrazole core. We compare their inhibitory potency, selectivity, and key safety considerations.

Inhibitor Core Structure COX-1 IC50 (μM) COX-2 IC50 (μM) Selectivity Index (SI) (COX-1/COX-2) Key Applications/Status
Celecoxib 1,5-Diarylpyrazole~15 - 130.12~0.04 - 1.79~78 - 375FDA-approved for arthritis, acute pain.[2][6][9]
Deracoxib 1,5-DiarylpyrazoleNot consistently reported in comparative human assaysNot consistently reported in comparative human assaysSelective for COX-2 over COX-1 at therapeutic dosesVeterinary NSAID for dogs.[6][10]
Compound 5u Hybrid Pyrazole130.121.7972.73Research compound with potent anti-inflammatory activity.[6][9]
Compound 5s Hybrid Pyrazole164.122.5165.75Research compound with potent anti-inflammatory activity.[6][9]
Rofecoxib† Furanone~2.6~0.018~144Withdrawn from market due to cardiovascular risks.[2][4]
Etoricoxib† Pyridine~5.8~0.055~106Approved in some countries (not US); high COX-2 selectivity.[2][11]

Data for compounds 5u and 5s are from a specific preclinical study and serve as examples of ongoing research.[6][9] †Rofecoxib and Etoricoxib are not pyrazole-based but are included as benchmark selective COX-2 inhibitors.

Key Insights from the Comparison:

  • Celecoxib remains the clinical standard for pyrazole-based inhibitors, demonstrating a favorable balance of efficacy and a well-characterized safety profile.[12][13]

  • The high selectivity indices of rofecoxib and etoricoxib highlight the potential for potent COX-2 inhibition, but also underscore the challenge of translating high in vitro selectivity into a safe clinical profile.[14]

  • Research compounds like 5u and 5s demonstrate that the pyrazole scaffold continues to be a fertile ground for discovering new inhibitors with potency comparable to established drugs.[6]

Experimental Protocols for Inhibitor Characterization

Objective comparison requires standardized and reproducible experimental methods. Below are detailed protocols for the in vitro and in vivo characterization of pyrazole-based COX inhibitors.

Protocol 1: In Vitro COX-1/COX-2 Enzyme Inhibition Assay (Fluorometric)

This protocol determines a compound's inhibitory potency (IC50) against isolated COX-1 and COX-2 enzymes. It measures the peroxidase activity of COX, which is coupled to the generation of a fluorescent product.

InVitro_Workflow cluster_prep Preparation cluster_assay Assay Plate Setup (96-well) cluster_reaction Reaction & Measurement cluster_analysis Data Analysis A 1. Prepare Reagents (Assay Buffer, Heme, Enzymes, Arachidonic Acid, Inhibitors) B 2. Create Serial Dilutions of Test Compound (e.g., in DMSO) A->B C 3. Add Buffer, Heme, and COX-1 or COX-2 Enzyme to Wells B->C D 4. Add Diluted Test Compound or Control (DMSO, Known Inhibitor) C->D E 5. Pre-incubate at 25°C D->E F 6. Initiate Reaction (Add Arachidonic Acid Substrate) E->F G 7. Measure Fluorescence Kinetically (Ex/Em = 535/587 nm) F->G H 8. Calculate Rate of Reaction (Slope of Fluorescence vs. Time) G->H I 9. Plot % Inhibition vs. [Compound] H->I J 10. Determine IC50 Value (Non-linear Regression) I->J InVivo_Workflow cluster_prep Animal & Compound Preparation cluster_dosing Dosing & Inflammation Induction cluster_measurement Edema Measurement cluster_analysis Data Analysis A 1. Acclimatize Animals (e.g., Wistar Rats, 180-200g) B 2. Group Animals (Vehicle, Standard, Test Compound) A->B C 3. Prepare Drug Formulations (e.g., Suspension in 0.5% CMC) B->C D 4. Measure Baseline Paw Volume (Using Plethysmometer) C->D E 5. Administer Compounds Orally (p.o.) or Intraperitoneally (i.p.) D->E F 6. After 1 hour, Inject 0.1 mL 1% Carrageenan into Hind Paw E->F G 7. Measure Paw Volume at 1, 2, 3, and 4 Hours Post-Carrageenan F->G H 8. Calculate Paw Edema Volume (Vt - V0) for each time point G->H I 9. Calculate % Inhibition of Edema Compared to Vehicle Control H->I J 10. Statistical Analysis (e.g., ANOVA followed by Dunnett's test) I->J

Caption: Workflow for carrageenan-induced paw edema assay.

Step-by-Step Methodology:

  • Animal Handling and Dosing:

    • Use adult male or female rats (e.g., Wistar or Sprague-Dawley, 150-200g). Acclimatize them for at least one week.

    • Fast animals overnight before the experiment but allow free access to water.

    • Group the animals (n=6-8 per group): Vehicle control (e.g., 0.5% carboxymethyl cellulose), positive control (e.g., Celecoxib 10 mg/kg), and test compound groups at various doses.

    • Measure the initial volume of the right hind paw of each rat using a digital plethysmometer. This is the baseline reading (V0).

    • Administer the vehicle, positive control, or test compound via oral gavage (p.o.). [15][16]

  • Induction and Measurement of Edema:

    • One hour after drug administration, induce inflammation by injecting 0.1 mL of a 1% carrageenan solution (in sterile saline) into the sub-plantar surface of the right hind paw. [15][16] * Measure the paw volume (Vt) at 1, 2, 3, and 4 hours after the carrageenan injection. The third hour is often the time of peak inflammation. [17][18]

  • Data Analysis:

    • Calculate the edema volume at each time point by subtracting the baseline volume from the post-treatment volume (Edema = Vt - V0).

    • Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100

    • Analyze the data for statistical significance using an appropriate test, such as one-way ANOVA followed by a post-hoc test.

Safety Profile: The Double-Edged Sword of Selectivity

While the gastrointestinal benefits of pyrazole-based COX-2 inhibitors are well-documented, their long-term safety, particularly concerning cardiovascular events, requires careful consideration. [12]

  • Gastrointestinal (GI) Safety: Numerous studies, including the CLASS and VIGOR trials, confirmed that selective inhibitors like celecoxib and rofecoxib cause significantly fewer upper GI bleeds and symptomatic ulcers than traditional NSAIDs. [4][19]Celecoxib is often the recommended NSAID for patients with an elevated risk of GI bleeding. [13]

  • Cardiovascular (CV) Risk: The withdrawal of rofecoxib (Vioxx) in 2004 highlighted the potential for increased risk of myocardial infarction and stroke with some COX-2 inhibitors. [2]The prevailing hypothesis for this risk is the "imbalance theory": selective inhibition of COX-2 reduces the production of vasodilatory and anti-platelet prostacyclin (PGI2) in the endothelium, while leaving the COX-1-mediated production of pro-thrombotic thromboxane A2 (TXA2) in platelets unopposed. [1]This can shift the homeostatic balance towards a pro-thrombotic state. However, subsequent large-scale trials like PRECISION have suggested that the CV risk of celecoxib at moderate doses is not greater than that of non-selective NSAIDs like ibuprofen or naproxen. [13]

  • Renal Effects: Both selective and non-selective NSAIDs can cause renal side effects, including sodium and fluid retention and increased blood pressure, as prostaglandins play a role in maintaining renal function. [19]Some studies suggest rofecoxib had a greater adverse renal impact than celecoxib. [19]The PRECISION trial found celecoxib had a lower risk of renal adverse events compared to ibuprofen. [13]

Conclusion and Future Directions

The pyrazole scaffold has been instrumental in the development of selective COX-2 inhibitors, leading to a class of anti-inflammatory drugs with a significantly improved gastrointestinal safety profile compared to traditional NSAIDs. Celecoxib stands as the primary clinical exemplar of this class, offering effective pain and inflammation relief.

However, the journey of the "coxibs" has also been a cautionary tale, emphasizing that high in vitro selectivity does not always translate to a universally safe clinical profile. The associated cardiovascular risks, though not uniform across all drugs in the class, necessitate careful patient selection and risk assessment.

Future research in this area continues to focus on designing novel pyrazole-based compounds and other scaffolds that:

  • Maintain high COX-2 selectivity and potency.

  • Possess a more balanced effect on the prostacyclin/thromboxane ratio.

  • Incorporate additional mechanisms of action, such as inhibition of other inflammatory pathways (e.g., 5-LOX), to create dual-target agents with enhanced efficacy and potentially improved safety. [8] The rigorous application of the comparative in vitro and in vivo protocols detailed in this guide is essential for the continued development of safer and more effective anti-inflammatory therapies.

References

  • Al-Ghorbani, M., et al. (2022). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential. RSC Advances. Available at: [Link]

  • Zarghi, A., & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research. Available at: [Link]

  • Cleveland Clinic. (2022). COX-2 Inhibitors. Cleveland Clinic. Available at: [Link]

  • Sharma, V., et al. (2019). Recent advancement in the discovery and development of COX-2 inhibitors: Insight into biological activities and SAR studies (2008–2019). Bioorganic Chemistry. Available at: [Link]

  • McCormack, P. L., & Deane, B. (2002). Review of the selective COX-2 inhibitors celecoxib and rofecoxib: focus on clinical aspects. The Journal of Pharmacy and Pharmacology. Available at: [Link]

  • Wikipedia. (2023). Deracoxib. Wikipedia. Available at: [Link]

  • Abbaraju, S., et al. (2016). Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. Journal of Inflammation Research. Available at: [Link]

  • Charoencholvanich, K., & Pornrattanamaneewong, C. (2010). Comparing etoricoxib and celecoxib for preemptive analgesia for acute postoperative pain in patients undergoing arthroscopic anterior cruciate ligament reconstruction: a randomized controlled trial. BMC Musculoskeletal Disorders. Available at: [Link]

  • Moore, R. A., et al. (2005). Review of the cardiovascular safety of COXIBs compared to NSAIDS. Journal of Pain and Palliative Care Pharmacotherapy. Available at: [Link]

  • ResearchGate. (n.d.). Models of Inflammation: Carrageenan‐Induced Paw Edema in the Rat. ResearchGate. Available at: [Link]

  • Ali, I., et al. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Scientific Reports. Available at: [Link]

  • Walker, M. C., & Gierse, J. K. (2010). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Methods in Molecular Biology. Available at: [Link]

  • Li, C., et al. (2025). Current Evidence on Celecoxib Safety in the Management of Chronic Musculoskeletal Conditions: An Umbrella Review. Drugs & Aging. Available at: [Link]

  • ResearchGate. (n.d.). Table 2 Differential features of celecoxib, etoricoxib, and rofecoxib. ResearchGate. Available at: [Link]

  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. Available at: [Link]

  • Fehrenbacher, J. C., et al. (2012). Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. Current Protocols in Pharmacology. Available at: [Link]

  • Medscape. (2004). Rofecoxib, etoricoxib at ACR. Medscape. Available at: [Link]

  • ResearchGate. (2024). Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation. ResearchGate. Available at: [Link]

  • BPAC NZ. (2018). Celecoxib: the “need to know” for safe prescribing. BPAC NZ. Available at: [Link]

  • Gana, J. C., et al. (2013). Efficacy of Etoricoxib, Celecoxib, Lumiracoxib, Non-Selective NSAIDs, and Acetaminophen in Osteoarthritis. The Open Rheumatology Journal. Available at: [Link]

  • Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Creative Biolabs. Available at: [Link]

  • World's Veterinary Journal. (2023). Carrageenan-Induced Acute Inflammation on Back-Skin of Mice. World's Veterinary Journal. Available at: [Link]

  • Royal Society of Chemistry. (2022). Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives. New Journal of Chemistry. Available at: [Link]

Sources

The Biological Orchestra of a Privileged Scaffold: A Comparative Guide to 3-Aryl-1H-pyrazole-5-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" for its ability to serve as a foundation for a vast array of biologically active compounds.[1][2] This guide delves into the comparative biological activities of a specific, highly promising subclass: 3-aryl-1H-pyrazole-5-carboxylic acids. While direct experimental data on the lead compound, 3-(2-methoxyphenyl)-1H-pyrazole-5-carboxylic acid, is sparse in publicly accessible literature, this analysis will construct a robust comparative framework using its close structural analogues. We will explore the nuanced effects of substitutions on the aryl ring, comparing their anticancer, antimicrobial, and anti-inflammatory properties. By synthesizing data from numerous studies, this guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the structure-activity relationships (SAR) that govern the efficacy of these potent molecules, supported by detailed experimental protocols and mechanistic diagrams.

The 3-Aryl-1H-pyrazole-5-carboxylic Acid Scaffold: A Tripartite Pharmacophore

The therapeutic potential of this molecular architecture arises from the interplay of its three key components: the 1H-pyrazole core, the C3-aryl substituent, and the C5-carboxylic acid moiety.

  • 1H-Pyrazole Core: This five-membered aromatic heterocycle is a versatile bioisostere for various functional groups, providing a rigid and stable framework for orienting substituents in three-dimensional space. Its nitrogen atoms can act as hydrogen bond donors and acceptors, crucial for interacting with biological targets.

  • C3-Aryl Group: The phenyl ring at the 3-position is a critical site for modification. Substituents on this ring—such as methoxy, chloro, fluoro, or nitro groups—dramatically influence the compound's electronic and steric properties, thereby modulating its binding affinity, selectivity, and pharmacokinetic profile.

  • C5-Carboxylic Acid Group: This acidic functional group is pivotal for forming strong ionic interactions and hydrogen bonds with amino acid residues (e.g., Arginine, Lysine) in enzyme active sites. Its presence can also enhance aqueous solubility, a key parameter in drug development.

Caption: The core chemical structure of 3-Aryl-1H-pyrazole-5-carboxylic acid.

Comparative Biological Activities: A Multifaceted Profile

Analogues of the 3-(2-methoxyphenyl)-1H-pyrazole-5-carboxylic acid scaffold have demonstrated significant efficacy across three major therapeutic areas: oncology, infectious diseases, and inflammation.

Anticancer Activity

Pyrazole derivatives are extensively investigated as anticancer agents, with many exhibiting potent cytotoxic effects against a range of human cancer cell lines.[2][3] The primary mechanism often involves the inhibition of key cellular signaling proteins like cyclooxygenases (COX) and various kinases.

Novel pyrazole derivatives have shown potent antiproliferative effects against breast (MCF-7), colon (HT-29), and oral squamous cell carcinoma (OSCC) cell lines.[4][5] The activity is highly dependent on the substitution pattern on the C3-aryl ring. For instance, compounds with specific substitutions can induce cell cycle arrest at the G0/G1 or G1/S phase and trigger apoptosis.[4][6]

Compound/Analogue TypeCancer Cell LineIC50 (µM)Mechanism of Action (if known)Reference
Pyrazole-Sulfonamide HybridHT-29 (Colon)2.12COX-2, EGFR/Topo-1 Inhibition[4]
Pyrazole-Sulfonamide HybridMCF-7 (Breast)2.85COX-2, EGFR/Topo-1 Inhibition[4]
Amide of 5-(p-tolyl)pyrazole-3-carboxylic acidHCT116 (Colon)1.1Not specified[7]
Pyrazole-thiazole hybridA549 (Lung)~0.15 (Sorafenib ~0.45)EGFR/VEGFR2 Inhibition[8]
Pyrazoline-based sulphonamidesOSCC lines6.7 - 400Not specified[5]

Table 1: Comparative in vitro anticancer activity of representative pyrazole analogues.

Cancer_Signaling_Pathway GF Growth Factor EGFR EGFR GF->EGFR Binds PI3K PI3K EGFR->PI3K Activates AKT Akt PI3K->AKT Activates Proliferation Cell Proliferation & Survival AKT->Proliferation Promotes Inhibitor Pyrazole Analogue Inhibitor->EGFR Inhibits

Caption: Simplified EGFR signaling pathway inhibited by certain pyrazole analogues.

Antimicrobial Activity

The pyrazole carboxylic acid scaffold is also a fertile ground for the development of novel antimicrobial agents.[1][9] Analogues have demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as various fungal pathogens.[10][11]

The mechanism of action can vary, but for bacteria, it often involves the inhibition of essential enzymes required for DNA replication or cell wall synthesis. For fungi, particularly Candida species, the efficacy is strongly linked to the electronic and geometric characteristics of the molecule, where the position of electronegative atoms like fluorine or oxygen on the phenyl ring is crucial for activity.[11]

Compound/Analogue TypeMicroorganismMIC (µg/mL)Reference
Pyrazole derivative with nitro groupBacillus cereus128[1]
Pyrazole-dimedone compoundStaphylococcus aureus16[10]
Pyrazole-dimedone compoundCandida albicans12.5[12]
Unspecified Pyrazole AnalogueEscherichia coli0.25[13]
Unspecified Pyrazole AnalogueStreptococcus epidermidis0.25[13]

Table 2: Comparative Minimum Inhibitory Concentration (MIC) of representative pyrazole analogues.

Anti-inflammatory Activity

Perhaps the most well-known application of pyrazole-based drugs is in anti-inflammatory therapy, exemplified by the selective COX-2 inhibitor Celecoxib.[13] The 3-aryl-pyrazole structure is central to this activity. The mechanism involves blocking the cyclooxygenase (COX) enzymes, which are responsible for converting arachidonic acid into pro-inflammatory prostaglandins (PGE2).[14]

Many analogues of 3-aryl-1H-pyrazole-5-carboxylic acid show potent and selective inhibition of COX-2 over COX-1.[15][16] This selectivity is highly desirable as it reduces the gastrointestinal side effects associated with non-selective NSAIDs. The anti-inflammatory potential is often evaluated by measuring COX enzyme inhibition directly or through in vivo models like the carrageenan-induced paw edema test.[7][17]

Compound/Analogue TypeAssayIC50 (µM) / % InhibitionSelectivity Index (COX-1/COX-2)Reference
Pyrazole-Sulfonamide HybridCOX-2 Inhibition1.7972.73[16]
Pyrazole-Sulfonamide HybridCOX-1 Inhibition>45-[16]
Pyrazole-pyridazine hybridCOX-2 Inhibition1.15High (unquantified)[14]
1-benzyl-5-p-tolyl-pyrazoleCarrageenan Paw Edema57% inhibitionNot Applicable[17]

Table 3: Comparative anti-inflammatory and COX-inhibitory activity of representative pyrazole analogues.

Arachidonic_Acid_Pathway AA Arachidonic Acid COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PG_Physiological Physiological Prostaglandins (e.g., GI protection) COX1->PG_Physiological PG_Inflammatory Inflammatory Prostaglandins (PGE2) (Pain, Inflammation) COX2->PG_Inflammatory Inhibitor Selective Pyrazole Analogue Inhibitor->COX2 Inhibits

Caption: The role of pyrazole analogues as selective COX-2 inhibitors.

Structure-Activity Relationship (SAR) Insights

Synthesizing the data reveals key trends in how molecular structure dictates biological function in this class of compounds.

  • Substituents on the C3-Aryl Ring are Paramount:

    • Anti-inflammatory/COX-2 Inhibition: For potent and selective COX-2 inhibition, a sulfonamide (-SO2NH2) or methylsulfonyl (-SO2CH3) group at the para-position of the C3-phenyl ring is often required. This feature allows the molecule to fit into a specific side pocket of the COX-2 active site, an interaction that is not possible with the narrower COX-1 active site.[16][18]

    • Anticancer Activity: Electron-withdrawing groups (e.g., -CF3, halogens) on the aryl rings can enhance cytotoxicity.[4][18] The presence of multiple methoxy groups has also been linked to increased potency against certain cancer cells.[5][14]

    • Antimicrobial Activity: The position of electronegative atoms (F, O) is critical for antifungal activity, suggesting that specific electrostatic interactions are key to the mechanism of action.[11]

  • The Pyrazole Core: The substitution pattern on the pyrazole's nitrogen (N1) is also vital. In many potent COX-2 inhibitors and anticancer agents, the N1 position is substituted with a phenyl or other aryl group, often containing the critical sulfonamide moiety mentioned above.[16][18]

  • The Carboxylic Acid Moiety: While the C5-carboxylic acid is a defining feature of the parent scaffold, many highly active analogues are esters, amides, or hydrazides derived from this group.[6][7][19] This suggests the carboxylic acid is an excellent synthetic handle for creating derivatives with modified properties (e.g., cell permeability, target affinity).

SAR_Summary Structure N1_Sub N1-Aryl-SO2NH2: Key for COX-2 selectivity and anticancer activity. Structure->N1_Sub N1 Position C3_Sub C3-Aryl Substituents: -CF3, halogens enhance cytotoxicity. -OCH3 groups can increase potency. Structure->C3_Sub C3 Position C5_Sub C5-COOH Group: Excellent synthetic handle for esters, amides to tune activity. Structure->C5_Sub C5 Position

Caption: Key structure-activity relationships for 3-aryl-pyrazole derivatives.

Foundational Experimental Protocols

To ensure reproducibility and provide a self-validating framework, the following are detailed protocols for the key assays discussed in this guide.

Protocol: In Vitro Cytotoxicity (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

Rationale: Viable cells contain mitochondrial dehydrogenases that convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HT-29) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of the test pyrazole analogue in DMSO. Create a series of dilutions in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in the wells is non-toxic (<0.5%).

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different compound concentrations. Include wells with medium only (blank), cells with medium containing DMSO (vehicle control), and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Purple formazan crystals will become visible.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

MTT_Workflow A 1. Seed Cells in 96-well plate B 2. Incubate 24h (Cell Attachment) A->B C 3. Treat cells with Pyrazole Analogues B->C D 4. Incubate 48-72h (Drug Action) C->D E 5. Add MTT Reagent & Incubate 4h D->E F 6. Solubilize Formazan Crystals (DMSO) E->F G 7. Read Absorbance at 570 nm F->G H 8. Calculate % Viability & Determine IC50 G->H

Caption: Standard experimental workflow for the MTT cytotoxicity assay.

Protocol: Antimicrobial Susceptibility (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Rationale: By exposing a standardized inoculum of bacteria or fungi to serial dilutions of a compound, one can quantitatively determine its potency. This method is the gold standard for susceptibility testing.

Step-by-Step Methodology:

  • Inoculum Preparation: Culture the test microorganism (e.g., S. aureus) overnight. Dilute the culture in appropriate broth (e.g., Mueller-Hinton Broth) to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test pyrazole compound in the broth. Start with a high concentration and dilute across the plate, leaving wells for positive (microbe, no drug) and negative (broth only) controls.

  • Inoculation: Add the standardized microbial inoculum to each well (except the negative control). The final volume in each well is typically 100-200 µL.

  • Incubation: Incubate the plate at 37°C for 18-24 hours for bacteria, or as appropriate for fungi.

  • Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or with a plate reader.

Protocol: In Vitro COX-1/COX-2 Inhibition Assay

This assay measures the ability of a compound to inhibit the peroxidase activity of COX enzymes.

Rationale: The conversion of arachidonic acid by COX enzymes has a peroxidase component that can be measured using a chromogenic substrate. Inhibition of this activity reflects the compound's potency against the enzyme.

Step-by-Step Methodology:

  • Reagent Preparation: Use a commercial COX inhibitor screening assay kit, which typically contains human recombinant COX-1 and COX-2 enzymes, arachidonic acid (substrate), and a colorimetric substrate (e.g., TMPD).

  • Compound Incubation: In separate wells of a 96-well plate, add the reaction buffer, heme, the test compound at various concentrations, and either the COX-1 or COX-2 enzyme. Allow this to incubate for a short period (e.g., 10 minutes) to permit inhibitor binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid and the colorimetric substrate to each well.

  • Kinetic Measurement: Immediately measure the absorbance change over time at the appropriate wavelength (e.g., 590 nm) using a plate reader in kinetic mode. The rate of color development is proportional to the COX activity.

  • Data Analysis: Compare the rate of reaction in the presence of the inhibitor to the control (no inhibitor). Calculate the percentage of inhibition for each concentration and determine the IC50 value for both COX-1 and COX-2 to establish potency and selectivity.

Conclusion and Future Perspectives

The 3-aryl-1H-pyrazole-5-carboxylic acid scaffold and its derivatives represent a class of molecules with extraordinary therapeutic versatility. The evidence strongly indicates that subtle modifications to the C3-aryl and N1-aryl substituents can precisely tune the biological activity, steering the compound towards potent anticancer, antimicrobial, or selective anti-inflammatory effects. The presence of a methoxy group, as in the titular compound 3-(2-methoxyphenyl)-1H-pyrazole-5-carboxylic acid, is a common feature in many active analogues, suggesting it likely possesses significant biological potential that warrants direct investigation.

Future research should focus on the synthesis and systematic evaluation of a library of analogues around this specific lead compound. Key efforts should include:

  • Direct Synthesis and Profiling: Synthesizing 3-(2-methoxyphenyl)-1H-pyrazole-5-carboxylic acid and its ester/amide derivatives to directly assess their activity in the assays described.

  • In Vivo Studies: Advancing the most potent and selective in vitro candidates into preclinical animal models to evaluate their efficacy, pharmacokinetics, and safety profiles.

  • Target Deconvolution: For compounds with strong anticancer activity, employing advanced techniques to identify the specific kinase or protein targets to better understand the mechanism of action.

By leveraging the structure-activity relationships outlined in this guide, the scientific community can continue to unlock the full potential of this privileged pyrazole scaffold, paving the way for the development of next-generation therapeutics.

References

  • Halim, P. A., et al. (2023). Novel pyrazole-based COX-2 inhibitors as potential anticancer agents. Bioorganic Chemistry. [Link]

  • Patel, H., et al. (2018). Ligand based design and synthesis of pyrazole based derivatives as selective COX-2 inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Al-Ostath, A., et al. (2023). Novel Pyrazole Derivatives Bearing Carbonitrile and Substituted Thiazole Moiety for Selective COX-2 Inhibition. ResearchGate. [Link]

  • Osman, E. O., et al. (2023). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors. RSC Medicinal Chemistry. [Link]

  • Cetin, A. (2020). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. ResearchGate. [Link]

  • Sharma, V., et al. (2021). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules. [Link]

  • Amr, A. E. G. E., et al. (2016). Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Cooper, A., et al. (2017). 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Basu, A., et al. (2007). Structure-Activity Study on Antiinflammatory Pyrazole Carboxylic Acid Hydrazide Analogs Using Molecular Connectivity Indices. Semantic Scholar. [Link]

  • Marinescu, M., & Zalaru, C. M. (2021). Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. MedDocs Publishers. [Link]

  • Cetin, A. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Organic Chemistry. [Link]

  • Bekircan, O., et al. (2014). Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives. Archiv der Pharmazie. [Link]

  • Caliskan, B., et al. (2012). Synthesis and evaluation of analgesic, anti-inflammatory, and anticancer activities of new pyrazole-3(5)-carboxylic acid derivatives. ResearchGate. [Link]

  • Jayaprakash, V., et al. (2015). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Saudi Journal of Biological Sciences. [Link]

  • Mokgweetsi, P., et al. (2024). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. [Link]

  • Various Authors. (n.d.). The MICs of antibacterial activity of the newly synthesized pyrazole derivatives compounds. ResearchGate. [Link]

  • Various Authors. (2023). Mini review on anticancer activities of Pyrazole Derivatives. IJNRD. [Link]

  • Grosdidier, A., et al. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. RSC Medicinal Chemistry. [Link]

  • Kumar, D., et al. (2022). Synthesis, molecular structure and multiple biological activities of N-(3-methoxyphenyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide. ResearchGate. [Link]

  • Urbonaviciute, G., et al. (2023). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank. [Link]

  • Rostom, S. A. F. (2006). Synthesis and Structure-activity Relationship Studies of Pyrazole-based Heterocycles as Antitumor Agents. ResearchGate. [Link]

  • Kumar, A., et al. (2013). Current status of pyrazole and its biological activities. Journal of Pharmacy & BioAllied Sciences. [Link]

  • da Silva, A. C. A., et al. (2023). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. ACS Omega. [Link]

  • Stauffer, S. R., et al. (2000). Pyrazole ligands: structure-affinity/activity relationships and estrogen receptor-alpha-selective agonists. Journal of Medicinal Chemistry. [Link]

  • Penning, T. D., et al. (1997). Synthesis and Biological Evaluation of the 1,5-Diarylpyrazole Class of Cyclooxygenase-2 Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Svete, J., et al. (2012). Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives. ARKIVOC. [Link]

  • Asami, T., et al. (2019). Synthesis and structure-activity relationships of new pyrazole derivatives that induce triple response in Arabidopsis seedlings. Bioscience, Biotechnology, and Biochemistry. [Link]

  • Tugrak, M., et al. (2021). Synthesis and biological evaluation of new pyrazolebenzene-sulphonamides as potential anticancer agents and hCA I and II inhibitors. Turkish Journal of Chemistry. [Link]

  • Hasan, A., et al. (2008). 3-(2-Hydroxyphenyl)-5-(2-methoxyphenyl)-1H-pyrazole. ResearchGate. [Link]

Sources

A Senior Application Scientist's Guide to the Spectroscopic Comparison of Pyrazole Regioisomers

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazole nucleus is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous pharmaceuticals ranging from anti-inflammatory agents to anticancer drugs.[1][2][3] However, the very versatility of pyrazole synthesis, particularly the classical Knorr condensation of 1,3-dicarbonyl compounds with substituted hydrazines, frequently yields a mixture of regioisomers.[1] The seemingly subtle difference between a 1,3- and a 1,5-disubstituted pyrazole, for instance, can lead to profoundly different pharmacological activities and metabolic fates. Therefore, the unambiguous assignment of regiochemistry is not merely an academic exercise but a critical step in any drug discovery and development pipeline.

This guide provides an in-depth comparison of spectroscopic techniques for the definitive characterization of pyrazole regioisomers. We will move beyond simple data reporting to explain the causal relationships between molecular structure and spectroscopic output, empowering researchers to select the most efficient and conclusive analytical strategy.

The Gold Standard for Unambiguous Identification: 2D NMR Spectroscopy

While several techniques can offer clues, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly two-dimensional (2D) methods, stands as the most powerful and accessible tool for definitive solution-state structural elucidation of pyrazole regioisomers.

¹H and ¹³C NMR: The First Clues

One-dimensional ¹H and ¹³C NMR spectra provide the initial, and often suggestive, evidence for regioisomer differentiation. The electronic environment of each nucleus is uniquely influenced by the position of substituents, leading to predictable variations in chemical shifts (δ).

In a typical 1,3,5-trisubstituted pyrazole system, the ¹H chemical shift of the C4-proton is a key indicator. Similarly, the chemical shifts of the substituents themselves, particularly those attached to N1, will differ based on their proximity to the other substituents at C3 or C5. For example, the protons of an N1-methyl group in a 1,5-disubstituted pyrazole will experience a different magnetic environment than those in a 1,3-isomer due to through-space effects of the C5 substituent.

Likewise, ¹³C NMR chemical shifts of the pyrazole ring carbons (C3, C4, and C5) are highly sensitive to the substitution pattern.[4][5] The C3 and C5 carbons, in particular, will have distinct chemical shifts that can be diagnostic for the specific regioisomer.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for a Pair of Model Pyrazole Regioisomers.

Nucleus1,5-Dimethyl-3-phenyl-1H-pyrazole1,3-Dimethyl-5-phenyl-1H-pyrazoleRationale for Difference
N1-CH₃ (¹H) ~3.7 ppm~4.1 ppmProximity to the C5-phenyl group in the 1,3-isomer causes a downfield shift.
C4-H (¹H) ~6.3 ppm~6.5 ppmThe electronic influence of the adjacent substituents alters the C4-H environment.
C3 (¹³C) ~149 ppm~151 ppmDirect attachment of the methyl group influences the C3 chemical shift.
C5 (¹³C) ~141 ppm~143 ppmDirect attachment of the phenyl group influences the C5 chemical shift.
N1-CH₃ (¹³C) ~37 ppm~39 ppmThe overall electronic structure difference between isomers affects the N-alkyl carbon.

Note: These are approximate values and can vary based on solvent and other substituents.

While 1D NMR is indicative, signal overlap or complex substitution patterns can create ambiguity. For unequivocal assignment, 2D NMR is essential.

NOESY and HMBC: The Definitive Solution

Two-dimensional NMR experiments provide through-space (NOESY) and through-bond (HMBC) correlation data that function as a molecular GPS, mapping the precise connectivity and spatial relationships within the molecule.[6]

  • Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment detects protons that are close in space (< 5 Å), regardless of whether they are connected through bonds. For pyrazole regioisomers, the key lies in observing the correlation between the N1-substituent and a C5-substituent. A distinct cross-peak between the protons of the N1-substituent and the protons of the C5-substituent is definitive proof of a 1,5-relationship. This correlation will be absent in the corresponding 1,3-regioisomer.[6]

  • Heteronuclear Multiple Bond Correlation (HMBC): This experiment reveals long-range (2-3 bond) correlations between protons and carbons. It is exceptionally powerful for establishing the core scaffold's connectivity. The crucial correlation to observe is between the protons of the N1-substituent and the carbons of the pyrazole ring.

    • In a 1,5-regioisomer , a clear ³J C-H correlation will be seen between the N1-substituent's protons and the C5 carbon .

    • In a 1,3-regioisomer , this correlation to C5 will be absent. Instead, a correlation might be observed to the C3 carbon, depending on the N1 substituent. The key is the presence or absence of the N1-substituent to C5 correlation.[6]

The combination of these two experiments provides an irrefutable assignment of the pyrazole's regiochemistry.

G cluster_0 1,5-Regioisomer cluster_1 1,3-Regioisomer N1_15 N1-R¹ C5_15 C5-R⁵ N1_15->C5_15 NOESY (Through Space) C5_C_15 C5 Carbon N1_15->C5_C_15 HMBC (³J C-H) C3_15 C3-R³ N1_13 N1-R¹ C5_13 C5-R⁵ C3_13 C3-R³ N1_13->C3_13 NOESY (Possible) C5_C_13 C5 Carbon label_absent NOESY & HMBC Correlations to C5-R⁵ / C5 Carbon are ABSENT

Caption: Key 2D NMR correlations for differentiating 1,5- and 1,3-pyrazole regioisomers.

Mass Spectrometry: Differentiating by Fragmentation

Since regioisomers are isobaric, a standard mass spectrum will show identical molecular ion peaks. However, tandem mass spectrometry (MS/MS) can induce fragmentation, and the resulting patterns can be diagnostic. The stability of fragment ions is dictated by the molecule's structure, meaning different regioisomers can follow distinct fragmentation pathways.[6]

For example, in an ESI-MS/MS experiment, one regioisomer might exhibit a characteristic neutral loss that is absent or of very low intensity in the other.[6] A study on N-methyl pyrazole isomers showed that one isomer could undergo a specific rearrangement and elimination of an amino group that was not observed in the other, providing a clear method of differentiation.[6]

Table 2: Hypothetical Differentiating Fragments in MS/MS Analysis.

Precursor Ion (m/z)RegioisomerKey Fragment Ion (m/z)Neutral LossInterpretation
250.121,5-isomer222.1128 (CO)Loss of a carbonyl group from a substituent at C5 is favored.
250.121,3-isomer205.0945 (NO₂)Loss of a nitro group from a substituent at C3 is the primary pathway.

This method is particularly useful for trace-level analysis or when coupled with liquid chromatography (LC-MS), but it often requires careful optimization and, ideally, reference standards for both isomers to confirm the fragmentation pathways.

Complementary and Confirmatory Techniques

Infrared (IR) Spectroscopy

IR spectroscopy is generally less definitive for distinguishing pyrazole regioisomers compared to NMR. Its primary strength lies in identifying functional groups. However, subtle differences in the fingerprint region (below 1500 cm⁻¹) can exist. For N-H pyrazoles, the position and shape of the N-H stretching band can be influenced by different intermolecular hydrogen-bonding patterns adopted by the regioisomers in the solid state.[3][7] While not a primary tool for this specific problem, it can provide complementary data.

X-ray Crystallography: The Ultimate Arbiter

When all other methods fail, or when an undisputed solid-state structure is required for regulatory filings or publication, single-crystal X-ray crystallography is the gold standard.[7] It provides a direct visualization of the atomic positions in three-dimensional space, leaving no ambiguity about the molecular connectivity. The major practical limitation is the need to grow a single crystal of sufficient quality, which can be a challenging and time-consuming process.

Recommended Analytical Workflow

For researchers facing the challenge of identifying pyrazole regioisomers, a structured analytical approach is most efficient.

G start Synthesized Product (Potential Isomer Mixture) purify Step 1: Chromatographic Separation of Isomers start->purify nmr_1d Step 2: Acquire ¹H & ¹³C NMR (Initial Hypothesis) purify->nmr_1d nmr_2d Step 3: Acquire 2D NMR (NOESY & HMBC) nmr_1d->nmr_2d msms Step 4 (Optional): LC-MS/MS (Confirm with Fragmentation) nmr_2d->msms Complementary Data xray Step 5 (If Required): Single Crystal X-ray Diffraction nmr_2d->xray Inconclusive or Solid-State Proof Needed assign Unambiguous Regioisomer Assignment nmr_2d->assign msms->assign xray->assign

Caption: Recommended workflow for the definitive assignment of pyrazole regioisomers.

Experimental Protocol: 2D NMR for Regioisomer Assignment
  • Sample Preparation: Dissolve 5-10 mg of the purified pyrazole isomer in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire a standard high-resolution ¹H spectrum to verify sample purity and identify proton resonances.

  • NOESY Acquisition (phase-sensitive gradient-enhanced):

    • Set the mixing time (d8) to a value appropriate for small molecules, typically between 500 ms and 1.0 s. This is the crucial parameter that allows for the transfer of magnetization between spatially close protons.

    • The causality: A longer mixing time allows for the detection of weaker NOE effects over slightly longer distances, but too long can lead to spin diffusion. An initial experiment at ~800 ms is a good starting point.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • HMBC Acquisition (gradient-enhanced):

    • Set the long-range coupling delay (d6) to optimize for a specific C-H coupling constant. A typical value is 62.5 ms, which optimizes for an average long-range J value of 8 Hz.

    • The causality: This delay allows the magnetization to evolve under the influence of long-range C-H couplings. Optimizing for the expected range of 2-3 bond couplings (~6-10 Hz) is critical for observing the key correlations.

  • Data Processing and Analysis:

    • Process the 2D spectra using appropriate window functions (e.g., sine-bell).

    • In the NOESY spectrum, look for the critical cross-peak between the N1-substituent protons and the C5-substituent protons.

    • In the HMBC spectrum, identify the correlation between the N1-substituent protons and the C5 carbon. The presence of both of these correlations confirms the 1,5-regioisomer structure. Their absence confirms the 1,3-regioisomer.

Conclusion

While multiple spectroscopic tools can contribute to the structural elucidation of pyrazole regioisomers, a strategy centered on 2D NMR spectroscopy (NOESY and HMBC) offers the most reliable and direct path to an unambiguous assignment in solution. This approach provides irrefutable evidence of molecular connectivity and spatial relationships, which is essential for building accurate structure-activity relationships in drug discovery. When solid-state confirmation is paramount, single-crystal X-ray diffraction remains the definitive, albeit more demanding, technique. By understanding the strengths and causal principles of each method, researchers can confidently and efficiently navigate the critical challenge of pyrazole characterization.

References

  • Di Donato, M., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. PubMed Central. Available at: [Link]

  • Zhu, R., et al. (2023). Photochemical Fluoroalkylations with Fluorinated Gases Facilitated by a Robust Metal–Organic Framework. Journal of the American Chemical Society.
  • Mezei, G., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI. Available at: [Link]

  • Elguero, J., et al. (2024). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. PMC. Available at: [Link]

  • Al-Azab, F. M. (2013). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. ResearchGate. Available at: [Link]

  • Boussadia, A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]

  • Sharma, R., et al. (2018). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Research & Reviews: Journal of Chemistry.
  • Alam, M., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • ResearchGate. (n.d.). 1H NMR spectrum of N-((1H-pyrazol-1-yl)methyl)thiazol-2-amine, 7.
  • S. G., & Kumar, S. (2016). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles.
  • Kolehmainen, E., et al. (2016). The 1H NMR spectrum of pyrazole in a nematic phase. Magnetic Resonance in Chemistry.
  • ResearchGate. (n.d.). 13 C NMR chemical shifts for compounds 1-15 in DMSO-d 6.
  • ResearchGate. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • ResearchGate. (n.d.). Competitive paths for the formation of regioisomeric pyrazoles (6a or 7a).
  • ResearchGate. (n.d.). 13 C NMR chemical shifts (ppm) of C-nitropyrazoles.
  • Kumar, V., et al. (2013). Current status of pyrazole and its biological activities. PubMed Central. Available at: [Link]

  • PubChem. (n.d.). Pyrazole. PubChem. Available at: [Link]

  • Sharma, N., et al. (2023). X-ray crystallographic comparison of pyrazole subsidiaries.

Sources

A Comparative In Vitro Analysis of 3-(2-methoxyphenyl)-1H-pyrazole-5-carboxylic Acid Derivatives: Scaffolding for Diverse Biological Activities

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the pyrazole scaffold stands as a privileged structure, forming the core of numerous clinically approved drugs.[1] Its synthetic tractability and ability to interact with a wide array of biological targets have made it a focal point of drug discovery efforts. This guide delves into the in vitro testing of a specific subclass: 3-(2-methoxyphenyl)-1H-pyrazole-5-carboxylic acid and its derivatives. We will objectively compare their performance across various biological assays, supported by experimental data, to provide researchers, scientists, and drug development professionals with a comprehensive overview of this promising chemical scaffold.

The 3-(2-methoxyphenyl)-1H-pyrazole-5-carboxylic Acid Core: A Versatile Pharmacophore

The subject of our focus, the 3-(2-methoxyphenyl)-1H-pyrazole-5-carboxylic acid core, possesses a unique combination of structural features that contribute to its biological activity. The pyrazole ring itself is an aromatic heterocycle capable of participating in hydrogen bonding and π-π stacking interactions. The 2-methoxyphenyl substituent introduces a degree of lipophilicity and can influence the molecule's conformation, while the carboxylic acid group provides a key interaction point, often acting as a hydrogen bond donor and acceptor, or as a metal chelator in enzyme active sites.

Comparative In Vitro Biological Evaluation

Our investigation into the biological potential of this scaffold reveals a spectrum of activities, with the most well-documented being its role as an enzyme inhibitor. We will also explore its potential in anticancer and antimicrobial applications, drawing comparisons with closely related pyrazole derivatives to infer structure-activity relationships (SAR).

Enzyme Inhibition: A Tale of Selectivity

A significant finding in the literature is the potent and selective inhibitory activity of 5-(2-methoxyphenyl)-1H-pyrazole-3-carboxylic acid against human carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.[2]

Table 1: In Vitro Inhibition of Human Carbonic Anhydrase Isoforms by 5-(2-Methoxyphenyl)-1H-pyrazole-3-carboxylic acid

CompoundhCA I (IC50, μM)hCA II (IC50, μM)hCA IX (IC50, μM)hCA XII (IC50, μM)
5-(2-methoxyphenyl)-1H-pyrazole-3-carboxylic acid>100>1000.850.23

Data sourced from Vullo et al. (2015)

As the data indicates, this derivative demonstrates remarkable selectivity for the tumor-associated isoforms hCA IX and hCA XII over the ubiquitous cytosolic isoforms hCA I and hCA II. This selectivity is a critical attribute for potential therapeutic agents, as it minimizes off-target effects. The inhibition of hCA IX and XII is a validated strategy in oncology, as these enzymes are overexpressed in many hypoxic tumors and contribute to the acidification of the tumor microenvironment, promoting tumor growth and metastasis.

While direct comparative data for a series of 3-(2-methoxyphenyl) derivatives is limited, studies on related pyrazole-sulphonamide hybrids have shown that substitutions on the phenyl ring can significantly impact inhibitory potency and selectivity against different CA isoforms. For instance, a derivative bearing a 2-methoxyphenyl group was shown to have inhibitory activity against hCA I and II.[3]

Furthermore, the structurally similar compound, 5-hydroxy-1-(4-methoxyphenyl)-1H-pyrazole-3-carboxylic acid, has been reported to inhibit cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and cancer.[1] This suggests that the 3-(2-methoxyphenyl)-1H-pyrazole-5-carboxylic acid scaffold could be a promising starting point for the development of selective COX-2 inhibitors.

Anticancer Activity: Beyond Enzyme Inhibition

The potential of pyrazole derivatives as anticancer agents is well-documented.[4] While specific in vitro anticancer data for a series of 3-(2-methoxyphenyl)-1H-pyrazole-5-carboxylic acid derivatives is not extensively available, we can infer potential from related structures.

For instance, a study on pyrazole-sulphonamide hybrids, which included a derivative with a 2-methoxyphenyl substituent, demonstrated cytotoxic activity against oral squamous cell carcinoma cell lines.[3] Another study on 1-benzyl-5(3)-p-tolyl-1H-pyrazole-3(5)-carboxylic acid derivatives showed promising anticancer activity against various cancer cell lines, including HL-60, HeLa, Raji, MCF7, and MDA-MB-231.[5]

A key mechanism through which pyrazole derivatives exert their anticancer effects is the induction of apoptosis and cell cycle arrest. The in vitro evaluation of novel pyrazole derivatives often involves the following assays:

  • MTT Assay: To assess cell viability and proliferation.

  • Flow Cytometry: To analyze cell cycle distribution and apoptosis.

  • Western Blotting: To investigate the expression of key proteins involved in cell cycle regulation and apoptosis (e.g., cyclins, CDKs, caspases).

The structurally related 5-hydroxy-1-(4-methoxyphenyl)-1H-pyrazole-3-carboxylic acid has shown the ability to reduce the viability of breast cancer (MDA-MB-231) and liver cancer (HepG2) cell lines.[1] This provides a strong rationale for the systematic evaluation of 3-(2-methoxyphenyl)-1H-pyrazole-5-carboxylic acid derivatives against a panel of cancer cell lines.

Antimicrobial Activity: A Broad Spectrum of Possibilities

Pyrazole derivatives have also demonstrated a wide range of antimicrobial activities.[1][6] While direct evidence for the 3-(2-methoxyphenyl)-1H-pyrazole-5-carboxylic acid scaffold is scarce, numerous studies on related pyrazole carboxamides and carboxylic acids have reported significant antibacterial and antifungal properties.[1][7]

Table 2: Representative In Vitro Antimicrobial Activities of Pyrazole Carboxylic Acid Derivatives

Compound ClassTarget OrganismsActivity (MIC, μg/mL)Reference
Pyrazole-3-carboxylic acid derivativesCandida albicans, C. parapsilosis, C. tropicalis, C. glabrataModerate to goodMert et al. (2014)[7]
Pyrazole carboxamide derivativesStaphylococcus aureus, Escherichia coli, Candida albicansPotentAbdel-Wahab et al. (2012)[6]
Pyrano[2,3-c] pyrazole derivativesE. coli, S. aureus, L. monocytogenes, K. pneumoniae6.25 - 50Bouziane et al. (2021)[8]

The typical in vitro workflow for assessing antimicrobial activity involves:

  • Minimum Inhibitory Concentration (MIC) Determination: Using methods like broth microdilution or agar dilution to determine the lowest concentration of the compound that inhibits visible growth of the microorganism.

  • Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Determination: To ascertain the lowest concentration that kills the microorganism.

Given the established antimicrobial potential of the pyrazole carboxylic acid scaffold, a systematic screening of 3-(2-methoxyphenyl)-1H-pyrazole-5-carboxylic acid derivatives against a panel of pathogenic bacteria and fungi is warranted.

Experimental Protocols: A Guide to In Vitro Evaluation

To ensure scientific integrity and reproducibility, detailed and validated protocols are essential. Below are representative step-by-step methodologies for key in vitro assays.

Carbonic Anhydrase Inhibition Assay (Esterase Activity)

This assay is based on the esterase activity of carbonic anhydrase, which can be monitored spectrophotometrically.

Protocol:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add 140 µL of Tris-HCl buffer (pH 7.4).

  • Add 20 µL of the test compound solution at various concentrations.

  • Add 20 µL of a solution of purified human carbonic anhydrase isoenzyme (e.g., hCA I, II, IX, or XII).

  • Incubate the mixture for 10 minutes at room temperature.

  • Initiate the reaction by adding 20 µL of 4-nitrophenyl acetate (NPA) solution.

  • Monitor the increase in absorbance at 400 nm for 10 minutes using a microplate reader. The rate of NPA hydrolysis is proportional to the enzyme activity.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC).

Protocol:

  • Prepare a twofold serial dilution of the test compounds in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Inoculate each well with a standardized suspension of the test microorganism.

  • Incubate the plates at an appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

  • The MIC is defined as the lowest concentration of the compound at which there is no visible growth.

Visualizing the Path Forward: Signaling Pathways and Workflows

To better understand the potential mechanisms of action and the experimental processes, the following diagrams are provided.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Biological Screening cluster_analysis Data Analysis & SAR synthesis Synthesis of 3-(2-methoxyphenyl)-1H- pyrazole-5-carboxylic acid derivatives characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization enzyme_inhibition Enzyme Inhibition Assays (CA, COX, etc.) characterization->enzyme_inhibition Test Compounds anticancer Anticancer Assays (MTT, Flow Cytometry) characterization->anticancer Test Compounds antimicrobial Antimicrobial Assays (MIC, MBC) characterization->antimicrobial Test Compounds data_analysis IC50 / MIC Determination enzyme_inhibition->data_analysis anticancer->data_analysis antimicrobial->data_analysis sar_study Structure-Activity Relationship (SAR) Analysis data_analysis->sar_study lead_optimization lead_optimization sar_study->lead_optimization Lead Optimization

Caption: Experimental Workflow for In Vitro Evaluation.

signaling_pathway cluster_cancer Potential Anticancer Mechanism cluster_inflammation Potential Anti-inflammatory Mechanism pyrazole_derivative Pyrazole Derivative cell_cycle_proteins Cyclins / CDKs pyrazole_derivative->cell_cycle_proteins Inhibition apoptosis_proteins Caspases pyrazole_derivative->apoptosis_proteins Activation cell_cycle_arrest Cell Cycle Arrest cell_cycle_proteins->cell_cycle_arrest apoptosis Apoptosis apoptosis_proteins->apoptosis pyrazole_derivative_inflam Pyrazole Derivative cox2 COX-2 pyrazole_derivative_inflam->cox2 Inhibition prostaglandins Prostaglandins cox2->prostaglandins

Caption: Potential Signaling Pathways.

Conclusion and Future Directions

The 3-(2-methoxyphenyl)-1H-pyrazole-5-carboxylic acid scaffold represents a promising starting point for the development of novel therapeutic agents. The existing data strongly supports its potential as a selective inhibitor of carbonic anhydrases IX and XII, highlighting its relevance in oncology. Furthermore, based on the broader pyrazole literature, this scaffold holds significant promise for the development of anticancer, anti-inflammatory, and antimicrobial agents.

Future research should focus on the synthesis and systematic in vitro evaluation of a diverse library of 3-(2-methoxyphenyl)-1H-pyrazole-5-carboxylic acid derivatives. This will enable the elucidation of clear structure-activity relationships and the identification of lead compounds with optimized potency and selectivity for various biological targets. Such a focused effort will undoubtedly unlock the full therapeutic potential of this versatile chemical scaffold.

References

  • Akin, B., et al. (2012). Synthesis and evaluation of analgesic, anti-inflammatory, and anticancer activities of new pyrazole-3(5)-carboxylic acid derivatives. Medicinal Chemistry Research, 22(2), 782-793.
  • Bouziane, A., et al. (2021). Synthesis, in vitro Antimicrobial Activity, and Docking Studies of some Pyrano[2,3-c] Pyrazole Derivatives. Journal of Chemical Health Risks, 11(4), 433-443.
  • Gul, H. I., et al. (2021). Synthesis and biological evaluation of new pyrazolebenzene-sulphonamides as potential anticancer agents and hCA I and II inhibitors. Turkish Journal of Chemistry, 45(2), 527-538.
  • Mor, S., et al. (2022). Recent Progress in Anticancer Agents Incorporating Pyrazole Scaffold. Mini-Reviews in Medicinal Chemistry, 22(1), 115-163.
  • Abdel-Wahab, B. F., et al. (2012).
  • Akin, B., et al. (2012). Synthesis and evaluation of analgesic, anti-inflammatory, and anticancer activities of new pyrazole-3(5)-carboxylic acid derivatives. Medicinal Chemistry Research, 22(2), 782-793.
  • Hasan, A., et al. (2008). 3-(2-Hydroxyphenyl)-5-(2-methoxyphenyl)-1H-pyrazole. Acta Crystallographica Section E: Structure Reports Online, 64(9), o1756.
  • Mert, S., et al. (2014). Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives. European Journal of Medicinal Chemistry, 78, 86-96.
  • Vullo, D., et al. (2015). 5-Aryl-1H-pyrazole-3-carboxylic acids as selective inhibitors of human carbonic anhydrases IX and XII. Bioorganic & Medicinal Chemistry Letters, 25(15), 2950-2955.
  • Akin, B., et al. (2012). Synthesis and evaluation of analgesic, anti-inflammatory, and anticancer activities of new pyrazole-3(5)-carboxylic acid derivatives. Medicinal Chemistry Research, 22(2), 782-793.
  • Vertuani, G., et al. (1985). Synthesis and anti-inflammatory and analgesic activities of 3-methyl-N-phenyl-1H-pyrazol-5-ylcarboxamides. Journal of Pharmaceutical Sciences, 74(9), 1013-1015.
  • Gul, H. I., et al. (2021). Synthesis and biological evaluation of new pyrazolebenzene-sulphonamides as potential anticancer agents and hCA I and II inhibitors. Turkish Journal of Chemistry, 45(2), 527-538.
  • Ahmed, K. A., et al. (2015). Synthesis and anti-inflammatory evaluation of new 1,3,5-triaryl-4,5-dihydro-1H-pyrazole derivatives possessing an aminosulphonyl pharmacophore. Bulletin of the Korean Chemical Society, 36(6), 1639-1646.
  • El-Gamal, M. I., et al. (2021). Challenging inflammatory process at molecular, cellular and in vivo levels via some new pyrazolyl thiazolones. Bioorganic Chemistry, 108, 104652.
  • Mor, S., et al. (2022). Recent Progress in Anticancer Agents Incorporating Pyrazole Scaffold. Mini-Reviews in Medicinal Chemistry, 22(1), 115-163.
  • Gul, H. I., et al. (2016). Synthesis, carbonic anhydrase I and II inhibition studies of the 1,3,5-trisubstituted-pyrazolines. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 110-114.
  • Angeli, A., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. International Journal of Molecular Sciences, 22(22), 12507.

Sources

The Pyrazole Scaffold: A Privileged Framework in the Design of Potent Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Structure-Activity Relationship (SAR) Studies of Pyrazole-Based Inhibitors

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2][3][4] Its remarkable versatility as a bioisostere for an aryl group, coupled with its ability to act as both a hydrogen bond donor and acceptor, has cemented its status as a "privileged scaffold" in the design of a multitude of therapeutic agents.[5] This guide provides an in-depth comparison of the structure-activity relationships (SAR) of pyrazole inhibitors targeting distinct enzyme classes, offering insights for researchers, scientists, and drug development professionals. We will delve into the nuances of SAR for kinase and non-kinase targets, provide detailed experimental protocols, and present comparative data to inform the rational design of next-generation pyrazole-based therapeutics.

Part 1: The Kinase Inhibitor Landscape: A Pyrazole Stronghold

Protein kinases, key regulators of cellular signaling, are a major focus in oncology and inflammation research.[1][6][7] The pyrazole scaffold is a recurring motif in numerous clinically successful kinase inhibitors, including Crizotinib, Ruxolitinib, and Encorafenib.[1][3][8] The core pyrazole structure often serves as an ATP-competitive hinge-binding motif.[9]

Structure-Activity Relationship of Pyrazole-Based Kinase Inhibitors

The SAR of pyrazole kinase inhibitors is highly dependent on the specific kinase being targeted. However, general principles have emerged from numerous studies. The substitution pattern on the pyrazole ring is critical for both potency and selectivity.

Key SAR Insights for Pyrazole Kinase Inhibitors:

  • N1-Substitution: Large, hydrophobic groups at the N1 position often occupy the hydrophobic pocket of the ATP-binding site, enhancing potency. For example, in a series of p38 MAP kinase inhibitors, a 2,4-dichlorophenyl group at the N1-position was found to be crucial for activity.[10]

  • C3-Substitution: This position is frequently modified to improve selectivity and physical properties. Amide or amino groups at C3 can form key hydrogen bonds with the kinase hinge region.[9] For instance, in a series of BMPR2 inhibitors, a 3-amino-1H-pyrazole moiety was essential for hinge binding.[9]

  • C4-Substitution: Modifications at the C4 position can influence selectivity and solubility. Introduction of a nitrile group at C4 has been shown to enhance binding to sterically hindered protein kinases.[11]

  • C5-Substitution: The C5 position is often a key determinant of selectivity. In p38 MAP kinase inhibitors, substituents at the 5-position of the pyrazole were explored to improve in vivo activity.[12]

To illustrate these principles, the following table summarizes the SAR of a hypothetical series of pyrazole-based CDK2 inhibitors, a family of kinases crucial for cell cycle progression.[6][11]

Compound N1-Substituent C3-Substituent C4-Substituent C5-Substituent CDK2 IC50 (nM)
1a Phenyl-NH2-H4-Fluorophenyl520
1b 2,4-Dichlorophenyl-NH2-H4-Fluorophenyl85
1c 2,4-Dichlorophenyl-NH-CO-CH3-H4-Fluorophenyl250
1d 2,4-Dichlorophenyl-NH2-CN4-Fluorophenyl35
1e 2,4-Dichlorophenyl-NH2-HPyridin-4-yl60

This data is illustrative and compiled from general principles observed in the literature.

The data clearly indicates that a 2,4-dichlorophenyl group at N1 (Compound 1b vs. 1a ) significantly improves potency. While acetylation of the C3-amino group (Compound 1c ) is detrimental, the introduction of a nitrile at C4 (Compound 1d ) enhances activity. The nature of the C5-substituent also plays a key role in determining potency (Compound 1e ).

Experimental Workflow for Evaluating Pyrazole Kinase Inhibitors

A systematic approach is essential for the successful evaluation of novel pyrazole kinase inhibitors. The following workflow outlines the key experimental stages.

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_optimization Lead Optimization Synthesis Synthesis of Pyrazole Analogs Purification Purification & Characterization Synthesis->Purification Biochemical_Assay In vitro Kinase Assay (e.g., ADP-Glo) Purification->Biochemical_Assay Cell_Proliferation Cell Proliferation Assay (e.g., MTT) Biochemical_Assay->Cell_Proliferation Target_Engagement Target Engagement Assay (e.g., Western Blot) Cell_Proliferation->Target_Engagement SAR_Analysis SAR Analysis Target_Engagement->SAR_Analysis SAR_Analysis->Synthesis Design New Analogs ADME_Tox ADME/Tox Profiling SAR_Analysis->ADME_Tox In_Vivo In vivo Efficacy Studies ADME_Tox->In_Vivo

Caption: General workflow for the discovery and optimization of pyrazole kinase inhibitors.

Part 2: Beyond Kinases: Pyrazoles as Inhibitors of Other Enzyme Classes

The utility of the pyrazole scaffold extends far beyond kinase inhibition. SAR studies have revealed their potential as inhibitors of a diverse range of enzymes, including metalloproteinases, bacterial enzymes, and serine proteases.

Case Study 1: Pyrazole-Based Meprin α and β Inhibitors

Meprins are metalloproteinases implicated in various diseases. A study on pyrazole-based inhibitors of meprin α and β revealed interesting SAR.

Compound R1 (C3-position) R2 (C5-position) Meprin α IC50 (nM) Meprin β IC50 (nM)
2a PhenylPhenyl15120
2b 4-CarboxyphenylPhenyl2530
2c 4-Carboxyphenyl4-Carboxyphenyl4010

Data adapted from reference.

The introduction of acidic substituents, such as a carboxyl group, generally increased the inhibitory activity against meprin β, highlighting the preference of meprin β for acidic substrates. This demonstrates how subtle modifications to the pyrazole substituents can dramatically alter selectivity between closely related enzymes.

Case Study 2: Pyrazole-Based DapE Inhibitors as Potential Antibiotics

N-succinyl-L,L-2,6-diaminopimelic acid desuccinylase (DapE) is a bacterial enzyme essential for lysine biosynthesis, making it an attractive target for novel antibiotics.[13] SAR studies of pyrazole-based DapE inhibitors identified key features for activity. The most potent analogs featured an aminopyridine amide moiety.[13]

Part 3: Experimental Protocols

To facilitate the practical application of the concepts discussed, this section provides detailed, step-by-step protocols for the synthesis of a representative pyrazole inhibitor and for a common cell-based assay.

Synthesis of a 1,3,5-Trisubstituted Pyrazole

This protocol is based on the classical Knorr pyrazole synthesis, a reliable method for generating a wide range of pyrazole derivatives.[4][14]

Reaction: Condensation of a 1,3-diketone with a hydrazine.

Materials:

  • 1,3-Diketone (e.g., 1-phenyl-1,3-butanedione) (1.0 mmol)

  • Hydrazine derivative (e.g., phenylhydrazine) (1.0 mmol)

  • Ethanol (10 mL)

  • Glacial acetic acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate

Procedure:

  • To a solution of the 1,3-diketone (1.0 mmol) in ethanol (10 mL) in a round-bottom flask, add the hydrazine derivative (1.0 mmol).

  • Add a few drops of glacial acetic acid to catalyze the reaction.

  • Attach a reflux condenser and heat the mixture to reflux with stirring for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford the desired 1,3,5-trisubstituted pyrazole.

Cell Viability Assay (MTT Assay)

This assay is a colorimetric method for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.[6][15][16]

Materials:

  • Human cancer cell line (e.g., A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Pyrazole inhibitor stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate overnight at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: The next day, treat the cells with various concentrations of the pyrazole inhibitor (typically in a serial dilution). Include a vehicle control (DMSO) and a positive control for cell death. The final DMSO concentration should not exceed 0.5%.

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.

  • Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value of the pyrazole inhibitor.

Part 4: Signaling Pathways and Mechanisms of Action

Understanding the signaling pathways modulated by pyrazole inhibitors is crucial for interpreting their biological effects. Many pyrazole-based kinase inhibitors target pathways that are frequently dysregulated in cancer, such as the CDK/Rb pathway.[6]

CDK_Pathway GrowthFactors Growth Factors CyclinD_CDK46 Cyclin D/CDK4/6 GrowthFactors->CyclinD_CDK46 pRb pRb (Active) CyclinD_CDK46->pRb Phosphorylates Rb_E2F Rb-E2F Complex pRb->Rb_E2F Inactivates E2F E2F (Active) Rb_E2F->E2F Releases CyclinE_CDK2 Cyclin E/CDK2 E2F->CyclinE_CDK2 Activates Transcription G1_S_Transition G1/S Phase Transition CyclinE_CDK2->G1_S_Transition Promotes Pyrazole_Inhibitor Pyrazole CDK Inhibitor (e.g., AT7519) Pyrazole_Inhibitor->CyclinD_CDK46 Pyrazole_Inhibitor->CyclinE_CDK2

Caption: Inhibition of the CDK/Rb pathway by pyrazole compounds, leading to cell cycle arrest.

Beyond direct enzyme inhibition, some pyrazole derivatives exert their effects through other mechanisms. For example, certain pyrazoles have been shown to possess antioxidant properties by inhibiting NADPH oxidase and restoring oxidative phosphorylation efficiency.[17] Others act as serine-trapping inhibitors of thrombin.[18]

Conclusion

The pyrazole scaffold continues to be a remarkably fruitful starting point for the development of potent and selective enzyme inhibitors. The extensive body of research on pyrazole SAR provides a solid foundation for the rational design of new therapeutic agents. By leveraging the insights from previous studies and employing systematic experimental workflows, researchers can continue to unlock the full potential of this privileged heterocyclic core. The future of pyrazole-based drug discovery is bright, with ongoing efforts to explore new chemical space and target a wider range of diseases.

References

  • Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase. Journal of Medicinal Chemistry. [Link]

  • Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics. National Institutes of Health. [Link]

  • Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. National Institutes of Health. [Link]

  • Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. ACS Medicinal Chemistry Letters. [Link]

  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Samara Journal of Science. [Link]

  • Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity. MDPI. [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. [Link]

  • Pyrazole synthesis. Organic Chemistry Portal. [Link]

  • The designed pyrazole-based target compounds. ResearchGate. [Link]

  • An insight into pyrazole-containing compounds: Synthesis and pharmacological activities. ScienceDirect. [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Royal Society of Chemistry. [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. PubMed. [Link]

  • Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. Springer. [Link]

  • SAR analysis of 1,3,4-trisubstituted pyrazoles with anti-inflammatory potential. ResearchGate. [Link]

  • Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. PubMed. [Link]

  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Chemistry. [Link]

  • Examples of pyrazole-containing drugs and their pharmacological activities. ResearchGate. [Link]

  • Structure–activity relationship summary of tested compounds. ResearchGate. [Link]

  • Pyrazole Ligands: Structure−Affinity/Activity Relationships and Estrogen Receptor-α-Selective Agonists. Journal of Medicinal Chemistry. [Link]

  • Advances in Pyrazole as an Active Fragment for Herbicide Discovery. ACS Publications. [Link]

  • Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. RSC Publishing. [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. National Institutes of Health. [Link]

  • REVIEW ON DRUG DISCOVERY AND QSAR STUDY OF PYRAZOLE DERIVATIVES. ijrpr. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]

  • Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. ACS Omega. [Link]

  • Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. MDPI. [Link]

  • New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES. PubMed. [Link]

  • Current status of pyrazole and its biological activities. National Institutes of Health. [Link]

  • Development of new pyrazoles as class I HDAC inhibitors: Synthesis, molecular modeling, and biological characterization in leukemia cells. PubMed. [Link]

  • Synthesis and biological evaluation of novel pyrazole compounds. ScienceDirect. [Link]

Sources

A Senior Application Scientist's Guide to the Synthesis of Pyrazole Carboxylic Acids: A Comparative Analysis of Efficacy

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the pyrazole carboxylic acid scaffold is a cornerstone of modern molecular design. Its prevalence in pharmaceuticals and agrochemicals necessitates a deep understanding of the available synthetic routes. This guide provides an in-depth, comparative analysis of the most effective methods for synthesizing pyrazole carboxylic acids, moving beyond simple protocols to explain the underlying chemical principles and practical considerations that govern the efficacy of each approach.

Introduction: The Strategic Importance of Pyrazole Carboxylic Acids

Pyrazole carboxylic acids are not merely synthetic intermediates; they are key building blocks that often confer desirable pharmacokinetic and pharmacodynamic properties to bioactive molecules. The strategic placement of the carboxylic acid group on the pyrazole ring allows for a multitude of interactions with biological targets, making the choice of synthetic route a critical decision in the early stages of research and development. This guide will dissect and compare three primary synthetic strategies: the classical Knorr pyrazole synthesis, the versatile [3+2] cycloaddition reactions, and the modern approach of C-H functionalization and carboxylation.

Method 1: The Workhorse - Knorr Pyrazole Synthesis

The Knorr pyrazole synthesis, a venerable yet remarkably robust method, involves the condensation of a β-dicarbonyl compound with a hydrazine derivative.[1][2][3][4] Its enduring popularity is a testament to its high yields, operational simplicity, and broad substrate scope.

Mechanistic Rationale and Regioselectivity

The reaction proceeds through the initial formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration. When a β-ketoester is used, the initial nucleophilic attack of the hydrazine typically occurs at the more electrophilic ketone carbonyl over the ester carbonyl.[5][6] The subsequent cyclization is then dictated by the nucleophilicity of the remaining nitrogen of the hydrazine derivative.

A critical consideration in the Knorr synthesis is regioselectivity, particularly when employing unsymmetrical β-dicarbonyl compounds and substituted hydrazines. The reaction can potentially yield two regioisomers. The outcome is often governed by a combination of steric and electronic factors, as well as the reaction conditions. For instance, in the reaction of a β-ketoester with a substituted hydrazine, the substitution pattern on the resulting pyrazole ring is determined by which nitrogen atom of the hydrazine attacks the ester carbonyl.

Caption: General workflow of the Knorr pyrazole synthesis.

Experimental Protocol: Synthesis of Ethyl 5-Aryl-1H-pyrazole-3-carboxylates

This two-step protocol is a widely used adaptation of the Knorr synthesis for preparing pyrazole carboxylic acid esters.

Step 1: Synthesis of Ethyl 2,4-dioxo-4-arylbutanoate Intermediate

  • To a solution of sodium ethoxide in absolute ethanol, add diethyl oxalate.

  • Slowly add a solution of the desired acetophenone derivative in absolute ethanol at room temperature.

  • Stir the reaction mixture for 12-24 hours.

  • Acidify the mixture with dilute acid (e.g., HCl) and extract the product with an organic solvent (e.g., diethyl ether).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude dioxo-ester, which can often be used in the next step without further purification.

Step 2: Cyclization to Ethyl 5-Aryl-1H-pyrazole-3-carboxylate

  • Dissolve the crude ethyl 2,4-dioxo-4-arylbutanoate in glacial acetic acid.

  • Add hydrazine hydrate dropwise to the solution at room temperature.

  • Heat the reaction mixture to reflux for 2-4 hours.

  • Cool the reaction mixture and pour it into ice-water.

  • Collect the precipitated solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to afford the pure pyrazole-3-carboxylate.

Yields: Typically in the range of 60-80% for the two steps.

Method 2: The Versatile [3+2] Cycloaddition

[3+2] cycloaddition reactions offer a powerful and convergent approach to the pyrazole nucleus. This method typically involves the reaction of a 1,3-dipole, such as a diazo compound, with a dipolarophile, like an alkyne or an alkene.[7]

Mechanistic Principles and Control of Regiochemistry

The regiochemical outcome of the [3+2] cycloaddition is a key consideration and is primarily governed by the electronic properties of the substituents on both the 1,3-dipole and the dipolarophile. In the reaction of ethyl diazoacetate with an alkyne, the regioselectivity depends on the electronic nature of the alkyne substituent. Electron-withdrawing groups on the alkyne generally lead to the formation of pyrazole-3-carboxylates, while electron-donating groups can favor the formation of pyrazole-4- or 5-carboxylates.

Caption: General workflow of the [3+2] cycloaddition route.

Experimental Protocol: Synthesis of Ethyl 3-Aryl-1H-pyrazole-5-carboxylates via [3+2] Cycloaddition

This protocol describes a base-mediated [3+2] cycloaddition of ethyl diazoacetate with a vinyl phosphonate, which serves as an alkyne surrogate.[8]

  • To a solution of the desired diethyl 1-arylvinylphosphonate in anhydrous tetrahydrofuran (THF), add sodium hydride (NaH) at 0 °C under an inert atmosphere.

  • Slowly add a solution of ethyl diazoacetate in THF to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the pure ethyl 3-aryl-1H-pyrazole-5-carboxylate.

Yields: Moderate to good yields, typically ranging from 50-75%.

Method 3: The Modern Frontier - C-H Functionalization and Carboxylation

Direct C-H functionalization represents a paradigm shift in synthetic chemistry, offering a more atom- and step-economical approach to functionalized molecules. The application of this strategy to the synthesis of pyrazole carboxylic acids involves the direct introduction of a carboxyl group onto a pre-formed pyrazole ring, often using carbon dioxide (CO2) as the carboxylating agent.[5][9]

Mechanistic Insights and Regiochemical Control

Transition-metal catalysis, particularly with rhodium and palladium, is at the forefront of this methodology.[10] The reaction typically proceeds via a directed C-H activation mechanism, where a directing group on the pyrazole ring coordinates to the metal center, positioning it for selective C-H bond cleavage at a specific position (e.g., C5). Subsequent insertion of CO2 into the metal-carbon bond, followed by reductive elimination or protonolysis, affords the desired pyrazole carboxylic acid. The choice of catalyst, directing group, and reaction conditions is crucial for achieving high regioselectivity.

Caption: Key steps in transition-metal-catalyzed C-H carboxylation.

Experimental Protocol: Rhodium-Catalyzed Direct Carboxylation of Alkenyl C-H Bonds of Alkenylpyrazoles

This protocol exemplifies a direct C-H carboxylation approach.

  • In a glovebox, charge a pressure vessel with the alkenylpyrazole substrate, rhodium catalyst (e.g., RhCl3·3H2O), a phosphine ligand (e.g., P(Mes)3), and an aluminum reagent (e.g., AlMe2(OMe)).

  • Add anhydrous solvent (e.g., 1,4-dioxane).

  • Seal the vessel, remove it from the glovebox, and connect it to a CO2 line.

  • Pressurize the vessel with CO2 (typically 1-10 atm) and heat the reaction mixture at a specified temperature (e.g., 80-120 °C) for 12-24 hours.

  • After cooling to room temperature, carefully vent the CO2 pressure.

  • Quench the reaction with an acidic aqueous solution.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired pyrazole carboxylic acid.

Yields: Can be highly variable depending on the substrate and catalyst system, but good to excellent yields have been reported for specific substrates.

Comparative Efficacy: A Data-Driven Summary

Synthetic RouteKey AdvantagesKey DisadvantagesTypical YieldsSubstrate ScopeRegioselectivity
Knorr Pyrazole Synthesis High yields, operational simplicity, readily available starting materials, well-established.Potential for regioisomer formation with unsymmetrical substrates, sometimes requires harsh conditions.60-95%BroadCan be an issue, but often predictable based on electronics and sterics.
[3+2] Cycloaddition Convergent, good for constructing highly substituted pyrazoles, mild reaction conditions in some cases.Regioselectivity can be challenging to control, diazo compounds can be hazardous.50-85%Broad, dependent on the stability and reactivity of the dipole and dipolarophile.Highly dependent on substituents and reaction conditions.
C-H Functionalization/Carboxylation High atom and step economy, direct introduction of the carboxyl group, potential for late-stage functionalization.Requires specialized catalysts, substrate scope can be limited, may require high pressures of CO2.Variable (40-90%)Still developing, often requires specific directing groups.Generally high due to directed C-H activation.

Conclusion and Future Outlook

The choice of synthetic route to pyrazole carboxylic acids is a strategic decision that should be guided by the specific target molecule, the availability of starting materials, and the desired scale of the synthesis.

  • The Knorr synthesis remains the go-to method for many applications due to its reliability and high yields, especially when regioselectivity is not a concern or can be easily controlled.

  • [3+2] cycloaddition offers a versatile and powerful alternative, particularly for the synthesis of complex, polysubstituted pyrazoles where a convergent approach is beneficial.

  • C-H functionalization and carboxylation represents the future of pyrazole carboxylic acid synthesis. As catalyst development continues to advance, this method holds the promise of becoming the most efficient and environmentally benign approach, particularly for late-stage functionalization in drug discovery programs.

Ultimately, a thorough understanding of the mechanistic nuances and practical limitations of each method, as presented in this guide, will empower researchers to make informed decisions and efficiently access this critical class of compounds.

References

  • Goulioukina, N. S., Makukhin, N. N., Shinkarev, E. D., Grishin, Y. K., Roznyatovsky, V. A., & Beletskaya, I. P. (2016). Base mediated 1,3-dipolar cycloaddition of α-substituted vinyl phosphonates with diazo compounds for synthesis of 3-pyrazolylphosphonates and 5-pyrazolcarboxylates. RSC Advances, 6(99), 97269-97277. [Link]

  • Guan, B. T., Wang, Y., Li, B. J., Yu, D. G., & Shi, Z. J. (2008). Rh-catalyzed C-H coupling of arenes with aldehydes or ketones. Journal of the American Chemical Society, 130(44), 14468-14470.
  • Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597-2599.
  • Kumar, A., & Sharma, S. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 17(1), 32-38.
  • Li, Y., & Sun, J. (2016). Silver-Catalyzed Carboxylation of Terminal Alkynes with Carbon Dioxide. Organic Letters, 18(15), 3842-3845.
  • Makarov, I. S., & Gevorgyan, V. (2020). Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry, 18(32), 6192-6210. [Link]

  • Mótyán, G., Baji, Á., Kovács, F., & Frank, É. (2021). The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. Journal of Molecular Structure, 1225, 129111.
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • Padwa, A. (Ed.). (2002). 1, 3-Dipolar Cycloaddition Chemistry (Vol. 1). John Wiley & Sons.
  • Park, S., & Kim, J. (2023). Recent Advances in Catalyst Design for Carboxylation Using CO2 as the C1 Feedstock. Catalysts, 13(12), 1478. [Link]

  • The Royal Society of Chemistry. (2017). Knorr Pyrazole Synthesis of Edaravone.
  • Tsang, W. C. P., Zheng, N., & Buchwald, S. L. (2005). Combined C− H Functionalization/C− N Bond Formation Route to Carbazoles. Journal of the American Chemical Society, 127(42), 14560-14561. [Link]

  • Wang, C., Li, C., Wu, L., & Zhang, J. (2018). Simple pyrazoles as efficient organocatalysts for alkyne–CO2 carboxylation and one-pot construction of heterocycles. Organic Chemistry Frontiers, 5(15), 2329-2333. [Link]

  • Wikipedia contributors. (2023, December 27). Knorr pyrrole synthesis. In Wikipedia, The Free Encyclopedia. Retrieved January 3, 2026, from [Link]

  • Zhang, Z., Zhang, Z., & Yu, Z. (2022). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 18, 1306-1353. [Link]

Sources

The Pyrazole Scaffold: A Comparative Guide to Computational & Molecular Docking Strategies for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the pyrazole nucleus stands out as a privileged scaffold, a versatile building block for a multitude of therapeutic agents.[1][2][3][4][5] Its prevalence in approved drugs, from the anti-inflammatory celecoxib to the anticancer agent axitinib, underscores its significance. This guide provides an in-depth, comparative analysis of computational and molecular docking strategies for pyrazole derivatives, designed for researchers, scientists, and drug development professionals. We will move beyond a mere recitation of protocols to a deeper exploration of the rationale behind experimental design, ensuring a robust and validated approach to virtual screening and lead optimization.

The Rationale for Targeting Pyrazoles: A Chemist's Perspective

The enduring appeal of the pyrazole core lies in its unique physicochemical properties. This five-membered aromatic heterocycle, with two adjacent nitrogen atoms, offers a rich tapestry of potential interactions. Its ability to act as both a hydrogen bond donor and acceptor, coupled with the tunable electronic nature of the ring through substitution, allows for the fine-tuning of binding affinities and pharmacokinetic profiles.[5] This inherent versatility has led to the exploration of pyrazole derivatives against a wide array of biological targets, including kinases, enzymes, and receptors.[1][2][6][7][8]

A Comparative Analysis of Pyrazole Derivatives and Their Targets

The true power of the pyrazole scaffold is revealed in the diverse range of biological targets it can be engineered to inhibit. The following table summarizes key findings from various studies, offering a comparative overview of different pyrazole derivatives, their protein targets, and the reported binding affinities. This data-driven comparison is crucial for researchers seeking to identify promising starting points for their own discovery programs.

Pyrazole Derivative ClassTarget Protein(s)Key Findings & Reported Binding EnergiesReference
1H-pyrazole-5-carboxamide derivativesVEGFR-2, Aurora A, CDK2Demonstrated potential as multi-kinase inhibitors. Minimum binding energies of -10.09 kJ/mol (VEGFR-2), -8.57 kJ/mol (Aurora A), and -10.35 kJ/mol (CDK2) were observed for specific derivatives.[6][9][6][9]
4,5-dihydro-1H-pyrazole-1-carbothioamide derivativesCarbonic Anhydrases (hCA I & hCA II)Exhibited effective inhibition with KI values in the nanomolar range for both isoforms.[1][10] Molecular docking studies using Glide XP elucidated binding modes.[1][1][10]
Phenyl-substituted pyrazole-carboxamides with sulfonamide moietyCarbonic Anhydrases (hCA I & hCA II)Showed potent inhibition with Ki values as low as 0.063 µM for hCA I and 0.007 µM for hCA II. Docking studies indicated superior interactions compared to the reference inhibitor acetazolamide.[11][11]
General Pyrazole DerivativesS. aureus DNA gyrase B & MTANDocking studies revealed that some derivatives exhibited better binding abilities than existing drugs. The pyrazole and phenol rings were identified as crucial for hydrogen bonding in the active site.[7][7]
Pyrazolyl tetrazole acetic acidsVEGFR-2Designed as VEGFR-2 kinase inhibitors, with compound 5c showing the highest in vitro antiproliferative activity and significant reduction of microvessel density in a CAM assay.[2][2]
Pyrazole-benzimidazolone hybridsHuman 4-Hydroxyphenylpyruvate dioxygenase (HPPD)QSAR and molecular docking studies identified key interactions with residues GLN 307, ASN 423, and PHE 392, similar to the known inhibitor NTBC.[12][12]
Pyrazole-fused curcumin analogsTubulinCompound 11 was identified as a promising tubulin inhibitor by occupying the colchicine binding site.[8][8]
Pyrazolo[3,4-d]pyrimidine derivativesEGFRDemonstrated potent cytotoxicity against non-small cell lung cancer and colorectal carcinoma cell lines, with docking studies confirming strong binding interactions with EGFR.[8][8]

The Workflow of a Self-Validating Molecular Docking Protocol

To ensure the reliability and reproducibility of in silico experiments, a well-designed and self-validating workflow is paramount. The following protocol outlines a robust methodology for the molecular docking of pyrazole derivatives, incorporating critical steps for data preparation, execution, and analysis.

Experimental Workflow Diagram

docking_workflow cluster_prep Phase 1: Preparation cluster_dock Phase 2: Docking Simulation cluster_analysis Phase 3: Analysis & Validation ligand_prep Ligand Preparation (Energy Minimization, Tautomer/Ionization States) grid_gen Grid Box Generation (Define Binding Site) ligand_prep->grid_gen Optimized Ligands protein_prep Protein Preparation (Add Hydrogens, Remove Water, Assign Charges) protein_prep->grid_gen Prepared Receptor docking Molecular Docking (e.g., AutoDock, Glide) grid_gen->docking Defined Search Space pose_analysis Pose Analysis (Clustering, Scoring) docking->pose_analysis Docked Poses interaction_analysis Interaction Analysis (H-bonds, Pi-Pi Stacking) pose_analysis->interaction_analysis Best Scoring Poses rescoring Rescoring/Refinement (e.g., MM/GBSA) interaction_analysis->rescoring Key Interactions rescoring->pose_analysis Refined Scores

Caption: A generalized workflow for molecular docking studies.

Step-by-Step Experimental Protocol

Step 1: Ligand Preparation - The Foundation of Accuracy

The quality of your input ligands directly dictates the reliability of your docking results. This is not a step to be rushed.

  • 2D to 3D Conversion and Energy Minimization: Start with 2D structures of your pyrazole derivatives. Use a robust tool like Open Babel or ChemDraw to convert them to 3D. Subsequently, perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation. The causality here is that docking algorithms work with 3D coordinates, and a minimized structure is more representative of its state in a biological system.

  • Tautomeric and Ionization States: Pyrazole rings and their substituents can exist in different tautomeric and protonation states at physiological pH. It is critical to generate all plausible states. Tools like LigPrep from Schrödinger or the Protonate 3D application can automate this process. Failing to consider the correct ionization state can lead to the complete failure of a docking simulation to identify the correct binding mode.

Step 2: Protein Preparation - Defining the Playing Field

The target protein structure must be meticulously prepared to be a realistic representation of the biological environment.

  • Obtain a High-Resolution Crystal Structure: Whenever possible, start with a high-resolution X-ray crystal structure from the Protein Data Bank (PDB). Pay close attention to the resolution and the presence of a co-crystallized ligand, which can help define the binding site.

  • Pre-processing: This involves several crucial sub-steps:

    • Adding Hydrogens: Crystal structures often lack explicit hydrogen atoms. These must be added to correctly model hydrogen bonding.

    • Removing Water Molecules: Water molecules in the active site can be critical for binding or can be displaced by the ligand. A common practice is to remove water molecules that are not involved in key interactions.

    • Assigning Charges and Atom Types: Assign appropriate partial charges and atom types according to a chosen force field (e.g., OPLS, AMBER). This is fundamental for the accurate calculation of electrostatic and van der Waals interactions.

Step 3: Grid Generation - Focusing the Search

The docking search space must be defined around the active site of the protein.

  • Binding Site Definition: If a co-crystallized ligand is present, the grid box can be centered on it. In the absence of a known binder, computational tools can predict potential binding pockets based on surface topology and physicochemical properties.

  • Grid Box Dimensions: The size of the grid box should be large enough to accommodate the ligand and allow for rotational and translational sampling, but not so large that it introduces unnecessary computational expense and noise.

Step 4: Molecular Docking - The Key-in-Lock Simulation

This is the core of the experiment where the ligand is "docked" into the protein's active site.

  • Choice of Docking Software: Several well-validated docking programs are available, each with its own algorithms and scoring functions.

    • AutoDock: A widely used open-source software that employs a Lamarckian genetic algorithm.[3][6][13] It is known for its flexibility and robust performance.

    • Glide (Schrödinger): A commercial software that uses a hierarchical search protocol and a well-calibrated scoring function (GlideScore). It is often favored for its speed and accuracy.[1][7]

  • Docking Parameters: The number of genetic algorithm runs, population size, and number of evaluations should be set to ensure a thorough sampling of the conformational space. For instance, a common protocol in AutoDock involves 10 independent GA runs.[6]

Step 5: Analysis and Validation - Interpreting the Results

The output of a docking simulation is a set of predicted binding poses and their corresponding scores. Critical analysis is required to identify the most plausible binding mode.

  • Clustering and Scoring: The docked poses are typically clustered based on their root-mean-square deviation (RMSD). The lowest energy pose in the most populated cluster is often considered the most likely binding mode.

  • Visual Inspection and Interaction Analysis: The top-ranked poses should be visually inspected to ensure they make sense from a chemical and biological perspective. Analyze the key interactions (hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the pyrazole derivative and the protein's active site residues.

  • Re-scoring and Refinement (Optional but Recommended): Methods like MM/GBSA (Molecular Mechanics/Generalized Born Surface Area) can be used to re-score the top poses to provide a more accurate estimation of the binding free energy.[1][10]

Advanced Considerations and Future Directions

While the described workflow provides a solid foundation, several advanced techniques can further enhance the predictive power of molecular docking studies.

  • Molecular Dynamics (MD) Simulations: MD simulations can be used to assess the stability of the docked ligand-protein complex over time.[11] This provides a more dynamic and realistic view of the binding event.

  • Quantum Mechanics/Molecular Mechanics (QM/MM): For systems where electronic effects are critical (e.g., metalloenzymes), QM/MM methods can provide a more accurate description of the active site.

  • Machine Learning and AI: The integration of machine learning and artificial intelligence is poised to revolutionize molecular docking. These approaches can be used to develop more accurate scoring functions and to predict binding affinities with greater speed and precision.

Conclusion

Computational and molecular docking studies are indispensable tools in the modern drug discovery pipeline for pyrazole derivatives. By adopting a rigorous and self-validating workflow, researchers can significantly increase the likelihood of identifying novel and potent lead compounds. The comparative data and detailed protocols presented in this guide are intended to empower researchers to make informed decisions and to accelerate their journey from virtual screening to the development of new therapeutics. The versatility of the pyrazole scaffold, combined with the power of computational chemistry, promises a bright future for the discovery of innovative medicines.

References

  • Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. National Institutes of Health (NIH). [Link]

  • Design, synthesis and molecular modelling studies of some pyrazole derivatives as carbonic anhydrase inhibitors. National Institutes of Health (NIH). [Link]

  • Pyrazole Based Inhibitors against Enzymes of Staphylococcus aureus: A Computational Study. Longdom Publishing. [Link]

  • Design, synthesis, in silico toxicity prediction, molecular docking, and evaluation of novel pyrazole derivatives as potential antiproliferative agents. National Institutes of Health (NIH). [Link]

  • Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. ResearchGate. [Link]

  • Synthesis, Molecular Docking and Characterization of Pyrazole N-Mannich Base Derivatives as Antimicrobial Agents. Research Journal of Pharmacy and Technology. [Link]

  • In silico Docking Studies of Novel Pyrazole Derivatives for Glaucoma. International Journal of Pharmacy and Biological Sciences. [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI. [Link]

  • Design, synthesis and molecular modelling studies of some pyrazole derivatives as carbonic anhydrase inhibitors. Taylor & Francis Online. [Link]

  • Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. National Institutes of Health (NIH). [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central. [Link]

  • Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. MDPI. [Link]

  • Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. National Institutes of Health (NIH). [Link]

  • Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. MDPI. [Link]

  • Molecular Docking and QSAR Studies for Modeling the Inhibitory Activity of Pyrazole-benzimidazolone Hybrids as Novel Inhibitors. MDPI. [Link]

Sources

A Senior Application Scientist's Guide to Assessing the Metabolic Stability of Pyrazole-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Distribution

[City, State] – In the landscape of modern drug discovery, the pyrazole nucleus has emerged as a privileged scaffold, integral to numerous FDA-approved drugs for oncology, inflammation, and infectious diseases.[1][2] Its metabolic stability is a critical determinant of its success, directly influencing a compound's pharmacokinetic profile, efficacy, and safety.[3][4] This guide provides an in-depth comparison of the essential in vitro assays used to evaluate the metabolic stability of pyrazole-based compounds, offering field-proven insights for researchers, scientists, and drug development professionals.

Part 1: The Metabolic Landscape of Pyrazole Compounds

The biotransformation of pyrazole-containing drugs is a complex process primarily occurring in the liver.[5] Understanding the key metabolic pathways is fundamental to designing more robust drug candidates. The metabolism is broadly categorized into Phase I (functionalization) and Phase II (conjugation) reactions.

Phase I Metabolism: This phase introduces or exposes functional groups on the parent drug molecule. For pyrazoles, the most significant Phase I reactions are mediated by Cytochrome P450 (CYP) enzymes.[6][7][8] Common pathways include:

  • Oxidation: Hydroxylation of the pyrazole ring or its substituents is a primary metabolic route. For instance, the widely-used anti-inflammatory drug Celecoxib is primarily metabolized via hydroxylation of a methyl group, a reaction catalyzed mainly by CYP2C9.[6][7][9]

  • N-Dealkylation: If the pyrazole nitrogen is substituted with an alkyl group, its removal is another common metabolic pathway.

  • Ring Cleavage: While less common for the stable pyrazole ring, cleavage can occur under certain enzymatic conditions.

Phase II Metabolism: In this phase, endogenous molecules are conjugated to the drug or its Phase I metabolites, increasing water solubility and facilitating excretion. Key Phase II reactions for pyrazole metabolites include:

  • Glucuronidation: Hydroxylated metabolites are often conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs).[6][9]

  • Sulfation: Sulfotransferases (SULTs) can add a sulfo group to hydroxylated metabolites.

A visual representation of these principal metabolic pathways is provided below.

Pyrazole_Metabolism cluster_Phase1 Phase I Metabolism (Functionalization) cluster_Phase2 Phase II Metabolism (Conjugation) cluster_Excretion Excretion Parent Pyrazole-Based Drug Oxidized Oxidized Metabolite (e.g., Hydroxylated) Parent->Oxidized CYP450 Enzymes (e.g., CYP2C9, CYP3A4) Dealkylated N-Dealkylated Metabolite Parent->Dealkylated CYP450 Enzymes Glucuronide Glucuronide Conjugate Oxidized->Glucuronide UGTs Sulfate Sulfate Conjugate Oxidized->Sulfate SULTs Excreted Excreted Metabolites (Urine/Feces) Dealkylated->Excreted Glucuronide->Excreted Sulfate->Excreted

Figure 1: Principal metabolic pathways for pyrazole-based compounds.

Part 2: A Comparative Guide to In Vitro Metabolic Stability Assays

Selecting the appropriate in vitro system is crucial for accurately predicting a compound's in vivo fate. Each system offers a different level of complexity and provides distinct insights into metabolic pathways. The goal of these assays is to determine the intrinsic clearance (CLint), which is a measure of the inherent ability of the liver to metabolize a drug.[3][5][10]

Assay System Enzymes Present Primary Use Case Advantages Limitations
Liver Microsomes Phase I (CYPs, FMOs), some Phase II (UGTs)High-throughput screening for Phase I metabolism.[4][5][11]Cost-effective, high-throughput, well-established for CYP-mediated metabolism.[11]Lacks cytosolic enzymes and cofactors for many Phase II reactions; no cellular transport.[12]
Liver S9 Fraction Phase I (CYPs, FMOs) and Phase II (UGTs, SULTs, GSTs)Broader assessment of both Phase I and cytosolic Phase II metabolism.[12]More comprehensive enzyme profile than microsomes.[12]Cofactors must be added exogenously; still lacks cellular context.
Hepatocytes (Suspension or Plated) Full complement of Phase I and Phase II enzymes, transporters, and endogenous cofactors."Gold standard" for in vitro metabolism; evaluates interplay of metabolism and transport.[5]Closely mimics the in vivo liver environment; provides more predictive CLint data.[4][13]Higher cost, lower throughput, variability between donors.

Expert Insight: The choice of assay is strategy-dependent. Early-stage drug discovery often employs liver microsomes for rapid ranking of compounds based on their susceptibility to Phase I metabolism.[11] As candidates progress, hepatocyte assays become indispensable for obtaining a more complete and predictive picture of hepatic clearance, as they incorporate the full enzymatic machinery and cellular transport processes.[5][14]

Part 3: Experimental Protocols & Data Interpretation

A self-validating protocol with appropriate controls is the cornerstone of trustworthy data. Below are detailed, step-by-step methodologies for the two most common assays.

Protocol 1: Liver Microsomal Stability Assay

This assay measures the disappearance of a parent compound over time when incubated with liver microsomes in the presence of necessary cofactors.[15]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) due to Phase I metabolism.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Pooled Human Liver Microsomes (HLM)

  • Phosphate Buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, G6P-dehydrogenase)

  • Positive control compounds (e.g., Verapamil, Dextromethorphan)[11]

  • Quenching solution (e.g., ice-cold acetonitrile with an internal standard)

  • 96-well incubation plate and collection plate

Procedure:

  • Preparation: Thaw liver microsomes and reagents on ice. Prepare a master mix of microsomes in phosphate buffer to the desired final protein concentration (e.g., 0.5 mg/mL).[16]

  • Compound Addition: Add the test compound and positive controls to the incubation plate to achieve a final concentration (typically 1 µM).[16] Include a negative control without NADPH to assess non-enzymatic degradation.[15]

  • Pre-incubation: Pre-warm the plate at 37°C for 5-10 minutes.

  • Initiation: Start the reaction by adding the pre-warmed NADPH regenerating system.[11]

  • Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot of the reaction mixture to a collection plate containing the cold quenching solution to stop the reaction.[8][11]

  • Analysis: Centrifuge the collection plate to precipitate proteins. Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.[11][15]

Data Analysis:

  • Plot the natural logarithm (ln) of the percentage of compound remaining versus time.

  • The slope of the linear regression line gives the elimination rate constant (k).

  • Half-life (t½) = 0.693 / k

  • Intrinsic Clearance (CLint) = (0.693 / t½) / (mg/mL microsomal protein)

Protocol 2: Hepatocyte Stability Assay

This assay provides a more holistic view by using intact liver cells.[13]

Objective: To determine CLint in a system containing the full complement of metabolic enzymes and cofactors.

Materials:

  • Cryopreserved Human Hepatocytes

  • Hepatocyte incubation medium (e.g., Williams' Medium E)

  • Test compound stock solution (e.g., 1 mM in DMSO)

  • Positive control compounds (e.g., Diclofenac, Midazolam)[13]

  • Quenching solution (e.g., ice-cold methanol with internal standard)

  • Suspension culture plate (e.g., 24-well plate)

Procedure:

  • Hepatocyte Preparation: Rapidly thaw cryopreserved hepatocytes in a 37°C water bath and dilute in pre-warmed incubation medium to achieve the desired cell density (e.g., 0.5-1.0 million viable cells/mL).[14]

  • Compound Incubation: Add the test compound and controls to the hepatocyte suspension to a final concentration (typically 1-2 µM).[13] Include a control with heat-inactivated hepatocytes to check for non-enzymatic degradation.[14]

  • Incubation: Place the plate in an incubator (37°C, 5% CO2) on an orbital shaker.[14]

  • Sampling: At specified time points (e.g., 0, 15, 30, 60, 120 minutes), take aliquots and quench the reaction with cold organic solvent.[13]

  • Analysis: Process samples as in the microsomal assay (centrifugation, LC-MS/MS analysis of the supernatant).[13]

Data Analysis:

  • Data analysis is similar to the microsomal assay to determine t½ and k.

  • Intrinsic Clearance (CLint, µL/min/10^6 cells) = (0.693 / t½) / (cells/mL in incubation)

  • This CLint value can then be scaled to predict in vivo hepatic clearance.[10][17]

The general workflow for these in vitro stability assays is summarized in the diagram below.

Metabolic_Stability_Workflow cluster_prep Assay Preparation cluster_reaction Incubation & Reaction cluster_analysis Analysis & Interpretation A Prepare Reagents: Test Compound, Controls, Enzyme Source (Microsomes/Hepatocytes) C Add Compound to Plate A->C B Prepare Master Mix (Buffer, Cofactors) E Initiate Reaction (Add Cofactors/Cells) B->E D Pre-incubate at 37°C C->D D->E F Sample at Time Points (t = 0, 5, 15, 30...) E->F G Quench Reaction (Cold Acetonitrile/Methanol + IS) F->G H Protein Precipitation (Centrifugation) G->H I LC-MS/MS Analysis of Supernatant H->I J Quantify Parent Compound I->J K Calculate t½ and CLint J->K

Figure 2: General experimental workflow for in vitro metabolic stability assays.

Part 4: Structure-Metabolic Stability Relationships (SMSR)

The pyrazole scaffold is valued for its metabolic stability, but this can be heavily influenced by its substituents.[1] Understanding the relationship between chemical structure and metabolic fate is key to rational drug design.

  • Blocking Metabolic Hotspots: If a particular position on a molecule is identified as a site of rapid metabolism (a "metabolic hotspot"), modifying this position can significantly enhance stability. For example, replacing a metabolically labile methyl group with a trifluoromethyl group or incorporating halogens like fluorine can block CYP-mediated oxidation.[18]

  • Modulating Lipophilicity: Highly lipophilic compounds tend to be better substrates for CYP enzymes. Adjusting substituents to reduce lipophilicity can decrease the rate of metabolism. The pyrazole ring itself is often used as a bioisostere for less stable, more lipophilic rings like benzene to improve pharmacokinetic properties.[19]

  • Steric Hindrance: Introducing bulky groups near a metabolic hotspot can sterically hinder the enzyme's active site, slowing the rate of metabolism.

Case Study Example: The replacement of an ester moiety, which is prone to hydrolysis, with a more stable 1,2,4-oxadiazole ring in a series of pyrazole compounds resulted in a class of modulators with significantly higher metabolic stability.[20][21][22]

Conclusion

Assessing the metabolic stability of pyrazole-based compounds is a multi-faceted process that is critical for successful drug development. It requires a strategic selection of in vitro models, from high-throughput microsomal assays to the more biologically relevant hepatocyte systems. By employing robust, well-controlled protocols and leveraging the resulting data to inform structure-metabolism relationships, researchers can effectively guide the optimization of lead compounds, increasing the likelihood of identifying candidates with favorable pharmacokinetic profiles destined for clinical success.

References

  • Celecoxib Pathway, Pharmacokinetics - ClinPGx. (n.d.). PharmGKB. Retrieved from [Link]

  • Celecoxib pathways: pharmacokinetics and pharmacodynamics. (2012). Pharmacogenomics, 13(8), 903–920. Retrieved from [Link]

  • Hepatocyte Stability. (n.d.). Cyprotex ADME-Tox Solutions | Evotec. Retrieved from [Link]

  • Advanced in vitro metabolic stability assays for drug discovery. (n.d.). Nuvisan. Retrieved from [Link]

  • In Vitro Metabolic Stability. (n.d.). Creative Bioarray. Retrieved from [Link]

  • Protocol for the Human Liver Microsome Stability Assay. (2022). ResearchGate. Retrieved from [Link]

  • Celecoxib Pathway, Pharmacodynamics. (n.d.). PharmGKB. Retrieved from [Link]

  • Metabolic Stability Services. (n.d.). Eurofins Discovery. Retrieved from [Link]

  • Celecoxib. (n.d.). Deranged Physiology. Retrieved from [Link]

  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism. (2024). protocols.io. Retrieved from [Link]

  • Metabolic Stability. (n.d.). Frontage Laboratories. Retrieved from [Link]

  • Hepatocyte Stability Assay Test. (n.d.). AxisPharm. Retrieved from [Link]

  • Metabolic stability in liver microsomes. (n.d.). Mercell. Retrieved from [Link]

  • Celecoxib. (n.d.). Wikipedia. Retrieved from [Link]

  • ADME Hepatocyte Stability Assay. (n.d.). BioDuro. Retrieved from [Link]

  • ADME Microsomal Stability Assay. (n.d.). BioDuro. Retrieved from [Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery. (2023). Future Medicinal Chemistry. Retrieved from [Link]

  • Microsomal Clearance/Stability Assay. (n.d.). Domainex. Retrieved from [Link]

  • Pyrazole in drug development: a medicinal-chemistry based analysis of USFDA-approved drugs in last decade. (2025). ResearchGate. Retrieved from [Link]

  • Metabolism of pyrazole. Structure elucidation of urinary metabolites. (1977). Drug Metabolism and Disposition. Retrieved from [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2022). Molecules. Retrieved from [Link]

  • REVIEW ON DRUG DISCOVERY AND QSAR STUDY OF PYRAZOLE DERIVATIVES. (n.d.). International Journal of Research and Publication Reviews. Retrieved from [Link]

  • Structure-activity relationship summary of tested compounds. (n.d.). ResearchGate. Retrieved from [Link]

  • Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. (1999). Journal of Medicinal Chemistry. Retrieved from [Link]

  • Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. (2022). Molecules. Retrieved from [Link]

  • Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. (n.d.). SciSpace. Retrieved from [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (2022). RSC Medicinal Chemistry. Retrieved from [Link]

  • 1,2,4-Oxadiazole-Bearing Pyrazoles as Metabolically Stable Modulators of Store-Operated Calcium Entry. (2021). ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • 1,2,4-Oxadiazole-Bearing Pyrazoles as Metabolically Stable Modulators of Store-Operated Calcium Entry. (2021). ResearchGate. Retrieved from [Link]

  • 1,2,4-Oxadiazole-Bearing Pyrazoles as Metabolically Stable Modulators of Store-Operated Calcium Entry. (2021). PubMed Central. Retrieved from [Link]

  • Metabolic factors involved in the interaction between pyrazole and butane-1,4-diol and 4-hydroxybutyric acid. (1972). Life Sciences. Retrieved from [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2023). Molecules. Retrieved from [Link]

  • Structure of Pyrazole Derivatives Impact their Affinity, Stoichiometry, and Cooperative Interactions for CYP2E1 Complexes. (2020). International Journal of Molecular Sciences. Retrieved from [Link]

Sources

Benchmarking 3-(2-methoxyphenyl)-1H-pyrazole-5-carboxylic Acid Against Known Lactate Dehydrogenase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive framework for benchmarking the novel compound 3-(2-methoxyphenyl)-1H-pyrazole-5-carboxylic acid against established inhibitors of Lactate Dehydrogenase (LDH), a critical enzyme in cellular metabolism and a promising target in oncology. This document will detail the scientific rationale, experimental design, and data interpretation necessary for a rigorous comparative analysis.

Introduction: The Rationale for Targeting Lactate Dehydrogenase

Lactate Dehydrogenase (LDH) is a pivotal enzyme in anaerobic glycolysis, catalyzing the reversible conversion of pyruvate to lactate.[1] In many cancer cells, a metabolic shift towards aerobic glycolysis, known as the Warburg effect, leads to an increased reliance on LDH activity to regenerate NAD+ and sustain high rates of glucose metabolism.[2] This metabolic reprogramming is crucial for tumor growth, progression, and metastasis, making LDH a compelling target for therapeutic intervention.[2][3]

The pyrazole carboxylic acid scaffold has been identified as a promising chemotype for the development of LDH inhibitors.[4] Given this precedent, 3-(2-methoxyphenyl)-1H-pyrazole-5-carboxylic acid is a compound of significant interest for its potential inhibitory activity against LDH. To ascertain its therapeutic potential, a direct and quantitative comparison with well-characterized LDH inhibitors is essential.

For this guide, we have selected two extensively studied LDH inhibitors as benchmarks:

  • GSK2837808A: A potent and selective inhibitor of both LDHA and LDHB isoforms.[5][6][7]

  • FX-11: A selective, reversible, and competitive inhibitor of LDHA.[8]

This guide will provide detailed protocols for both biochemical and cell-based assays to facilitate a head-to-head comparison of 3-(2-methoxyphenyl)-1H-pyrazole-5-carboxylic acid with these established inhibitors.

Experimental Design: A Dual-Pronged Approach

A robust evaluation of a potential enzyme inhibitor requires a multi-faceted experimental approach. We will employ both biochemical assays to determine direct enzyme inhibition and cell-based assays to assess the compound's effect in a more physiologically relevant context.

Biochemical Inhibition Assay: Determining Direct Enzyme Interaction

This assay directly measures the ability of the test compounds to inhibit the enzymatic activity of purified LDH. The principle lies in monitoring the LDH-catalyzed oxidation of NADH to NAD+, which results in a decrease in absorbance at 340 nm.[9]

Experimental Workflow: Biochemical LDH Inhibition Assay

cluster_prep Preparation cluster_assay Assay Execution cluster_data Data Acquisition & Analysis prep_reagents Prepare Assay Buffer, Substrate Solution (Pyruvate), Cofactor Solution (NADH), and Inhibitor Stock Solutions add_inhibitor Add Test Compound/Control to 96-well Plate prep_reagents->add_inhibitor prep_enzyme Prepare Purified LDH Enzyme Solution add_enzyme Add LDH Enzyme and Incubate prep_enzyme->add_enzyme add_inhibitor->add_enzyme initiate_reaction Initiate Reaction with Pyruvate and NADH add_enzyme->initiate_reaction read_absorbance Measure Absorbance at 340 nm (Kinetic Read) initiate_reaction->read_absorbance calc_rate Calculate Reaction Rate (Slope of Absorbance vs. Time) read_absorbance->calc_rate calc_inhibition Calculate Percent Inhibition calc_rate->calc_inhibition calc_ic50 Determine IC50 Values calc_inhibition->calc_ic50

Caption: Workflow for the biochemical LDH inhibition assay.

Detailed Protocol: Biochemical LDH Inhibition Assay

  • Reagent Preparation:

    • Assay Buffer: 100 mM potassium phosphate buffer, pH 7.4.

    • Substrate Solution: Prepare a 100 mM stock solution of sodium pyruvate in assay buffer.

    • Cofactor Solution: Prepare a 10 mM stock solution of NADH in assay buffer. Protect from light.

    • Enzyme Solution: Prepare a working solution of purified recombinant human LDHA in assay buffer. The final concentration should be determined empirically to yield a linear reaction rate for at least 10 minutes.

    • Inhibitor Stock Solutions: Prepare 10 mM stock solutions of 3-(2-methoxyphenyl)-1H-pyrazole-5-carboxylic acid, GSK2837808A, and FX-11 in DMSO. Create serial dilutions in assay buffer.

  • Assay Procedure (96-well plate format):

    • To each well, add 10 µL of the inhibitor dilution (or DMSO for control).

    • Add 80 µL of the LDH enzyme solution to each well.

    • Incubate the plate at 25°C for 10 minutes.

    • Initiate the reaction by adding 10 µL of a pre-mixed solution of pyruvate and NADH (final concentrations of 1 mM and 150 µM, respectively).

    • Immediately place the plate in a microplate reader and measure the decrease in absorbance at 340 nm every 30 seconds for 10 minutes.

  • Data Analysis:

    • Calculate the initial reaction rate (V₀) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [1 - (V₀_inhibitor / V₀_control)] * 100

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell-Based Cytotoxicity Assay: Assessing Cellular Effects

This assay measures the cytotoxic effect of the inhibitors on cancer cells that are highly dependent on glycolysis. Cell death leads to the release of LDH from the cytoplasm into the culture medium. The amount of released LDH, which is proportional to the number of lysed cells, is quantified using a coupled enzymatic reaction that produces a colored formazan product.[10][11]

Experimental Workflow: LDH Cytotoxicity Assay

cluster_cell_culture Cell Culture & Treatment cluster_assay_execution Assay Execution cluster_data_analysis Data Acquisition & Analysis seed_cells Seed Cancer Cells in a 96-well Plate incubate_cells Incubate Overnight seed_cells->incubate_cells treat_cells Treat Cells with Test Compounds/Controls incubate_cells->treat_cells incubate_treatment Incubate for Desired Time (e.g., 24-72h) treat_cells->incubate_treatment collect_supernatant Collect Supernatant incubate_treatment->collect_supernatant add_reaction_mix Add LDH Reaction Mixture collect_supernatant->add_reaction_mix incubate_reaction Incubate at Room Temperature add_reaction_mix->incubate_reaction add_stop_solution Add Stop Solution incubate_reaction->add_stop_solution read_absorbance_490 Measure Absorbance at 490 nm add_stop_solution->read_absorbance_490 calc_cytotoxicity Calculate Percent Cytotoxicity read_absorbance_490->calc_cytotoxicity calc_ec50 Determine EC50 Values calc_cytotoxicity->calc_ec50 Glucose Glucose Glycolysis Glycolysis (Multiple Steps) Glucose->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate LDH Lactate Dehydrogenase (LDH) Pyruvate->LDH Mitochondria Mitochondria (Oxidative Phosphorylation) Pyruvate->Mitochondria (Aerobic) Lactate Lactate LDH->Lactate NAD NAD+ LDH->NAD Inhibitors 3-(2-methoxyphenyl)-1H-pyrazole-5-carboxylic acid GSK2837808A FX-11 Inhibitors->LDH NAD->Glycolysis Recycled NADH NADH NADH->LDH

Caption: Inhibition of Lactate Dehydrogenase blocks the conversion of pyruvate to lactate.

By inhibiting LDH, these compounds are expected to disrupt the regeneration of NAD+ from NADH, which is essential for maintaining a high glycolytic rate. This can lead to a depletion of ATP, an increase in oxidative stress, and ultimately, cell death in cancer cells that are highly reliant on glycolysis. [8]

Conclusion

This guide provides a comprehensive and scientifically rigorous framework for the comparative benchmarking of 3-(2-methoxyphenyl)-1H-pyrazole-5-carboxylic acid against the known LDH inhibitors GSK2837808A and FX-11. The detailed protocols for biochemical and cell-based assays, along with the structured approach to data analysis and interpretation, will enable researchers to accurately assess the inhibitory potential of this novel compound. The insights gained from such a study will be invaluable in determining its future trajectory in the drug discovery and development pipeline.

References

  • AACR Journals. A Novel KLF4/LDHA Signaling Pathway Regulates Aerobic Glycolysis in and Progression of Pancreatic Cancer. [Link]

  • PMC - PubMed Central. Lactate dehydrogenase A: A key player in carcinogenesis and potential target in cancer therapy. [Link]

  • Protocols.io. LDH cytotoxicity assay. [Link]

  • Bioo Scientific. Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit Manual. [Link]

  • Bio-protocol. LDH-A Enzyme Assay. [Link]

  • PMC - NIH. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. [Link]

  • NCBI Bookshelf - NIH. Biochemistry, Lactate Dehydrogenase. [Link]

  • PMC - PubMed Central. The Regulation and Function of Lactate Dehydrogenase A: Therapeutic Potential in Brain Tumor. [Link]

  • OPS Diagnostics. Lactate Dehydrogenase (LDH) Assay Protocol. [Link]

  • Wikipedia. Lactate dehydrogenase. [Link]

  • BioAssay Systems. Lactate Dehydrogenase. [Link]

  • ResearchGate. Inhibition of LDHA by FX11 resulted in increased oxygen consumption,... [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-(2-methoxyphenyl)-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed protocol for the proper disposal of 3-(2-methoxyphenyl)-1H-pyrazole-5-carboxylic acid, ensuring the safety of laboratory personnel and compliance with environmental regulations. As a matter of professional practice, all novel or sparsely documented chemical reagents should be treated as potentially hazardous.[1] This guide is structured to provide not just procedural steps, but the scientific rationale behind them, empowering researchers to make informed safety decisions.

Hazard Assessment and Chemical Profile

A thorough understanding of a compound's potential hazards is the foundation of safe handling and disposal. While a specific Safety Data Sheet (SDS) for 3-(2-methoxyphenyl)-1H-pyrazole-5-carboxylic acid is not always readily available, a conservative approach requires assessing data from structurally analogous compounds. This compound integrates three key chemical motifs: a pyrazole ring, a carboxylic acid group, and a methoxyphenyl group.

  • Pyrazole Derivatives: This class of compounds exhibits diverse pharmacological activities, and as such, should be handled with care to avoid unintentional biological effects.[2] Structurally similar pyrazoles are often classified as causing skin, eye, and respiratory irritation.[3][4][5][6]

  • Carboxylic Acids: While simple carboxylic acids may sometimes be neutralized and disposed of via sanitary sewers, this is not recommended for complex, potentially hazardous molecules like the topic compound.[7][8] The acidity itself presents a corrosivity hazard.

  • Aromatic Ethers (Methoxyphenyl group): This functional group is common in many reagents. Its presence contributes to the overall chemical properties and potential metabolic pathways of the molecule.

Based on this analysis, 3-(2-methoxyphenyl)-1H-pyrazole-5-carboxylic acid must be treated as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular trash.[7][9][10]

Table 1: Hazard Profile of Structurally Similar Compounds
Compound NameCAS NumberKey Hazard StatementsDisposal Considerations
1-(2-Methoxyphenyl)-1H-pyrazole-4-carbaldehyde1013835-99-8Harmful if swallowed; Causes skin irritation; Causes serious eye irritation; May cause respiratory irritation.[3]Offer surplus and non-recyclable solutions to a licensed disposal company.[3]
3-(2-Methoxyphenyl)-1H-pyrazol-5-amine149246-82-2Harmful if swallowed; Causes skin irritation; Causes serious eye irritation; May cause respiratory irritation.[6]Do not let product enter drains; Keep in suitable, closed containers for disposal.[6]
1H-Pyrazole-3,5-dicarboxylic acid3112-31-0Causes skin irritation; Causes serious eye irritation; May cause respiratory irritation.[11]Dispose of contents/container to an approved waste disposal plant.[11]
Pyrazole (general)288-13-1Harmful if swallowed; Toxic in contact with skin; Causes serious eye damage.[9]Do not let product enter drains; Dispose of properly.[9]

Regulatory Compliance: The Generator's Responsibility

In the United States, the management of hazardous waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[12][13] RCRA establishes a "cradle-to-grave" management system, meaning the generator of the waste is responsible for its safe handling from generation to ultimate disposal.[14] All laboratory personnel who generate chemical waste must be trained in proper identification, management, and disposal procedures to ensure compliance.[13][15]

Standard Disposal Protocol: A Step-by-Step Guide

This protocol outlines the mandatory steps for the safe disposal of 3-(2-methoxyphenyl)-1H-pyrazole-5-carboxylic acid and materials contaminated with it.

Step 1: Wear Appropriate Personal Protective Equipment (PPE)

Before handling the chemical for disposal, ensure you are wearing standard laboratory PPE to minimize exposure risk.[16][17]

  • Eye Protection: Chemical safety goggles are required.[7]

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile). Inspect gloves for any signs of degradation before use.[7][16]

  • Body Protection: A properly fastened laboratory coat is mandatory.[17]

Step 2: Waste Segregation and Collection

Proper segregation is critical to prevent dangerous chemical reactions and ensure correct disposal routing.

  • Solid Waste: Collect unused or contaminated solid 3-(2-methoxyphenyl)-1H-pyrazole-5-carboxylic acid in a designated hazardous waste container.[18]

  • Contaminated Materials: Any items grossly contaminated with the compound, such as weighing papers, gloves, or absorbent materials from a spill cleanup, must be placed in the same solid waste container.[18]

  • Liquid Waste (Solutions): If the compound is in solution, it must be collected in a separate, compatible liquid hazardous waste container. Do not mix with incompatible waste streams (e.g., oxidizers, bases).[8][19]

Step 3: Containerization and Labeling

All hazardous waste containers must be correctly chosen and labeled to meet regulatory standards.[10]

  • Container Selection: Use a container that is in good condition, made of a chemically compatible material (e.g., polyethylene for many organic solids and solutions), and has a secure, screw-top lid.[2][8] The container must remain closed except when actively adding waste.[15][19]

  • Labeling: The container must be clearly labeled with the words "HAZARDOUS WASTE" .[19] The label must also include:

    • The full chemical name: "3-(2-methoxyphenyl)-1H-pyrazole-5-carboxylic acid". Avoid using abbreviations or chemical formulas.[19]

    • An accurate list of all constituents and their approximate percentages if it is a mixture.

    • The associated hazards (e.g., "Irritant," "Toxic").[8]

    • The date when waste was first added to the container (the "accumulation start date").[10]

Step 4: Storage in a Satellite Accumulation Area (SAA)

Waste containers must be stored safely in a designated SAA within the laboratory, near the point of generation.[8][19]

  • The SAA must be a secure, well-ventilated area, away from incompatible materials.[9][20] A designated area within a chemical fume hood is often a suitable choice.[8]

  • Store liquid waste containers in secondary containment to prevent spills.[10][21]

  • Ensure the storage area is away from heat sources or direct sunlight.[21]

Step 5: Arranging for Final Disposal

The final disposal of 3-(2-methoxyphenyl)-1H-pyrazole-5-carboxylic acid must be handled by professionals.

  • Contact your institution's Environmental Health & Safety (EHS) department to request a hazardous waste pickup.[18][19]

  • Follow your institution's specific procedures for waste pickup requests. This typically involves submitting an online form or a paper tag.[18]

  • Never attempt to dispose of this chemical through a third-party vendor without explicit approval from your EHS department. The ultimate disposal will be carried out by a licensed professional waste disposal company.[3][18]

Emergency Procedures: Spill Management

In the event of a spill, prioritize safety and follow your laboratory's established spill response procedure.[9]

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Protect Yourself: Don appropriate PPE before attempting to clean the spill.

  • Contain: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Do not use combustible materials like paper towels to absorb large quantities of liquid.

  • Collect: Carefully sweep or scoop the contained material and place it into a sealable, properly labeled hazardous waste container.[3][22]

  • Decontaminate: Clean the spill area with an appropriate solvent or soap and water. Collect the cleaning materials as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EHS department.

Visual Workflow for Disposal

The following diagram illustrates the decision-making process and required workflow for the proper disposal of 3-(2-methoxyphenyl)-1H-pyrazole-5-carboxylic acid.

G cluster_prep Preparation & Assessment cluster_contain Containment & Storage cluster_disposal Final Disposal A Waste Generated (Solid or Contaminated Material) B Assess Hazards: Treat as Hazardous Waste A->B C Don Appropriate PPE: - Safety Goggles - Nitrile Gloves - Lab Coat B->C D Select Compatible Waste Container C->D E Segregate Waste: Place in Designated Container D->E F Label Container Correctly: - 'HAZARDOUS WASTE' - Full Chemical Name - Hazards & Date E->F G Store in Designated SAA (Secure, Ventilated) E->G H Container is Full (or Project Completed) G->H I Follow Institutional Protocol to Request Pickup H->I J EHS Coordinates with Licensed Disposal Vendor I->J

Disposal workflow for 3-(2-methoxyphenyl)-1H-pyrazole-5-carboxylic acid.

References

  • Prudent Disposal of Diphenyl-1H-pyrazole-4,5-diamine: A Step-by-Step Guide for Laboratory Professionals. Benchchem.
  • Safety First: Essential Guidelines for Handling Research Reagents and Equipment. Unknown Source.
  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Unknown Source.
  • Navigating the Safe Disposal of 1-ethyl-4-iodo-5-methyl-1H-pyrazole: A Comprehensive Guide for Laboratory Professionals. Benchchem.
  • Resource Conservation and Recovery Act (RCRA) Regulations. US EPA.
  • Safety considerations for chemical reagents. Ampliqon.
  • Safety in the Handling of Laboratory Reagents. Kalstein EU.
  • Chemical Handling and Storage - Environmental Health and Safety. Iowa State University.
  • EPA Hazardous Waste Management. Axonator.
  • Hazardous Waste. US EPA.
  • Steps in Complying with Regulations for Hazardous Waste. US EPA.
  • Learn the Basics of Hazardous Waste. US EPA.
  • Proper Disposal of 1-[4-({4-[(5-cyclopentyl-1H-pyrazol-3-yl)imino] - Benchchem. Benchchem. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHug9au-g1vY7BUEpWRMpN5V045RjHZPO5isXLWQm587_KtkAkcoAVi1ulHhErXmpMxlUwZx-u0w76MQ2dCbF3x7kdE6yVa0_vH0Pm-GBwyjb-9UIfswT52OJHASVpADCyhe7QPpCdc2IkJL4lxIwa41EUcG-dKrwe5LU_tGOdHZfLfKXFVugQOWjP_UHM-Hk2wkuVyRX1vFPBUoaS5f4Vi6AQ4HAz1x7kEFUUAXCkDFGJXooxJBnNZqp6X0seUayNmuJX94VHf8Cp0HA74GIwEKb5QwZ2SYxpnE4j7yRvHVxSLfgA41hbeorwpZdisqE9h-4lA6COcWrT-upoV7GHhhp9B37Pu
  • Proper Disposal of Quinoline-2-Carboxylic Acid: A Step-by-Step Guide for Laboratory Professionals. Benchchem.
  • Chemical Waste Disposal Guidelines for Educational Facilities. MLI Environmental.
  • Hazardous Chemical Waste Management Guidelines. Columbia | Research.
  • Chemical Waste Management - Environmental Health & Safety. University of Delaware.
  • 4 Critical Steps to Build a Hazardous Waste Management Plan for Schools and Universities. Unknown Source.
  • Safety Data Sheet. Aaronchem.
  • CHEMICAL WASTE MANAGEMENT GUIDE. Auburn Research.
  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
  • Material Safety Data Sheet - Pyrazole, 98%. Cole-Parmer.
  • Material Safety Data Sheet - 1,5-Dimethyl-1h-pyrazole-3-carbaldehyde. Cole-Parmer.
  • SAFETY DATA SHEETS. cato-chem.com.
  • SAFETY DATA SHEET. Fisher Scientific.
  • Safety Data Sheet. Angene Chemical.
  • SAFETY DATA SHEET. Fisher Scientific.

Sources

Navigating the Safe Handling of 3-(2-methoxyphenyl)-1H-pyrazole-5-carboxylic acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Implementation: This guide provides essential safety protocols and logistical plans for the handling and disposal of 3-(2-methoxyphenyl)-1H-pyrazole-5-carboxylic acid. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with field-proven safety practices to ensure a secure laboratory environment.

Hazard Assessment and Core Safety Principles

Structurally similar compounds, such as 3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid and 1-(3-methoxyphenyl)-1H-pyrazole-3-carboxylic acid, are classified as irritants to the skin and eyes, and may cause respiratory irritation.[1][2] Therefore, it is imperative to treat 3-(2-methoxyphenyl)-1H-pyrazole-5-carboxylic acid as a hazardous substance, employing engineering controls and personal protective equipment to minimize all routes of exposure.

Core Principle: All handling of this compound, particularly when in solid, powder form, should be conducted within a certified chemical fume hood to prevent the inhalation of dust or vapors.[3]

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is mandatory to prevent accidental exposure. The following table outlines the minimum required PPE for handling 3-(2-methoxyphenyl)-1H-pyrazole-5-carboxylic acid.

PPE CategoryRecommended EquipmentRationale and Best Practices
Eye and Face Protection Chemical safety goggles with side shields. A face shield is required when there is a significant risk of splashing.[4]Protects against dust particles and splashes. Standard safety glasses are insufficient. A face shield offers a broader barrier of protection for the entire face.[4]
Skin Protection Nitrile rubber gloves. A chemically resistant lab coat. Closed-toe shoes.Nitrile gloves offer good resistance to a variety of chemicals, including many acids and solvents.[4][5][6][7] Always inspect gloves for tears or punctures before use and double-gloving may be appropriate for extended operations. A lab coat protects skin and personal clothing from contamination.
Respiratory Protection Generally not required when handling small quantities within a certified chemical fume hood. For situations with a high potential for aerosolization or spills outside of a fume hood, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used by trained personnel.[8]A chemical fume hood is the primary engineering control to prevent respiratory exposure. Respirator use requires a formal respiratory protection program, including fit-testing and training.

Step-by-Step Handling and Operational Plan

Adherence to a standardized operational workflow is critical for minimizing risk. The following procedure should be adopted for all work involving 3-(2-methoxyphenyl)-1H-pyrazole-5-carboxylic acid.

Preparation and Weighing
  • Designated Work Area: All manipulations of the solid compound must be performed in a designated area within a chemical fume hood.[3]

  • Pre-use Inspection: Before starting, ensure the fume hood is functioning correctly and that all necessary PPE is readily available and in good condition.

  • Weighing: Use a disposable weighing boat or paper to handle the solid. Tare the balance with the weighing vessel before adding the compound.

  • Minimize Dust: Handle the solid gently to minimize the generation of dust.

  • Clean-up: After weighing, carefully clean the balance and surrounding area with a damp cloth to remove any residual particles. Dispose of the cloth as contaminated solid waste.

Solution Preparation
  • Solvent Addition: Slowly add the desired solvent to the vessel containing the weighed compound.

  • Dissolution: Use appropriate mixing techniques (e.g., magnetic stirring) to dissolve the solid. Keep the container covered to the extent possible to prevent splashes.

Emergency Procedures: A Plan for the Unexpected

Spills

In the event of a chemical spill, prompt and correct action is crucial.[8]

Spill SizeAction
Minor Spill (within a fume hood) 1. Alert nearby personnel. 2. Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand). 3. Carefully scoop the absorbent material into a labeled, sealable container for hazardous waste. 4. Decontaminate the area with a suitable solvent, followed by soap and water.[8][9]
Major Spill (outside of a fume hood or large volume) 1. Evacuate the immediate area and alert all personnel.[8][10] 2. If the substance is volatile or flammable, eliminate all ignition sources. 3. Close the laboratory doors and prevent re-entry. 4. Contact your institution's Environmental Health and Safety (EHS) department or emergency response team immediately.[8][10]
Personnel Exposure
Exposure RouteFirst Aid Measures
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[8][11]
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[11] Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[12]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1]

Waste Disposal: A Commitment to Safety and Environmental Responsibility

Improper disposal of chemical waste poses a significant threat to both personnel and the environment. All waste generated from the handling of 3-(2-methoxyphenyl)-1H-pyrazole-5-carboxylic acid must be treated as hazardous waste.[13][14][15][16]

Waste Segregation and Collection
  • Solid Waste: Unused compound, contaminated weighing papers, gloves, and other disposable materials should be collected in a clearly labeled, sealed, and chemically compatible container for solid hazardous waste.[13][15]

  • Liquid Waste: Solutions containing the compound should be collected in a separate, labeled, and sealed container for liquid hazardous waste. Do not mix with incompatible waste streams.[15]

  • Sharps Waste: Any contaminated needles or other sharps must be disposed of in a designated sharps container.

Labeling and Storage

All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name, and any associated hazard symbols. Store waste containers in a designated, well-ventilated secondary containment area away from incompatible materials.[14][16]

Final Disposal

Contact your institution's EHS department to arrange for the pickup and disposal of hazardous waste by a licensed professional waste disposal service.[13][15] High-temperature incineration is a common and recommended disposal method for such compounds.[13]

Workflow for Safe Handling

The following diagram illustrates the critical steps for the safe handling of 3-(2-methoxyphenyl)-1H-pyrazole-5-carboxylic acid from receipt to disposal.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal start Receive Chemical verify_sds Review SDS (or analogous data) start->verify_sds don_ppe Don Appropriate PPE verify_sds->don_ppe weigh Weigh Solid don_ppe->weigh dissolve Prepare Solution weigh->dissolve spill Spill Occurs weigh->spill decontaminate Decontaminate Work Area dissolve->decontaminate dissolve->spill segregate_waste Segregate Waste decontaminate->segregate_waste dispose Dispose via EHS segregate_waste->dispose end End of Process dispose->end emergency_response Follow Emergency Protocol spill->emergency_response emergency_response->decontaminate

Caption: Workflow for the safe handling of 3-(2-methoxyphenyl)-1H-pyrazole-5-carboxylic acid.

References

  • Benchchem. Prudent Disposal of Diphenyl-1H-pyrazole-4,5-diamine: A Step-by-Step Guide for Laboratory Professionals.
  • Benchchem. Navigating the Safe Disposal of 1-ethyl-4-iodo-5-methyl-1H-pyrazole: A Comprehensive Guide for Laboratory Professionals.
  • Benchchem. Navigating the Disposal of Methylpiperidino Pyrazole: A Guide to Safe and Compliant Practices.
  • Benchchem. Proper Disposal of 1-[4-({4-[(5-cyclopentyl-1H-pyrazol-3-yl)imino] - Benchchem.
  • Benchchem. Personal protective equipment for handling 5-Hydroxybenzothiazole-2-carboxylic acid.
  • University of Alabama in Huntsville. UAH Laboratory Personal Protective Equipment.
  • Princeton University. Chemical Spill Procedures | Office of Environmental Health and Safety.
  • Unknown. Personal Protective Equipment (PPE).
  • Enviro Tech Chemical Services. PPE Recommendations and Examples for Peracetic Acid.
  • Prudent Practices in the Laboratory. Guide for Chemical Spill Response.
  • Cato Research Chemicals. SAFETY DATA SHEETS.
  • University of Toronto. Chemical Spill Procedures - Environmental Health & Safety.
  • New Mexico State University. Chemical Exposure and Spill Response Procedures.
  • Health and Safety Authority. A Guide to Non-Respiratory Personal Protective Equipment (PPE).
  • Angene Chemical. Safety Data Sheet.
  • AK Scientific, Inc. 1-(3-Methoxyphenyl)-1H-pyrazole-3-carboxylic acid.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.